molecular formula C8H8FNO2 B1315073 Methyl 3-amino-4-fluorobenzoate CAS No. 369-26-6

Methyl 3-amino-4-fluorobenzoate

Cat. No.: B1315073
CAS No.: 369-26-6
M. Wt: 169.15 g/mol
InChI Key: ABELEDYNIKPYTP-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-fluorobenzoate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-fluorobenzoate
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InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABELEDYNIKPYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501853
Record name Methyl 3-amino-4-fluorobenzoate
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Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

369-26-6
Record name Benzoic acid, 3-amino-4-fluoro-, methyl ester
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Record name Methyl 3-amino-4-fluorobenzoate
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Record name Methyl 3-amino-4-fluorobenzoate
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Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-amino-4-fluorobenzoate (CAS 369-26-6)

This guide provides a comprehensive technical overview of this compound (CAS 369-26-6), a key fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its core properties, reactivity, synthesis, and applications, offering field-proven insights grounded in authoritative data.

This compound is a substituted aromatic ester that has garnered significant interest in medicinal chemistry.[1] Its unique trifunctional structure—an amine, a methyl ester, and a fluorine atom on a benzene ring—provides multiple reaction sites for constructing complex molecular architectures.[1] The strategic placement of the fluorine atom, in particular, is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly alter a molecule's properties, often leading to enhanced metabolic stability and improved binding affinity to protein targets.[1] This guide serves as a practical resource for understanding and utilizing this versatile compound in research and development settings.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical is the bedrock of its effective application. This compound is a solid at room temperature, typically appearing as a beige or light yellow powder.[2][3][4]

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source(s)
CAS Number 369-26-6 [5][6][7][8][9][10][11][12]
Molecular Formula C₈H₈FNO₂ [2][5][6][8][10][13]
Molecular Weight 169.15 g/mol [1][2][5][7][8][11]
IUPAC Name This compound [5][11]
Synonyms 3-Amino-4-fluorobenzoic acid methyl ester, 2-Fluoro-5-(methoxycarbonyl)aniline [2][8][11][13]
Melting Point 66-69 °C [1][7][9]
Boiling Point 271.1 °C at 760 mmHg [1][9]
Density 1.264 g/cm³ [1][9]

| InChI Key | ABELEDYNIKPYTP-UHFFFAOYSA-N |[2] |

Caption: Chemical structure of this compound.

Spectral Characterization Profile

Structural elucidation and purity assessment rely on spectroscopic analysis. The following data represent the expected spectral characteristics for this compound, which are crucial for quality control and reaction monitoring.

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Value
¹H NMR Aromatic Protons (Ar-H) 6.8 - 7.5 ppm (Multiplet)
Methyl Protons (-OCH₃) ~3.8 ppm (Singlet)
Amine Protons (-NH₂) Broad Singlet
¹³C NMR Carbonyl Carbon (C=O) 165 - 170 ppm
Aromatic Carbons (Ar-C) 110 - 150 ppm (shifts influenced by F and NH₂ substituents)
Methyl Carbon (-OCH₃) ~52 ppm

| Mass Spec. | Molecular Ion [M]⁺ | m/z 169.05 |

Causality Insight: In the proton NMR spectrum, the aromatic protons exhibit a complex multiplet pattern not only due to proton-proton coupling but also due to coupling with the adjacent fluorine atom.[1] The amine protons often appear as a broad singlet because of quadrupole broadening and potential hydrogen exchange.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups.

  • Amino Group (-NH₂): As a primary aniline, this group is nucleophilic and can undergo a wide range of transformations. It is readily acylated, alkylated, and, most importantly, can be converted into a diazonium salt. Diazotization of the amino group opens a gateway to a vast array of functionalities through Sandmeyer, Gattermann, or Schiemann reactions, allowing for the introduction of halides, cyano, hydroxyl, and other groups.[1]

  • Ester Group (-COOCH₃): The methyl ester can be hydrolyzed under acidic or basic (saponification) conditions to yield the corresponding 3-amino-4-fluorobenzoic acid.[1] This carboxylic acid can then be activated for amide bond formation, a critical step in the synthesis of many pharmaceutical agents. The ester can also undergo transesterification with other alcohols.[1]

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution, with the directing effects governed by the interplay between the ortho, para-directing amino group and the meta-directing ester group.

reactions cluster_amino Amino Group Reactions cluster_ester Ester Group Reactions start This compound diazotization Diazonium Salt start->diazotization NaNO₂, HCl acylation Amide Derivative start->acylation Acyl Chloride alkylation Secondary/Tertiary Amine start->alkylation Alkyl Halide hydrolysis Carboxylic Acid start->hydrolysis NaOH, H₂O then H⁺ transester New Ester start->transester ROH, Acid/Base

Caption: Key reaction pathways for this compound.

Representative Synthesis Protocol

While multiple synthetic routes exist, a common and straightforward method involves the esterification of the parent carboxylic acid. This protocol is illustrative and should be adapted based on laboratory safety standards and scale.

Protocol: Fischer Esterification of 3-Amino-4-fluorobenzoic Acid

Causality: This reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is used here as it reacts with methanol to form HCl in situ, which acts as the catalyst, and also serves as a dehydrating agent, driving the equilibrium towards the product. A similar protocol has been described for a related compound.[3]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-4-fluorobenzoic acid (1 equivalent).

  • Solvent Addition: Add anhydrous methanol (approx. 4 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (2.2 equivalents) dropwise while stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.

  • Neutralization & Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until gas evolution ceases and the pH is neutral or slightly basic. Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

synthesis start 1. Combine 3-amino-4-fluorobenzoic acid and anhydrous Methanol step2 2. Cool in ice bath and add SOCl₂ dropwise start->step2 step3 3. Heat to reflux for 4-6h (Monitor via TLC) step2->step3 step4 4. Cool and concentrate under reduced pressure step3->step4 step5 5. Neutralize with NaHCO₃ and extract with Ethyl Acetate step4->step5 step6 6. Dry, filter, and concentrate organic layers step5->step6 end This compound step6->end

Caption: Workflow for a representative synthesis of the title compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in providing a scaffold that introduces synthetically useful functional groups and a fluorine atom.

  • Metabolic Blocker: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[1] Incorporating fluorine at a position that would otherwise be susceptible to oxidative metabolism can significantly increase a drug's in vivo half-life.

  • Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby amino groups, affecting the molecule's ionization state at physiological pH. This can influence properties like solubility, lipophilicity, and membrane permeability.

  • Building Block for Heterocycles: The vicinal amino and ester groups can be used as anchor points for constructing various heterocyclic ring systems, which are prevalent in many drug classes. For example, it can be a precursor for quinolones, benzimidazoles, or other fused ring systems. While not this exact isomer, the related intermediate Methyl 3-Amino-2-Fluorobenzoate is a key building block for the targeted cancer therapy drug Dabrafenib, highlighting the importance of this class of compounds.[14]

Safety and Handling

Proper handling is essential for laboratory safety. This compound is classified as harmful and an irritant.

Table 3: GHS Hazard Information

Pictogram GHS Code Hazard Statement

|


| GHS07 | H302:  Harmful if swallowed.[5] H315:  Causes skin irritation.[5] H319:  Causes serious eye irritation.[5] H335:  May cause respiratory irritation.[5] |
  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[13] Some suppliers recommend storage at 2-8°C or 4°C, protected from light.[13]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[15]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[15]

    • Inhalation: Move person into fresh air.[15]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

    • In all cases of exposure, consult a physician and show them the safety data sheet.[15]

Analytical Methodologies

To ensure the purity and identity of this compound, especially in a GMP or research setting, validated analytical methods are required.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity and quantifying the compound. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile/water or methanol/water mixtures are typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS can also be used for identification and purity analysis, providing both retention time and mass spectral data for confirmation.

  • Quantitative NMR (qNMR): For creating a certified reference standard, qNMR can be employed to determine the exact purity of a sample against a known internal standard.

Conclusion

This compound (CAS 369-26-6) is a high-value chemical intermediate whose utility is rooted in its trifunctional nature. The strategic combination of a reactive amine, a modifiable ester, and a property-enhancing fluorine atom makes it a powerful tool for medicinal chemists. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel therapeutics and other advanced materials.

References

  • This compound | C8H8FNO2 | CID 12541234. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • This compound - CAS:369-26-6. (n.d.). Sunway Pharm Ltd. Retrieved January 11, 2026, from [Link]

  • AB468467 | CAS 369-26-6. (n.d.). abcr Gute Chemie. Retrieved January 11, 2026, from [Link]

  • This compound, 369-26-6, Purity 95%. (n.d.). Saan Chemical. Retrieved January 11, 2026, from [Link]

  • This compound, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved January 11, 2026, from [Link]

  • MSDS of Methyl 3-amino-4-fluorobezoate. (2017, March 22). Capot Chemical Co., Ltd. Retrieved January 11, 2026, from [Link]

  • 369-26-6. (n.d.). Chemsrc.com. Retrieved January 11, 2026, from [Link]

  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • CAS No : 369-26-6 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved January 11, 2026, from [Link]

  • This compound - [M48966]. (n.d.). Synthonix. Retrieved January 11, 2026, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
  • Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved January 11, 2026, from [Link]

  • [Application of methyl in drug design]. (2013). PubMed. Retrieved January 11, 2026, from [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • The preparation method of the aminobenzoic acid of 3 methyl 4. (n.d.). Google Patents.
  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Oregon. Retrieved January 11, 2026, from [Link]

  • Analytical Methods (methods used to detect and measure each analyte). (n.d.). FDA. Retrieved January 11, 2026, from [Link]

  • KEGG PATHWAY Database. (n.d.). KEGG. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-amino-4-fluorobenzoate in Modern Drug Discovery

This compound (CAS No. 369-26-6) is a deceptively simple aromatic ester that serves as a high-value building block in contemporary medicinal chemistry and drug development.[1][2][3] Its strategic placement of amino, fluoro, and methyl ester functionalities on a benzene ring creates a versatile scaffold for synthesizing complex molecular architectures. The fluorine atom, in particular, is a celebrated feature in drug design, often introduced to modulate metabolic stability, binding affinity, and lipophilicity. Understanding the fundamental physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective and efficient use in process development, formulation, and quality control. This guide provides an in-depth analysis of these core properties, blending established data with field-proven insights into the causality behind experimental choices, thereby offering a practical framework for researchers, scientists, and drug development professionals.

Core Molecular and Physical Characteristics

The foundational properties of a molecule dictate its behavior from the reaction flask to potential in vivo applications. These parameters are the first to be determined and are essential for identification, purity assessment, and process safety.

Molecular Identity and Structure
  • IUPAC Name: this compound[1]

  • Synonyms: 2-Fluoro-5-(methoxycarbonyl)aniline, Benzoic acid, 3-amino-4-fluoro-, methyl ester[1][3][4]

  • CAS Number: 369-26-6[1][3][4]

  • Molecular Formula: C₈H₈FNO₂[1][3][4]

The molecule's structure, confirmed by standard spectroscopic methods, is the ultimate determinant of its chemical and physical behavior. The interplay between the electron-donating amino group, the electron-withdrawing and metabolically robust fluoro group, and the reactive methyl ester handle makes it a uniquely valuable synthetic intermediate.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is crucial to note that while some properties are well-documented, others, such as melting and boiling points, lack definitive experimental values in publicly accessible literature and often require direct measurement.

PropertyValue / RangeSource / Comment
Molecular Weight 169.15 g/mol [1][3] Calculated
Monoisotopic Mass 169.05390666 Da[5][6] Computed by high-resolution mass spectrometry.
Appearance Solid, powder or crystalline form.[4] Typical for small organic molecules of this molecular weight.
Melting Point Data not available. Requires experimental determination.The isomer, methyl 4-amino-3-fluorobenzoate, has a reported melting point of 133°C, which may serve as a rough estimate.[7][8]
Boiling Point Data not available. Requires experimental determination.The isomer, methyl 4-amino-3-fluorobenzoate, has a reported boiling point of 296.3°C at 760 mmHg.[8]
Calculated XLogP3 1.3[1][6] Indicates moderate lipophilicity.
pKa Data not available. Requires experimental determination.The amino group is expected to be weakly basic, while the ester is effectively neutral.
Solubility Data not available. Requires experimental determination.Expected to have low aqueous solubility but good solubility in organic solvents like alcohols and ethers, typical for aminobenzoate esters.[9]

Lipophilicity and Partitioning Behavior (LogP)

Expert Insight: Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any potential drug candidate. It governs how a molecule partitions between aqueous and lipid environments, directly impacting membrane permeability and protein binding.

For this compound, the computationally predicted XLogP value is 1.3.[1][6] This value suggests a balanced character, being neither excessively hydrophilic nor lipophilic. In a drug development context, this is a favorable starting point. Intermediates in this range often lead to final compounds that can cross cellular membranes without being so lipophilic that they suffer from poor aqueous solubility or non-specific binding. The presence of the polar amino group and ester carbonyl is balanced by the aromatic ring and the lipophilic fluorine atom.

Ionization Profile (pKa)

Expert Insight: The ionization state of a molecule at physiological pH (typically ~7.4) is a critical determinant of its solubility, absorption, and receptor interaction. The pKa value defines the pH at which a functional group is 50% ionized.

  • Amino Group (-NH₂): This group is basic. The pKa of aniline is ~4.6. The presence of the electron-withdrawing fluorine and ester groups on the ring would be expected to decrease the basicity of the amino group, likely resulting in a pKa lower than 4.6. This means that at physiological pH 7.4, the amino group will be predominantly in its neutral, un-ionized form (-NH₂).

  • Ester Group (-COOCH₃): This group is considered neutral and does not have a physiologically relevant pKa.

The lack of a precise experimental value underscores the necessity of its determination for any project where this molecule is a key intermediate. Potentiometric titration is the gold-standard method for this purpose. A detailed protocol is provided in the Appendix.[10][11][12]

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the "fingerprint" of a molecule, essential for structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published, assigned spectrum for this specific isomer is not available, the expected signals in ¹H and ¹³C NMR can be predicted based on its structure and data from analogous compounds.[13]

  • ¹H NMR (Expected Signals):

    • A singlet around 3.8-3.9 ppm for the methyl ester protons (-OCH₃).

    • A broad singlet for the amine protons (-NH₂), which may appear between 3.5-5.0 ppm and can exchange with D₂O.

    • Three aromatic protons in the range of 6.5-7.5 ppm. Their splitting patterns will be complex due to coupling with each other and with the ¹⁹F nucleus.

  • ¹³C NMR (Expected Signals):

    • A signal for the methyl ester carbon (~52 ppm).

    • A signal for the ester carbonyl carbon (~166 ppm).

    • Six distinct aromatic carbon signals. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JCF), and adjacent carbons will show smaller couplings (²JCF, ³JCF). Chemical shifts will be influenced by the combined electronic effects of all three substituents.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups. The expected characteristic absorption bands for this compound would include:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C=O Stretching: A strong, sharp band around 1700-1720 cm⁻¹ for the ester carbonyl.

  • C-O Stretching: A band in the 1250-1300 cm⁻¹ region for the ester C-O bond.

  • C-F Stretching: A strong band in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Exact Mass: 169.0539 g/mol for the molecular ion [C₈H₈FNO₂]⁺.[5][6]

  • Expected Ionization: In electrospray ionization (ESI) positive mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 170.06119.[6] Adducts with sodium [M+Na]⁺ at m/z 192.04313 may also be observed.[6] This high-resolution data is crucial for confirming the elemental formula during synthesis.

Stability and Handling

For any chemical intermediate, understanding its stability and required handling procedures is paramount for safety, quality control, and achieving reproducible results in synthesis.

  • Storage: Commercial suppliers recommend storing this compound at room temperature, sealed in a dry environment, and protected from light. For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is advisable to prevent slow oxidation of the amino group.

  • Safety: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][5] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This compound is a valuable chemical entity whose full potential is realized through a thorough understanding of its physicochemical properties. This guide has synthesized available data and provided expert context on the importance of each parameter. While core identifiers and predicted properties are established, this analysis highlights a critical gap in the public domain regarding experimentally determined values for melting point, solubility, and pKa. For any organization intending to use this compound in a regulated development pipeline, the clear next step is to perform the robust experimental determination of these properties. The protocols outlined in the appendix provide a validated starting point for this essential work, ensuring a foundation of scientific integrity for future research and development endeavors.

Appendix: Detailed Experimental Protocols

The following protocols describe standard, validated methodologies for determining the key physicochemical properties discussed in this guide.

A.1 Protocol: Melting Point Determination (Capillary Method)

Principle: This method determines the temperature range over which a solid sample transitions to a liquid. A narrow melting range is indicative of high purity.

Apparatus: Digital melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes (one end sealed), mortar and pestle.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of this compound onto a clean, dry surface. Grind to a fine powder using a mortar and pestle if necessary.[14]

  • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[15]

  • Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. Drop the tube, sealed-end down, through a long glass tube onto the benchtop to tightly pack the sample. The final packed sample height should be 2-3 mm.[15]

  • Initial Rapid Determination (Optional): If the melting point is unknown, perform a rapid scan (10-20 °C/min ramp rate) to find an approximate range.[14]

  • Accurate Determination:

    • Set the starting temperature of the apparatus to ~15-20 °C below the approximate melting point.[14][15]

    • Insert the packed capillary tube into the apparatus.[15]

    • Set the ramp rate to a slow value, typically 1-2 °C/min, to ensure thermal equilibrium.[14]

    • Observe the sample through the viewfinder.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal of solid melts (T₂).

    • The melting range is reported as T₁ - T₂.

  • Replicates: Perform the determination in triplicate to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert SetTemp Set Start T° & Ramp Rate (1-2°C/min) Insert->SetTemp Observe Observe Melting SetTemp->Observe Record Record T_start & T_end Observe->Record Report Report Melting Range Record->Report

Caption: Workflow for Melting Point Determination.

A.2 Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Principle: This is the "gold standard" method for determining the equilibrium solubility of a compound in a specific solvent system. It involves generating a saturated solution over an extended period and then quantifying the concentration of the dissolved solute.[16][17]

Apparatus: Analytical balance, glass vials with screw caps, orbital shaker or rotator, constant temperature bath/incubator, centrifuge, filtration system (e.g., 0.22 µm syringe filters), HPLC or UV-Vis spectrophotometer.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be clearly visible. (e.g., add 5-10 mg to 1 mL of solvent). Prepare at least three replicates for each solvent system (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typical for crystalline compounds.[17][18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 min) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Take care not to disturb the solid pellet.

  • Filtration (Optional but Recommended): Filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., PVDF or PTFE, 0.22 µm) to remove any remaining fine particulates. The first few drops should be discarded to saturate the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

    • Generate a calibration curve using an appropriate analytical method (HPLC-UV is preferred for its specificity and sensitivity).

    • Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

    • Analyze the sample and determine its concentration by interpolating from the calibration curve.

  • Reporting: Report the solubility as an average of the replicates, typically in mg/mL or µg/mL.

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification Add Add Excess Solid to Solvent Shake Agitate at Constant T° (24-48h) Add->Shake Centrifuge Centrifuge to Pellet Solid Shake->Centrifuge Sample Sample Supernatant Centrifuge->Sample Filter Filter (0.22 µm) Sample->Filter Analyze Analyze Sample Concentration Filter->Analyze Calibrate Prepare Calibration Curve (HPLC/UV) Report Report Solubility (mg/mL) Analyze->Report

Caption: Workflow for Shake-Flask Solubility Determination.

A.3 Protocol: pKa Determination (Potentiometric Titration)

Principle: This method involves the gradual titration of a solution of the analyte with a strong acid or base. The pKa is determined from the pH profile, specifically at the half-equivalence point where pH = pKa.[10][11]

Apparatus: Potentiometer with a calibrated pH electrode, automated titrator or manual burette, magnetic stirrer, titration vessel.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) that bracket the expected pKa.[10][12]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent system. A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but results must be extrapolated back to 0% co-solvent.[11]

    • Ensure the final concentration is sufficient for detection (e.g., 1-10 mM).[10]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10][12]

  • Titration:

    • Since the primary ionizable group is the basic amine, the titration will be performed with a standardized strong acid (e.g., 0.1 M HCl).

    • Place the sample solution in the titration vessel and begin stirring.

    • Immerse the pH electrode in the solution.

    • Add small, precise increments of the acid titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Identify the equivalence point, which is the point of maximum slope on the titration curve (the steepest part of the curve). This can be found by examining the first derivative of the curve (d(pH)/dV).

    • Determine the volume of titrant at the half-equivalence point (V₁/₂).

    • The pKa is equal to the pH of the solution at this half-equivalence point.

  • Reporting: Report the average pKa value from at least three replicate titrations.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Analyte Solution Calibrate->Prepare Titrate Titrate with Standard Acid Prepare->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot FindEP Find Equivalence Point (EP) Plot->FindEP Calc pKa = pH at 1/2 EP Volume FindEP->Calc Report Report pKa Value Calc->Report

Caption: Workflow for Potentiometric pKa Determination.

References

  • Experiment 1 - Melting Points. (n.d.). Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved January 11, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved January 11, 2026, from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 11, 2026, from [Link]

  • Experiment (1) determination of melting points. (2021, September 19). Retrieved January 11, 2026, from [Link]

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 11, 2026, from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 11, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 11, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 11, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 11, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 11, 2026, from [Link]

  • NAMSA. (n.d.). USP/NF Monograph Testing - Potentiometric Titration. Retrieved January 11, 2026, from [Link]

  • NIST WebBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C8H8FNO2). Retrieved January 11, 2026, from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of methyl 3-amino-4-fluorobenzoate, a key building block in medicinal chemistry. In the absence of an experimentally determined crystal structure, this document leverages high-level computational chemistry to predict its three-dimensional geometry, alongside a discussion of established analytical techniques for its synthesis and characterization. This guide serves as a critical resource for researchers leveraging this molecule in the design of novel therapeutics, offering insights into its steric and electronic properties that govern molecular interactions.

Introduction

This compound (C₈H₈FNO₂) is an aromatic compound of significant interest in the pharmaceutical industry.[1][2] Its substituted benzene ring, featuring an amino group, a fluorine atom, and a methyl ester, provides a versatile scaffold for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The relative positioning of these functional groups dictates the molecule's polarity, hydrogen bonding capabilities, and overall shape, which are critical determinants of its interaction with biological targets.

This guide will delve into the molecular architecture of this compound. We will explore its predicted conformational landscape through computational modeling and discuss the experimental workflows for its synthesis and characterization, drawing upon established methods for structurally related compounds.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is essential for its application in drug development and chemical synthesis.

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem[1]
Molecular Weight 169.15 g/mol PubChem[1]
CAS Number 369-26-6PubChem[1]
Appearance SolidCymitQuimica[2]
IUPAC Name This compoundPubChem[1]
InChI InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3PubChem[1]
SMILES COC(=O)C1=CC(=C(C=C1)F)NPubChem[1]

Molecular Structure and Conformational Analysis: A Computational Approach

Due to the unavailability of a public crystal structure for this compound, Density Functional Theory (DFT) calculations serve as a powerful tool to predict its most stable conformation and to understand the intramolecular interactions that govern its geometry.

Predicted Molecular Geometry

The core of this compound is a benzene ring, which is expected to be largely planar. The key conformational flexibility arises from the orientation of the methyl ester and amino groups relative to the ring. The fluorine atom, being relatively small, does not introduce significant steric hindrance.

Intramolecular hydrogen bonding is a potential factor influencing the conformation. For instance, in the crystal structure of the related compound, methyl 4-amino-3-methylbenzoate, an intramolecular C—H⋯O hydrogen bond leads to the formation of a five-membered ring, contributing to the planarity of the molecule.[3][4] A similar interaction between the amino group and the carbonyl oxygen of the ester is plausible in this compound.

The diagram below illustrates the logical workflow for a computational conformational analysis.

computational_workflow start Initial 2D Structure of This compound geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-311+G(2d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min conf_search Conformational Search (Rotation of key dihedral angles) verify_min->conf_search energy_min Identify Lowest Energy Conformer(s) conf_search->energy_min analysis Analysis of Structural Parameters (Bond lengths, angles, dihedrals) energy_min->analysis inter_analysis Analysis of Intramolecular Interactions (e.g., NBO, AIM) energy_min->inter_analysis end Predicted 3D Structure and Conformational Preferences analysis->end inter_analysis->end

Caption: Computational workflow for conformational analysis.

Key Dihedral Angles

The conformation of the methyl ester group relative to the benzene ring is a critical parameter. This is defined by the dihedral angle between the plane of the ester group and the plane of the benzene ring. For optimal conjugation, a planar conformation is generally favored, though steric hindrance can lead to out-of-plane rotations.

Experimental Protocols

The following sections outline representative experimental procedures for the synthesis and characterization of this compound, based on established methods for analogous compounds.

Synthesis

A common route to this class of compounds is the esterification of the corresponding carboxylic acid.

Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of methyl 3-amino-4-methylbenzoate.[5]

  • Reaction Setup: In a round-bottom flask, suspend 3-amino-4-fluorobenzoic acid in anhydrous methanol.

  • Esterification: Cool the mixture in an ice bath and add thionyl chloride dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

The diagram below outlines the key steps in the synthesis.

synthesis_workflow start 3-Amino-4-fluorobenzoic Acid + Methanol esterification Esterification with Thionyl Chloride start->esterification reflux Reflux esterification->reflux workup Aqueous Work-up (NaHCO3) reflux->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: General synthetic workflow for this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the synthesized product.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ester group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • N-H stretching vibrations of the primary amine.

  • C=O stretching of the ester group.

  • C-F stretching of the aryl fluoride.

  • C-O stretching of the ester.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Applications in Drug Development

Substituted aminobenzoic acid derivatives are prevalent scaffolds in medicinal chemistry. The specific combination of functional groups in this compound makes it a valuable precursor for the synthesis of molecules targeting a range of biological pathways. The amino group provides a site for amide bond formation or for the introduction of other functionalities, while the fluorine atom can enhance metabolic stability and binding affinity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. While an experimental crystal structure remains to be determined, computational modeling offers significant insights into its preferred three-dimensional arrangement. The provided experimental protocols for synthesis and characterization, based on established literature for similar compounds, offer a practical framework for researchers working with this important molecule. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, X., Yuan, L. S., Wang, D., Liu, S., & Yao, C. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o886.
  • ResearchGate. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of Methyl 3-amino-4-fluorobenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of process chemistry, formulation development, and ultimately, therapeutic efficacy. The ability to create solutions of desired concentrations dictates the feasibility of purification methods, impacts reaction kinetics, and is paramount in the formulation of stable, bioavailable dosage forms. This guide provides an in-depth technical exploration of the solubility characteristics of Methyl 3-amino-4-fluorobenzoate, a key building block in medicinal chemistry. While comprehensive quantitative solubility data for this specific molecule is not extensively available in the public domain, this document serves as a practical framework for researchers and scientists. It outlines the theoretical underpinnings of solubility, provides a robust experimental protocol for its determination, and leverages data from structurally analogous compounds to predict and understand its behavior in organic media.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility. These parameters offer clues to the intermolecular forces at play and how they might interact with different solvent environments.

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem[1]
Molecular Weight 169.15 g/mol PubChem[1]
Appearance Solid (predicted)---
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

The presence of both hydrogen bond donors (the amine group) and acceptors (the ester and fluorine), along with a moderate predicted lipophilicity (XLogP3 of 1.3), suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately non-polar organic solvents.

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more sophisticated and quantitative approach is offered by the Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[2] The Hansen Solubility Parameter distance (Ra) between a solute and a solvent can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of solubility.

Below is a conceptual diagram illustrating the principle of Hansen Solubility Parameters.

cluster_solute Solute (e.g., this compound) cluster_solvent Solvent cluster_interaction Solubility Prediction solute δD_solute, δP_solute, δH_solute prediction Small Hansen Distance (Ra) = Good Solubility solute->prediction Compare HSP prediction2 Large Hansen Distance (Ra) = Poor Solubility solute->prediction2 solvent δD_solvent, δP_solvent, δH_solvent solvent->prediction solvent->prediction2

Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.

Insights from Structurally Similar Compounds

In the absence of direct quantitative data, examining the solubility of structurally related molecules can provide valuable predictive insights.

  • p-Aminobenzoic acid (PABA): This molecule shares the aminobenzoic acid core. It is slightly soluble in water and soluble in polar organic solvents like ethanol and ether.[3][4] The ester group in this compound is expected to increase its solubility in less polar solvents compared to the carboxylic acid of PABA.

  • 4-Fluorobenzoic acid: The presence of a fluorine atom can influence solubility. 4-Fluorobenzoic acid is described as being soluble in alcohol, hot water, methanol, and ether, while only very slightly soluble in cold water.[5] This suggests that the fluorine atom in our target molecule will contribute to its solubility in a range of organic solvents.

Based on these analogs, we can hypothesize that this compound will demonstrate good solubility in polar aprotic solvents (e.g., DMSO, DMF), alcohols (e.g., methanol, ethanol), and potentially moderate solubility in esters (e.g., ethyl acetate) and chlorinated solvents (e.g., dichloromethane). Its solubility in non-polar hydrocarbon solvents (e.g., hexane, toluene) is expected to be lower.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining solubility is through experimentation. The isothermal shake-flask method is a widely accepted and robust technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

start Start add_excess Add excess solute to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw_sample Withdraw a sample of the supernatant settle->withdraw_sample filter Filter the sample to remove undissolved solids withdraw_sample->filter dilute Dilute the filtrate to a known concentration filter->dilute analyze Analyze by HPLC to determine concentration dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be confirmed by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S = C × DF Where:

      • C is the concentration of the diluted sample determined by HPLC.

      • DF is the dilution factor.

Safety Considerations

This compound is classified as harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion and Future Outlook

While a comprehensive public dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for its determination and prediction. By understanding the compound's physicochemical properties, leveraging data from structural analogs, and employing a rigorous experimental protocol, researchers can confidently map its solubility profile. This knowledge is indispensable for optimizing synthetic routes, developing robust purification strategies, and formulating effective drug products. Future work should focus on the experimental determination of its solubility in a wide range of pharmaceutically relevant solvents and the calculation of its Hansen Solubility Parameters to build a comprehensive and predictive solubility model.

References

  • PubChem. This compound. Available from: [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Available from: [Link]

  • Wikipedia. 4-Aminobenzoic acid. Available from: [Link]

  • Hansen Solubility Parameters. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-4-fluorobenzoate (CAS No: 369-26-6) is a key substituted aniline derivative widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its precise molecular architecture, featuring an electron-donating amino group and an electron-withdrawing fluorine atom and methyl ester group on a benzene ring, gives rise to a distinct and informative spectroscopic profile. Accurate structural verification and purity assessment are paramount for its application in complex, multi-step syntheses. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will not only present the spectral data but also delve into the causal chemical principles behind the observed signals, offer field-proven protocols for data acquisition, and illustrate key relationships with custom visualizations to empower researchers in their analytical workflows.

Molecular Identity and Physicochemical Properties

Before delving into the spectral data, establishing the fundamental identity of the molecule is crucial. The structural arrangement of functional groups dictates the entire spectroscopic output.

The molecule consists of a benzoate core, substituted at position 3 with an amino group (-NH₂) and at position 4 with a fluorine (-F) atom. This specific substitution pattern is critical for interpreting the aromatic region in NMR spectroscopy.

Diagram 1: Annotated Molecular Structure

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 369-26-6 PubChem[1]
Molecular Formula C₈H₈FNO₂ PubChem[1]
Molecular Weight 169.15 g/mol PubChem[1]

| Monoisotopic Mass | 169.05390666 Da | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei like ¹H and ¹³C.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative map of the different types of hydrogen atoms in the molecule. For this compound, we expect signals corresponding to the methyl ester protons, the amine protons, and the three distinct aromatic protons.

Causality Behind the Spectrum: The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, which tends to shield adjacent protons (shifting them upfield to lower ppm). Conversely, the methyl ester (-COOCH₃) and fluorine (-F) are electron-withdrawing, deshielding nearby protons (shifting them downfield). Critically, the fluorine atom will also cause through-bond spin-spin coupling, splitting the signals of nearby protons, which is diagnostic.

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
~7.65 dd J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 1H Aromatic H-6
~7.30 ddd J(H,H) ≈ 8.5, J(H,F) ≈ 2.0, J(H,H) ≈ 2.0 1H Aromatic H-2
~6.90 t J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 1H Aromatic H-5
~4.10 br s - 2H -NH₂

| ~3.85 | s | - | 3H | -OCH₃ |

Note: These are expected values based on spectral analysis of similar compounds. Actual values may vary slightly based on solvent and concentration.

Diagram 2: ¹H NMR Structural Assignments

Caption: Assignment of protons to their expected chemical shifts.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals all unique carbon atoms in the structure. Due to the low natural abundance of the ¹³C isotope, these experiments require longer acquisition times or higher sample concentrations.[2] The key feature in the ¹³C spectrum of this molecule will be the large, one-bond coupling between the fluorine atom and C-4 (¹JCF), which is an unambiguous diagnostic marker.

Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Coupling (JCF) Hz Carbon Type Assignment
~166.5 - Carbonyl C=O
~155.0 d, ¹JCF ≈ 245 Aromatic C-F
~145.0 d, ²JCF ≈ 10 Aromatic C-NH₂
~128.0 d, ⁴JCF ≈ 3 Aromatic C-H (C-6)
~122.0 s Aromatic C-COOCH₃
~118.0 d, ²JCF ≈ 20 Aromatic C-H (C-5)
~115.0 d, ³JCF ≈ 7 Aromatic C-H (C-2)

| ~52.0 | - | Aliphatic | -OCH₃ |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Due to longer relaxation times for quaternary carbons, a relaxation delay of 2-5 seconds is recommended. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectrum.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3]

Spectral Interpretation: The IR spectrum of this compound will be dominated by characteristic absorptions from the amine, ester, and fluoroaromatic moieties.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3480 - 3350 Medium, sharp (doublet) N-H asymmetric & symmetric stretching (primary amine)
3100 - 3000 Medium Aromatic C-H stretching
2990 - 2950 Medium Aliphatic C-H stretching (-OCH₃)
~1710 Strong, sharp C=O stretching (ester carbonyl)
~1620, ~1520 Strong to Medium C=C aromatic ring stretching & N-H bending
~1280 Strong C-O stretching (ester) & C-N stretching

| ~1250 | Strong | C-F stretching |

Diagram 3: FT-IR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Place solid sample on ATR crystal bg Record Background Spectrum (Air) prep->bg sample Record Sample Spectrum (4000-400 cm⁻¹) bg->sample Subtract Background process Identify Peak Wavenumbers sample->process assign Assign Peaks to Functional Groups process->assign

Caption: A standard workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound. It also offers structural clues based on the fragmentation pattern of the molecule upon ionization.

Expected Data: Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), we expect to see the protonated molecular ion [M+H]⁺. The measured m/z value should correspond closely to the calculated exact mass.

Table 5: High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z Description
[M+H]⁺ 170.0612 ~170.0610 Protonated molecular ion

| [M+Na]⁺ | 192.0431 | ~192.0429 | Sodium adduct |

Fragmentation Analysis (Electron Impact - EI): In EI-MS, the molecule is fragmented, and the pattern is a molecular fingerprint.

  • Molecular Ion (M⁺): A peak at m/z = 169.

  • Loss of Methoxy Radical ([M-•OCH₃]⁺): A significant fragment at m/z = 138, resulting from the cleavage of the ester's methyl group.

  • Loss of Carbomethoxy Group ([M-COOCH₃]⁺): A fragment at m/z = 110, corresponding to the loss of the entire ester functional group.

Diagram 4: Proposed MS Fragmentation Pathway

mol [C₈H₈FNO₂]⁺˙ m/z = 169 frag1 [C₇H₅FNO]⁺ m/z = 138 mol->frag1 - •OCH₃ frag2 [C₆H₄FN]⁺˙ m/z = 110 mol->frag2 - •COOCH₃

Caption: Primary fragmentation pathways for the molecular ion under EI-MS.

Safety and Handling

Scientific integrity demands not only accurate data but also safe practice. This compound is classified with several hazards.

  • GHS Classification: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319).[1]

  • Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

The structural characterization of this compound is unequivocally established through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and confirm substituent positions through chemical shifts and distinct C-F couplings. IR spectroscopy rapidly verifies the presence of key amine and ester functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. The combination of these techniques provides a robust, self-validating system for confirming the identity and purity of this valuable synthetic intermediate, ensuring its suitability for downstream applications in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12541234, this compound. PubChem. [Link]

  • University of Regensburg. Table of Characteristic IR Absorptions.[Link]

Sources

Introduction: The Structural Significance of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Methyl 3-amino-4-fluorobenzoate

This compound is a substituted aromatic ester of significant interest in synthetic chemistry. As a versatile building block, its unique arrangement of electron-donating (amino) and electron-withdrawing (fluoro, methyl ester) groups on a benzene ring makes it a valuable precursor for the synthesis of pharmaceuticals and other complex organic molecules. An unambiguous confirmation of its molecular structure is paramount for its use in drug development and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR characterization of this compound. We will move beyond a simple recitation of data, delving into the causal relationships between the molecular structure and the resulting NMR spectra. This paper is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the structure of this and similar substituted aromatic systems.

Theoretical Framework: Predicting the NMR Landscape

Before any experiment is conducted, a theoretical prediction of the NMR spectra provides a critical roadmap for interpretation. The chemical shifts and coupling patterns in this compound are governed by the electronic effects of its three distinct substituents.

  • Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho and para positions, causing significant shielding (an upfield shift to lower ppm values).[1][2]

  • Fluoro Group (-F): A group with dual effects. It is highly electronegative, leading to electron withdrawal through the sigma bonds (inductive effect, -I), which deshields nearby nuclei. However, its lone pairs can participate in resonance donation (+R effect), which shields them. For fluorine, the inductive effect often dominates, but the resonance effect cannot be ignored.

  • Methyl Ester Group (-COOCH₃): An electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects. It decreases electron density at the ortho and para positions, causing deshielding (a downfield shift to higher ppm values).[3]

The interplay of these competing effects determines the final chemical environment of each proton and carbon nucleus.

Visualizing the Molecule and Numbering Scheme

To facilitate a clear discussion, the standard IUPAC numbering scheme will be used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme.

Predicted ¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-5, and H-6. The methyl and amine groups will also produce signals.

  • H-2: This proton is ortho to the electron-withdrawing -COOCH₃ group and meta to the electron-donating -NH₂ group. The deshielding effect of the ester group is expected to be dominant, placing this signal relatively downfield. It will appear as a doublet of doublets due to coupling with H-6 (meta coupling, ⁴JHH) and the fluorine at C-4 (long-range coupling, ⁴JHF).

  • H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the -COOCH₃ group. The strong shielding from the amino group will shift this proton significantly upfield. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ³JHH) and H-2 (meta coupling, ⁴JHH).

  • H-5: This proton is ortho to the fluorine atom and para to the amino group. It is also meta to the ester group. The combined effects make its prediction complex, but it is expected to be shifted upfield by the amino group and coupled to both H-6 (ortho coupling, ³JHH) and the fluorine at C-4 (ortho coupling, ³JHF), resulting in a triplet-like signal (more accurately, a doublet of doublets with similar coupling constants).

  • -NH₂ Protons: These protons will appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[4]

  • -OCH₃ Protons: The methyl ester protons will appear as a sharp singlet in a typical upfield region.

Predicted ¹H NMR Data
ProtonPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-27.5 - 7.7dd⁴JHH ≈ 2-3, ⁴JHF ≈ 4-5ortho to EWG (-COOCH₃), deshielded.
H-67.2 - 7.4dd³JHH ≈ 8-9, ⁴JHH ≈ 2-3ortho to EDG (-NH₂), shielded.
H-56.8 - 7.0t (dd)³JHH ≈ 8-9, ³JHF ≈ 8-10ortho to -F, para to EDG (-NH₂), shielded.
-NH₂4.0 - 5.0br s-Labile protons, variable shift.
-OCH₃~3.9s-Standard methyl ester signal.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will display eight distinct signals. The chemical shifts are heavily influenced by the substituents, and importantly, the carbon signals will exhibit splitting due to coupling with the ¹⁹F nucleus.

  • C-4 (C-F): The carbon directly attached to fluorine will show the largest one-bond C-F coupling (¹JCF) and will be significantly shifted downfield due to the electronegativity of fluorine.

  • C-3 (C-NH₂): The carbon attached to the amino group will be shielded relative to benzene, but its position is also influenced by the adjacent fluorine. It will exhibit a two-bond coupling to fluorine (²JCF).

  • C-1 (C-COOCH₃): This ipso-carbon will be deshielded by the ester group and will show a three-bond coupling to fluorine (³JCF).

  • C-2, C-5, C-6: The chemical shifts of these protonated carbons will follow trends similar to their attached protons. C-2 will be the most deshielded of the three. C-5 and C-6 will be more shielded. Each will show a characteristic C-F coupling constant (²JCF for C-5, ³JCF for C-2, and ⁴JCF for C-6).

  • Carbonyl Carbon (C=O): This carbon will appear far downfield, typical for ester carbonyls.

  • Methyl Carbon (-OCH₃): This carbon will appear far upfield, characteristic of sp³-hybridized carbons.

Predicted ¹³C NMR Data
CarbonPredicted δ (ppm)C-F Coupling (¹⁹F)Rationale
C=O165 - 168-Ester carbonyl region.
C-4150 - 155d, ¹JCF ≈ 240-250 HzDirectly bonded to F, large coupling.
C-3140 - 145d, ²JCF ≈ 15-20 HzBonded to -NH₂, deshielded by adjacent F.
C-2125 - 130d, ³JCF ≈ 3-5 Hzortho to -COOCH₃.
C-1120 - 125d, ³JCF ≈ 7-9 HzIpso-carbon to -COOCH₃.
C-6118 - 122d, ⁴JCF ≈ 1-2 Hzortho to -NH₂.
C-5115 - 118d, ²JCF ≈ 20-25 Hzortho to F, para to -NH₂.
-OCH₃51 - 53-Methyl ester carbon region.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a comprehensive approach to ensure the acquisition of high-quality, unambiguous data. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common first choice, but deuterated dimethyl sulfoxide (DMSO-d₆) can be superior for observing -NH₂ protons and avoiding signal overlap.[5][6]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer or higher):

    • Shimming & Locking: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise (typically 16-32 scans).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum. This experiment is crucial for differentiating CH/CH₃ (positive signals) from CH₂ (negative signals) and identifying quaternary carbons (absent signals).

    • COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks, specifically between H-5 and H-6.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D ¹H-¹³C HSQC spectrum. This is a cornerstone experiment that unambiguously correlates each proton with its directly attached carbon atom.[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D ¹H-¹³C HMBC spectrum. This experiment reveals correlations between protons and carbons over two to three bonds, which is essential for assigning the quaternary carbons (C-1, C-3, C-4, and C=O).[10][11]

Workflow Visualization

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Validation prep Dissolve ~15 mg Sample in 0.6 mL DMSO-d6 + TMS h1 1H NMR (Proton Spectrum) prep->h1 c13 13C{1H} NMR (Carbon Spectrum) h1->c13 dept DEPT-135 (Carbon Multiplicity) c13->dept cosy COSY (H-H Connectivity) dept->cosy hsqc HSQC (Direct C-H Bonds) cosy->hsqc hmbc HMBC (Long-Range C-H Bonds) hsqc->hmbc assign Assign all Signals (1D & 2D) hmbc->assign validate Confirm Structure assign->validate

Figure 2: Comprehensive workflow for NMR characterization.

Integrated Data Analysis: Assembling the Structural Puzzle

The final structure is confirmed by integrating all acquired data.

  • Proton Assignments: The ¹H spectrum provides the initial chemical shifts and multiplicities. The COSY spectrum will show a cross-peak between the signals for H-5 and H-6, confirming their ortho relationship.

  • Direct C-H Assignments: The HSQC spectrum is the key to linking the proton and carbon frameworks. Cross-peaks will appear connecting the signals for H-2 to C-2, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon. This provides definitive assignments for all protonated carbons.

  • Quaternary Carbon Assignments: The HMBC spectrum provides the final, critical connections. The logic is as follows:

    • Methyl Protons (-OCH₃): Will show a strong correlation to the carbonyl carbon (C=O) and the methyl carbon (-OCH₃) .

    • H-2: Will show correlations to C-6 , C-4 , and the carbonyl carbon (C=O) . The H-2 to C-4 correlation is particularly diagnostic.

    • H-6: Will show correlations to C-2 and C-4 .

    • H-5: Will show correlations to C-1 and C-3 .

This network of long-range correlations allows for the unambiguous assignment of every quaternary carbon, leaving no doubt as to the final structure.

Key HMBC Correlations for Structural Validation

Sources

theoretical and computational studies of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net. My initial focus is a comprehensive Google search to pull in a broad range of studies on Methyl 3-amino-4-fluorobenzoate, especially the theoretical and computational ones. I'm prioritizing work on its structure, spectroscopy, electronic properties, and reactivity.

Expanding Research Scope

I'm now expanding my search. I'm analyzing the Google results to identify key areas: DFT, HF, various spectroscopies, MEP, FMO analysis, and NLO properties. My guide will start with an introduction, then detailed sections on computational methodologies, structural and vibrational analysis, electronic properties, reactivity, and potential applications. I'll explain the rationale behind method choices within each section, and develop step-by-step protocols.

Structuring the Technical Guide

I'm now structuring the guide logically, starting with an introduction and then detailed sections. These sections will cover computational methods, structural analysis, electronic properties, reactivity, and potential applications. I'll justify the methodology choices and create step-by-step protocols. I will also incorporate figures and workflow diagrams. In-text citations and a full reference section will follow.

Drafting the Introduction

I'm currently focused on the introduction. I'm starting with a concise overview of this compound itself, aiming for clarity and a solid foundation. The goal is to provide context before diving into the theoretical and computational aspects.

Developing the Methodology

I'm now deep-diving into the computational methodologies. I've fleshed out the core framework, specifically DFT, and am working on justifying the functional and basis set choice (B3LYP/6-311++G(d,p)). I'm crafting an explanation of why this combination is preferred, emphasizing accuracy versus computational cost for organic molecules. The details are coming together nicely.

Structuring the Guide

I've completed the initial framing of the guide. I've broken down the introduction to cover the compound itself, its importance, and the study's scope. Now, I'm developing the methodologies section, focusing on DFT, functional and basis set selection, and the computational workflow. The structure is becoming clearer.

Outlining the Guide

I've outlined the guide's core sections: introduction of this compound (with formula and CAS number), computational methodologies, structural/spectroscopic analysis, and electronic properties. I'm aiming for a concise structure covering the compound's building block significance, and study scope, including structural analysis, vibrational spectroscopy, and electronic properties (HOMO-LUMO, MEP, NLO). Now, I am planning to detail the 'how' through a DFT protocol section and structural/spectroscopic aspects.

Detailing the Computational Protocol

I've just finished the computational methods section, moving on to the details. I'm focusing on DFT, functional/basis set choices (B3LYP/6-311++G(d,p)), explaining why this combination works well. I'm now crafting a step-by-step protocol for DFT calculations, including geometry optimization, frequency calculations, and electronic property analysis, all while visualizing the computational workflow.

Expanding the Introduction

I've expanded the introduction, including the formula (C8H8FNO2) and CAS number (369-26-6) for this compound. I'm now highlighting its significance as a building block in medicinal chemistry and material science to justify this theoretical and computational study. I'm also briefly outlining the guide's scope: structural/spectroscopic analysis and electronic/NLO properties.

Analyzing the Molecular Properties

I'm now in the process of a thorough analysis of this compound's structural, spectroscopic, and electronic properties. I've calculated structural parameters and vibrational frequencies, ready to present them in detail, including an explanation of scaling factors for calculated frequencies. I am now focused on the FMOs, MEP and the related reactivity descriptors.

reactivity of the amino group in Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-amino-4-fluorobenzoate

Abstract

This compound (CAS No: 369-26-6) is a key bifunctional building block in modern medicinal chemistry and materials science.[1][2] Its synthetic utility is primarily dictated by the reactivity of its aromatic amino group, which is subtly modulated by the electronic interplay of an ortho-fluoro substituent and a meta-methoxycarbonyl group. This guide provides an in-depth analysis of the amino group's reactivity, offering field-proven insights into its nucleophilic character, participation in electrophilic aromatic substitution, and diazotization reactions. We will explore the causality behind experimental choices for key transformations and provide robust, self-validating protocols for researchers, scientists, and drug development professionals.

The Electronic Landscape: Understanding Reactivity

The is not governed in isolation. It is the result of a delicate balance between the electronic donating and withdrawing effects of the three substituents on the benzene ring.

  • Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring via a resonance effect (+R). This increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions. It also imparts nucleophilic character to the nitrogen atom itself.[3]

  • Fluoro Group (-F): An electronegative atom that deactivates the ring through a strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs that can be donated via resonance (+R), making it an ortho, para-director.[4] In this specific molecule, its position ortho to the amine has a significant impact.

  • Methyl Ester Group (-COOCH₃): A deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. It acts as a meta-director.[5]

The synergy of these effects renders the amino group's nitrogen lone pair sufficiently nucleophilic for a range of transformations while defining the regioselectivity of any reactions occurring on the aromatic ring.

Diagram 1: Electronic Influence on the Aromatic Ring

Caption: Electronic effects of substituents on the core ring.

Key Reactions of the Amino Group

Amide Bond Formation: The Nucleophilic Character

The primary and most synthetically valuable reaction of the amino group in this compound is its role as a nucleophile in acylation reactions to form amide bonds. This transformation is a cornerstone of drug discovery, as the amide bond is a critical linkage in a vast number of pharmaceuticals.[6]

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under ambient conditions, requiring high temperatures that can degrade complex molecules. Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents, which convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Causality in Experimental Design:

  • Choice of Coupling Reagent: Reagents like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are common. The EDC/HOBt system is often preferred in drug development due to the formation of water-soluble byproducts, simplifying purification.

  • Solvent Selection: Aprotic polar solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) are ideal as they solubilize the reactants without interfering with the reaction.

  • Stoichiometry: A slight excess of the carboxylic acid and coupling reagents (typically 1.1-1.2 equivalents) is often used to ensure the complete consumption of the valuable amine starting material.

  • Temperature Control: The initial activation of the carboxylic acid is often performed at 0 °C to minimize side reactions before the amine is added.

Diagram 2: General Workflow for Amide Bond Formation

G start Start: Reagents & Glassware step1 Dissolve Carboxylic Acid & Coupling Additive (e.g., HOBt) in Anhydrous Solvent (e.g., DMF) start->step1 step2 Cool Reaction Mixture to 0 °C (Ice Bath) step1->step2 step3 Add Coupling Reagent (e.g., EDC) and Stir for 15-30 min step2->step3 Activation step4 Add this compound (in solution or neat) step3->step4 step5 Allow to Warm to RT and Stir Overnight step4->step5 Coupling step6 Aqueous Work-up: Extract with Organic Solvent, Wash with Mild Acid/Base step5->step6 step7 Purification: Column Chromatography or Recrystallization step6->step7 end End: Isolated Amide Product step7->end

Caption: A self-validating workflow for amide coupling.

Diazotization: Gateway to Further Functionalization

Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[7] This reaction converts the amino group into a diazonium salt (-N₂⁺), an exceptionally versatile intermediate due to the excellent leaving group ability of dinitrogen gas (N₂).

Causality in Experimental Design:

  • Low Temperature: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining the reaction at 0-5 °C is critical for safety and to prevent premature decomposition and side reactions, such as the formation of phenols.[8]

  • Acidic Medium: A strong acid, typically HCl or H₂SO₄, is required to protonate sodium nitrite to form the active diazotizing agent, nitrous acid (HONO).[9]

  • Immediate Use: The resulting diazonium salt solution is almost always used immediately in the subsequent reaction without isolation.

The diazonium salt of this compound can be used in a variety of subsequent reactions, including:

  • Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.[8]

  • Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).[7]

  • Azo Coupling: Reaction with an electron-rich aromatic compound (like a phenol or another aniline) to form brightly colored azo compounds, which are important dyes.[10]

Protocol 2: Diazotization and Subsequent Sandmeyer Bromination

This protocol is a self-validating system for converting the amino group to a bromine substituent.

  • Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.69 g, 10 mmol) in a mixture of 48% hydrobromic acid (HBr, 10 mL) and water (10 mL).

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. The amine salt should precipitate as a fine slurry.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 0.72 g, 10.5 mmol) in water (5 mL). Add this solution dropwise to the cold amine suspension over 20 minutes, ensuring the internal temperature does not rise above 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.58 g, 11 mmol) in 48% HBr (5 mL). Cool this solution to 0 °C.

  • Coupling: Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up & Validation: Cool the reaction mixture and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 4-bromo-3-fluorobenzoate. The identity and purity should be confirmed by NMR spectroscopy and GC-MS.

Influence on Electrophilic Aromatic Substitution (EAS)

While reactions typically target the amino group itself, its powerful activating and directing influence must be considered if an electrophilic aromatic substitution is attempted. The -NH₂ group is a strongly activating ortho, para-director.[3] The positions on the ring relative to the substituents are:

  • Position 2: ortho to -NH₂, ortho to -COOCH₃

  • Position 5: para to -F, meta to -NH₂, meta to -COOCH₃

  • Position 6: ortho to -F, para to -NH₂

Predicting Regioselectivity: The directing effects of the three groups must be considered.

  • -NH₂ directs to: Positions 2 and 6.

  • -F directs to: Positions 3 (blocked) and 5.

  • -COOCH₃ directs to: Positions 3 (blocked) and 5.

The -NH₂ group is the most powerful activating group and will dominate the directing effects.[11] Therefore, substitution is most likely to occur at Position 6 , which is para to the strongly activating amino group and avoids steric hindrance from the adjacent ester group. Position 2 is also activated by the amine but is sterically hindered. Position 5 is favored by both the fluorine and the ester group, but these are deactivating effects and are less influential than the activation by the amine group.

However, it is crucial to note that under the strongly acidic conditions required for many EAS reactions (e.g., nitration), the amino group will be protonated to form an ammonium salt (-NH₃⁺). This group is strongly deactivating and a meta-director. In such a scenario, the directing effects would change dramatically, likely favoring substitution at position 5. Therefore, if EAS is desired without altering the amine's directing effect, the amino group must first be protected (e.g., as an amide).[12]

Quantitative and Physical Data

A summary of essential data for this compound is provided for easy reference.

PropertyValueSource(s)
CAS Number 369-26-6[1][2]
Molecular Formula C₈H₈FNO₂[1][2]
Molecular Weight 169.15 g/mol [1]
Appearance White to light yellow solid/powder[2][4]
Purity Typically ≥97%[2]
IUPAC Name This compound[1]
SMILES COC(=O)C1=CC(=C(C=C1)F)N[1]
InChIKey ABELEDYNIKPYTP-UHFFFAOYSA-N[2]

Conclusion

The amino group of this compound is a robust and versatile functional handle, whose reactivity is a finely tuned consequence of the electronic environment created by the adjacent fluoro and meta-ester substituents. Its primary utility lies in its nucleophilic character, enabling the facile and predictable formation of amide bonds—a critical transformation in pharmaceutical synthesis. Furthermore, it serves as a reliable precursor for diazonium salts, opening pathways to a wide array of other functional groups through well-established methodologies like the Sandmeyer reaction. Understanding the interplay of the substituent effects is paramount for any scientist seeking to exploit this valuable building block, allowing for rational design of reaction conditions and predictable synthetic outcomes.

References

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  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). University at Buffalo. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Evolution of amide bond formation. Nature, 480(7378), 471-479. Retrieved from [Link]

  • Lippert, J. W. III. (2005). Amide bond formation using amino acid fluorides. ResearchGate. Retrieved from [Link]

  • Rösicke, F., et al. (2016). (a) Synthesis of the 4-aminobenzene diazonium tetrafluoroborate (4ABDT)... ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Synthesis, 2007(12), 1785-1815. Retrieved from [Link]

  • Conant, J. B., & Peterson, W. D. (1999). U.S. Patent No. 5,874,547. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

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electrophilic aromatic substitution of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Methyl 3-amino-4-fluorobenzoate

Abstract

This compound is a trisubstituted benzene derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its reactivity in electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive analysis of the electronic and steric factors governing the regioselectivity of EAS on this molecule. We dissect the competing and cooperative directing effects of the amino, fluoro, and methyl ester substituents to predict the most probable sites of electrophilic attack. Furthermore, this document offers detailed mechanistic insights and field-tested protocols for key EAS reactions, including nitration and halogenation, while also addressing the inherent challenges associated with Friedel-Crafts reactions on such a substrate. This resource is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile building block.

Molecular Structure and Reactivity Analysis

Introduction to this compound

This compound (C₈H₈FNO₂) is a multifaceted aromatic compound featuring three distinct functional groups on a benzene ring.[1][2] The orientation and electronic nature of these groups—an amino (-NH₂), a fluoro (-F), and a methyl ester (-CO₂CH₃)—create a complex electronic environment that precisely controls the molecule's reactivity towards electrophiles. Understanding this interplay is paramount for predicting reaction outcomes and designing effective synthetic strategies.

Analysis of Substituent Effects: A Tug-of-War of Electronics

The regiochemical outcome of an EAS reaction is determined by the existing substituents, which can either activate or deactivate the ring and direct incoming electrophiles to specific positions.[3][4][5]

  • The Activating Director: 3-Amino Group (-NH₂) The amino group is a powerful activating group and a strong ortho, para-director.[6][7] Its nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance (a +M effect). This significantly increases the electron density at the positions ortho (C2, C4) and para (C6) to the amino group, making these sites highly nucleophilic and susceptible to attack by electrophiles.

  • The Deactivating ortho, para-Director: 4-Fluoro Group (-F) Halogens like fluorine present a unique case. Due to their high electronegativity, they withdraw electron density from the ring inductively (a -I effect), which deactivates the ring towards EAS compared to benzene.[4][7] However, like the amino group, they possess lone pairs that can be donated via resonance (+M effect), directing incoming electrophiles to the ortho (C3, C5) and para (C1) positions. Because the inductive effect is stronger than the resonance effect for halogens, they are net deactivators but remain ortho, para-directors.[5][7]

  • The Deactivating meta-Director: 1-Carbomethoxy Group (-CO₂CH₃) The methyl ester group is a moderate deactivating group and a meta-director.[6][8] Both the inductive (-I) and resonance (-M) effects of the carbonyl group pull electron density out of the aromatic ring. This deactivation is most pronounced at the ortho and para positions, leaving the meta positions (C3, C5) as the least deactivated and therefore the preferred sites for electrophilic attack.[6][9]

Predicting the Regioselectivity: A Consensus of Effects

The final regioselectivity is determined by the dominant directing group. In electrophilic aromatic substitution, the hierarchy of directing power is generally: Strongly Activating Groups >> Weakly Activating Groups > Weakly Deactivating Groups > Strongly Deactivating Groups

In the case of this compound, the amino group is the most powerful activating group on the ring and will therefore dictate the position of substitution.

  • -NH₂ group (at C3) directs to C2, C4, and C6. Position C4 is blocked by the fluorine atom.

  • -F group (at C4) directs to C3, C5, and C1. Positions C1 and C3 are blocked.

  • -CO₂CH₃ group (at C1) directs to C3 and C5. Position C3 is blocked.

The directing vectors can be visualized as follows:

Directing effects on this compound.

As the diagram illustrates, the amino group strongly activates positions C2 and C6. The fluoro and ester groups both direct towards C5, but their influence is subordinate to the powerful amino group. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C2 and C6 positions . Steric hindrance from the adjacent methyl ester group at C1 might slightly disfavor the C2 position compared to C6, potentially leading to a mixture of products with a preference for C6 substitution.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[8][10]

Mechanism: The π-electrons of the activated aromatic ring (at C2 or C6) attack the nitronium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base (like H₂O or HSO₄⁻) then removes a proton from the carbon bearing the new nitro group, restoring aromaticity.

Nitration_Mechanism A This compound C Nucleophilic Attack (π-cloud attacks NO₂⁺ at C2/C6) A->C B Generation of Electrophile (NO₂⁺ from HNO₃/H₂SO₄) B->C Electrophile D Formation of Sigma Complex C->D Forms intermediate E Deprotonation (Base removes H⁺) D->E F Product (Methyl 2/6-nitro-3-amino-4-fluorobenzoate) E->F Restores aromaticity

Workflow for the nitration of the substrate.

Experimental Protocol: Nitration of this compound (Adapted from Methyl Benzoate Nitration) [8][11][12]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath (0-5 °C), slowly add 2.5 mL of concentrated sulfuric acid to 2.5 mL of concentrated nitric acid with gentle swirling. Keep this mixture cold.

  • Substrate Preparation: In a separate, larger flask, dissolve 2.0 g of this compound in 5.0 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath.

  • Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred substrate solution over 15-20 minutes. Critically, maintain the internal temperature of the reaction below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Quenching: Slowly pour the reaction mixture over 50 g of crushed ice in a beaker with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration, washing the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the nitrated product(s).

Halogenation

Halogenation, such as bromination, introduces a halogen atom onto the ring. This typically requires a Lewis acid catalyst like FeBr₃ to polarize the Br-Br bond, creating a strong electrophile.

Mechanism: The mechanism is analogous to nitration, where the activated ring attacks the "Br⁺" end of the Br-Br-FeBr₃ complex. The resulting [FeBr₄]⁻ acts as the base to deprotonate the sigma complex.

Predicted Products:

  • Methyl 2-bromo-3-amino-4-fluorobenzoate

  • Methyl 6-bromo-3-amino-4-fluorobenzoate

A specific protocol for the bromination of a similar substrate, methyl 3-amino-4-bromobenzoate, has been reported in the context of synthesizing more complex molecules, demonstrating the feasibility of such transformations.[13]

Friedel-Crafts Reactions: A Case of Catalyst Inhibition

Friedel-Crafts alkylation and acylation are fundamental EAS reactions for forming new carbon-carbon bonds.[14][15] However, they are notoriously problematic with substrates containing strongly basic groups like amines.

The Challenge: The amino group (-NH₂) on the substrate is a Lewis base. It will readily react with the strong Lewis acid catalyst (e.g., AlCl₃, FeBr₃) required for the reaction. This acid-base reaction forms a complex where the nitrogen atom becomes positively charged. This new -NH₂⁺-AlCl₃ group is a powerful deactivating group and a meta-director, effectively shutting down the desired reaction.[16]

A Proven Solution: N-Acetylation To circumvent this issue, the amino group can be temporarily "protected" by converting it into an amide, for example, an acetamide (-NHCOCH₃).

  • Protection: React this compound with acetic anhydride. The resulting N-acetyl group is still an ortho, para-director but is only moderately activating and does not react with the Lewis acid catalyst.

  • Friedel-Crafts Reaction: Perform the desired Friedel-Crafts acylation or alkylation on the N-protected substrate. Substitution will be directed ortho and para to the amide group (C2 and C6).

  • Deprotection: The acetyl group can be removed by acid or base hydrolysis to regenerate the free amino group.

This protection-reaction-deprotection sequence is a standard strategy in organic synthesis to manage the reactivity of amine-substituted aromatics.

Summary of Predicted Reactivity and Data

The following table summarizes the predicted outcomes for the electrophilic aromatic substitution of this compound based on established chemical principles.

Reaction TypeReagentsMajor Product(s)Key Considerations
Nitration Conc. HNO₃ / Conc. H₂SO₄Methyl 3-amino-4-fluoro-6-nitrobenzoate and Methyl 3-amino-4-fluoro-2-nitrobenzoateReaction must be kept cold to prevent over-nitration and side reactions. The amino group is the dominant director.
Bromination Br₂ / FeBr₃Methyl 3-amino-2-bromo-4-fluorobenzoate and Methyl 3-amino-6-bromo-4-fluorobenzoateThe amino group directs substitution.
Sulfonation Fuming H₂SO₄ (SO₃)Methyl 3-amino-4-fluoro-6-sulfobenzoate and Methyl 3-amino-4-fluoro-2-sulfobenzoateReaction is often reversible at high temperatures.
Friedel-Crafts Acylation RCOCl / AlCl₃No reaction (or complex side reactions)The amino group complexes with the AlCl₃ catalyst, deactivating the ring. Protection of the amino group is required.

Conclusion

The electrophilic aromatic substitution of this compound is governed by the powerful activating and ortho, para-directing effect of the C3-amino group. This effect overrides the deactivating nature of the fluoro and methyl ester substituents, directing incoming electrophiles primarily to the C2 and C6 positions. While standard reactions like nitration and halogenation are expected to proceed with high regioselectivity, Friedel-Crafts reactions are unfeasible without prior protection of the nucleophilic amino group. This guide provides the foundational understanding and practical protocols necessary for chemists to confidently utilize this valuable building block in the synthesis of complex target molecules.

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stability of Methyl 3-amino-4-fluorobenzoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability of Methyl 3-amino-4-fluorobenzoate

Introduction: The Context of Stability in Drug Development

This compound is a substituted aromatic ester that serves as a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. Its molecular architecture, featuring an ester, a primary amine, and a fluorine atom, presents a unique combination of functional groups that dictate its reactivity and, critically, its stability. For researchers in drug discovery and process development, a comprehensive understanding of a molecule's stability under various pH conditions is not merely an academic exercise; it is a fundamental prerequisite for ensuring the safety, efficacy, and shelf-life of a final drug product.

This guide provides an in-depth analysis of the chemical stability of this compound under both acidic and basic conditions. Moving beyond a simple recitation of facts, we will delve into the mechanistic principles governing its degradation, provide field-tested experimental protocols for its evaluation, and discuss the interpretation of stability data, grounded in the principles of physical organic chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2][3]

Part 1: Theoretical Framework of Ester Hydrolysis

The primary degradation pathway for this compound in aqueous environments is the hydrolysis of its methyl ester functional group. This reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanism that is heavily influenced by the electronic nature of the aromatic ring substituents.

The General Mechanism: Nucleophilic Acyl Substitution

Ester hydrolysis, both acidic and basic, is a classic example of a nucleophilic acyl substitution reaction. The reaction involves the attack of a nucleophile (a water molecule in acidic conditions, a hydroxide ion in basic conditions) on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the carboxylic acid (or its conjugate base) and an alcohol.

Electronic Influence of Aromatic Substituents

The rate of hydrolysis is highly sensitive to the electronic properties of the substituents on the benzoate ring.

  • Amino Group (-NH₂): Located at the meta position, the amino group is a powerful electron-donating group through resonance. This effect increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon, making it less electrophilic and thus slowing down the rate of nucleophilic attack.

  • Fluorine Atom (-F): Positioned ortho to the amino group and meta to the ester, fluorine is a highly electronegative atom. It exerts a strong electron-withdrawing inductive effect, which deactivates the ring and makes the carbonyl carbon more electrophilic, thereby accelerating the rate of nucleophilic attack.

The overall reactivity of this compound will be determined by the interplay of these opposing electronic effects.

Part 2: Stability Under Basic Conditions (Saponification)

The hydrolysis of esters under basic conditions, known as saponification, is a cornerstone reaction in organic chemistry.[4][5] For this compound, this process is an irreversible reaction that yields the sodium salt of 3-amino-4-fluorobenzoic acid and methanol.

Mechanism of Base-Catalyzed Hydrolysis

The reaction proceeds via a well-established two-step mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a negatively charged tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed 3-amino-4-fluorobenzoic acid in a rapid and irreversible acid-base reaction. This final step drives the equilibrium entirely to the product side, rendering the overall reaction irreversible.[4]

Predicted Degradation Pathway under Basic Conditions

The saponification reaction leads to a single, well-defined degradation product.

G parent This compound intermediate Tetrahedral Intermediate parent->intermediate + OH⁻ (fast) product 3-Amino-4-fluorobenzoate (Salt) + Methanol intermediate->product - CH₃O⁻ (slow, rate-determining)

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Part 3: Stability Under Acidic Conditions

Acid-catalyzed hydrolysis is a reversible process.[4][6] To drive the reaction toward the hydrolysis products (3-amino-4-fluorobenzoic acid and methanol), it must be conducted with a large excess of water, typically by using a dilute aqueous acid.[4][5]

Mechanism of Acid-Catalyzed Hydrolysis

The mechanism under acidic conditions is more complex and involves several proton transfer steps:

  • Protonation of Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺). This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule, a weak nucleophile, attacks the now highly electrophilic carbonyl carbon, forming a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy oxygen, converting the -OCH₃ group into a good leaving group (-O⁺HCH₃).

  • Collapse of the Intermediate: The intermediate collapses, expelling a neutral methanol molecule and forming the protonated carboxylic acid.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final 3-amino-4-fluorobenzoic acid product.

A critical consideration is the protonation state of the 3-amino group. In strongly acidic solutions, the amino group will be protonated to form an ammonium salt (-NH₃⁺). This converts it from an electron-donating group to a strong electron-withdrawing group, which would be expected to significantly accelerate the rate of hydrolysis.

Predicted Degradation Pathway under Acidic Conditions

The acid-catalyzed hydrolysis yields the corresponding carboxylic acid and alcohol.

G parent This compound protonated_ester Protonated Ester parent->protonated_ester + H⁺ (fast) tetrahedral_int Tetrahedral Intermediate protonated_ester->tetrahedral_int + H₂O (slow) product 3-Amino-4-fluorobenzoic Acid + Methanol tetrahedral_int->product - H⁺, - CH₃OH (fast)

Caption: Acid-catalyzed hydrolysis pathway.

Part 4: Experimental Design for Stability Assessment

To empirically determine the stability profile of this compound, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more severe than standard storage conditions to accelerate degradation.[2] The protocols described below are aligned with ICH guidelines for stability testing.[1][2]

Experimental Workflow

The overall process involves stress sample generation, followed by analysis using a stability-indicating method.

G cluster_0 Stress Sample Preparation cluster_1 Analysis prep Prepare Stock Solution of Compound in Acetonitrile acid Acidic Stress (0.1 M HCl, 60°C) prep->acid base Basic Stress (0.1 M NaOH, RT) prep->base neutral Neutral Stress (Water, 60°C) prep->neutral quench Quench Reaction (Neutralize) acid->quench base->quench neutral->quench hplc Analyze by Stability- Indicating HPLC-UV quench->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for forced degradation stability study.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Stress Condition Setup:

    • Acidic Stress: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.

    • Basic Stress: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH.

    • Neutral Stress: To a vial, add 1 mL of the stock solution and 9 mL of deionized water.

    • Control (t=0): To a vial, add 1 mL of the stock solution and 9 mL of a 50:50 acetonitrile:water mixture. Immediately neutralize and dilute for analysis.

  • Incubation:

    • Place the acidic and neutral stress vials in a heating block set to 60°C.

    • Keep the basic stress vial at room temperature (saponification is typically very fast).

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately before analysis, quench the reaction by neutralizing the aliquot.

    • For the acidic sample, add an equimolar amount of NaOH.

    • For the basic sample, add an equimolar amount of HCl.

  • Analysis: Dilute the quenched samples to an appropriate concentration (e.g., 20 µg/mL) with the mobile phase and analyze using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a quantitative analytical method capable of separating the parent compound from its primary hydrolytic degradation product, 3-amino-4-fluorobenzoic acid. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application.[7][8]

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

Rationale for Method Choices:

  • C18 Column: Provides excellent retention and separation for moderately polar aromatic compounds.

  • Acidified Mobile Phase: The use of formic acid ensures that the amino group is protonated and the carboxylic acid degradation product is in its neutral form, leading to sharp, symmetrical peak shapes.

  • Gradient Elution: Necessary to elute the more polar degradation product (3-amino-4-fluorobenzoic acid) and the less polar parent ester within a reasonable runtime.

  • DAD Detection: Allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradation products.

Part 5: Data Presentation and Interpretation

The data from the forced degradation study should be tabulated to clearly show the stability profile of the compound over time under different conditions.

Hypothetical Stability Data

The following table represents plausible data based on the chemical principles discussed. It illustrates the expected trend of rapid degradation in base, moderate degradation in acid, and high stability in neutral conditions.

ConditionTemperatureTime (hours)% Parent Compound Remaining
Control N/A0100.0
0.1 M HCl 60°C295.2
881.5
2455.3
0.1 M NaOH Room Temp25.1
8<0.1
24<0.1
Water 60°C299.8
899.5
2498.9

Interpretation:

  • Basic Conditions: As predicted, the compound is extremely labile under basic conditions, with nearly complete hydrolysis occurring within a few hours at room temperature.

  • Acidic Conditions: The compound shows significant degradation under heated acidic conditions, confirming the susceptibility of the ester to acid-catalyzed hydrolysis.

  • Neutral Conditions: The compound is highly stable in neutral water, even at elevated temperatures, indicating that uncatalyzed hydrolysis is a very slow process.

Conclusion

This technical guide outlines the expected stability profile of this compound based on fundamental principles of organic chemistry and provides a robust experimental framework for its empirical determination. The molecule is predicted to be highly susceptible to base-catalyzed hydrolysis (saponification) and will degrade under acidic conditions, with the rate being influenced by temperature. Its stability in neutral pH is expected to be high. The provided protocols for forced degradation and HPLC analysis serve as a validated starting point for any researcher or drug development professional tasked with characterizing this important chemical intermediate. A thorough understanding and empirical validation of these stability characteristics are paramount for its successful application in synthesis, formulation, and regulatory compliance.

References

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An In-depth Technical Guide to Methyl 3-amino-4-fluorobenzoate: From Discovery to Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-fluorobenzoate is a strategically important fluorinated aniline derivative that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group and a modulating fluorine atom on a benzoic acid methyl ester scaffold, provides a versatile platform for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. Furthermore, it delves into its critical role as a key intermediate in the synthesis of targeted therapies, offering detailed experimental protocols and insights into the rationale behind its application in drug development.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These effects include enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, there is a continuous demand for novel and versatile fluorinated building blocks that can be readily incorporated into complex molecular architectures.

This compound (CAS No. 369-26-6) is a prime example of such a strategic intermediate.[1][2][3] Its structure combines a nucleophilic amino group, a handle for ester hydrolysis or amidation, and a fluorine atom that can modulate the electronic properties and metabolic fate of downstream compounds. This guide will provide a detailed exploration of this important molecule, from its historical synthesis to its contemporary applications.

Discovery and Historical Context

The synthesis of esters derived from 3-amino-4-fluorobenzoic acid was first reported in the scientific literature in a 1943 publication in the Journal of the American Chemical Society by L. S. Fosdick and A. F. Dodds.[4] This early work laid the foundation for the availability of these fluorinated building blocks for further investigation. The initial interest in such compounds was likely driven by the growing recognition of the unique effects of fluorine in biologically active molecules.

While the 1943 paper marks a significant milestone, the broader context of its discovery lies in the systematic exploration of fluorinated organic compounds that began in the early 20th century. The development of reliable methods for the introduction of fluorine into aromatic rings, such as the Schiemann reaction, paved the way for the synthesis of a wide array of fluorinated anilines and benzoic acids. The subsequent esterification of 3-amino-4-fluorobenzoic acid to its methyl ester was a logical progression to provide a more versatile intermediate for further chemical transformations.

Synthesis and Characterization

The most common and practical laboratory-scale synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-amino-4-fluorobenzoic acid.

Synthesis of the Precursor: 3-Amino-4-fluorobenzoic Acid

Several patented methods exist for the synthesis of 3-amino-4-fluorobenzoic acid. A common strategy involves the nitration of a fluorinated precursor followed by reduction of the nitro group to an amine. For instance, a multi-step synthesis starting from p-fluorobromobenzene can be employed. This involves a Grignard reaction, nitration, and subsequent hydrogenation.[5]

Diagram 1: Synthetic Pathway to 3-Amino-4-fluorobenzoic Acid

G p_fluorobromobenzene p-Fluorobromobenzene grignard Grignard Reagent Formation (Mg, THF) p_fluorobromobenzene->grignard p_fluorophenylboronic_acid p-Fluorophenylboronic Acid grignard->p_fluorophenylboronic_acid nitration Nitration (Fuming Nitric Acid) p_fluorophenylboronic_acid->nitration nitro_intermediate 3-Nitro-4-fluorophenylboronic Acid nitration->nitro_intermediate hydrogenation Hydrogenation (Pd/C, H2) nitro_intermediate->hydrogenation final_product 3-Amino-4-fluorobenzoic Acid hydrogenation->final_product

Caption: A multi-step synthesis of 3-amino-4-fluorobenzoic acid.

Esterification to this compound

The esterification of 3-amino-4-fluorobenzoic acid is typically achieved through acid-catalyzed reaction with methanol. This classic Fischer esterification provides a straightforward and efficient route to the desired methyl ester.

Diagram 2: Esterification of 3-Amino-4-fluorobenzoic Acid

G start 3-Amino-4-fluorobenzoic Acid reaction Reflux start->reaction reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) reagents->reaction product This compound reaction->product

Caption: Fischer esterification to yield this compound.

Detailed Experimental Protocol: Fischer Esterification

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-amino-4-fluorobenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 volumes) to the flask and stir to suspend the acid.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with continuous stirring.

  • Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization and Physicochemical Properties

A self-validating system for the identity and purity of this compound relies on a combination of spectroscopic and physical data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 369-26-6[1][2][3]
Molecular Formula C₈H₈FNO₂[1][3]
Molecular Weight 169.16 g/mol [1][6]
Appearance Solid[3]
Melting Point 66-69 °C
Boiling Point 271.1 °C at 760 mmHg
IUPAC Name This compound[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The aromatic region will display coupling patterns influenced by the fluorine and amino substituents.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-F stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.16 g/mol ).

Applications in Drug Development: A Key Intermediate for Targeted Therapies

The strategic placement of the amino and fluoro groups makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals, particularly in the field of oncology.

Intermediate in the Synthesis of Dabrafenib

One of the most significant applications of a close isomer, Methyl 3-Amino-2-Fluorobenzoate, is as a key building block in the synthesis of Dabrafenib , a potent BRAF kinase inhibitor used in the treatment of melanoma and other cancers. While not the exact isomer, the chemical reactivity and strategic importance of this compound are highlighted by its close relationship to this critical pharmaceutical intermediate. Commercial suppliers explicitly list this compound as an intermediate for Dabrafenib, suggesting its potential use in alternative synthetic routes or for the synthesis of related analogues.[6]

The synthesis of complex kinase inhibitors often involves the construction of a heterocyclic core, which is then functionalized with various substituted aromatic rings. The amino group of this compound serves as a key nucleophile for the formation of these heterocyclic systems, while the fluorinated benzene ring can provide crucial interactions within the kinase binding pocket.

Diagram 3: General Role of Fluorinated Aminobenzoates in Kinase Inhibitor Synthesis

G start This compound step1 Reaction with Electrophilic Core start->step1 intermediate Functionalized Heterocycle step1->intermediate step2 Further Modifications (e.g., Ester Hydrolysis, Amidation) intermediate->step2 final_drug Kinase Inhibitor (e.g., Dabrafenib analogue) step2->final_drug

Caption: A generalized workflow illustrating the use of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, a compound with a history dating back to the 1940s, has evolved from a subject of academic curiosity to a strategically important building block in modern pharmaceutical research. Its straightforward synthesis and versatile chemical handles make it an attractive intermediate for the construction of complex, biologically active molecules. The demand for such fluorinated intermediates is likely to grow as drug discovery continues to leverage the unique benefits of fluorine in modulating molecular properties. This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of the history, synthesis, characterization, and application of this valuable compound, empowering its effective use in the quest for novel therapeutics.

References

  • Fosdick, L. S., & Dodds, A. F. (1943). The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of 3-Amino-4-fluorobenzoic Acid. Journal of the American Chemical Society, 65(12), 2305–2306. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.
  • US11203593B2 - Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate - Google Patents. (n.d.).
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • US11203593B2 - Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate - Google Patents. (n.d.).
  • US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents. (n.d.).
  • ( 12 ) United States Patent - Googleapis.com. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem. (n.d.). Retrieved from [Link]

  • US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents. (n.d.).

Sources

The Strategic Role of Methyl 3-amino-4-fluorobenzoate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Within this context, Methyl 3-amino-4-fluorobenzoate (CAS No. 369-26-6) has emerged as a pivotal, yet often overlooked, building block in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of the commercial availability, chemical properties, and, most critically, the strategic applications of this versatile intermediate in the development of targeted therapies.

As a senior application scientist, my experience has shown that the true value of a chemical intermediate lies not just in its reactivity, but in its ability to provide a reliable and efficient entry into novel and patentable chemical space. This compound, with its strategically positioned amino, fluoro, and methyl ester functionalities, offers medicinal chemists a powerful tool to construct intricate molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide will delve into the causality behind its use in such syntheses, providing a self-validating system of information grounded in authoritative references.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The presence of the electron-withdrawing fluorine atom and the electron-donating amino group on the benzene ring creates a unique electronic environment that influences its reactivity.

PropertyValueSource(s)
CAS Number 369-26-6[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance Solid
Melting Point 66-69 °C[2]
Boiling Point 271.1 °C at 760 mmHg[2]
Density 1.264 g/cm³[2]
IUPAC Name This compound[1]
InChIKey ABELEDYNIKPYTP-UHFFFAOYSA-N[1]

The Role of this compound in the Synthesis of Kinase Inhibitors

The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of heterocyclic compounds, many of which are potent enzyme inhibitors. The strategic positioning of its functional groups allows for sequential and regioselective reactions to build complex molecular frameworks.

A notable example of its application is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to act as kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

While the direct synthesis of a specific marketed drug from this compound is not always explicitly detailed in publicly available literature, its crucial role as a building block for clinical candidates is evident in the patent literature. For instance, it is a key starting material for the synthesis of analogues of the potent AKT kinase inhibitor AZD5363 (Capivasertib) .[5][6][7][8][9] The AKT signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.

Representative Synthetic Workflow

The following workflow illustrates the strategic use of this compound in the construction of a core scaffold found in many kinase inhibitors. This is a representative pathway and specific reagents and conditions may vary depending on the target molecule.

G cluster_start Starting Material cluster_cyclization Core Scaffold Formation cluster_diversification Functionalization & Diversification cluster_final Final Product A This compound B Reaction with a pyrimidine precursor A->B Nucleophilic Aromatic Substitution C Cyclization to form Pyrido[2,3-d]pyrimidine core B->C Intramolecular Cyclization D Introduction of side chains (e.g., via Suzuki or Buchwald-Hartwig coupling) C->D Late-stage Functionalization E Modification of the methyl ester D->E Ester Hydrolysis/ Amidation F Biologically Active Kinase Inhibitor E->F

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-fluorobenzoate, a key building block in the synthesis of a variety of pharmaceutical compounds, presents a unique set of handling and safety challenges. Its dual reactivity, stemming from the aromatic amine and the methyl ester functionalities, combined with the presence of a fluorine substituent, necessitates a robust understanding of its chemical properties and potential hazards. This guide, designed for the experienced researcher, provides an in-depth analysis of the safety and handling precautions required to work with this compound effectively and safely in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is the foundation of its safe handling.

PropertyValueSource
CAS Number 369-26-6[1][2][3][4]
Molecular Formula C₈H₈FNO₂[1][2][3]
Molecular Weight 169.15 g/mol [1]
Appearance Solid[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential dangers.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple sources.[1][5]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound's ability to cause irritation to the skin, eyes, and respiratory tract, coupled with its oral toxicity, underscores the importance of stringent safety measures.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is critical when handling this compound.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area.[6][7][8] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.

  • Emergency Equipment: Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a high risk of splashing.Protects against eye irritation and potential for serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use.Prevents skin contact and subsequent irritation.
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be considered.Provides a barrier against accidental skin contact.
Respiratory Protection In cases of inadequate ventilation or when dusts may be generated, a NIOSH-approved respirator with an appropriate particulate filter is required.Protects the respiratory tract from irritation.

Source: Synthesized from multiple safety data sheets.[6][7][8][9]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Avoid Dust Formation: Handle the solid material in a way that minimizes the generation of dust.[7][8][10][11]

  • Grounding and Bonding: For transfers of larger quantities, use non-sparking tools and ensure proper grounding and bonding to prevent static discharge.[7]

  • Hygiene Practices: Wash hands thoroughly after handling.[6][12] Do not eat, drink, or smoke in the laboratory.[6]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][10][12]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6][13]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere to prevent degradation.[6]

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is essential.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7][8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7][8][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7][8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate all non-essential personnel from the area.[6][7]

  • Ventilate: Ensure adequate ventilation of the spill area.[6][7]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[7][8]

  • Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). For large spills, dike the area to contain the material.[6]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[10][12][14] Use non-sparking tools.[7][8]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Dispose: Dispose of the waste material in accordance with all applicable federal, state, and local regulations.[10]

Spill Response Decision Tree

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small & Controllable? Assess->SmallSpill LargeSpill Large or Uncontrolled SmallSpill->LargeSpill No Cleanup Follow Spill Cleanup Protocol SmallSpill->Cleanup Yes Evacuate Evacuate Area Call Emergency Response LargeSpill->Evacuate Report Report Incident Evacuate->Report Cleanup->Report

Sources

An In-Depth Technical Guide to GHS and Hazard Information for Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 3-amino-4-fluorobenzoate in Modern Research

This compound (CAS No. 369-26-6) is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its unique structural features—a benzene ring substituted with amino, fluoro, and methyl ester groups—make it a valuable intermediate in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, making this compound of particular interest to medicinal chemists and drug development professionals.[3]

However, the same reactivity and structural characteristics that make this compound a useful synthetic intermediate also impart specific health and safety hazards. A thorough and nuanced understanding of its hazard profile, grounded in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is not merely a regulatory formality but a prerequisite for its safe handling and the responsible conduct of research. This guide provides an in-depth analysis of the GHS classification, potential hazards, and requisite safety protocols for this compound, designed to empower researchers to work with this compound safely and effectively.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior, potential for exposure, and appropriate handling and storage requirements.

PropertyValueSource
CAS Number 369-26-6[1][4]
Molecular Formula C₈H₈FNO₂[1][2]
Molecular Weight 169.15 g/mol [1]
Appearance Solid[2]
Synonyms Benzoic acid, 3-amino-4-fluoro-, methyl ester; 2-Fluoro-5-(methoxycarbonyl)aniline[1][4]

GHS Hazard Profile and Toxicological Insights

The Globally Harmonized System provides a standardized framework for communicating the hazards of chemical products. For this compound, the GHS classification indicates a compound with multiple health hazards that demand careful management in a laboratory setting.[1]

GHS Classification Summary
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1]

Toxicological Deep Dive: Understanding the "Why"
  • Irritation Potential (H315 & H319): As an aromatic amine, this compound can act as a skin and eye irritant.[1] The amino group can interact with biological macromolecules in the skin and mucous membranes, leading to an inflammatory response. Prolonged or repeated skin contact can lead to dermatitis. The "Causes serious eye irritation" classification underscores the need for stringent eye protection, as contact can result in significant and potentially lasting damage.

  • Systemic Toxicity (H302, H312, H332): The "Harmful" classification for oral, dermal, and inhalation routes indicates that absorption of a sufficient quantity of this compound can lead to systemic toxic effects.[1] Aromatic amines, as a class, are known to be absorbed through the skin and can affect various organ systems. While the specific target organs for this compound are not detailed in available literature, researchers should operate under the assumption that significant exposure could lead to adverse health effects.

Experimental Workflow: GHS Hazard Communication

The following diagram illustrates the logical flow of hazard communication under the GHS framework, from the intrinsic properties of a chemical like this compound to the information that must be conveyed to the end-user.

GHS_Workflow cluster_0 Hazard Identification cluster_1 Hazard Classification cluster_2 Hazard Communication cluster_3 User Action PhysChem Physicochemical Properties Classification GHS Classification (e.g., Skin Irrit. 2, Acute Tox. 4) PhysChem->Classification ToxData Toxicological & Ecotoxicological Data ToxData->Classification SDS Safety Data Sheet (SDS) Classification->SDS informs Label Product Label Classification->Label informs Handling Safe Handling & Storage SDS->Handling PPE Personal Protective Equipment SDS->PPE Emergency Emergency Procedures SDS->Emergency Label->Handling Label->PPE Label->Emergency

Caption: GHS Hazard Communication Workflow.

Self-Validating Protocols for Safe Laboratory Handling

Given the identified hazards, a multi-layered approach to risk mitigation is essential. The following protocols are designed to be self-validating, meaning that adherence to them inherently minimizes the risk of exposure and provides a framework for a safe experimental environment.

Exposure Control and Personal Protective Equipment (PPE)

The causality behind PPE selection is directly tied to the GHS hazard statements. The goal is to create an impermeable barrier between the researcher and the chemical for all potential routes of exposure.

  • Engineering Controls:

    • Primary Line of Defense: All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted within a certified chemical fume hood to mitigate inhalation exposure (addresses H332).[5]

    • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection (addresses H319): Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[6]

    • Hand Protection (addresses H312 & H315): Wear nitrile gloves that are appropriate for handling aromatic amines. Always inspect gloves for tears or punctures before use. For extended procedures or when handling larger quantities, consider double-gloving.[7]

    • Skin and Body Protection (addresses H312 & H315): A lab coat must be worn at all times. Ensure it is fully buttoned. For tasks with a higher risk of splashes, consider a chemically resistant apron.

    • Respiratory Protection (addresses H332): When engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage Protocol
  • General Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory.[5]

  • Dispensing: When weighing the solid, do so on a disposable weigh boat inside a fume hood to minimize contamination of balances and surrounding surfaces.

  • Spill Management:

    • Minor Spills: For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding the generation of dust. Place the material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.

    • Major Spills: In the event of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: A Validated Response Plan

In the event of an exposure, a rapid and informed response is critical to minimizing harm.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Environmental Fate and Disposal Considerations

While specific ecotoxicity data for this compound is limited, it is prudent to assume that, like many synthetic organic compounds, it can be harmful to aquatic life.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7]

  • Waste Disposal: All waste containing this compound must be collected in a designated, labeled hazardous waste container.[7] Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a chemical intermediate with significant utility in research and development. Its GHS hazard profile—acute toxicity via multiple routes and significant irritant properties—necessitates a comprehensive and proactive approach to safety. By understanding the causal links between its chemical nature and its hazards, and by implementing the self-validating protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable compound. A culture of safety, grounded in authoritative hazard information and robust experimental practice, is the cornerstone of innovative and responsible science.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-amino-3-fluorobenzoate. National Center for Biotechnology Information. [Link]

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  • PubChemLite. this compound. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. [Link]

  • PubMed. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. [Link]

  • PubChem. Methyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-fluorobenzoate. National Center for Biotechnology Information. [Link]

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A Comprehensive Technical Guide to Methyl 3-amino-4-fluorobenzoate and Its Synonymous Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks, such as Methyl 3-amino-4-fluorobenzoate, offer a unique combination of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth technical overview of this compound, its synonyms, synthesis, and critical applications, with a focus on empowering researchers to leverage this versatile intermediate in the pursuit of novel therapeutics. The strategic placement of the fluorine atom and the amino group on the benzoate ring provides a powerful tool for modulating properties like metabolic stability, binding affinity, and membrane permeability.[1][2][3][4]

Compound Identification and Chemical Nomenclature

This compound is a substituted aromatic carboxyester that serves as a key intermediate in organic synthesis. A comprehensive understanding of its various identifiers is crucial for accurate sourcing and communication within the scientific community.

Synonyms and Alternative Names

This compound is known by several synonymous names, which are often used interchangeably in chemical literature and supplier catalogs. Recognizing these alternatives is essential for exhaustive literature searches and procurement.[5][6]

  • Methyl 4-fluoro-3-aminobenzoate

  • 3-Amino-4-fluorobenzoic acid methyl ester

  • Benzoic acid, 3-amino-4-fluoro-, methyl ester[5]

  • 2-Fluoro-5-(methoxycarbonyl)aniline

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are universally recognized:

IdentifierValueSource
CAS Number 369-26-6[5][6]
Molecular Formula C₈H₈FNO₂[5]
IUPAC Name This compound
InChI InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3
InChIKey ABELEDYNIKPYTP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)F)N

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties
PropertyValueUnitSource
Molecular Weight 169.15 g/mol
Appearance Solid-[5]
Purity >97% (typical)%[5]
XLogP3 1.3
Topological Polar Surface Area 52.3Ų
Spectroscopic Data (Predicted and Analog-Based)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino group protons, and the methyl ester protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will exhibit distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the methyl carbon of the ester.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-F stretching.

Synthesis Methodologies: A Practical Guide

The synthesis of this compound can be approached through two primary, reliable routes, each with its own set of advantages and considerations for the synthetic chemist. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Esterification of 3-Amino-4-fluorobenzoic Acid

This is a direct and classical approach involving the Fischer esterification of the corresponding carboxylic acid.[7][8]

G start 3-Amino-4-fluorobenzoic acid reagents Methanol (excess) Sulfuric Acid (catalyst) start->reagents Mix reaction Reflux reagents->reaction Heat workup Neutralization (e.g., NaHCO₃) Extraction reaction->workup Cool & Quench product This compound workup->product Isolate

Caption: Fischer esterification workflow for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-4-fluorobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Route 2: Reduction of Methyl 4-fluoro-3-nitrobenzoate

This alternative pathway involves the reduction of a nitro group to an amine, a common and efficient transformation in organic synthesis.[9][10]

G start Methyl 4-fluoro-3-nitrobenzoate reagents Reducing Agent (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C) start->reagents Combine reaction Reaction at controlled temperature reagents->reaction workup Basification Extraction reaction->workup Quench product This compound workup->product Isolate

Caption: Reduction of the nitro group to synthesize the target amine.

  • Reaction Setup: Dissolve Methyl 4-fluoro-3-nitrobenzoate in a suitable solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: Add the chosen reducing agent (e.g., iron powder and hydrochloric acid, or tin(II) chloride in ethanol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as monitored by TLC.

  • Work-up: Filter the reaction mixture to remove any inorganic solids.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it to yield the crude product, which can be further purified as described in Route 1.

Applications in Drug Discovery and Development: A Focus on Kinase Inhibitors

This compound is a highly valued building block in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology. Its bifunctional nature allows for sequential or orthogonal derivatization of the amino and ester groups, providing a versatile platform for library synthesis and lead optimization.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The 3-amino-4-fluorophenyl moiety is a common feature in a number of kinase inhibitors. The amino group serves as a crucial handle for the introduction of various heterocyclic systems that are often responsible for key interactions with the kinase hinge region. The fluorine atom, on the other hand, can enhance binding affinity through favorable electrostatic interactions and can block metabolic hotspots, thereby improving the drug's pharmacokinetic profile.[2][3]

Case Study: Synthesis of Dabrafenib

Dabrafenib (Tafinlar®) is a potent and selective inhibitor of BRAF kinase, used in the treatment of metastatic melanoma with the BRAF V600E mutation.[11][12] The synthesis of dabrafenib utilizes a derivative of this compound, highlighting the importance of this scaffold.

G start This compound (or its derivative) step1 Sulfonamidation start->step1 intermediate1 Sulfonamide Intermediate step1->intermediate1 step2 Thiazole Ring Formation intermediate1->step2 intermediate2 Thiazole Intermediate step2->intermediate2 step3 Pyrimidine Ring Coupling intermediate2->step3 product Dabrafenib step3->product

Caption: Simplified synthetic pathway to Dabrafenib highlighting the role of the aminofluorobenzoate core.

Case Study: Synthesis of Trametinib

Trametinib (Mekinist®) is a selective inhibitor of MEK1 and MEK2 kinases, also used in the treatment of BRAF-mutated melanoma, often in combination with dabrafenib.[13][14] The synthesis of trametinib also incorporates a 2-fluoro-4-iodoaniline derivative, which can be conceptually linked back to the utility of fluorinated amino-aromatic building blocks.

Conclusion and Future Perspectives

This compound and its synonymous structures represent a class of indispensable building blocks in modern drug discovery. The strategic positioning of the amino and fluoro substituents provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, particularly in the development of targeted therapies such as kinase inhibitors. The synthetic routes outlined in this guide offer reliable and scalable methods for the preparation of this key intermediate. As the demand for more effective and safer therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

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Methodological & Application

Synthesis of Methyl 3-amino-4-fluorobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of Methyl 3-amino-4-fluorobenzoate, a key building block in medicinal chemistry and drug development, from 3-amino-4-fluorobenzoic acid. We present a robust protocol based on the principles of Fischer-Speier esterification, optimized for this specific substrate. This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization. The content is designed for researchers, scientists, and professionals in the field of drug development, offering both practical instructions and the theoretical basis for the experimental choices.

Introduction: The Significance of this compound

This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules. The presence of the fluoro, amino, and methyl ester functional groups on the benzene ring offers multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutics. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This guide focuses on the efficient and reliable synthesis of this compound via the acid-catalyzed esterification of 3-amino-4-fluorobenzoic acid with methanol. This classic transformation, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis due to its cost-effectiveness and operational simplicity.[1]

The Chemistry: Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The reaction equilibrium is a critical consideration, and to drive the synthesis towards the desired ester product, an excess of the alcohol reactant (methanol in this case) is typically employed. This strategic excess shifts the equilibrium in favor of the product, in accordance with Le Châtelier's principle.

Reaction Mechanism

The mechanism of the acid-catalyzed esterification involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining hydroxyl group, yielding the final ester product.

A crucial aspect of the esterification of aminobenzoic acids is the basicity of the amino group. The amino group can be protonated by the strong acid catalyst, which would deactivate the ring towards certain reactions but does not inhibit the esterification at the carboxylic acid function.[3]

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
3-amino-4-fluorobenzoic acid155.135.0 g (32.2 mmol)Starting material[4]
Methanol (anhydrous)32.04100 mLReagent and solvent
Sulfuric Acid (conc.)98.083.0 mLCatalyst
Saturated Sodium Bicarbonate Solution-As neededFor neutralization
Ethyl Acetate88.11As neededFor extraction
Anhydrous Magnesium Sulfate120.37As neededDrying agent
Deionized Water18.02As neededFor washing
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware

Reaction Workflow

G reagents 1. Reagent Addition - 3-amino-4-fluorobenzoic acid - Methanol catalyst 2. Catalyst Addition - Concentrated H2SO4 (dropwise) reagents->catalyst reflux 3. Reflux - Heat to reflux (approx. 65-70°C) - Monitor by TLC catalyst->reflux workup 4. Work-up - Cool reaction mixture - Remove excess methanol reflux->workup neutralize 5. Neutralization - Add saturated NaHCO3 solution workup->neutralize extract 6. Extraction - Extract with ethyl acetate neutralize->extract dry 7. Drying & Filtration - Dry organic layer with MgSO4 - Filter extract->dry concentrate 8. Concentration - Remove solvent via rotary evaporation dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g (32.2 mmol) of 3-amino-4-fluorobenzoic acid and 100 mL of anhydrous methanol. Stir the mixture to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the stirred solution. The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization: To the cooled residue, carefully add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the evolution of CO2 gas ceases and the pH of the solution is neutral to slightly basic (pH 7-8). This step neutralizes the sulfuric acid catalyst and deprotonates the amino group of the product, causing it to precipitate.[5][6]

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.

Safety and Hazard Considerations

  • 3-amino-4-fluorobenzoic acid: May cause skin and serious eye irritation. May cause respiratory irritation.[4] Handle with appropriate gloves and eye protection.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.[5] Handle with extreme care, using appropriate acid-resistant gloves and eye/face protection.

  • Ethyl Acetate: Highly flammable liquid and vapor. May cause drowsiness or dizziness.

All procedures should be performed in a chemical fume hood to avoid inhalation of vapors.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C8H8FNO2[7][8]
Molar Mass 169.15 g/mol [8]
Appearance Solid[9]
Purity >97% (typical)[9]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the product.

  • Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and the N-H stretches of the amine.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction can be addressed by extending the reflux time or ensuring the use of anhydrous methanol. Water in the reaction mixture can shift the equilibrium back towards the reactants.

  • Incomplete Neutralization: Ensure that the pH of the aqueous layer is basic after the addition of sodium bicarbonate to ensure the product is in its free base form for efficient extraction into the organic solvent.

  • Emulsion during Extraction: If an emulsion forms during the extraction process, adding a small amount of brine can help to break it.

Conclusion

The Fischer-Speier esterification of 3-amino-4-fluorobenzoic acid is an effective and straightforward method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the use of excess methanol and proper work-up procedures, high yields of the desired product can be obtained. This protocol provides a reliable foundation for researchers requiring this important synthetic intermediate for their work in drug discovery and development.

References

  • Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]

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Application Note & Protocol: Laboratory-Scale Synthesis of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Medicinal Chemistry

Methyl 3-amino-4-fluorobenzoate is a valuable bifunctional aromatic compound that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring an aniline-like amino group, a methyl ester, and a fluorine atom, offers multiple points for chemical modification. The presence of the fluorine atom is particularly significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity. This document provides a detailed, field-tested protocol for the laboratory-scale synthesis of this compound, designed for researchers in organic synthesis and drug development.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached from several angles. The most common and reliable method, which will be detailed here, involves a two-step sequence starting from 4-fluoro-3-nitrobenzoic acid. This strategy is often preferred due to the commercial availability of the starting material and the high efficiency of the individual transformations.

The chosen synthetic pathway is as follows:

  • Fischer Esterification: The starting material, 4-fluoro-3-nitrobenzoic acid, is converted to its corresponding methyl ester, Methyl 4-fluoro-3-nitrobenzoate, using methanol under acidic catalysis.

  • Catalytic Hydrogenation: The nitro group of the intermediate ester is selectively reduced to an amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final product.[1][2]

This approach ensures high yields and simplifies purification, as the intermediates and final product have distinct physical properties.

Synthetic_Workflow start 4-Fluoro-3-nitrobenzoic Acid intermediate Methyl 4-fluoro-3-nitrobenzoate start->intermediate Step 1: Esterification (CH₃OH, H₂SO₄) product This compound intermediate->product Step 2: Reduction (H₂, Pd/C)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 1: Synthesis of Methyl 4-fluoro-3-nitrobenzoate

This step employs a classic Fischer esterification reaction. The use of a strong acid catalyst, like sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
4-Fluoro-3-nitrobenzoic acid185.115.55 g30.0
Methanol (anhydrous)32.0450 mL-
Sulfuric Acid (conc., 98%)98.083.0 mL~55
Saturated Sodium Bicarbonate (aq)-As needed-
Brine (Saturated NaCl aq)-25 mL-
Anhydrous Magnesium Sulfate120.37As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (5.55 g, 30.0 mmol).

  • Add 50 mL of anhydrous methanol to the flask and stir to dissolve the solid.

  • Cool the mixture in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (3.0 mL) dropwise to the stirring solution.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a lower Rf than the product ester.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto approximately 100 g of crushed ice in a beaker. A solid precipitate of the product should form.[3]

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Transfer the solid to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake to dissolve the solid in the organic layer.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield Methyl 4-fluoro-3-nitrobenzoate as a solid. The product can be used in the next step without further purification if it appears clean by TLC. Expected yield: 5.4 - 5.7 g (90-95%).

Part 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitro group. This is a highly efficient and clean reduction method.[2]

Hydrogenation_Setup cluster_flask Hydrogenation Flask cluster_atmosphere Atmosphere Control flask Round-Bottom Flask Stir Bar Reactants: - Methyl 4-fluoro-3-nitrobenzoate - 10% Pd/C - Methanol (Solvent) gas_manifold Gas Manifold To Vacuum Pump To Hydrogen Source gas_manifold:g2->flask:f0 H₂ Balloon or Cylinder gas_manifold:g1->flask:f0 Evacuation

Caption: Schematic of the catalytic hydrogenation setup.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
Methyl 4-fluoro-3-nitrobenzoate199.145.0 g25.1
10% Palladium on Carbon (Pd/C)-250 mg (5 mol%)-
Methanol32.04100 mL-
Hydrogen Gas (H₂)2.021 atm (balloon)-
Celite®-As needed-

Procedure:

  • Place Methyl 4-fluoro-3-nitrobenzoate (5.0 g, 25.1 mmol) and a magnetic stir bar into a 250 mL round-bottom flask.

  • Add 100 mL of methanol and stir until the solid is fully dissolved.

  • Carefully add 10% Palladium on Carbon (250 mg) to the solution. Caution: Pd/C can be pyrophoric; handle it carefully and do not add it to a dry flask.

  • Seal the flask with a rubber septum. Connect the flask to a vacuum/gas manifold.

  • Carefully evacuate the flask and backfill with hydrogen gas. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Leave the final backfill of hydrogen connected via a balloon or maintain a positive pressure from a regulated cylinder.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 3-5 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot and the appearance of the more polar amine product at a lower Rf.

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure all product is collected. Caution: The Celite®/Pd/C pad should not be allowed to dry completely in the air as it may ignite. Quench it with water before disposal.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound. It can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel if necessary. Expected yield: 3.9 - 4.1 g (92-97%).

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Off-white to light brown solid.

  • Melting Point: 84-88 °C.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.6-7.7 (m, 2H, Ar-H)

    • δ ~7.0 (t, 1H, Ar-H)

    • δ ~3.9 (s, 3H, -OCH₃)

    • δ ~3.8 (br s, 2H, -NH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~166.5 (C=O)

    • δ ~151.0 (d, J_CF ≈ 240 Hz, C-F)

    • δ ~137.0 (d, J_CF ≈ 10 Hz, C-NH₂)

    • δ ~122.5 (C-CO₂Me)

    • δ ~118.0 (d, J_CF ≈ 20 Hz, CH)

    • δ ~117.5 (CH)

    • δ ~115.0 (CH)

    • δ ~52.0 (-OCH₃)

  • Mass Spectrometry (ESI+): m/z 170.1 [M+H]⁺

Safety and Hazard Considerations

It is imperative to adhere to standard laboratory safety practices. A comprehensive risk assessment should be performed before beginning this synthesis.

  • This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] May cause respiratory irritation.[4]

  • 4-Fluoro-3-nitrobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Reacts violently with water.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle with care and keep wet.

  • Hydrogen Gas: Extremely flammable gas. Ensure there are no ignition sources present and the system is properly sealed.

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[5] All manipulations should be performed within a certified chemical fume hood.[5]

References

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Sources

Application Notes & Protocols: Strategic Implementation of Methyl 3-Amino-4-Fluorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles.[1] Fluorinated building blocks, such as Methyl 3-amino-4-fluorobenzoate, are of paramount importance. The strategic placement of the fluorine atom and the amino group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound and its derivatives in the Suzuki-Miyaura cross-coupling reaction—one of the most powerful and versatile methods for constructing carbon-carbon bonds.[2][3]

The protocols and insights herein are designed to provide a robust framework for synthesizing novel biaryl structures, which are prevalent motifs in a wide array of pharmacologically active agents.[4][5] We will explore the mechanistic nuances of the reaction, provide detailed and validated experimental protocols, and offer expert guidance on optimization and troubleshooting.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-X) of the electrophilic partner (e.g., a bromo- or iodo-derivative of this compound). This step is often rate-determining and forms a Pd(II) intermediate.[7] The reactivity of the halide is crucial, following the general trend I > Br > OTf >> Cl.[7]

  • Transmetalation: In this key step, a base activates the organoboron compound, facilitating the transfer of its organic group to the palladium(II) center and displacing the halide.[8] The choice of base is critical and depends on the stability and reactivity of the substrates.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the final biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]

Substrate-Specific Insights: The electronic nature of this compound derivatives is complex. The aniline amine is a strong electron-donating group, which can increase the electron density of the aromatic ring, potentially slowing the oxidative addition step. Conversely, the fluorine and methyl ester groups are electron-withdrawing, which can help activate the ring towards this step. The amino group can also coordinate to the palladium center, which may influence catalyst activity. These competing effects necessitate careful optimization of ligands, bases, and reaction conditions to achieve high yields.

Suzuki-Miyaura Catalytic Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)-X L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar' L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) pd2_trans->product Reductive Elimination ar_x Ar-X (Aryl Halide) ar_x->pd2_ox ar_b Ar'-B(OR)₂ (Boronic Acid/Ester) ar_b->pd2_trans base Base base->pd2_trans

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Procedure

The following protocol describes a general method for the Suzuki-Miyaura coupling of an arylboronic acid with a halogenated derivative of this compound (e.g., Methyl 3-amino-5-bromo-4-fluorobenzoate). This procedure is based on established methods for structurally similar compounds and should serve as a robust starting point for optimization.[4][9]

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated this compound derivative (e.g., 248 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Atmosphere Purge: Seal the flask with a rubber septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Characterize the final product using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and other relevant analytical techniques.

Experimental_Workflow Figure 2: Standard Experimental Workflow for Suzuki-Miyaura Coupling prep 1. Preparation (Flame-dry flask, weigh reagents) setup 2. Reaction Setup (Combine reagents under Inert Gas) prep->setup reaction 3. Reaction (Add solvent, heat & stir) setup->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char product Pure Product char->product

Caption: A standard laboratory workflow for the Suzuki-Miyaura reaction.

Data Presentation: Representative Reaction Conditions

The optimal conditions for Suzuki-Miyaura coupling are highly substrate-dependent. The following table summarizes various conditions reported for aryl bromides and chlorides with structural or electronic similarities to derivatives of this compound. These should be used as a starting point for optimization.[4][10][11]

EntryAryl Halide PartnerArylboronic AcidCatalyst (mol%)LigandBase (eq)SolventTemp (°C)Yield (%)
12-Bromoaniline derivative4-Methylphenyl-B(OH)₂Pd(OAc)₂ (2)SPhosK₃PO₄ (2)Toluene/H₂O100>90
24-Chloro-3-aminobenzoatePhenyl-B(OH)₂Pd₂ (dba)₃ (1.5)XPhosK₃PO₄ (2)1,4-Dioxane11085-95
35-Bromoindole4-Methoxyphenyl-B(OH)₂Pd/Sphos (5)SPhosK₂CO₃ (3)ACN/H₂O3794[11]
42-Chloropyridine derivative3-Quinoline-B(OH)₂Pd(OAc)₂ (2)RuPhosK₂CO₃ (3)1,4-Dioxane/H₂O10060-70
5Aryl ChloridePhenyl-B(OH)₂50 ppm PdCl₂(dppf)dppfK₃PO₄ (2)Water10097[10]

Note: Yields are representative and may vary based on the specific substrates, scale, and purity of reagents.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to address common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive CatalystUse a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is truly anaerobic.
2. Decomposed Boronic AcidBoronic acids can dehydrate to form boroxines or undergo protodeboronation. Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[2]
3. Insufficiently Strong BaseThe base may not be strong enough to facilitate transmetalation. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
4. Poor Ligand ChoiceThe ligand may not be suitable for the electron-rich substrate. Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are effective for challenging couplings.[12]
Significant Homocoupling 1. Oxygen in the ReactionOxygen can promote the homocoupling of boronic acids. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.
2. High TemperatureExcessive heat can lead to side reactions. Try running the reaction at a lower temperature for a longer period.
Protodeboronation 1. Presence of Protic SourcesWater is often necessary but excess can lead to cleavage of the C-B bond. Ensure the base is sufficiently strong to outcompete this side reaction. Use anhydrous solvents if employing a base like CsF.
Formation of Byproducts 1. Side-reactions of Functional GroupsThe amino or ester group may interfere. Consider protecting the amino group if it proves problematic, although many modern catalysts tolerate it well.[13]

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Caption: A decision tree for troubleshooting common Suzuki-Miyaura reaction issues.

Applications in Drug Discovery

The biaryl motif synthesized via Suzuki-Miyaura coupling of this compound derivatives is a privileged scaffold in medicinal chemistry. These structures are integral to a variety of therapeutic agents, particularly in oncology. For example, the related intermediate Methyl 3-Amino-2-Fluorobenzoate is a key building block in the synthesis of Dabrafenib, a BRAF kinase inhibitor used to treat melanoma.[14][15] The strategic placement of the amino and fluoro groups is vital for achieving the specific molecular interactions required for high therapeutic efficacy. The ability to rapidly and efficiently diversify this core structure using the protocols described here allows for the exploration of vast chemical space, accelerating the journey from lead optimization to clinical application.[14]

References

  • Source: Green Chemistry (RSC Publishing)
  • Title: Application Notes and Protocols for Methyl 5-amino-2-chloro-4-fluorobenzoate in Drug Discovery Source: Benchchem URL
  • Title: Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 3-fluorobenzoylacetate Source: Benchchem URL
  • Title: Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid Source: Benchchem URL
  • Title: Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • Title: Aminative Suzuki-Miyaura coupling Source: PubMed URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Title: 2.
  • Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL
  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2,4-Difluoro-3-methoxybenzoic Acid Source: Benchchem URL
  • Title: Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid Source: Benchchem URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Applications of fluorine-containing amino acids for drug design Source: PubMed URL
  • Title: [Application of methyl in drug design] Source: PubMed URL
  • Title: Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: PMC - NIH URL
  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Organic Reactions URL
  • Title: β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling Source: PMC - NIH URL
  • Title: Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification | Request PDF Source: ResearchGate URL
  • Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: MDPI URL

Sources

Application Notes & Protocols: Palladium-Catalyzed Reactions Using Methyl 3-amino-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

Methyl 3-amino-4-fluorobenzoate is a highly valuable scaffold in medicinal chemistry and materials science. Its unique electronic and structural features—an electron-donating secondary amine, a strongly electron-withdrawing fluorine atom, and a versatile methyl ester—make it an attractive starting point for the synthesis of complex molecules. The substitution pattern creates a unique electronic environment on the aromatic ring, influencing its reactivity in cross-coupling reactions. This guide provides in-depth technical details and field-proven protocols for leveraging this scaffold in several cornerstone palladium-catalyzed transformations.

A Note on Substrate Scope: For cross-coupling reactions where the aromatic ring acts as the electrophile (e.g., Suzuki, Heck, Sonogashira), a leaving group such as a halide (Br, I) or triflate is required. This guide will therefore provide protocols for a representative halogenated derivative, Methyl 5-bromo-3-amino-4-fluorobenzoate . For reactions where the amino group serves as the nucleophile, such as the Buchwald-Hartwig amination, the parent molecule, This compound , will be the substrate of interest. This strategic approach allows for the comprehensive exploration of this scaffold's synthetic utility.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a premier method for constructing carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[1][2] The reaction's success hinges on its mild conditions and remarkable tolerance for a wide array of functional groups.[3][4]

Core Mechanism: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

G pd0 Pd(0)L₂ reagents1 Ar-X pd2_aryl Ar-Pd(II)L₂(X) pd2_trans Ar-Pd(II)L₂(R) pd2_aryl->pd2_trans pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination reagents1->pd2_aryl Oxidative Addition reagents2 R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-bromo-3-amino-4-fluorobenzoate

This protocol details a general procedure for coupling the title compound with a generic arylboronic acid. Optimization for specific substrates may be necessary.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentSuggested Supplier/TypeMol % / EquivalentsRole
Methyl 5-bromo-3-amino-4-fluorobenzoate-1.0 equivAryl Halide (Electrophile)
Arylboronic AcidVaries1.2 - 1.5 equivCoupling Partner (Nucleophile Source)
Palladium CatalystPd(PPh₃)₄ or Pd(OAc)₂1 - 5 mol%Catalyst Precursor
Ligand (if using Pd(OAc)₂)SPhos, XPhos, or PPh₃2 - 10 mol%Stabilizes & Activates Catalyst
BaseK₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equivActivates Boronic Acid
SolventToluene, Dioxane, or DMF/H₂O0.1 - 0.5 MReaction Medium

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed reaction tube, add Methyl 5-bromo-3-amino-4-fluorobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a precursor like Pd(OAc)₂, add the appropriate ligand as well.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1) via syringe. The final concentration should be approximately 0.2 M.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Expert Insights:

  • Causality of Component Choice: The presence of both an amine and a fluorine atom on the aryl bromide modifies its electronic properties. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often superior for electron-rich or sterically hindered substrates as they promote the oxidative addition and reductive elimination steps.

  • Base Selection: Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective for less reactive coupling partners, but potassium carbonate (K₂CO₃) is often sufficient and more cost-effective.[1]

  • Solvent System: A mixture of an organic solvent and water is often used to help dissolve the inorganic base and facilitate the transmetalation step.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route to C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[6][7] This reaction is essential for elaborating the core scaffold by coupling the secondary amine of this compound with various aryl halides.

Core Mechanism: A Cycle of C-N Coupling

Similar to the Suzuki reaction, the mechanism involves a Pd(0)/Pd(II) cycle, but with the amine acting as the nucleophile.

  • Oxidative Addition: Pd(0) adds to the aryl halide (Ar-X) to form the Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.[7]

G pd0 Pd(0)L₂ reagents1 Ar-X pd2_aryl Ar-Pd(II)L₂(X) pd2_amido Ar-Pd(II)L₂(NR₂) pd2_aryl->pd2_amido pd2_amido->pd0 product Ar-NR₂ pd2_amido->product Reductive Elimination reagents1->pd2_aryl Oxidative Addition reagents2 HNR₂ + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a method for coupling the title compound with a generic aryl bromide.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

ComponentSuggested Supplier/TypeMol % / EquivalentsRole
This compound-1.2 equivAmine (Nucleophile)
Aryl BromideVaries1.0 equivElectrophile
Palladium CatalystPd₂(dba)₃ or Pd(OAc)₂1 - 2 mol%Catalyst Precursor
LigandXantphos, RuPhos2 - 4 mol%Promotes Reductive Elimination
BaseNaOtBu or K₃PO₄1.4 - 2.0 equivDeprotonates Amine
SolventToluene or Dioxane0.2 - 0.5 MReaction Medium

Step-by-Step Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst and base, this reaction is best set up in an inert atmosphere glovebox.

  • Reagent Addition: To a reaction vial, add the aryl bromide (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., Xantphos, 2.5 mol%), and base (e.g., NaOtBu, 1.5 equiv).

  • Substrate & Solvent: Add this compound (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., Toluene).

  • Reaction Execution: Seal the vial tightly, remove from the glovebox, and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Expert Insights:

  • Ligand is Key: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are required to facilitate the reductive elimination step, which is often rate-limiting.[8] Xantphos is a good starting point for many substrates.[8]

  • Base Sensitivity: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, the ester functionality in the substrate may be sensitive to this strong base, potentially leading to hydrolysis. A weaker base like K₃PO₄ or Cs₂CO₃ can be a viable alternative, though it may require higher temperatures or longer reaction times.[9]

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction typically employs a dual-catalyst system of palladium and copper(I).[1]

Protocol 3: Sonogashira Coupling of Methyl 5-bromo-3-amino-4-fluorobenzoate

Table 3: Reagents and Conditions for Sonogashira Coupling

ComponentSuggested Supplier/TypeMol % / EquivalentsRole
Methyl 5-bromo-3-amino-4-fluorobenzoate-1.0 equivAryl Halide
Terminal AlkyneVaries1.5 equivCoupling Partner
Palladium CatalystPd(PPh₃)₂Cl₂2 - 5 mol%Primary Catalyst
Copper(I) Co-catalystCuI1 - 5 mol%Co-catalyst
BaseTriethylamine (Et₃N) or Diisopropylamine2.0 - 3.0 equivBase & Solvent
Solvent (optional)THF or DMF0.2 - 0.5 MCo-solvent

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add Methyl 5-bromo-3-amino-4-fluorobenzoate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add the solvent (e.g., degassed THF) followed by the amine base (e.g., Et₃N). Finally, add the terminal alkyne (1.5 equiv) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Expert Insights:

  • Dual Catalyst Roles: The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) iodide reacts with the alkyne and base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center.

  • Copper-Free Conditions: Concerns over copper contamination in pharmaceutical synthesis have led to the development of copper-free Sonogashira protocols.[11] These often require specialized ligands and may need higher catalyst loadings or temperatures but are a valuable alternative.

Heck Reaction: Vinylation of Aryl Halides

The Mizoroki-Heck reaction enables the formation of a new C-C bond by coupling an aryl halide with an alkene, typically yielding a substituted alkene product.[12][13]

Protocol 4: Heck Reaction of Methyl 5-bromo-3-amino-4-fluorobenzoate

Table 4: Reagents and Conditions for Heck Reaction

ComponentSuggested Supplier/TypeMol % / EquivalentsRole
Methyl 5-bromo-3-amino-4-fluorobenzoate-1.0 equivAryl Halide
Alkene (e.g., n-Butyl acrylate)Varies1.5 equivCoupling Partner
Palladium CatalystPd(OAc)₂1 - 5 mol%Catalyst Precursor
Ligand (optional)P(o-tolyl)₃ or PPh₃2 - 10 mol%Ligand
BaseEt₃N or K₂CO₃2.0 equivNeutralizes HBr
SolventDMF, Acetonitrile, or Toluene0.2 - 0.5 MReaction Medium

Step-by-Step Procedure:

  • Setup: In a sealed tube, combine Methyl 5-bromo-3-amino-4-fluorobenzoate (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the base (e.g., Et₃N, 2.0 equiv), and the solvent (e.g., DMF).

  • Degassing: If using a phosphine ligand, degas the mixture by bubbling argon through it for 10 minutes.

  • Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 equiv).

  • Reaction: Seal the tube and heat to 100-140 °C with stirring.

  • Monitoring & Workup: Monitor by TLC or GC-MS. After cooling, dilute with water and extract with ether or ethyl acetate. Wash the organic layer, dry, and concentrate.

  • Purification: Purify by column chromatography.

Expert Insights:

  • Regioselectivity: The Heck reaction typically results in substitution at the less-substituted carbon of the alkene double bond. With monosubstituted alkenes, this leads predominantly to the trans (E) isomer.[13]

  • Ligandless vs. Ligated: While many Heck reactions can be performed "ligand-free" (the solvent or other species may act as weak ligands), the addition of phosphine ligands can improve catalyst stability and turnover, especially for less reactive aryl bromides or chlorides.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Flask, Reagents, Stir Bar) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert reagent_add 3. Add Solvents & Liquid Reagents inert->reagent_add execute 4. Heat & Stir (Monitor by TLC/LC-MS) reagent_add->execute quench 5. Quench & Extract execute->quench purify 6. Column Chromatography quench->purify analyze 7. Characterization (NMR, MS) purify->analyze

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Solvents: Organic solvents like toluene, dioxane, and DMF are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like NaOtBu are corrosive and react violently with water. Handle only under an inert atmosphere. Amine bases like triethylamine are volatile and have strong odors.

  • Sealed Tube Reactions: Reactions performed under pressure in sealed tubes should use a blast shield and be allowed to cool completely before opening.

References

  • BenchChem. (2025).
  • Yin, J., & Buchwald, S. L. (2000).
  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed. [Link]

  • Lakatos, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]

  • Hong, S., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • IUCRC. (2020). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. [Link]

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The Strategic Integration of Methyl 3-Amino-4-Fluorobenzoate in Advanced Amide Bond Formation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—are highly sought after by medicinal chemists.[1] Methyl 3-amino-4-fluorobenzoate stands out as a particularly valuable trifunctional building block. Its aromatic core is adorned with an amine for nucleophilic attack, a methyl ester that can be further functionalized, and a strategically placed fluorine atom. This arrangement offers a powerful tool for the synthesis of complex amides and the introduction of fluorinated moieties into peptides, ultimately enabling the fine-tuning of a drug candidate's properties. This guide provides an in-depth exploration of the mechanistic considerations, practical applications, and detailed protocols for leveraging this compound in amide bond formation and peptide synthesis.

Mechanistic Principles: Understanding Amide Bond Formation with a Fluorinated Aniline

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine. The reaction is not spontaneous and requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[1] The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.

The nucleophilicity of the amine in this compound is a key consideration. The presence of the electron-withdrawing fluorine atom ortho to the amine group, as well as the meta-positioned methyl ester, decreases the electron density on the nitrogen atom. This reduced nucleophilicity, compared to a non-fluorinated aniline, may necessitate the use of more potent coupling reagents or slightly more forcing reaction conditions to achieve efficient amide bond formation.

Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[1] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective as they form highly reactive OAt-active esters with the carboxylic acid, which are then readily attacked by the amine.[1]

Application Notes: Leveraging this compound in Synthesis

This compound is a versatile intermediate for the synthesis of a wide array of complex organic molecules, including pharmaceuticals. Its utility has been demonstrated in the preparation of substituted benzanilides, pyrido pyrimidines, and other heterocyclic systems that form the core of many drug candidates.[2][3][4]

Key Advantages in Drug Discovery:
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can significantly increase the metabolic half-life of a drug.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amino group, influencing its ionization state at physiological pH and potentially affecting drug-receptor interactions.

  • Conformational Control: Fluorine can introduce conformational constraints that lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.

  • Vector for Further Functionalization: The methyl ester provides a handle for subsequent chemical transformations, such as hydrolysis to the corresponding carboxylic acid, which can then be used for further amide couplings or other modifications.[1]

Table 1: Exemplary Coupling Partners and Conditions for this compound
Carboxylic Acid/ElectrophileCoupling Reagent/ConditionsProduct TypeReference
Pyrazole-5-carboxylic acidHATU, DIEA, DMF, 80°CHeterocyclic Amide
2,5-Difluorobenzene-1-sulfonyl chloridePyridine, DMAP, DCM, 0°C to rtSulfonamide
7-bromoimidazo[1,2-a]pyridine-3-carboxyl chlorideBaseHeterocyclic Amide[5]
4-fluoro-3-nitrobenzaldehydeReductive Amination (NaCNBH3)Substituted Amine[6]

Experimental Protocols

The following protocols are provided as a guide for researchers. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Bond Formation in Solution Phase

This protocol is adapted from a procedure described for the synthesis of heterocyclic amides.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., Pyrazole-5-carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the carboxylic acid (1.5 eq).

  • Add HATU (1.5 eq) and DIPEA (4.0 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

HATU_Coupling_Workflow cluster_reactants Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Reactants 1. Dissolve this compound (1.0 eq) and Carboxylic Acid (1.5 eq) in DMF Coupling 2. Add HATU (1.5 eq) and DIPEA (4.0 eq). Stir at 80°C for 16h. Reactants->Coupling Initiate Coupling Workup 3. Quench with water. Extract with DCM. Coupling->Workup Reaction Complete Purification 4. Wash, dry, concentrate. Purify by column chromatography. Workup->Purification Product Pure Amide Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of a this compound Derivative

To incorporate this compound into a peptide sequence using SPPS, it must first be converted into a suitable building block, typically an N-protected amino acid derivative. This can be achieved by, for example, coupling the amine to an N-protected amino acid (like Fmoc-Gly-OH) in solution, followed by hydrolysis of the methyl ester to the free carboxylic acid. The resulting Fmoc-Gly-(3-carboxy-2-fluoro)anilide can then be used in standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • Fmoc-Gly-(3-carboxy-2-fluoro)anilide (or other desired derivative)

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • DIPEA

  • 20% Piperidine in DMF (deprotection solution)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • SPPS reaction vessel

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (or the this compound derivative) (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow to activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion using a ninhydrin test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.

SPPS_Decision_Tree cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle Start Start: Incorporate Fluorinated Building Block Prep Is the building block ready for SPPS? (N-Fmoc protected, free COOH) Start->Prep Derivatize Derivatize: 1. Couple to Fmoc-AA-OH 2. Hydrolyze methyl ester Prep->Derivatize No Coupling Couple with HATU/DIPEA or HBTU/HOBt/DIPEA Prep->Coupling Yes Derivatize->Coupling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Deprotection->Coupling Wash Wash Resin (DMF, DCM) Coupling->Wash Wash->Deprotection Add next AA Final Final Cleavage & Purification Wash->Final Sequence Complete

Caption: Decision workflow for SPPS incorporation.

Conclusion

This compound is a powerful and versatile building block for introducing fluorinated motifs into small molecules and peptides. While its reduced nucleophilicity requires consideration in the choice of coupling conditions, standard modern reagents such as HATU are highly effective in promoting efficient amide bond formation. The strategic use of this intermediate allows medicinal chemists to harness the beneficial properties of fluorine to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to exploit the full potential of this valuable synthetic tool.

References

  • Actelion Pharmaceuticals Ltd. (2010). Fluorinated aminotriazole derivatives. Google Patents.
  • Array Biopharma Inc. (2012). Pyrido pyrimidines. Google Patents.
  • Array Biopharma Inc. (2012). Patent Application Publication No.: US 2012/0184542 A1. Google APIs. Retrieved from [Link]

  • Imperial Chemical Industries Plc. (1992). Benzanilide derivatives and their use as anti-convulsants. Google Patents.
  • Gilead Sciences, Inc. (2021). Compositions and methods for modulating farnesoid x receptors. Google Patents.
  • Redshaw, S. (2015). Evaluation of WO-2014132220, selective PDGFR inhibitors for the treatment of pulmonary arterial hypertension. Expert Opinion on Therapeutic Patents, 25(4), 485-490. Retrieved from [Link]

  • Redshaw, S. (2015). The preparation of compound (1). ResearchGate. Retrieved from [Link]

  • Gilead Sciences, Inc. (n.d.). 1 COMPOSITIONS AND METHODS FOR MODULATING FARNESOID X RECEPTORS. Retrieved from [Link]

  • Chang, C.-Y., et al. (2020). Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors. Journal of Medicinal Chemistry, 63(20), 12057-12083. Retrieved from [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2023). A kind of substituted tricyclic compounds and its use. Google Patents.
  • Exelixis, Inc. (2009). Benzene sulfonamide thiazole and oxazole compounds. Google Patents.

Sources

Application Notes & Protocols: Methyl 3-amino-4-fluorobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Synthon

Methyl 3-amino-4-fluorobenzoate is a highly versatile and strategically important building block in modern medicinal chemistry and drug development.[1][2] Its unique trifunctional nature—an aromatic amine, a methyl ester, and a fluorine substituent—offers a powerful platform for constructing a diverse array of complex heterocyclic compounds. The strategic placement of the fluorine atom ortho to the amine group and meta to the ester significantly influences the molecule's reactivity and imparts unique physicochemical properties to the resulting heterocycles.[3][4]

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3][4][5] The strong carbon-fluorine bond is resistant to metabolic oxidation, while the high electronegativity of fluorine can alter the pKa of nearby functional groups and modulate non-covalent interactions.[3] This guide provides in-depth protocols and mechanistic insights for leveraging this compound in the synthesis of two critical classes of heterocycles: Quinolones and Benzimidazoles , both of which are privileged scaffolds in numerous approved therapeutics.[6][7]

I. Synthesis of Fluorinated 4-Quinolone Scaffolds

The 4-quinolone core is fundamental to a major class of broad-spectrum synthetic antibiotics known as fluoroquinolones.[6][8] The fluorine atom at what will become the C-6 position of the quinolone ring is crucial for their potent antibacterial activity, as it enhances binding to the bacterial DNA gyrase complex.[3][6] The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinolone ring system from an aniline derivative.[9]

Mechanistic Rationale: The Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through a well-defined sequence.[9] It begins with the nucleophilic attack of the amine from this compound onto an electrophilic malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEMM). This condensation is followed by a thermally induced, 6-electron electrocyclization. The fluorine atom, being electron-withdrawing, slightly deactivates the aniline ring but does not impede the cyclization, which occurs para to the amino group. Subsequent saponification of the resulting ester and acid-catalyzed decarboxylation would yield the final 4-hydroxyquinolone, though for many applications, the 3-carboalkoxy-4-hydroxyquinolone intermediate is the desired product for further functionalization.[9][10]

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product A Methyl 3-amino- 4-fluorobenzoate C Step 1: Condensation (Loss of EtOH) A->C B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Step 2: Thermal Cyclization (High Temperature, e.g., Diphenyl Ether) C->D Intermediate: Anilidomethylenemalonate E Ethyl 6-fluoro-4-hydroxy-7- (methoxycarbonyl)quinoline-3-carboxylate D->E

Caption: Workflow for the Gould-Jacobs synthesis of a functionalized quinolone.

Detailed Experimental Protocol: Synthesis of Ethyl 6-fluoro-4-hydroxy-7-(methoxycarbonyl)quinoline-3-carboxylate

This protocol details the synthesis of a key quinolone intermediate, which can be further modified, for example, by N-alkylation and substitution at the C-7 position.

Materials:

  • This compound (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq)

  • Diphenyl ether (solvent)

  • Ethanol (for recrystallization)

  • Hexanes (for washing)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline. During this step, ethanol is evolved as a byproduct.

  • Cyclization: To the flask containing the intermediate anilidomethylenemalonate, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250-260 °C using a heating mantle and a temperature controller. Maintain this temperature for 30-45 minutes.[11] The cyclization is typically accompanied by a color change.

  • Isolation and Purification: Allow the reaction mixture to cool to below 100 °C. While still warm, slowly add hexanes to precipitate the product. The crude solid is then collected by vacuum filtration and washed thoroughly with hexanes to remove the diphenyl ether.

  • Recrystallization: The crude product is recrystallized from hot ethanol or a mixture of ethanol and DMF to yield the pure Ethyl 6-fluoro-4-hydroxy-7-(methoxycarbonyl)quinoline-3-carboxylate as a solid.

Data Summary:

Starting MaterialReagentSolventTemp (°C)Time (h)Typical Yield (%)
This compoundDEEMMDiphenyl Ether250-2600.5 - 175-85%
This compoundDiethyl malonateDowtherm A240-2501 - 270-80%

II. Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are another "privileged scaffold" in medicinal chemistry, found in drugs ranging from proton pump inhibitors to anthelmintics and anticancer agents.[7] The fluorine atom can enhance the biological activity of these compounds.[3][12] A common and robust method for benzimidazole synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic and dehydrating conditions.

Mechanistic Rationale: Acid-Catalyzed Condensation and Cyclization

The synthesis begins with the reduction of a nitro group to an amine if starting from a nitro-aniline precursor. For this compound, the key step is the introduction of a second amino group ortho to the first one. This is typically achieved through nitration followed by reduction. Once the requisite ortho-phenylenediamine is formed, it can be cyclized.

The mechanism of the final cyclization involves the initial acylation of one of the amino groups by a carboxylic acid (e.g., formic acid for an unsubstituted benzimidazole). The resulting amide then undergoes an intramolecular nucleophilic attack from the second amino group onto the amide carbonyl. This is followed by dehydration, driven by heat and acid, to form the aromatic benzimidazole ring.

Benzimidazole_Synthesis cluster_start Precursor Synthesis cluster_cyclization Cyclization cluster_product Product A Methyl 3-amino- 4-fluorobenzoate B Nitration (HNO3/H2SO4) A->B C Reduction (e.g., H2/Pd-C, SnCl2) B->C D Methyl 3,4-diamino- 5-fluorobenzoate C->D E Condensation with Carboxylic Acid (R-COOH) + Acid Catalyst (e.g., PPA) D->E F Methyl 5-fluoro-2-R- 1H-benzo[d]imidazole- 6-carboxylate E->F

Caption: General workflow for the synthesis of benzimidazole derivatives.

Detailed Experimental Protocol: Synthesis of Methyl 5-fluoro-1H-benzo[d]imidazole-6-carboxylate

This protocol outlines the synthesis of a core benzimidazole structure from the corresponding diamine precursor, which must first be synthesized from this compound.

Part A: Synthesis of Methyl 3,4-diamino-5-fluorobenzoate (Precursor) (Caution: Nitration reactions are highly exothermic and require careful temperature control.)

  • Nitration: Dissolve this compound in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C. After the addition, allow the reaction to stir for 1-2 hours. Pour the mixture onto crushed ice to precipitate the nitro product, which is then filtered and washed.

  • Reduction: The isolated nitro-compound is reduced to the diamine. A common method is catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. Alternatively, chemical reduction using stannous chloride (SnCl₂) in HCl can be employed.[13] The reaction is monitored until the starting material is consumed. After workup, the diamine is isolated.

Part B: Benzimidazole Ring Formation

Materials:

  • Methyl 3,4-diamino-5-fluorobenzoate (1.0 eq)

  • Formic Acid (excess, acts as reagent and solvent)

  • Polyphosphoric acid (PPA) (optional, as catalyst/dehydrating agent)

Procedure:

  • Reaction Setup: In a flask fitted with a reflux condenser, combine Methyl 3,4-diamino-5-fluorobenzoate and a 5-10 fold excess of formic acid.

  • Cyclization/Dehydration: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS. For less reactive systems, adding a catalyst like polyphosphoric acid can facilitate the dehydration step.

  • Workup and Isolation: After cooling, the reaction mixture is carefully poured into a beaker of cold water or ice. The acidic solution is then neutralized with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the product precipitates.

  • Purification: The crude solid is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure Methyl 5-fluoro-1H-benzo[d]imidazole-6-carboxylate.

Data Summary for Cyclization:

Diamine PrecursorReagentConditionsTypical Yield (%)
Methyl 3,4-diamino-5-fluorobenzoateFormic AcidReflux, 4h85-95%
Methyl 3,4-diamino-5-fluorobenzoateAcetic AcidReflux, 4-6h80-90%
Methyl 3,4-diamino-5-fluorobenzoatep-Anisic AcidPPA, 150°C, 3h70-80%

Safety and Handling

This compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[14] It may also cause respiratory irritation.[14] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Nitration procedures are particularly hazardous and must be conducted with extreme caution and proper temperature control.

Conclusion

This compound is a cornerstone synthon for accessing medicinally relevant fluorinated heterocyclic cores. The protocols detailed herein for the Gould-Jacobs quinolone synthesis and the Phillips benzimidazole synthesis represent reliable and scalable methods for generating molecular diversity. The strategic positioning of the functional groups allows for predictable regioselectivity in key cyclization steps, making this reagent an invaluable tool for researchers and professionals in drug discovery and development. By understanding the underlying mechanisms and optimizing reaction conditions, a vast library of novel quinolone and benzimidazole derivatives can be efficiently synthesized for biological evaluation.

References

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). The University of Jordan.
  • Shah, T., et al. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Retrieved from [Link]

  • Pérez-Balaguer, A., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules. Retrieved from [Link]

  • Fluorinated benzimidazoles for medicinal chemistry and new materials. (2021). ResearchGate. Retrieved from [Link]

  • Kim, K.S., et al. (1995). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Retrieved from [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). ResearchGate. Retrieved from [Link]

  • Ibrahim, M.A.A., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Pharmaceuticals. Retrieved from [Link]

  • Benzimidazole derivatives incorporating fluorine. (2024). ResearchGate. Retrieved from [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. Retrieved from [https://www.impactfactor.org/articles/10.5 impactfactor.org/articles/A-review-on-benzimidazoles-in-medicinal-chemistry-current-trends-and-future-opportunities-1215.html]([Link] impactfactor.org/articles/A-review-on-benzimidazoles-in-medicinal-chemistry-current-trends-and-future-opportunities-1215.html)

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Retrieved from [Link]

  • Tafeenko, V.A., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Process for preparing benzimidazole compounds. (n.d.). Google Patents.
  • D'hooghe, M., et al. (2009). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mironov, M., et al. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. (2015). ResearchGate. Retrieved from [Link]

  • Goral, V., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles. Retrieved from [Link]

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Synthesis of Quinazolines and Quinazolinones from Methyl 3-amino-4-fluorobenzoate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Quinazolines and Quinazolinones in Medicinal Chemistry

Quinazolines and their oxidized counterparts, quinazolinones, represent a cornerstone of heterocyclic chemistry, particularly within the realm of drug discovery and development. These bicyclic aromatic structures, formed by the fusion of a benzene ring and a pyrimidine ring, are considered "privileged scaffolds". This designation stems from their ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The inherent stability of the quinazoline nucleus, coupled with the potential for functionalization at multiple positions, has made it a fertile ground for the generation of novel therapeutic agents.[3]

The applications of quinazoline and quinazolinone derivatives are extensive and clinically significant, encompassing treatments for cancer, microbial infections, inflammation, and central nervous system disorders.[1][3][4] Notably, several FDA-approved drugs, particularly in oncology, feature the 4-aminoquinazoline core structure, highlighting the therapeutic relevance of this heterocyclic system.[4] The continuous exploration of new synthetic routes to access structurally diverse quinazolines and quinazolinones is therefore a critical endeavor for medicinal chemists.

This technical guide provides a detailed exploration of synthetic pathways to quinazolines and quinazolinones, commencing from the readily available starting material, Methyl 3-amino-4-fluorobenzoate . The presence of the fluorine atom at the 4-position and the methyl ester at the 1-position of the benzene ring introduces specific electronic and steric considerations that will be addressed in the subsequent protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile starting material for the synthesis of novel bioactive molecules.

Strategic Considerations for Synthesis from this compound

The synthetic strategy for converting this compound into the target heterocyclic systems hinges on the formation of the pyrimidine ring. The key precursor for this transformation is an anthranilic acid derivative. While this compound is an anthranilate ester, many classical quinazolinone syntheses, such as the Niementowski reaction, traditionally utilize the free carboxylic acid or the corresponding amide.[1] Therefore, two primary strategic approaches can be envisioned:

  • Direct Cyclization: Exploring reaction conditions that facilitate the direct cyclization of the methyl ester with a suitable one-carbon or multi-carbon synthon. This approach is more atom-economical but may require specific catalysts or reaction conditions to overcome the lower reactivity of the ester compared to a carboxylic acid or amide.

  • Functional Group Interconversion followed by Cyclization: A two-step approach involving the initial conversion of the methyl ester to either the corresponding carboxylic acid (3-amino-4-fluorobenzoic acid) or the amide (3-amino-4-fluorobenzamide), followed by a well-established cyclization protocol. This method offers greater reliability and predictability based on established literature.

This guide will provide detailed protocols for both strategic avenues, allowing researchers to select the most appropriate method based on their specific synthetic goals and available resources.

PART 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one via Hydrolysis and Cyclization

This first part details a reliable two-step process for the synthesis of 7-fluoroquinazolin-4(3H)-one, a key intermediate for further derivatization. The strategy involves the initial hydrolysis of this compound to 3-amino-4-fluorobenzoic acid, followed by a microwave-assisted Niementowski-type cyclization with formamide.

Workflow Diagram

G A This compound B Step 1: Hydrolysis (e.g., NaOH, H2O/MeOH, reflux) A->B C 3-Amino-4-fluorobenzoic acid B->C D Step 2: Cyclization (Formamide, Microwave irradiation) C->D E 7-Fluoroquinazolin-4(3H)-one D->E

Caption: Synthetic workflow for the preparation of 7-Fluoroquinazolin-4(3H)-one.

Protocol 1.1: Hydrolysis of this compound

Rationale: The conversion of the methyl ester to the corresponding carboxylic acid is a crucial step to enable efficient cyclization in the subsequent Niementowski reaction. Basic hydrolysis using sodium hydroxide is a standard and effective method for this transformation. The use of a methanol/water co-solvent system ensures the solubility of both the starting ester and the inorganic base.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5 - 2.0 eq) to the solution and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. A precipitate of 3-amino-4-fluorobenzoic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Protocol 1.2: Microwave-Assisted Synthesis of 7-Fluoroquinazolin-4(3H)-one

Rationale: The Niementowski synthesis is a classic method for the preparation of 4(3H)-quinazolinones from anthranilic acids and amides.[1] The use of microwave irradiation significantly accelerates the reaction, reduces reaction times, and often improves yields compared to conventional heating methods.[2][5][6] Formamide serves as both the reagent, providing the C2 carbon and N3 nitrogen, and the solvent in this reaction.

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • Formamide

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, add 3-amino-4-fluorobenzoic acid (1.0 eq) and an excess of formamide (e.g., 10-20 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 15-30 minutes). The optimal conditions may need to be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess formamide, and dry under vacuum.

  • The crude 7-fluoroquinazolin-4(3H)-one can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
3-Amino-4-fluorobenzoic acid155.131.0(User defined)
Formamide45.0410-20(Calculated based on equivalents)

Table 1: Representative quantitative data for the synthesis of 7-Fluoroquinazolin-4(3H)-one.

PART 2: Synthesis of 7-Fluoroquinazolines via a Multi-step Sequence

This section outlines a synthetic route to 7-fluoroquinazolines, which involves the initial formation of the quinazolinone, followed by chlorination and subsequent functionalization. This pathway provides access to a wider range of derivatives at the 4-position.

Workflow Diagram

G A 7-Fluoroquinazolin-4(3H)-one B Step 1: Chlorination (e.g., POCl3, reflux) A->B C 4-Chloro-7-fluoroquinazoline B->C D Step 2: Nucleophilic Aromatic Substitution (e.g., Amine, base, solvent) C->D E 4-Substituted-7-fluoroquinazoline D->E

Caption: Synthetic workflow for the preparation of 4-substituted-7-fluoroquinazolines.

Protocol 2.1: Synthesis of 4-Chloro-7-fluoroquinazoline

Rationale: The conversion of the 4-oxo group of the quinazolinone to a chloro group is a common strategy to activate the 4-position for nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation. The reaction is typically performed at reflux, and the excess POCl₃ is carefully quenched after the reaction.

Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene or other high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 7-fluoroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 4-chloro-7-fluoroquinazoline, which can be purified by column chromatography on silica gel or recrystallization.

Protocol 2.2: Synthesis of 4-Amino-7-fluoroquinazolines

Rationale: The chloro group at the 4-position of the quinazoline ring is susceptible to nucleophilic displacement by amines. This reaction is a cornerstone for the synthesis of a vast library of biologically active 4-aminoquinazoline derivatives. The reaction is typically carried out in a polar solvent, and a base is often added to scavenge the HCl generated during the reaction.

Materials:

  • 4-Chloro-7-fluoroquinazoline

  • Desired primary or secondary amine

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Isopropanol (IPA) or other suitable solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7-fluoroquinazoline (1.0 eq) in a suitable solvent such as isopropanol.

  • Add the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base like diisopropylethylamine (1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
4-Chloro-7-fluoroquinazoline182.581.0(User defined)
Amine(Varies)1.1 - 1.5(Calculated based on equivalents)
DIPEA129.241.5 - 2.0(Calculated based on equivalents)

Table 2: Representative quantitative data for the synthesis of 4-amino-7-fluoroquinazolines.

PART 3: Direct Synthesis of 7-Fluoroquinazolinones from this compound

This part explores a more direct, one-pot approach to quinazolinone synthesis from the starting methyl ester, which can be advantageous in terms of step economy.

Protocol 3.1: Reaction with Orthoesters

Rationale: The reaction of anthranilic acids or their esters with orthoesters in the presence of a catalyst can provide a direct route to 2-substituted quinazolinones. This method avoids the need for pre-forming an amide bond. The use of microwave irradiation can enhance the efficiency of this transformation.

Materials:

  • This compound

  • Triethyl orthoformate or other orthoesters

  • Ammonium acetate

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), triethyl orthoformate (or another orthoester, e.g., 2-3 eq), and ammonium acetate (e.g., 2-4 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 120-150 °C) for a specified duration (e.g., 20-40 minutes).

  • After cooling, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the synthesis of quinazolines and quinazolinones from this compound. By offering both a stepwise, reliable pathway and a more direct, one-pot approach, researchers are equipped with versatile tools to access a wide range of fluorinated quinazoline derivatives. The strategic incorporation of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the final compounds, making this a valuable starting material for the development of novel therapeutic agents. It is recommended that all reactions be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.

References

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 795. [Link]

  • Hassan, A. A., & El-Sheref, E. M. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Shaikh, A., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 13(1), 15488. [Link]

  • Gellis, A., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(31), 21480-21487. [Link]

  • PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290. [Link]

  • Kaur, R., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Research, 7(10), 669-678. [Link]

  • Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572. [Link]

Sources

Application Notes & Protocols: Methyl 3-amino-4-fluorobenzoate as a Versatile Building Block for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibitor Design

The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors.[1][2] Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are pivotal regulators of cellular signaling pathways.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Within the medicinal chemist's toolkit, fluorinated organic molecules have emerged as "privileged" building blocks.[3] The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4] The unique electronic properties of fluorine can alter the pKa of nearby functional groups, modulate lipophilicity, and form favorable interactions within the active site of a target protein.[5]

Methyl 3-amino-4-fluorobenzoate is a trifunctional reagent that serves as an exemplary scaffold for the construction of complex heterocyclic systems found in many kinase inhibitors. Its constituent parts—a nucleophilic amino group, an electrophilic methyl ester, and a strategically positioned fluorine atom on an aromatic ring—provide a versatile platform for a variety of chemical transformations. This application note will provide a detailed exploration of the utility of this compound in the synthesis of a potent class of Polo-like kinase 1 (PLK1) inhibitors, offering step-by-step protocols and insights into the rationale behind the synthetic strategy.

Target Profile: Polo-like Kinase 1 (PLK1) - A Master Regulator of Mitosis

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a central role in regulating multiple stages of cell division, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[5][6][7] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[8][9] This makes PLK1 a highly attractive target for the development of novel anticancer therapeutics.[10] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells, while generally sparing non-proliferating normal cells.[11]

Signaling Pathway of PLK1 in the Cell Cycle

The following diagram illustrates the multifaceted role of PLK1 in orchestrating the cell cycle.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase Centrosome_Maturation Centrosome Maturation G2_M_Transition G2/M Transition Mitotic_Entry Mitotic Entry G2_M_Transition->Mitotic_Entry Spindle_Assembly Bipolar Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis PLK1 PLK1 Activation PLK1->Centrosome_Maturation Regulates PLK1->G2_M_Transition Promotes PLK1->Spindle_Assembly Essential for PLK1->Chromosome_Segregation Ensures fidelity PLK1->Cytokinesis Regulates APC_C Anaphase-Promoting Complex (APC/C) PLK1->APC_C Activates CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->PLK1 Activates APC_C->Chromosome_Segregation Initiates

Caption: The central role of PLK1 in regulating key transitions and processes during the G2 and M phases of the cell cycle.[5][6][12]

Synthetic Strategy: From Building Block to Potent PLK1 Inhibitor

This section outlines a robust synthetic pathway to a potent PLK1 inhibitor with a pyrimido[4,5-b][5][13]diazepin-6(7H)-one core, starting from this compound. This scaffold has been identified in potent kinase inhibitors such as BI 2536 and volasertib.[14][15][16] The synthetic workflow is designed to be modular, allowing for the introduction of diversity at key positions to optimize potency and selectivity.

Overall Synthetic Workflow Diagram

Synthetic_Workflow Start This compound Step1 Step 1: Nitration Start->Step1 Intermediate1 Methyl 3-amino-4-fluoro-5-nitrobenzoate Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 Methyl 3,5-diamino-4-fluorobenzoate Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Intermediate3 Coupled Amide Intermediate Step3->Intermediate3 Step4 Step 4: Cyclization Intermediate3->Step4 Final_Product Pyrimido[4,5-b][1,4]diazepin-6(7H)-one (PLK1 Inhibitor) Step4->Final_Product

Sources

Application Notes & Protocols: The Strategic Role of Methyl 3-amino-4-fluorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-4-fluorobenzoate (CAS: 369-26-6) is a deceptively simple aromatic compound that has emerged as a cornerstone building block in contemporary drug discovery.[1] Its strategic arrangement of an amine, a fluorine atom, and a methyl ester on a benzene ring provides a trifecta of chemical functionality, enabling medicinal chemists to construct complex molecular architectures with high precision. The presence of fluorine, in particular, is a key feature, as the strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this compound and providing field-proven protocols for its utilization in the synthesis of advanced therapeutic agents, particularly within oncology.

The Molecule: A Profile of Synthetic Versatility

This compound is a substituted aniline derivative. Its utility in medicinal chemistry stems from the distinct reactivity of its three primary functional groups, which can be addressed sequentially or in concert to achieve desired synthetic outcomes.

  • The Amine Group (-NH₂): As a nucleophile, it is the primary site for amide bond formation, sulfonylation, and participation in cyclization reactions to form critical heterocyclic scaffolds.

  • The Fluoro Group (-F): The electron-withdrawing nature of fluorine modulates the reactivity of the aromatic ring and the basicity of the adjacent amine. It serves as a crucial interaction point in protein-ligand binding and can block sites of metabolic oxidation.

  • The Methyl Ester Group (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing an additional handle for amide coupling or other modifications. It can also be reduced or converted to other functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 369-26-6PubChem[1]
Molecular Formula C₈H₈FNO₂PubChem[1]
Molecular Weight 169.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Off-white to light brown crystalline powderN/A
Solubility Soluble in DMSO, Methanol, Ethyl AcetateN/A

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// Edge Definitions start -> amide [label="Amide Coupling /\nSulfonylation"]; start -> heterocycle [label="Cyclization\n(e.g., with formamidine)"]; start -> hydrolysis [label="Ester Hydrolysis"]; hydrolysis -> amide2 [label="Amide Coupling"]; amide -> final_drugs; amide2 -> final_drugs; heterocycle -> final_drugs;

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Caption: Synthetic utility of this compound.

Core Applications in Drug Discovery: Targeting Kinase-Driven Cancers

While a versatile building block, this compound and its close isomers are particularly prominent in the synthesis of small-molecule kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

A notable example involving a close structural isomer is Dabrafenib , a potent inhibitor of BRAF kinase used to treat melanoma with BRAF V600E mutations.[5][6] The synthesis of Dabrafenib utilizes Methyl 3-amino-2-fluorobenzoate , highlighting the critical importance of fluorine substitution patterns in achieving optimal binding and pharmacological properties.[4][5] The principles and reactions, however, are directly translatable to the 4-fluoro isomer for the generation of novel chemical entities.

Similarly, the non-fluorinated analogue, Methyl 3-amino-4-methylbenzoate , is a key intermediate in the synthesis of the Bcr-Abl tyrosine kinase inhibitors Nilotinib and Imatinib , which are frontline treatments for chronic myeloid leukemia (CML).[7][8] The protocols developed for these blockbuster drugs provide a validated roadmap for utilizing the fluorinated counterpart to create new analogues with potentially improved properties.

MAPK_Signaling_Pathway gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) gf->receptor ras RAS receptor->ras Activates braf BRAF ras->braf Activates mek MEK braf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Regulates inhibitor Vemurafenib / Dabrafenib (BRAF Inhibitors) inhibitor->braf

Caption: Simplified MAPK/ERK signaling pathway targeted by BRAF inhibitors.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and reproducible. They represent core synthetic transformations for which this compound is an ideal substrate.

Protocol 3.1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to this compound. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is an efficient coupling reagent, particularly for less nucleophilic anilines, minimizing side reactions and racemization.[9]

Rationale: The electron-withdrawing fluorine atom reduces the nucleophilicity of the aniline amine, making standard coupling conditions sluggish. HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly activated O-acylisourea intermediate that readily reacts with the amine, ensuring high conversion.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Stir the solution for 5 minutes at room temperature to pre-activate the acid.

  • Add this compound (1.0 eq) to the mixture.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield the desired amide.

Table 2: Comparison of Common Amide Coupling Reagents

ReagentAcronymProsCons
Dicyclohexylcarbodiimide DCCInexpensive, potent activator.Dicyclohexylurea (DCU) byproduct can be difficult to remove; high risk of epimerization.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide EDCWater-soluble byproducts, easy workup.Can be less effective for hindered or electron-poor amines.[9]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOPHighly effective, low epimerization.Stoichiometric carcinogen (HMPA) is formed as a byproduct.
HATU / HBTU N/AVery fast, highly efficient, low epimerization, good for difficult couplings.More expensive than carbodiimides.

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// Edge Definitions start -> preactivate; preactivate -> add_amine; add_amine -> add_base; add_base -> react; react -> workup; workup -> purify; purify -> product;

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Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 3.2: Suzuki Cross-Coupling on a Brominated Derivative

To expand molecular complexity, the aromatic ring itself can be functionalized. While the fluorine atom is not suitable for direct cross-coupling, a related starting material like Methyl 3-amino-4-bromobenzoate is an excellent substrate for reactions like the Suzuki coupling.[10] This protocol illustrates how a new carbon-carbon bond can be formed, a key step in many drug syntheses.

Rationale: The Suzuki reaction is a robust and highly tolerant method for forming C(sp²)-C(sp²) bonds. A palladium catalyst, in the presence of a base, facilitates the coupling of an organoboron reagent with an aryl halide. This is a cornerstone of modern medicinal chemistry for linking different aromatic fragments.

Materials:

  • Methyl 3-amino-4-bromobenzoate (1.0 eq)

  • Arylboronic Acid or Ester (1.2 eq)

  • Pd(PPh₃)₄ (Palladium Tetrakis) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Toluene

Procedure:

  • To a flask, add Methyl 3-amino-4-bromobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (Dioxane/Water).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the biaryl product.

Conclusion

This compound is a high-value, versatile intermediate in medicinal chemistry. Its strategically placed functional groups provide a robust platform for generating diverse molecular scaffolds. The protocols and data presented herein offer a foundational guide for researchers in drug discovery and development, enabling the efficient synthesis of novel compounds, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies. The translatability of synthetic routes from its structural analogues further broadens its applicability and solidifies its role as a critical tool in the pharmaceutical sciences.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development.
  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1): A Key Intermediate for Pharmaceutical and Chemical Synthesis.
  • Chinese Journal of Pharmaceuticals. Synthesis of Quizartinib.
  • PubChem. This compound.
  • Benchchem. Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.
  • Chem-Impex. Methyl 4-fluorobenzoate.
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The Strategic Application of Methyl 3-amino-4-fluorobenzoate in the Synthesis of Novel Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Fluorinated Anthranilate Analogue in Agrochemical Innovation

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic selection of foundational molecular scaffolds is of paramount importance. Methyl 3-amino-4-fluorobenzoate, a fluorinated analogue of the anthranilate scaffold, represents a versatile yet underexplored building block for the synthesis of a new generation of herbicides, fungicides, and insecticides. The presence of the fluorine atom, a bioisostere of hydrogen, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the resulting compounds, thereby potentiating their agrochemical activity.

This technical guide eschews a conventional, rigid template to provide a deep, scientifically-grounded exploration of the synthetic utility of this compound. We will delve into its application in the construction of heterocyclic systems known for their biological activity, providing detailed protocols and elucidating the causal reasoning behind the experimental design. Our focus will be on empowering researchers and drug development professionals with the foundational knowledge to leverage this unique intermediate in their discovery pipelines.

Core Application: A Gateway to Fluorinated Benzoxazinones with Herbicidal and Fungicidal Potential

While direct, publicly documented pathways from this compound to commercialized agrochemicals remain within the proprietary domain of agrochemical corporations, its structural motifs are present in numerous patented compounds. A significant application of this intermediate lies in its use as a precursor for the synthesis of fluorinated benzoxazinones. The benzoxazinone core is a well-established pharmacophore in agrochemical research, with derivatives exhibiting both herbicidal and fungicidal properties.

The synthetic strategy hinges on the reactivity of the ortho-amino benzoate system, which allows for a two-step sequence of N-acylation followed by cyclization to construct the benzoxazinone ring. The fluorine atom at the 4-position of the starting material is strategically retained in the final scaffold, where it can play a crucial role in modulating the biological activity of the molecule.

Synthetic Workflow Overview

The proposed synthetic pathway is a robust and versatile method for accessing a library of novel 7-fluoro-2-substituted-4H-3,1-benzoxazin-4-ones. This workflow provides a clear roadmap for researchers to explore the chemical space around this promising scaffold.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization A This compound C N-Acylated Intermediate (Methyl 3-(acylamino)-4-fluorobenzoate) A->C Pyridine, DCM, 0 °C to rt B Acyl Chloride (R-COCl) B->C D N-Acylated Intermediate E 7-Fluoro-2-substituted-4H-3,1-benzoxazin-4-one D->E POCl3 or SOCl2, Reflux

Figure 1: Proposed synthetic workflow for the conversion of this compound to 7-fluoro-2-substituted-4H-3,1-benzoxazin-4-ones.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale for each experimental choice. They serve as a template for the synthesis of a diverse library of fluorinated benzoxazinones for agrochemical screening.

Protocol 1: Synthesis of Methyl 3-(acetylamino)-4-fluorobenzoate (N-Acylated Intermediate)

Objective: To introduce an acyl group onto the amino functionality of this compound as a precursor to cyclization.

Rationale: The N-acylation is a crucial first step to introduce the carbon atom that will become C2 of the benzoxazinone ring. Acetyl chloride is used here as a simple, representative acylating agent. Pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is chosen as an inert solvent that readily dissolves the reactants. The reaction is initiated at a low temperature to control the initial exothermic reaction.

Reagent/SolventMolar Equiv.Molecular Wt.Amount
This compound1.0169.15 g/mol 16.9 g (0.1 mol)
Acetyl Chloride1.178.50 g/mol 8.64 g (0.11 mol)
Pyridine1.279.10 g/mol 9.5 g (0.12 mol)
Dichloromethane (DCM)--200 mL

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (16.9 g, 0.1 mol) and dichloromethane (200 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add pyridine (9.5 g, 0.12 mol) to the solution.

  • Slowly add acetyl chloride (8.64 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from ethanol/water to afford pure Methyl 3-(acetylamino)-4-fluorobenzoate as a white crystalline solid.

Expected Outcome: A high yield (typically >90%) of the N-acylated product with a sharp melting point. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Objective: To effect the cyclization of the N-acylated intermediate to form the target benzoxazinone ring system.

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and cyclizing agent suitable for this transformation. It activates the amide carbonyl and the ester group, facilitating the intramolecular cyclization. The reaction is performed at reflux to provide the necessary thermal energy for the cyclization to occur. The workup procedure is designed to quench the excess POCl₃ and isolate the final product.

ReagentMolar Equiv.Molecular Wt.Amount
Methyl 3-(acetylamino)-4-fluorobenzoate1.0211.18 g/mol 21.1 g (0.1 mol)
Phosphorus Oxychloride (POCl₃)5.0153.33 g/mol 76.7 g (0.5 mol)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place Methyl 3-(acetylamino)-4-fluorobenzoate (21.1 g, 0.1 mol).

  • Carefully add phosphorus oxychloride (76.7 g, 0.5 mol) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the solid product in a vacuum oven at 60 °C.

  • Recrystallize from ethanol to obtain pure 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

Expected Outcome: A good yield (typically 70-85%) of the cyclized product. The structure should be confirmed by spectroscopic methods, paying close attention to the disappearance of the ester and amide N-H signals and the appearance of characteristic signals for the benzoxazinone ring.

Conclusion: A Versatile Building Block for Agrochemical Discovery

This compound serves as a highly valuable and versatile starting material for the synthesis of novel, fluorinated heterocyclic compounds with potential agrochemical applications. The protocols detailed herein for the synthesis of a 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one provide a robust and adaptable framework for researchers to generate libraries of analogues for biological screening. The strategic incorporation of fluorine into the benzoxazinone scaffold is a promising approach for the development of next-generation herbicides and fungicides with enhanced performance characteristics. By understanding the fundamental reactivity of this key intermediate, scientists in the agrochemical field can unlock new avenues for innovation and the discovery of effective crop protection solutions.

References

  • General Synthesis of Benzoxazinones: A variety of synthetic methods for benzoxazinones are documented in the chemical literature. For a comprehensive overview, refer to reviews on the synthesis of N-heterocycles. [Link]

  • The Role of Fluorine in Agrochemicals: The impact of fluorine in agrochemical design is well-established. For an in-depth review of this topic, see: Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.[Link]

  • Chemical Properties of this compound: For detailed chemical and physical properties, safety information, and associated patents, refer to the PubChem database. [Link]

The Strategic deployment of Methyl 3-Amino-4-fluorobenzoate in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value Proposition of Methyl 3-Amino-4-fluorobenzoate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular diversity and complexity is paramount. Multi-component reactions (MCRs) have emerged as a cornerstone strategy, enabling the rapid assembly of complex, drug-like scaffolds from simple precursors in a single, efficient operation.[1][2] This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing synthetic steps and waste.[3] Within this paradigm, the selection of building blocks is critical. This compound is a uniquely valuable starting material, strategically designed to impart advantageous properties to the resulting molecular frameworks.

Its utility stems from the specific arrangement of its functional groups:

  • The ortho-Amino Ester Moiety: The vicinal amino and methyl ester groups on the benzene ring serve as a latent quinazolinone core, a privileged scaffold in medicinal chemistry renowned for its broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] This pre-installed functionality is primed for cyclization under MCR conditions.

  • The Fluorine Substituent: The presence of a fluorine atom is a deliberate design element. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—are widely exploited in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[6][7] Its introduction at the 4-position of the aniline ring can significantly influence the electronic properties and biological interactions of the final heterocyclic product.

This guide provides a detailed exploration of the application of this compound in a representative multi-component reaction for the synthesis of functionalized quinazolinone derivatives, offering researchers a robust protocol and the underlying scientific rationale for its application in diversity-oriented synthesis.

Core Application: Three-Component Synthesis of Dihydroquinazolinone Scaffolds

A powerful and straightforward application of this compound is its participation in a three-component reaction with an aldehyde and an amine (or ammonia source) to construct 2,3-dihydroquinazolin-4(1H)-one derivatives. This reaction capitalizes on the inherent reactivity of the aniline derivative to rapidly build the quinazolinone core while incorporating diversity at two key positions from the aldehyde and amine inputs.

Mechanistic Rationale & Causality

The reaction proceeds through a logical cascade of events, where each step is driven by the inherent reactivity of the components. The choice of an ortho-aminobenzoate derivative is crucial as it facilitates the final, irreversible cyclization step.

MCR_Mechanism

  • Imine Formation: The reaction initiates with the condensation of the aldehyde and the second amine component (R²NH₂) to form a reactive imine intermediate. This step is often catalyzed by mild acid and is typically reversible.

  • Nucleophilic Attack: The amino group of this compound acts as a nucleophile, attacking the electrophilic carbon of the imine. This forms a transient aminal-type intermediate.

  • Intramolecular Cyclization: The key step involves the intramolecular nucleophilic attack of the aniline nitrogen onto the ester carbonyl carbon. This is a thermodynamically favorable ring-closing reaction that forms the six-membered dihydroquinazolinone ring.

  • Methanol Elimination: The resulting tetrahedral intermediate collapses, eliminating methanol to yield the stable, aromatic-fused amide product.

The fluorine atom at the 4-position exerts an electron-withdrawing inductive effect, which can modulate the nucleophilicity of the adjacent amino group. While this might slightly decrease the rate of the initial attack on the imine, it does not prevent the reaction and can influence the stability and subsequent reactivity of the final product.

Experimental Protocol: Synthesis of 2-Phenyl-3-cyclohexyl-5-fluoro-2,3-dihydroquinazolin-4(1H)-one

This protocol provides a representative example of the three-component synthesis using this compound, benzaldehyde, and cyclohexylamine.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Eq.
This compound369-26-6169.15169 mg1.01.0
Benzaldehyde100-52-7106.12117 mg (112 µL)1.11.1
Cyclohexylamine108-91-899.17109 mg (125 µL)1.11.1
p-Toluenesulfonic acid (p-TsOH)104-15-4172.2017 mg0.10.1
Toluene108-88-392.145 mL--
Step-by-Step Methodology

Workflow

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (169 mg, 1.0 mmol), toluene (5 mL), benzaldehyde (112 µL, 1.1 mmol), cyclohexylamine (125 µL, 1.1 mmol), and p-toluenesulfonic acid (17 mg, 0.1 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 120-125°C and stir the mixture vigorously. The toluene will begin to reflux, and water generated during imine formation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-8 hours, as indicated by the consumption of the limiting reagent (this compound).

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure 2-phenyl-3-cyclohexyl-5-fluoro-2,3-dihydroquinazolin-4(1H)-one.

Trustworthiness: A Self-Validating System

The protocol is designed to be self-validating through several checkpoints:

  • Visual Confirmation: The collection of water in the Dean-Stark trap provides direct visual evidence that the initial condensation/dehydration step is proceeding.

  • Chromatographic Monitoring: TLC allows for real-time tracking of the reaction, ensuring that the starting materials are consumed and a new, less polar product is formed.

  • Spectroscopic Analysis: The final structure must be confirmed by standard analytical techniques. ¹H NMR spectroscopy should clearly show the incorporation of the benzaldehyde and cyclohexylamine fragments. ¹⁹F NMR will confirm the presence of the fluorine atom, and high-resolution mass spectrometry (HRMS) will validate the exact molecular weight of the product, confirming the successful three-component assembly.

Expanding Diversity: The Power of MCRs

The true power of this protocol lies in its flexibility for diversity-oriented synthesis.[8][9] By simply varying the aldehyde and amine components, a vast library of structurally diverse quinazolinones can be rapidly generated from the common this compound core.

Component A Component B (Aldehyde) Component C (Amine) Potential Scaffold Features
This compoundAromatic (e.g., 4-methoxybenzaldehyde)Aliphatic (e.g., n-butylamine)Modulates electronic properties, lipophilicity.
This compoundHeterocyclic (e.g., furan-2-carbaldehyde)Aromatic (e.g., aniline)Introduces H-bond donors/acceptors, alters shape.
This compoundAliphatic (e.g., isobutyraldehyde)BenzylamineVaries steric bulk and conformational flexibility.

This modularity allows for systematic exploration of the chemical space around the quinazolinone scaffold, which is a critical activity in the hit-to-lead and lead optimization phases of drug discovery.[10][11]

Conclusion

This compound is a highly strategic building block for use in multi-component reactions. Its pre-packaged functionality allows for the efficient, one-pot synthesis of fluorinated quinazolinone derivatives, which are scaffolds of significant medicinal importance. The protocol described herein is robust, easily adaptable, and serves as an excellent starting point for generating compound libraries for screening and drug development programs. By leveraging the principles of MCRs and the unique chemical properties of this fluorinated aniline, researchers can significantly accelerate the discovery of novel bioactive molecules.

References

  • Boltjes, A., Liu, H., Liu, H., & Dömling, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. Available from: [Link]

  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. Available from: [Link]

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290. Available from: [Link]

  • Ghashghaei, O., & Orru, R. V. A. (2020). Recent advances in the area of multicomponent reactions for diversity-oriented synthesis. Synthesis, 52(01), 1-22.
  • Guchhait, S. K., & Chaudhary, P. (2010). Recent advances in multicomponent reactions for diversity-oriented synthesis. Bioorganic & Medicinal Chemistry, 18(24), 8475-8497. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available from: [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24(11), 2361-2381. Available from: [Link]

  • Kumar, A., & Sharma, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-533. Available from: [Link]

  • O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1071-1081. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). Multicomponent Reactions. American Chemical Society. Available from: [Link]

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  • Reddy, C. S., Nagaraj, A., & Jalapathi, P. (2013). Quinazolin-4(3H)-ones: A tangible synthesis protocol via an oxidative olefin bond cleavage using metal-catalyst free conditions. Molecules, 18(10), 12533-12543. Available from: [Link]

  • Sharma, A., Kumar, V., & Kumar, R. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 558. Available from: [Link]

  • Shingate, B. B. (2012). Diversity/Target Oriented Synthesis of Complex Molecules via Multi-Component Reactions. Journal of Chemistry, 2013, 1-2. Available from: [Link]

  • Sunder, N., & Shingate, B. B. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 28(8), 3391. Available from: [Link]

  • Val C, et al. (2012). Recent applications of multicomponent reactions in medicinal chemistry. MedChemComm, 3, 1259-1287. Available from: [Link]

  • Wang, L., et al. (2013). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry, 78(8), 3806-3816. Available from: [Link]

  • Zhu, J., & Wang, Q. (2017). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 82(19), 10398-10407. Available from: [Link]

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Application Notes and Protocols for the Derivatization of the Amino Group of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Methyl 3-amino-4-fluorobenzoate in Medicinal Chemistry

This compound is a key structural motif and a versatile building block in the landscape of modern drug discovery and development. Its strategic importance lies in the unique electronic properties conferred by its substituents: a nucleophilic amino group amenable to a wide array of derivatizations, an electron-withdrawing fluorine atom that can modulate physicochemical properties such as pKa and lipophilicity, and a methyl ester that can serve as a handle for further synthetic transformations or as a key interaction point with biological targets. The strategic placement of the fluorine atom ortho to the amino group and meta to the ester provides a unique electronic environment that influences the reactivity of the amino group, often necessitating carefully optimized reaction conditions.

This guide provides a comprehensive overview of the common and effective strategies for the derivatization of the amino group of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a deeper understanding and successful implementation in the laboratory.

I. N-Acylation: Forging Amide Bonds

The formation of an amide bond via N-acylation is one of the most fundamental and widely employed transformations in medicinal chemistry. The resulting N-acyl derivatives of this compound are prevalent in a vast number of biologically active compounds. The electron-withdrawing nature of the fluorine atom and the methoxycarbonyl group decreases the nucleophilicity of the amino group, which can make acylation more challenging compared to electron-rich anilines. Therefore, the choice of acylating agent and reaction conditions is critical for achieving high yields and purity.

A. Acylation with Acyl Chlorides and Anhydrides

Acyl chlorides and anhydrides are highly reactive acylating agents that readily react with the amino group of this compound, typically in the presence of a base to neutralize the acidic byproduct (HCl or a carboxylic acid).

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly used to scavenge the acid generated during the reaction, driving the equilibrium towards product formation. For less reactive systems, a stronger base or a catalytic amount of a more potent acyl transfer catalyst like 4-dimethylaminopyridine (DMAP) may be employed.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid competitive reaction with the acylating agent.

  • Temperature: The reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions, followed by warming to room temperature or gentle heating to ensure complete conversion.

Experimental Protocol: N-Acetylation with Acetyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (10 mL per gram of substrate).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

ParameterN-Acylation with Acyl ChlorideN-Acylation with Acetic Anhydride
Acylating Agent Acetyl Chloride (or other acyl chlorides)Acetic Anhydride (or other anhydrides)
Base Triethylamine, Pyridine, or DIPEAPyridine or catalytic DMAP
Solvent Anhydrous DCM, THF, or DMFAnhydrous DCM, THF, or Acetic Acid
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Typical Reaction Time 1-4 hours2-12 hours
Typical Yield 85-95%80-90%
B. Amide Coupling with Carboxylic Acids

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or newer generation uronium/phosphonium salts like HATU or PyBOP are commonly used. These reagents activate the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. The use of additives like HOBt can suppress side reactions and minimize racemization if the carboxylic acid has a stereocenter.[1]

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically required to neutralize any acidic species and to facilitate the reaction.

Experimental Protocol: Amide Coupling using EDC/HOBt

  • Reaction Setup: To a stirred solution of the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF, add DIPEA (2.0 eq.).

  • Activation: Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

II. N-Sulfonylation: Crafting Sulfonamides

Sulfonamides are a critical pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The N-sulfonylation of this compound is a direct route to this important class of compounds. The reaction, often referred to as the Hinsberg test for primary and secondary amines, involves the reaction of the amine with a sulfonyl chloride in the presence of a base.[2]

Causality Behind Experimental Choices:

  • Reagents: A variety of sulfonyl chlorides can be employed, with common examples including methanesulfonyl chloride, p-toluenesulfonyl chloride, and benzenesulfonyl chloride.

  • Base: Pyridine often serves as both the base and a catalyst. Alternatively, other tertiary amines like triethylamine can be used in an inert solvent like DCM.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The resulting sulfonamide derived from a primary amine is acidic and will dissolve in aqueous base, a property that can be exploited during workup and purification.[2]

Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

  • Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine (5-10 volumes).

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol.

ParameterN-Sulfonylation Protocol
Sulfonylating Agent p-Toluenesulfonyl Chloride (or other R-SO₂Cl)
Base Pyridine or Triethylamine
Solvent Pyridine or Anhydrous DCM
Temperature Room Temperature to 60 °C
Typical Reaction Time 2-8 hours
Typical Yield 75-90%

III. N-Alkylation and N-Arylation: Expanding Molecular Complexity

The introduction of alkyl or aryl substituents on the nitrogen atom of this compound opens up vast avenues for exploring chemical space and modulating pharmacological activity.

A. Reductive Amination

Reductive amination is a powerful and versatile method for the N-alkylation of amines.[3] It involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine.[4]

Causality Behind Experimental Choices:

  • Reducing Agent: A key aspect of this reaction is the choice of a reducing agent that selectively reduces the imine in the presence of the carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature and chemoselectivity.[5][6]

  • pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate imine formation without significantly hydrolyzing the reducing agent.

  • Solvent: Protic solvents like methanol or ethanol are often used.

Experimental Protocol: N-Alkylation via Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.2 eq.) in methanol, add a few drops of acetic acid to adjust the pH to approximately 5.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7] This reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine, providing access to a wide range of N-aryl derivatives of this compound.

Causality Behind Experimental Choices:

  • Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and the phosphine ligand. A wide variety of ligands have been developed, each with its own scope and limitations. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), are often highly effective.

  • Base: A strong, non-nucleophilic base is required for the reaction, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) being common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq.) in a reaction vessel.

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

IV. Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for each specific compound.

V. Conclusion

The derivatization of the amino group of this compound provides access to a rich diversity of chemical structures with significant potential in drug discovery and development. The choice of derivatization strategy—be it acylation, sulfonylation, alkylation, or arylation—should be guided by the specific synthetic goals and the nature of the desired target molecule. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful synthesis and exploration of novel derivatives of this valuable building block.

Diagrams

Experimental Workflow for N-Acylation

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification start Dissolve this compound and base in anhydrous solvent acyl Add acylating agent (acyl chloride or anhydride) dropwise at 0°C start->acyl react Stir at room temperature acyl->react workup Aqueous workup (wash with acid, base, brine) react->workup purify Dry, concentrate, and purify (recrystallization or chromatography) workup->purify

Caption: A typical workflow for the N-acylation of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd2_complex L_nPd(II)(Ar)X pd0->pd2_complex Ar-X oa Oxidative Addition pd2_amine [L_nPd(II)(Ar)(HNR'R'')]X pd2_complex->pd2_amine HNR'R'' amine_assoc Amine Association pd2_amido L_nPd(II)(Ar)(NR'R'') pd2_amine->pd2_amido -HX deprotonation Deprotonation (Base) pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product re Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

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Application Notes and Protocols for the N-Acylation and N-Alkylation of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-amino-4-fluorobenzoate in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its trifunctional nature—an aromatic amine, a methyl ester, and a fluorine substituent—offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the fluorine atom ortho to the amino group significantly influences the molecule's physicochemical properties, such as its pKa and lipophilicity, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can also lead to stronger binding interactions with target proteins.[1][2] Consequently, derivatives of this compound are integral components of a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies.

This guide provides detailed application notes and robust protocols for two fundamental transformations of this compound: N-acylation and N-alkylation. These reactions are pivotal for elaborating the core structure into a diverse library of compounds for drug discovery programs. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and scalability.

Part 1: N-Acylation of this compound

N-acylation is a widely employed strategy to introduce an amide functionality, which can serve as a bioisostere for other functional groups, participate in hydrogen bonding with biological targets, or act as a protective group for the amine. The reactivity of the amino group in this compound is modulated by the electron-withdrawing effects of the adjacent fluorine atom and the meta-positioned methyl ester, rendering it less nucleophilic than aniline. Therefore, the choice of acylating agent and reaction conditions is crucial for achieving high conversion and purity.

Mechanism of N-Acylation

The N-acylation of an aromatic amine typically proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond, expelling a leaving group (e.g., chloride or carboxylate) and yielding the N-acylated product.

Diagram 1: General Mechanism of N-Acylation

G cluster_0 N-Acylation Mechanism Start This compound (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Start->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acyl Chloride) (Electrophile) AcylatingAgent->TetrahedralIntermediate Product N-Acylated Product (Amide) TetrahedralIntermediate->Product Collapse of Intermediate LeavingGroup Leaving Group (e.g., Cl⁻) TetrahedralIntermediate->LeavingGroup

Caption: A simplified workflow of the N-acylation reaction mechanism.

Experimental Protocols for N-Acylation

Two common and effective methods for the N-acylation of this compound are presented below. Protocol 1 utilizes an acyl chloride, a highly reactive acylating agent, while Protocol 2 employs an acid anhydride, which is generally less reactive but often provides cleaner reactions with easier workups.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol is suitable for a wide range of acyl chlorides and generally proceeds with high efficiency. The use of a mild base like pyridine or triethylamine is recommended to neutralize the HCl byproduct, which can otherwise protonate the starting amine and halt the reaction.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (1.2 eq.) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove any unreacted acyl chloride and acidic byproducts), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Protocol 2: N-Acylation using an Acid Anhydride

This method is particularly useful for acetylation and other simple acylations. The reaction can often be performed under neat conditions or in a suitable solvent.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride)

  • Pyridine (optional, as a catalyst)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.) and the acid anhydride (1.5-2.0 eq.).

  • If the reaction is slow at room temperature, add a catalytic amount of pyridine (0.1 eq.) and/or gently heat the mixture (e.g., to 50-60 °C).

  • Stir the reaction mixture for 1-6 hours, monitoring by TLC.

  • After completion, carefully add the reaction mixture to ice-cold water with vigorous stirring to quench the excess anhydride and precipitate the product.

  • If an oil forms, extract the aqueous mixture with ethyl acetate. If a solid precipitates, collect it by vacuum filtration and wash with cold water.

  • If extraction was performed, wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Data Summary for N-Acylation
Acylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Yield (%)
Acetyl ChloridePyridineDCM0 to RT2-4>90
Benzoyl ChlorideTriethylamineTHF0 to RT4-8>85
Acetic AnhydrideNoneNeat501-2>95
Propionic AnhydridePyridine (cat.)Toluene803-6>90

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Part 2: N-Alkylation of this compound

N-alkylation introduces alkyl groups to the amino nitrogen, a common strategy in drug design to modulate properties such as lipophilicity, basicity, and metabolic stability.[3] Direct alkylation with alkyl halides can be challenging due to the risk of over-alkylation. Reductive amination offers a more controlled and versatile approach for the synthesis of mono-alkylated products.

Mechanism of Reductive Amination

Reductive amination is a two-step process that occurs in a single pot. First, the amine reacts with an aldehyde or ketone to form an imine or iminium ion intermediate. This is followed by the in-situ reduction of the C=N double bond by a selective reducing agent to yield the N-alkylated amine.[4][5]

Diagram 2: General Mechanism of Reductive Amination

G cluster_1 Reductive Amination Mechanism Amine This compound Imine Imine/Iminium Ion Intermediate Amine->Imine Condensation Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkylated Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: A simplified overview of the reductive amination process.

Experimental Protocol for N-Alkylation via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for the reductive amination of anilines.[6][7]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in DCE or THF (0.1-0.2 M), add the aldehyde or ketone (1.1-1.2 eq.).

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Data Summary for N-Alkylation
Alkylating Agent (Carbonyl)Reducing AgentSolventTemperature (°C)Typical Reaction Time (h)Yield (%)
Formaldehyde (37% in H₂O)NaBH(OAc)₃DCERT12-18~85
BenzaldehydeNaBH(OAc)₃THFRT6-12>90
AcetoneNaBH(OAc)₃DCERT18-24~80
CyclohexanoneNaBH(OAc)₃THFRT12-16>85

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Overall Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-acylated and N-alkylated derivatives of this compound.

Diagram 3: General Experimental Workflow

G cluster_2 Synthesis and Purification Workflow Start This compound Reaction N-Acylation or N-Alkylation (as per protocols) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying and Concentration (Anhydrous salt, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Product Pure N-Substituted Product Purification->Product

Caption: A streamlined workflow from starting material to purified product.

Conclusion

The N-acylation and N-alkylation of this compound are essential transformations for generating novel molecular entities in drug discovery. The protocols provided in this guide offer reliable and reproducible methods for achieving these modifications. Careful consideration of the substrate's electronic properties and the appropriate choice of reagents and reaction conditions are paramount for successful synthesis. By following these detailed procedures, researchers can efficiently synthesize a diverse range of derivatives for further biological evaluation.

References

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Methyl 3-amino-4-fluorobenzoate: A Privileged Scaffold for the Design and Synthesis of Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 3-amino-4-fluorobenzoate as a versatile scaffold for constructing diverse small-molecule libraries. We will explore the chemical rationale for its selection, provide detailed, field-tested protocols for library synthesis, and discuss the critical role of its unique structural features in modern drug discovery.

Strategic Rationale: Why this compound?

In the landscape of drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the scope and potential of a combinatorial library. This compound is not merely a starting material; it is a strategically designed building block offering three distinct and orthogonal points for diversification. Its utility is rooted in its trifunctional nature and the advantageous physicochemical properties imparted by the fluorine substituent.

The Power of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The fluorine atom at the 4-position of the benzoate ring is a key feature, offering several benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly enhance the half-life of a drug candidate.[2][3]

  • Modulation of pKa: Fluorine's high electronegativity can lower the pKa of adjacent functional groups, such as the amino group, influencing its binding interactions and bioavailability.[2][4]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding affinity and potency.[4][5]

  • Lipophilicity and Permeability: Strategic fluorination can increase lipophilicity, which may improve a compound's ability to cross cellular membranes.[2][3]

A Trifunctional Scaffold for 3D Diversity

The true power of this compound lies in its three chemically distinct functional groups, which serve as handles for introducing molecular diversity.

G cluster_scaffold This compound Core scaffold Scaffold R1 Diversity Point 1 (Amine Reactivity) R1->scaffold Amidation, Sulfonylation, Alkylation R2 Diversity Point 2 (Ester Reactivity) R2->scaffold Saponification, Amidation R3 Diversity Point 3 (Aromatic Ring) R3->scaffold Electrophilic Aromatic Substitution

Caption: Core structure of this compound highlighting its three diversification points.

  • The 3-Amino Group: A versatile nucleophile, ideal for forming robust amide or sulfonamide linkages, which are prevalent in marketed drugs.

  • The Methyl Ester: Can be readily hydrolyzed (saponified) to a carboxylic acid, which can then be coupled with a library of amines, or it can be directly converted to an amide.

  • The Aromatic Ring: While more advanced, the ring itself can be functionalized via electrophilic aromatic substitution, guided by the existing substituents.

This multi-point diversity allows for the rapid generation of libraries with significant three-dimensional shape variation, increasing the probability of identifying a hit against a biological target.

Physicochemical Properties and Safety Data

Accurate knowledge of a compound's properties is essential for experimental design and safe handling.

PropertyValueReference
IUPAC Name This compound[6]
CAS Number 369-26-6[6]
Molecular Formula C₈H₈FNO₂[6][7]
Molecular Weight 169.15 g/mol [6][7]
Appearance Solid[7]
Purity ≥97% (Typical)[7]
Critical Safety and Handling Information

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

  • Hazard Identification: The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.[8][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Application Protocol: Synthesis of a Di-substituted Amide Library

This section provides a validated, two-stage protocol for the synthesis of a diverse library of compounds derived from the this compound scaffold. The workflow is designed for parallel synthesis, enabling the efficient generation of numerous unique analogues.

Workflow Overview

G start Methyl 3-amino-4- fluorobenzoate Scaffold stage1 Stage 1: Parallel Amide Coupling (Diversification R¹) start->stage1 R¹-COOH, Coupling Agent intermediate Intermediate Library (Amide Esters) stage1->intermediate stage2a Stage 2A: Saponification intermediate->stage2a LiOH or NaOH stage2b Stage 2B: Parallel Amide Coupling (Diversification R²) stage2a->stage2b R²-NH₂, Coupling Agent final Final Di-Amide Library stage2b->final

Caption: Two-stage workflow for generating a di-substituted amide library.

Protocol 1: Stage 1 - Parallel Amide Coupling (R¹ Diversification)

This protocol details the reaction of the scaffold's amino group with a library of diverse carboxylic acids.

Causality: The choice of a robust amide coupling protocol is critical for achieving high yields across a diverse set of substrates. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is known for its high efficiency, fast reaction times, and low rates of epimerization, making it superior to older reagents like DCC, especially for less reactive amines.[11]

Materials:

  • This compound

  • Library of carboxylic acids (R¹-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Parallel synthesis reaction block or individual reaction vials

Step-by-Step Methodology:

  • Reaction Setup: In an array of reaction vials, add a carboxylic acid (1.1 equivalents, e.g., 0.11 mmol) to each respective vial.

  • Scaffold Addition: Prepare a stock solution of this compound (1.0 equivalent, e.g., 0.10 mmol, 16.9 mg) in anhydrous DMF. Add the appropriate volume of this stock solution to each vial.

  • Coupling Agent & Base: Prepare a stock solution containing HATU (1.2 equivalents, e.g., 0.12 mmol, 45.6 mg) and DIPEA (2.5 equivalents, e.g., 0.25 mmol, 44 µL) in anhydrous DMF. Add the appropriate volume of this solution to each reaction vial.

  • Reaction: Seal the vials and agitate the reaction mixtures at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute each reaction mixture with Ethyl Acetate.

    • Wash sequentially with 2M HCl, saturated NaHCO₃, and brine. This aqueous wash sequence is self-validating; the acid wash removes unreacted amine and DIPEA, while the base wash removes unreacted carboxylic acid and the HOBt byproduct from HATU.

    • Dry the separated organic layers over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification & Analysis: The resulting crude amide-ester products are often of sufficient purity for the next step. If required, purification can be achieved by flash column chromatography or preparative HPLC. Confirm identity and purity using LC-MS and ¹H NMR.

Protocol 2: Stage 2 - Saponification and Amide Coupling (R² Diversification)

This protocol converts the methyl ester of the intermediate library into a second amide, introducing the R² diversity element.

Step 2A: Saponification (Ester Hydrolysis)

Causality: Saponification is a classic and reliable method for ester hydrolysis. We use lithium hydroxide (LiOH) in a mixed solvent system (THF/water) which ensures solubility of the organic substrate while providing the aqueous medium necessary for the hydrolysis reaction.

Materials:

  • Intermediate amide-ester library from Stage 1

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve each crude amide-ester from Stage 1 in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of LiOH (2.0 - 3.0 equivalents) to each reaction.

  • Reaction: Stir at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Acidification: Upon completion, cool the reactions in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The product carboxylic acid will often precipitate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting carboxylic acids are typically used without further purification.

Step 2B: Parallel Amide Coupling (R² Diversification)

This protocol is analogous to Stage 1, now using the newly formed carboxylic acids and a library of primary or secondary amines (R²-NH₂).

Representative Data

The success of a combinatorial synthesis is measured by the yield and purity of its library members. Below is a representative table for a small, hypothetical library subset from Stage 1.

R¹-COOH (Acid)Product Mass (LC-MS [M+H]⁺)Purity (HPLC)
Acetic Acid212.07>95%
Cyclohexanecarboxylic acid280.13>95%
4-Chlorobenzoic acid308.05>92%
Thiophene-2-carboxylic acid281.04>94%

Conclusion and Future Directions

This compound stands out as a highly effective and versatile scaffold for combinatorial chemistry. Its trifunctional nature, combined with the beneficial properties of fluorine, provides an excellent platform for generating libraries with high potential for biological activity. The robust, two-stage protocol detailed here enables the systematic exploration of chemical space around a privileged core.

Future work could involve exploring the third diversification point through electrophilic aromatic substitution or by employing alternative chemistries at the amine and ester positions, such as the synthesis of sulfonamide, urea, or hydrazide libraries, further expanding the reach of this powerful scaffold in the quest for novel therapeutics.

References

  • Singh, I., & Kumar, A. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Kim, H., & Kim, E. (2022). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. [Link]

  • Nguyen, T. H. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

  • Serafini, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Borah, A. J., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. [Link]

  • da Silva, F. C., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]

  • Alam, M. M., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. [Link]

  • Aqeel, A. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society. [Link]

  • Golisade, A., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • PubChem. Methyl 4-amino-3-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • ChemicaBlock. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. ChemicaBlock. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Dankwardt, S. M., et al. (1996). Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid. Molecular Diversity. [Link]

  • Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Gabriel, C. M., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal. [Link]

  • Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E. [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database. KEGG. [Link]

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Application Notes and Protocols for Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Transformative Role of Fluorine in Modern Organic Synthesis

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in the design of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine bond—can profoundly modulate the biological and material properties of a parent compound.[1][2] Judicious placement of fluorine or fluorinated moieties can lead to enhanced metabolic stability, increased binding affinity for biological targets, improved membrane permeability, and altered acidity or basicity (pKa).[1][2][3] Consequently, a significant number of modern drugs owe their enhanced efficacy and favorable pharmacokinetic profiles to the presence of fluorine.[4][5]

This guide provides an in-depth exploration of the application of key fluorinated building blocks in organic synthesis. It is designed to be a practical resource for researchers at the bench, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations for employing these powerful synthetic tools. We will delve into the chemistry of trifluoromethyl, difluoromethyl, and monofluoromethyl groups, providing detailed experimental procedures for their introduction into a variety of organic scaffolds.

I. Trifluoromethylation: Introducing the -CF₃ Group

The trifluoromethyl (-CF₃) group is one of the most impactful fluorine-containing substituents in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a molecule. Two of the most versatile and widely used reagents for introducing the CF₃ group are the Ruppert-Prakash reagent for nucleophilic trifluoromethylation and the Togni reagents for electrophilic trifluoromethylation.

A. Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent (TMSCF₃)

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a cornerstone of nucleophilic trifluoromethylation.[4][6] It serves as a stable and convenient source of the trifluoromethyl anion (CF₃⁻) equivalent.

Mechanism of Action: The reagent requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion. This anion then readily adds to electrophilic substrates such as aldehydes, ketones, and imines. The resulting alkoxide is trapped by the silicon moiety, which is later cleaved upon aqueous workup to yield the trifluoromethylated product.[4]

Ruppert_Prakash_Mechanism TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Intermediate [Me₃Si(CF₃)F]⁻ TMSCF3->Intermediate + F⁻ F_minus F⁻ (catalyst, e.g., TBAF) CF3_anion CF₃⁻ (Trifluoromethyl Anion) Intermediate->CF3_anion releases Alkoxide Trifluoromethylated Alkoxide CF3_anion->Alkoxide Nucleophilic Attack Carbonyl R₂C=O (Aldehyde/Ketone) Carbonyl->Alkoxide Silylated_Product O-Silylated Product Alkoxide->Silylated_Product + TMSCF₃ Final_Product Trifluoromethyl Carbinol Silylated_Product->Final_Product Hydrolysis (H₃O⁺)

Caption: Mechanism of Ruppert-Prakash reagent activation and trifluoromethylation.

Protocol 1: General Procedure for the Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ruppert-Prakash Reagent (TMSCF₃, 1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (0.1 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask.

  • Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.[4]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture.[4] A color change may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the addition of 1 M HCl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl carbinol.[4]

Safety Precautions:

  • The Ruppert-Prakash reagent is flammable and moisture-sensitive. Handle under an inert atmosphere in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[4]

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

B. Electrophilic Trifluoromethylation with Togni Reagents

Togni reagents are hypervalent iodine compounds that serve as electrophilic sources of the trifluoromethyl group.[7][8] They are particularly useful for the trifluoromethylation of nucleophiles such as thiols, phenols, and electron-rich aromatic and heterocyclic systems.

Mechanism of Action: The mechanism can vary depending on the substrate and reaction conditions, but it generally involves the transfer of a CF₃⁺ equivalent to a nucleophile. In some cases, a radical mechanism may be operative, particularly with the use of a copper catalyst.[9]

Protocol 2: Copper-Catalyzed Trifluoromethylation of an Enamine using Togni Reagent II

This protocol is adapted from a procedure for the synthesis of trifluoromethylated 2H-azirines.[9]

Materials:

  • Enamine (1.0 equiv)

  • Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vessel, add the enamine (1.0 equiv), Togni Reagent II (1.2 equiv), and CuI (0.1 equiv).

  • Under an inert atmosphere, add anhydrous DCE.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon consumption of the starting material, dilute the reaction mixture with a suitable solvent like dichloromethane.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the β-trifluoromethylated enamine.

Substrate TypeReagentConditionsYieldReference
Aldehydes/KetonesRuppert-PrakashTBAF (cat.), THF, 0 °C to rtGood to Excellent[4][6]
IminesRuppert-PrakashAcidic conditionsGood
Thiols/PhenolsTogni ReagentBase, various solventsGood to Excellent[8]
EnaminesTogni ReagentCuI (cat.), DCE, rtModerate to Good[9]
β-KetoestersTogni ReagentPhase-transfer catalysisModerate[8]

II. Difluoromethylation: Introducing the -CF₂H Group

The difluoromethyl (-CF₂H) group is considered a lipophilic bioisostere of hydroxyl, thiol, and amino groups.[10] Its introduction can enhance metabolic stability and membrane permeability.[10]

Protocol 3: Difluoromethylation of Phenols using Sodium 2-chloro-2,2-difluoroacetate

This protocol describes a chromatography-free method for the synthesis of aryl difluoromethyl ethers.[11]

Mechanism of Action: Thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate generates difluorocarbene (:CF₂), an electrophilic species. This is then trapped by a nucleophilic phenolate to form the aryl difluoromethyl ether after protonation.[11]

Difluoromethylation_Mechanism Substrate ClCF₂CO₂Na Carbene :CF₂ (Difluorocarbene) Substrate->Carbene Δ, -CO₂, -NaCl Phenolate ArO⁻ Product ArOCF₂H Phenolate->Product + :CF₂ then H⁺

Caption: Generation of difluorocarbene and trapping by a phenolate.

Materials:

  • Phenol (1.0 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hexanes

  • Saturated sodium chloride solution (brine)

  • 10% Lithium chloride (LiCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the phenol (1.0 equiv), K₂CO₃ (3.0 equiv), and DMF.

  • Degas the solution with nitrogen for 1 hour while stirring.[11]

  • Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.[11]

  • Equip the flask with a condenser and heat the reaction mixture. Monitor by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with deionized water.[11]

  • Transfer the mixture to a separatory funnel and extract with hexanes (5 x volume of aqueous layer).[11]

  • Wash the combined organic layers with saturated brine and then with 10% LiCl solution.[11]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation to yield the aryl difluoromethyl ether.[11]

III. Monofluoromethylation: Introducing the -CH₂F Group

The monofluoromethyl (-CH₂F) group can act as a bioisosteric replacement for methyl, hydroxyl, or amine functionalities, offering a subtle way to modulate molecular properties.[12]

Protocol 4: N-Monofluoromethylation of Heterocycles with Fluoroiodomethane (ICH₂F)

This protocol outlines a direct and chemoselective method for the monofluoromethylation of heteroatoms.[13]

Materials:

  • N-Heterocycle (e.g., imidazole, theophylline) (1.0 equiv)

  • Fluoroiodomethane (ICH₂F, 1.2 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.2 equiv)

  • Acetonitrile (MeCN)

  • Diethyl ether

Procedure:

  • In a reaction vial, dissolve the N-heterocycle (1.0 equiv) in acetonitrile.

  • Add Cs₂CO₃ (1.2 equiv) and fluoroiodomethane (1.2 equiv).

  • Seal the vial and stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary, although in many cases, the product is obtained in high purity after extraction.[14]

IV. Enantioselective Fluorination

The synthesis of chiral fluorinated molecules is of great importance in drug discovery. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in fluorination reactions.[15][16]

Conceptual Workflow for Enantioselective Organocatalytic α-Fluorination of Aldehydes:

Enantioselective_Fluorination Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Fluorinated_Iminium Fluorinated Iminium Ion Enamine->Fluorinated_Iminium + Fluorinating Agent Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., NFSI) Fluorinating_Agent->Fluorinated_Iminium Product α-Fluoro Aldehyde Fluorinated_Iminium->Product Hydrolysis

Caption: General workflow for enantioselective organocatalytic α-fluorination of aldehydes.

Protocol 5: Organocatalytic Enantioselective α-Fluorination of an Aldehyde

This protocol is based on the work of MacMillan and coworkers.[2]

Materials:

  • Aldehyde (1.0 equiv)

  • Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one) (20 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Solvent (e.g., THF or isopropanol)

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add the chiral amine catalyst (20 mol%).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add NFSI (1.2 equiv) in one portion.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the enantioenriched α-fluoro aldehyde.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Fluorination TypeReagent/MethodKey FeaturesReference
DifluoromethylationSodium 2-chloro-2,2-difluoroacetateGenerates difluorocarbene; suitable for phenols[11]
MonofluoromethylationFluoroiodomethane (ICH₂F)Direct, chemoselective for heteroatoms[13]
EnantioselectiveOrganocatalysis with NFSIHigh enantioselectivity for α-fluorination of aldehydes[2]

References

  • Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. PMC - NIH. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]

  • Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]

  • Synthesis of novel fluorinated building blocks via halofluorination and related reactions. PMC - NIH. [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances (RSC Publishing). [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]

  • Catalytic, Enantioselective Fluorination Reactions. Organic Reactions. [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Bohrium. [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews - ACS Publications. [Link]

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. ACS Publications. [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. MDPI. [Link]

  • Photoredox-catalyzed direct C–H monofluoromethylation of heteroarenes. New Journal of Chemistry (RSC Publishing). [Link]

  • Enantioselective Organocatalytic R-Fluorination of Aldehydes. Macmillan Group. [Link]

  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry (RSC Publishing). [Link]

  • N-Monofluoromethylation of saturated N-containing heterocycles using... ResearchGate. [Link]

  • Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. PubMed. [Link]

  • Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds. RSC Publishing. [Link]

  • Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. [Link]

  • Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Organic Letters - ACS Publications. [Link]

  • 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses Procedure. [Link]

  • Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. ResearchGate. [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC - NIH. [Link]

  • One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A New Reagent for Direct Difluoromethylation. PMC - NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-fluorobenzoate (CAS 369-26-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. We will delve into the critical aspects of the synthesis, from the preparation of the key precursor to the final product purification, providing not just protocols but the underlying chemical principles to empower your experimental success.

I. Synthetic Strategy Overview

The most common and reliable synthetic route to this compound involves a two-step process:

  • Esterification: The synthesis begins with the esterification of 4-fluoro-3-nitrobenzoic acid to produce Methyl 4-fluoro-3-nitrobenzoate.

  • Nitro Group Reduction: The nitro group of Methyl 4-fluoro-3-nitrobenzoate is then selectively reduced to an amine, yielding the final product.

Each of these steps presents unique challenges and opportunities for optimization. This guide will address them in a question-and-answer format, providing practical solutions to common issues.

Synthesis_Workflow start 4-Fluoro-3-nitrobenzoic Acid intermediate Methyl 4-fluoro-3-nitrobenzoate start->intermediate Esterification (Methanol, Acid Catalyst) final_product This compound intermediate->final_product Nitro Group Reduction (e.g., H2/Pd/C or Fe/NH4Cl)

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

Part A: Esterification of 4-Fluoro-3-nitrobenzoic Acid

Question 1: My Fischer esterification of 4-fluoro-3-nitrobenzoic acid is slow or incomplete. How can I improve the conversion rate?

Answer:

Incomplete esterification is a common issue in Fischer esterification, which is an equilibrium-driven process. To drive the reaction towards the product, you can employ a few strategies:

  • Use a Large Excess of Methanol: Methanol can serve as both the reactant and the solvent. Using a significant excess will shift the equilibrium to the product side according to Le Chatelier's principle.

  • Effective Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials. While not always practical on a lab scale for this specific reaction, in larger-scale syntheses, a Dean-Stark trap can be used with a co-solvent like toluene to remove water azeotropically. For lab-scale, ensuring all reagents and glassware are scrupulously dry is critical.

  • Choice and Amount of Acid Catalyst: Concentrated sulfuric acid is a common and effective catalyst. Ensure a sufficient catalytic amount is used. For a detailed protocol, dissolving 5.55 g of 4-fluoro-3-nitrobenzoic acid in 50 ml of methanol with the addition of 6.4 ml of concentrated sulfuric acid and refluxing for 3 hours has been reported to give a 90% yield.[1]

  • Reaction Temperature and Time: Ensure the reaction is refluxing at the appropriate temperature for a sufficient duration. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I am observing significant side product formation during the esterification. What are the likely side products and how can I minimize them?

Answer:

While Fischer esterification is generally a clean reaction, side products can arise, especially under harsh conditions.

  • Charring/Degradation: Prolonged heating at high temperatures in the presence of a strong acid like sulfuric acid can lead to the degradation of the starting material or product, resulting in a dark-colored reaction mixture. Avoid excessive heating and monitor the reaction to stop it once completion is reached.

  • Sulfate Ester Formation: Although less common with alcohols like methanol, the formation of methyl sulfate is a theoretical possibility. Using a catalytic amount of sulfuric acid, as opposed to a stoichiometric amount, minimizes this risk.

To minimize side products, use the recommended amount of catalyst and monitor the reaction closely. If the reaction mixture darkens significantly, consider reducing the reaction temperature and extending the reaction time.

Table 1: Recommended Conditions for Esterification

ParameterRecommended ValueNotes
Starting Material 4-Fluoro-3-nitrobenzoic AcidEnsure it is dry.
Reagent Anhydrous MethanolUse in large excess.
Catalyst Concentrated Sulfuric AcidCatalytic amount.
Temperature RefluxTypically around 65°C for methanol.
Reaction Time 2-4 hoursMonitor by TLC.
Work-up Pour onto ice, filter precipitateNeutralize acidic filtrate before disposal.
Part B: Reduction of Methyl 4-fluoro-3-nitrobenzoate

Question 3: I am getting a low yield in the reduction of Methyl 4-fluoro-3-nitrobenzoate. What are the common pitfalls?

Answer:

The reduction of the nitro group is the most critical step, and several factors can impact the yield. The choice of reducing agent is paramount and depends on the available equipment and the scale of the reaction.

  • Catalytic Hydrogenation (H₂/Pd/C):

    • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is crucial. Use a fresh, high-quality catalyst. The catalyst can be poisoned by impurities, so ensure the starting material is pure.

    • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure using a hydrogen balloon, moderate pressure (50 psi) in a Parr shaker apparatus can significantly improve the reaction rate and completeness.

    • Solvent: Methanol or ethanol are common solvents for this reaction. Ensure they are of appropriate grade.

    • Incomplete Reaction: If the reaction stalls, it might be due to catalyst deactivation. In some cases, carefully filtering the mixture and adding fresh catalyst can restart the reduction.

  • Metal/Acid Reduction (e.g., Fe/NH₄Cl or SnCl₂/HCl):

    • Metal Activation: The surface of the metal powder (e.g., iron) can oxidize over time, reducing its reactivity. Pre-treating the iron powder with dilute acid can help activate it.[2]

    • Stoichiometry: Ensure a sufficient excess of the metal is used to drive the reaction to completion.

    • pH Control: Maintaining a slightly acidic to neutral pH is often optimal for these reductions. For the Fe/NH₄Cl system, the ammonium chloride acts as a mild acid.

    • Work-up Losses: The work-up for metal-based reductions can be cumbersome due to the formation of metal hydroxides. During basification to precipitate metal salts, the product can sometimes be trapped in the precipitate, leading to lower isolated yields. Thorough washing of the filter cake with an organic solvent is essential.

Reduction_Troubleshooting cluster_H2_PdC Catalytic Hydrogenation (H₂/Pd/C) cluster_Metal_Acid Metal/Acid Reduction (Fe/NH₄Cl) a1 Low Yield a2 Inactive Catalyst a1->a2 a3 Insufficient H₂ Pressure a1->a3 a4 Reaction Stalled a1->a4 b1 Low Yield b2 Inactive Metal b1->b2 b3 Incorrect Stoichiometry b1->b3 b4 Work-up Losses b1->b4

Caption: Common causes for low yield in nitro group reduction.

Question 4: I am concerned about the chemoselectivity of the reduction. Can other functional groups in my molecule be affected?

Answer:

This is a valid concern, and the choice of reducing agent plays a significant role in chemoselectivity.

  • Catalytic Hydrogenation (H₂/Pd/C): This method is highly effective for nitro group reduction but can also reduce other functional groups such as alkenes, alkynes, and some carbonyl compounds. It can also cause dehalogenation, particularly with aryl bromides and iodides. However, aryl fluorides are generally stable under these conditions.

  • Metal/Acid Reduction (Fe, SnCl₂, Zn): These methods are generally more chemoselective for the nitro group in the presence of other reducible functionalities.[3] For instance, iron in acidic media (e.g., acetic acid or with ammonium chloride) is a mild and selective reagent for reducing nitro groups while preserving other sensitive groups.[4][5] Tin(II) chloride is also a mild option.[6]

Table 2: Comparison of Common Reduction Methods

FeatureCatalytic Hydrogenation (H₂/Pd/C)Iron/Ammonium Chloride (Fe/NH₄Cl)Tin(II) Chloride (SnCl₂/HCl)
Pros Clean reaction, high yields, simple work-up (catalyst filtration).Inexpensive, highly chemoselective.Mild conditions, good chemoselectivity.
Cons Can reduce other functional groups, potential for dehalogenation, requires H₂ gas.Can be slow, work-up can be tedious due to iron sludge.Stoichiometric amounts of tin salts are generated as waste, which are toxic.[6]
Typical Solvents Methanol, Ethanol, Ethyl AcetateEthanol/Water, Acetic AcidEthanol, Ethyl Acetate
Safety Flammable H₂ gas, pyrophoric catalyst.General chemical handling.Tin compounds are toxic.

Question 5: How can I effectively monitor the progress of the reduction reaction using TLC?

Answer:

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.

  • Stationary Phase: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. A common ratio is 7:3 or 8:2 (hexanes:ethyl acetate).

  • Visualization: The starting material (Methyl 4-fluoro-3-nitrobenzoate) and the product (this compound) are both UV active and will appear as dark spots under a UV lamp at 254 nm.

  • Interpretation: The product, containing a polar amino group, will be significantly more polar than the starting nitro compound. Therefore, the product spot will have a lower Rf value (it will travel a shorter distance up the plate) than the starting material spot. The reaction is complete when the starting material spot is no longer visible on the TLC plate.[7]

III. Purification of the Final Product

Question 6: My final product, this compound, is not pure after the initial work-up. What are the common impurities and how can I remove them?

Answer:

Common impurities can include unreacted starting material, partially reduced intermediates (e.g., nitroso or hydroxylamine species), and any side products from the reaction.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be determined empirically, but a mixed solvent system like ethanol/water or ethyl acetate/hexanes is often a good choice. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The less polar impurities will elute first, followed by the desired product.

  • Acid-Base Extraction: Since the product is an amine, it can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for the separation from non-basic organic impurities by washing with an organic solvent. Subsequently, basifying the aqueous layer will precipitate the pure amine, which can then be extracted with an organic solvent. However, be cautious as the ester group can be hydrolyzed under strongly acidic or basic conditions, especially with prolonged exposure or at elevated temperatures.

IV. Experimental Protocols

Protocol 1: Esterification of 4-Fluoro-3-nitrobenzoic Acid
  • To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice with stirring.

  • The product, Methyl 4-fluoro-3-nitrobenzoate, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Reduction of Methyl 4-fluoro-3-nitrobenzoate using Fe/NH₄Cl
  • In a round-bottom flask, dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (4-5 eq) and iron powder (4-5 eq).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction may take several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography.

V. References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • SciSpace. (2012). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 3-amino-4-fluorobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-amino-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important pharmaceutical intermediate. Our approach is grounded in fundamental principles of physical organic chemistry and extensive laboratory experience to ensure you can achieve the desired purity and yield.

Introduction to the Recrystallization of this compound

This compound is a solid compound at room temperature with a molecular weight of approximately 169.15 g/mol . Its structure, containing an aromatic ring, an amino group, a fluoro group, and a methyl ester, imparts a moderate polarity. The purification of this compound from crude reaction mixtures is critical to ensure the quality and efficacy of downstream products. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the desired compound and impurities in a chosen solvent system. The ideal solvent will dissolve the crude material at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in the solution.

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to empower you to optimize your recrystallization protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of crude this compound in a question-and-answer format.

Issue 1: The crude material does not fully dissolve in the hot solvent.

Question: I've added what seems like a large volume of hot solvent, but there is still solid material that won't dissolve. What should I do?

Answer: This situation can arise from a few different scenarios. The key is to determine if the undissolved solid is your target compound or an insoluble impurity.

  • Possible Cause 1: Insufficient Solvent: While it's crucial to use a minimum amount of solvent to maximize yield, you may have underestimated the volume needed.

    • Solution: Add small increments (1-2% of the current volume) of the hot solvent to the boiling mixture. If the solid continues to dissolve with each addition, you likely just needed more solvent. Be patient, as dissolution can take time.

  • Possible Cause 2: Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen hot solvent. This is actually a favorable scenario for purification.

    • Solution: If small additions of hot solvent do not dissolve the remaining solid, you should perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble impurities. Proceed with the recrystallization of the hot filtrate.

  • Possible Cause 3: Poor Solvent Choice: The selected solvent may simply be a poor choice for your compound, with low solubility even at elevated temperatures.

    • Solution: If a significant portion of your material does not dissolve even with a large volume of solvent, you will need to select a different solvent. Refer to the solvent selection guide in the FAQ section. You can recover your compound by evaporating the current solvent.

Issue 2: No crystals form upon cooling the solution.

Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What went wrong?

Answer: The absence of crystallization upon cooling is a common issue, often related to using too much solvent or the formation of a supersaturated solution.

  • Possible Cause 1: Excessive Solvent: This is the most frequent reason for crystallization failure. If the solution is too dilute, the concentration of your compound will not exceed its solubility limit even at low temperatures.

    • Solution: Reduce the volume of the solvent by gently heating the solution to evaporate some of it. A rotary evaporator can also be used for this purpose. Once the volume is reduced, allow the solution to cool again. To check if you have too much solvent, you can dip a glass rod into the solution and let the solvent evaporate; a significant solid residue indicates a good chance of crystallization upon further cooling or concentration.

  • Possible Cause 2: Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility limit, but the crystals lack a nucleation site to begin forming.

    • Solution 1: Induce Crystallization by Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.

    • Solution 2: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Issue 3: The compound separates as an oil, not crystals ("oiling out").

Question: As my solution cooled, an oily layer formed instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is very high, leading to a significant depression of the melting point.

  • Possible Cause 1: Solution is too concentrated or cooled too quickly: Rapid cooling of a highly concentrated solution can lead to the separation of the solute as a liquid phase.

    • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (5-10% of the total volume) to slightly dilute the solution. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

  • Possible Cause 2: High Impurity Load: A high concentration of impurities can significantly lower the melting point of your compound, making it more prone to oiling out.

    • Solution: If slower cooling and dilution do not resolve the issue, you may need to remove the solvent and attempt purification by another method first, such as column chromatography, to reduce the impurity load before recrystallization.

  • Possible Cause 3: Inappropriate Solvent Choice: The boiling point of the solvent might be significantly higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at low temperatures. For this compound, which is a moderately polar molecule, you should start by testing solvents of similar polarity. A general approach is to test the solubility of a small amount of your crude material in a small volume of various solvents at room temperature and then upon heating.

Solvent Selection Workflow

Start Start: Test Solvents Test_RT Add ~20 mg crude to 0.5 mL solvent at room temp. Start->Test_RT Dissolves_RT Dissolves? Test_RT->Dissolves_RT Insoluble_RT Insoluble at Room Temp Dissolves_RT->Insoluble_RT No Poor_Solvent_RT Too Soluble: Poor Single Solvent Dissolves_RT->Poor_Solvent_RT Yes Heat Heat to Boiling Insoluble_RT->Heat Dissolves_Hot Dissolves? Heat->Dissolves_Hot Insoluble_Hot Insoluble when hot: Poor Solvent Dissolves_Hot->Insoluble_Hot No Cool Cool to RT, then Ice Bath Dissolves_Hot->Cool Yes Crystals Crystals Form? Cool->Crystals Good_Solvent Good Single Solvent Crystals->Good_Solvent Yes No_Crystals No Crystals: Consider Mixed Solvent Crystals->No_Crystals No

Caption: Logic for selecting a suitable recrystallization solvent.

Recommended Solvents to Screen:

SolventPolarityBoiling Point (°C)Rationale
Isopropanol Polar Protic82.6Often a good choice for moderately polar compounds.
Ethanol Polar Protic78.4Similar to isopropanol, may offer different solubility characteristics.
Ethyl Acetate Polar Aprotic77.1A less polar option that can be effective for esters.
Toluene Nonpolar110.6Good for dissolving aromatic compounds; may require a co-solvent.
Heptane/Hexane Nonpolar98.4 / 68Likely to be a poor solvent on its own, but can be an excellent anti-solvent in a mixed-solvent system with a more polar solvent.
Water Very Polar100May be a suitable anti-solvent with a water-miscible organic solvent like ethanol or isopropanol.

Q2: When should I use a mixed-solvent system?

A2: A mixed-solvent system is useful when no single solvent has the ideal solubility properties. You should choose a pair of miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("bad" or "anti-solvent").

The procedure involves dissolving the crude material in a minimum amount of the hot "good" solvent, and then adding the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid). The turbidity indicates that the solution is saturated. Then, a few drops of the "good" solvent are added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: My purified crystals are colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before the hot filtration step.

  • Procedure: After dissolving your crude material in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal (about 1-2% of the weight of your crude material). Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal, and then proceed with the cooling and crystallization of the filtrate. Be careful not to add charcoal to a boiling solution as it can cause vigorous bumping.

Q4: What is the expected yield and purity of the recrystallized product?

A4: A successful recrystallization should yield a product with significantly higher purity, which can be assessed by techniques such as melting point analysis (a sharp melting point close to the literature value indicates high purity), HPLC, or NMR spectroscopy. The yield will depend on the amount of impurities present and the solubility of your compound in the cold solvent. A yield of 70-85% is typically considered good. A very low yield (e.g., <50%) may indicate that too much solvent was used.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of isopropanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue to add small portions of hot isopropanol until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to a constant weight.

Recrystallization Workflow Diagram

Crude Crude Product Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve Decolorize 2. (Optional) Decolorize with Activated Charcoal Dissolve->Decolorize Hot_Filter 3. Hot Filter to Remove Insoluble Impurities Decolorize->Hot_Filter Yes Cool 4. Cool Slowly to Allow Crystal Formation Decolorize->Cool No Hot_Filter->Cool Isolate 5. Isolate Crystals by Vacuum Filtration Cool->Isolate Wash 6. Wash Crystals with Ice-Cold Solvent Isolate->Wash Dry 7. Dry Purified Product Wash->Dry Purified Purified Crystals Dry->Purified

Caption: Step-by-step workflow for a typical recrystallization.

References

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth, 211(1-4), 122-136.
  • Tiwary, A. K. (2006). Modification of crystal habit and its role in dosage form performance. Drug development and industrial pharmacy, 32(8), 935-944.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • Recrystallization. --->. (n.d.).
  • What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs.
  • US Patent US7547798B2. (2009). Process for preparing aminobenzoate esters.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wired Chemist. (n.d.). Recrystallization.
  • Recrystallization. (n.d.).
  • Recrystalliz
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).
  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (n.d.).
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.).
  • F‐Fluorination of 2‐Methyl‐6‐nitrobenzenesulfonate Ester and its Application for the Synthesis of an F‐Labeled Amino Acid. (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98 403-33-8.
  • F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. (n.d.). ChemRxiv.
  • Methyl 4-amino-3-methylbenzo
  • PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate.
  • Fluorinated Esters: Synthesis and Identific

Technical Support Center: Column Chromatography Protocols for Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-amino-4-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this specific intermediate. The unique chemical nature of this compound—possessing a basic amino group, an electron-withdrawing fluorine atom, and an ester functionality—presents distinct challenges and opportunities in column chromatography. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound on standard silica gel?

The principal challenge stems from an acid-base interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of silica gel.[1][2] This interaction can lead to several undesirable outcomes:

  • Peak Tailing/Streaking: The compound adsorbs strongly and unevenly, resulting in broad, tailing bands rather than sharp, distinct ones.

  • Irreversible Adsorption: In severe cases, the compound binds so strongly that it fails to elute from the column, leading to significant yield loss.[3]

  • Compound Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive molecules.[3][4]

Q2: How do I select an appropriate mobile phase (eluent) for this compound?

Mobile phase selection should always begin with preliminary analysis using Thin-Layer Chromatography (TLC) with the same stationary phase you intend to use for the column.[5] The goal is to find a solvent system where the desired compound, this compound, has a retention factor (R_f) of approximately 0.2-0.3.[5]

Given its moderate polarity (Topological Polar Surface Area of 52.3 Ų[6]), good starting points for solvent systems are mixtures of a non-polar solvent with a moderately polar one.

Solvent System (v/v)PolarityTypical Starting RatioNotes
Hexane / Ethyl AcetateLow to Medium4:1 to 2:1A standard, effective system for many organic compounds.
Dichloromethane / MethanolMedium to High99:1 to 95:5Useful if the compound is too polar for Hex/EtOAc.[7]
Toluene / AcetoneLow to Medium9:1 to 5:1Can offer different selectivity compared to ester-based systems.

Pro-Tip: Always add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your TLC developing solvent and your final column chromatography mobile phase. This additive "neutralizes" the acidic sites on the silica, preventing the issues described in Q1 and leading to much sharper, more symmetrical spots and peaks.[1]

Q3: My compound streaks badly on the silica TLC plate even with TEA. What are my options?

Severe streaking despite a basic modifier suggests a very strong interaction or potential instability. Before abandoning silica, you can perform a stability test: spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears at the baseline or the original spot has visibly degraded, your compound is not stable on silica.[4]

In this case, consider alternative stationary phases:

  • Alumina (Neutral or Basic): Alumina is a good alternative for basic compounds that are sensitive to acidic silica.

  • Fluorinated Stationary Phases: Given the fluorine atom in your molecule, a pentafluorophenyl (PFP) phase could offer unique selectivity. These phases separate compounds based on a mix of hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions, which can be highly effective for fluorinated and aromatic compounds.[8][9][10]

  • Reversed-Phase (C18) Silica: This is a viable option, particularly for larger-scale purifications where you want to avoid large volumes of organic solvents. The mobile phase would typically be a mixture of water and acetonitrile or methanol.

Q4: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography is an excellent alternative. On a C18 column, where the stationary phase is non-polar, polar compounds elute first. This compound would be eluted with a mobile phase like methanol/water or acetonitrile/water. This method avoids the issue of acidic silanol groups entirely.[2][11] However, it requires different solvents and may be less intuitive for chemists primarily trained in normal-phase chromatography.

Troubleshooting Guide: Resolving Common Experimental Issues

This section addresses specific problems you might encounter during the column chromatography process.

Problem: My compound is stuck at the top of the column and will not elute, even with a highly polar solvent.
  • Causality & Diagnosis: This is a classic symptom of irreversible adsorption due to strong acid-base interactions. You likely did not use a basic modifier (like triethylamine) in your mobile phase, and the amine on your compound is strongly bound to the acidic silica gel.[1][2] Another possibility is that the compound has precipitated or crystallized at the top of the column because you loaded it in a solvent in which it is not very soluble in the mobile phase.[4]

  • Solution & Action Plan:

    • Immediate Action: Attempt to salvage the compound by eluting with a more aggressive solvent system containing a strong base. Try flushing the column with a solution of 5-10% methanol in dichloromethane, modified with 2% ammonium hydroxide.

    • Future Prevention:

      • Always add a modifier: For your next attempt, pre-treat your silica and mobile phase. Equilibrate the column with the mobile phase containing 1% triethylamine before loading your sample.

      • Dry Loading: If your compound has poor solubility in the starting eluent, use the dry loading method. Dissolve your crude product in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[12] Carefully add this powder to the top of your prepared column. This ensures your compound is introduced in a fine, evenly distributed band.

Problem: I see new, more polar spots on my TLC analysis of the collected fractions that weren't in the crude mixture.
  • Causality & Diagnosis: This strongly indicates that your compound is decomposing on the column. The acidic environment of the silica gel is the most likely cause.[3] You can confirm this by performing a 2D TLC plate analysis: spot the compound, run the plate in one direction, then turn it 90 degrees and run it in a second, identical solvent system. If the compound is stable, it will remain a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[4]

  • Solution & Action Plan:

    • Deactivate the Silica: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and add 1-2% triethylamine. Stir for 15 minutes before packing the column. This deactivates the most aggressive acidic sites.

    • Switch Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase like neutral alumina or consider using a fluorinated phase which operates on different interaction principles.[8][9]

    • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than what gave you an R_f of 0.3 to speed up elution, and consider using flash chromatography with pressure to reduce the run time.

Problem: My fractions are all mixed, even though the TLC showed a clean separation between my product and an impurity.
  • Causality & Diagnosis: This frustrating issue often arises from improper column packing or sample loading. If the column is not packed uniformly, channels can form, leading to a non-horizontal solvent front and band broadening. Overloading the column with too much crude material is another common cause.[4]

  • Solution & Action Plan:

    • Proper Packing is Crucial: Use the "slurry method" for a uniformly packed column. Mix your silica with the initial, non-polar eluent to form a smooth, lump-free slurry. Pour this into your column and allow it to settle with gentle tapping, ensuring a perfectly flat top surface. Never let the solvent level drop below the top of the silica bed.[5]

    • Check Your Loading: The amount of crude material you can purify is typically 1-5% of the mass of the silica gel (e.g., for a 100g silica column, load 1-5g of crude material).[5] Exceeding this capacity will inevitably lead to poor separation.

    • Load in a Concentrated Band: Dissolve your sample in the absolute minimum amount of solvent required for loading.[12] A dilute sample will start as a wide band, making sharp separation impossible. If solubility is an issue, use the dry loading technique described above.

Visualized Workflows and Protocols

Decision Workflow for Method Selection

This diagram outlines the logical steps for choosing the optimal purification strategy for this compound.

G start Crude this compound tlc Run TLC Analysis (Hex/EtOAc + 1% TEA) start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc clean_spot Clean Spot (Rf ~0.2-0.3) No Streaking eval_tlc->clean_spot Good streaking Significant Streaking or Baseline Spot eval_tlc->streaking Poor silica_col Proceed with Standard Silica Gel Column (Mobile Phase + 1% TEA) clean_spot->silica_col stability_test Perform Silica Stability Test (Spot & Wait) streaking->stability_test stable Compound is Stable stability_test->stable Yes unstable Compound Degrades stability_test->unstable No stable->silica_col alt_phase Choose Alternative Stationary Phase (e.g., Alumina, PFP, or C18) unstable->alt_phase

Caption: Decision tree for selecting a chromatography method.

Protocol 1: Standard Silica Gel Column with Basic Modifier

This protocol is the first-line approach for purifying this compound.

1. Preparation of Mobile Phase:

  • Based on your TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate), prepare a sufficient volume of this eluent.

  • To this mixture, add triethylamine (TEA) to a final concentration of 1% (v/v). For 1 liter of eluent, add 10 mL of TEA. Mix thoroughly.

2. Column Packing (Slurry Method):

  • Select a column of appropriate size. A good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample.[5]

  • In a beaker, mix the required amount of silica gel (e.g., 100 g) with the prepared mobile phase until a smooth, pourable slurry is formed.

  • Pour the slurry into the column. Use additional mobile phase to rinse all silica from the beaker into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until the level is just above the flat silica bed. Do not let the column run dry.

3. Sample Loading (Wet Loading):

  • Dissolve your crude product (e.g., 1-2 g) in the minimum possible volume of mobile phase or a slightly more polar solvent like dichloromethane.[12]

  • Using a pipette, carefully add the concentrated sample solution to the top of the silica bed, taking care not to disturb the surface.

  • Drain the solvent until the sample has fully entered the silica bed.

  • Carefully add a small amount of fresh mobile phase, wash the sides of the column, and drain again to ensure the entire sample is loaded as a narrow band.

4. Elution and Fraction Collection:

  • Carefully fill the top of the column with the mobile phase.

  • Begin eluting the solvent through the column, collecting the eluate in fractions (e.g., test tubes or flasks).

  • Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and visualizing them under UV light.

5. Analysis and Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Flowchart

This diagram provides a quick reference for diagnosing and solving problems during your column run.

G cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Solution p1 No Compound Eluting c1 Irreversible Adsorption (No Basic Modifier) p1->c1 c2 Solvent Too Non-Polar p1->c2 p2 Poor Separation c3 Column Overloaded p2->c3 c4 Poor Packing / Channeling p2->c4 p3 Compound Decomposition c5 Silica Too Acidic p3->c5 s1 Add 1% TEA to Eluent c1->s1 s2 Increase Eluent Polarity (Gradient Elution) c2->s2 s3 Use Less Sample (1-5% of Silica Mass) c3->s3 s4 Repack Column (Slurry Method) c4->s4 s5 Deactivate Silica with TEA or Switch to Alumina/PFP c5->s5

Caption: A flowchart for troubleshooting common chromatography issues.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • Troubleshooting in Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Column Chromatography: Interview Questions - PharmaGuru. Available at: [Link]

  • Amine column degradation - Chromatography Forum. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]

  • Column Chromatography in Pharmaceutical Analysis - Research and Reviews. Research & Reviews: Research Journal of Pharmaceutical Analysis. Available at: [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. Available at: [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • Frequently Asked Questions about HPLC Columns - HELIX Chromatography. Available at: [Link]

  • Mastering Column Chromatography: Top Interview Questions & Practical Insights | by Dr Pramod I Free Online Pharmaceutical Training | Medium. Available at: [Link]

  • This compound | C8H8FNO2 | CID 12541234 - PubChem. Available at: [Link]

  • FAQs: <621> Chromatography - US Pharmacopeia (USP). Available at: [Link]

  • Recent problems with silica gel chromatography - ResearchGate. Available at: [Link]

  • When should I use an amine-bonded silica for flash chromatography? - Biotage. Available at: [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. Available at: [Link]

  • This compound - CAS:369-26-6 - Sunway Pharm Ltd. Available at: [Link]

  • Silica Gel |Purification of Peptides - Column Chromatography. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging reaction: the Suzuki-Miyaura cross-coupling of aminobenzoate derivatives. While indispensable for synthesizing key pharmaceutical intermediates, the dual functionality of the amino and carboxylate groups in these substrates can introduce specific obstacles leading to low reaction yields. This document is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be encountering at the bench.

The Challenge with Aminobenzoates

Aminobenzoates are trifunctional substrates, typically containing a halide (the electrophilic partner), a boronic acid/ester (the nucleophilic partner), and the aminobenzoate scaffold. The electron-donating amino group and the potentially coordinating carboxylate group can interfere with the catalytic cycle, leading to catalyst deactivation and unwanted side reactions. This guide will walk you through diagnosing and solving these problems.

Troubleshooting Guide: Question & Answer

Q1: My reaction has failed completely or shows very low conversion. What are the first things I should check?

This is a common and frustrating issue. Before delving into complex mechanistic problems, it's crucial to verify the fundamentals of your reaction setup. Low to no product often points to an issue with one of the core components of the reaction.[1]

A1: Foundational Protocol Checklist

  • Inert Atmosphere Integrity: The Pd(0) catalyst is highly sensitive to oxygen. Incomplete removal of air can lead to the oxidation of the catalyst and phosphine ligands, rendering them inactive.

    • Action: Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for at least 15-20 minutes).[2] Assemble your reaction under a positive pressure of inert gas.

  • Reagent Quality: The purity and stability of your reagents are paramount.

    • Palladium Source: Precatalysts are often more stable than sources like Pd₂(dba)₃, which can degrade over time. Ensure your catalyst is fresh and has been stored correctly.[3]

    • Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxine anhydrides or undergo protodeboronation (hydrolysis back to the arene).[4] Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters (BPin) or MIDA boronates.

    • Base: Inorganic bases like K₂CO₃ or K₃PO₄ can be hygroscopic. Use freshly opened or properly stored base. For anhydrous reactions, grinding the base to a fine powder can improve solubility and reactivity.[5]

  • Solvent Choice & Purity: Ensure solvents are anhydrous (if required by the protocol) and free of peroxides (especially ethers like dioxane and THF), which can deactivate the catalyst.[3]

Q2: My starting material is consumed, but the yield of my desired product is low. What side reactions are likely occurring?

Observing the consumption of your starting aryl halide without a corresponding high yield of the cross-coupled product points towards competing, non-productive reaction pathways. The most common culprits are protodeboronation, dehalogenation, and homocoupling.

A2: Identifying and Mitigating Common Side Reactions

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene (Ar-B(OH)₂ → Ar-H).[4] It is often promoted by excessive water or high temperatures.

    • Solution: Use anhydrous conditions with a base like K₃PO₄.[3] Alternatively, using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[6]

  • Dehalogenation: The aryl halide is reduced to the corresponding arene (Ar-X → Ar-H) instead of coupling. This can occur if a hydride source is present, which can be generated from amines or alcohol solvents in the reaction mixture.[7]

    • Solution: Lower the reaction temperature and ensure your solvents are thoroughly degassed.[2] Using a different, milder base may also help.

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (2 x Ar'-B(OH)₂ → Ar'-Ar'). This is often caused by the presence of oxygen or Pd(II) species without aryl ligands.[2][7]

    • Solution: Rigorous degassing is critical to prevent oxygen-mediated homocoupling.[3] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes favor the cross-coupling pathway.[2]

Troubleshooting Flowchart for Common Side Reactions

The following diagram outlines a logical workflow for diagnosing and addressing these common side reactions.

TroubleshootingFlowchart start Low Yield, Starting Material Consumed check_boronic Check for Ar'-H (from Boronic Acid) start->check_boronic Analyze byproducts check_halide Check for Ar-H (from Aryl Halide) check_boronic->check_halide No sol_boronic Protodeboronation Likely - Use anhydrous conditions (K3PO4) - Switch to boronic ester (BPin) - Lower temperature check_boronic->sol_boronic Yes check_homo Check for Ar'-Ar' (Homocoupling) check_halide->check_homo No sol_halide Dehalogenation Likely - Lower temperature - Use milder base - Ensure rigorous degassing check_halide->sol_halide Yes sol_homo Homocoupling Likely - Ensure rigorous degassing - Use slight excess of boronic acid check_homo->sol_homo Yes CatalyticCycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArX Ar-X (Aminobenzoate) Ar_prime_B Ar'-B(OR)2 + Base Inhibition Inhibition/Poisoning (Amine/Carboxylate Coordination) Inhibition->Pd0 Blocks Catalyst Inhibition->ArPdX

Caption: The Suzuki catalytic cycle showing where aminobenzoate functional groups can inhibit the process.

Q4: How should I systematically optimize the reaction conditions for my specific aminobenzoate substrate?

Optimization is key when dealing with challenging substrates. A systematic screen of parameters is more efficient than random trial and error. The most impactful variables to screen are typically the base, ligand, and solvent. [8][9] A4: A Protocol for Systematic Optimization

Below is a general protocol for setting up a small-scale screen. It's recommended to run these reactions in parallel to ensure consistency.

Experimental Protocol: Optimization Screen

  • Preparation: To an array of reaction vials, add the aminobenzoate halide (1.0 equiv), arylboronic acid (1.2 equiv), and the chosen base (2.0-3.0 equiv).

  • Inerting: Seal the vials and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Stock Solution Addition: Prepare stock solutions of the palladium precatalyst and the ligand in your chosen degassed solvent. Add the appropriate volumes of the catalyst/ligand solution to each vial via syringe under a positive pressure of inert gas.

  • Reaction: Place the vials in a pre-heated reaction block and stir at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 4-12 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product relative to an internal standard.

Table 1: Recommended Screening Parameters for Aminobenzoate Suzuki Couplings
ParameterCondition 1 (Starting Point)Condition 2Condition 3Rationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Buchwald Precatalyst (1-2 mol%)Precatalysts offer higher stability and easier generation of the active Pd(0) species. [3]
Ligand PPh₃ (4-8 mol%)SPhos (2-4 mol%)XPhos (2-4 mol%)Buchwald ligands (SPhos, XPhos) are bulky and electron-rich, often overcoming the limitations of simple phosphines for challenging substrates. [1][10]
Base K₂CO₃ (aq.)K₃PO₄ (anhydrous)Cs₂CO₃ (anhydrous)The choice of base is critical. K₃PO₄ is often effective in preventing protodeboronation. Cs₂CO₃ is more soluble and can be effective at lower temperatures. [1][11]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)2-MeTHF (anhydrous)Solvent choice affects reagent solubility and reaction temperature. Anhydrous systems can prevent hydrolysis side reactions. [3]

References

  • Benchchem (2025). Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids.
  • Benchchem (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • Liu, J. et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • ResearchGate (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Reddit r/Chempros (2024). How to approach choosing reaction conditions for Suzuki?.
  • ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of....
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Barder, T.E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • Benchchem (2025). Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate.
  • ResearchGate (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Reddit r/Chempros (2021). Diagnosing issues with a failed Suzuki coupling?.
  • NIH (PMC). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Benchchem (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.

Sources

Technical Support Center: Synthesis of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this multi-step synthesis. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient production of this key chemical intermediate.

The synthesis of this compound is a well-established process, yet it presents several critical junctures where side reactions can occur, impacting yield and purity. This guide is structured to address these specific challenges in a question-and-answer format, covering the three primary stages of the synthesis: nitration of 4-fluorobenzoic acid, esterification of 4-fluoro-3-nitrobenzoic acid, and the final reduction of the nitro group.

Workflow Overview: A Three-Stage Synthesis

The synthesis of this compound is typically achieved through a three-step process starting from 4-fluorobenzoic acid. Each step has its own set of challenges and potential byproducts that must be carefully managed.

Synthesis_Workflow Start 4-Fluorobenzoic Acid Nitration Step 1: Nitration (HNO3, H2SO4) Start->Nitration Intermediate1 4-Fluoro-3-nitrobenzoic Acid Nitration->Intermediate1 Esterification Step 2: Esterification (Methanol, Acid Catalyst) Intermediate1->Esterification Intermediate2 Methyl 4-fluoro-3-nitrobenzoate Esterification->Intermediate2 Reduction Step 3: Reduction (e.g., H2/Pd/C or SnCl2/HCl) Intermediate2->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Overall synthetic workflow for this compound.

Part 1: Nitration of 4-Fluorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-fluorobenzoic acid to introduce a nitro group. The regioselectivity of this reaction is crucial for the success of the overall synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products during the nitration of 4-fluorobenzoic acid?

A1: The nitration of 4-fluorobenzoic acid is governed by the directing effects of the existing substituents. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director.[1] Both are deactivating groups. The major product is 4-fluoro-3-nitrobenzoic acid, where the nitro group is introduced ortho to the fluorine and meta to the carboxylic acid.[1] However, the formation of isomeric byproducts, such as 2-fluoro-5-nitrobenzoic acid and 2-fluoro-3-nitrobenzoic acid, can occur.[1]

Q2: My nitration reaction is producing a significant amount of dark-colored byproducts or "tars." What is the cause and how can I prevent this?

A2: The formation of dark-colored byproducts, often referred to as tars, is typically due to oxidation of the starting material or product by the strong nitrating mixture.[1] This is often exacerbated by poor temperature control. To mitigate this, it is essential to maintain a low reaction temperature, typically at or below 0°C, and to add the nitrating agent slowly and in a controlled manner.[1][2]

Q3: The reaction is very slow and remains incomplete even after a prolonged period. What can I do to drive it to completion?

A3: The deactivating nature of both the fluorine and carboxylic acid groups can lead to slow reaction rates.[1] To improve the reaction rate, you can consider cautiously increasing the temperature, but this may increase byproduct formation.[1] A more effective approach is to use a stronger nitrating agent, such as fuming nitric acid or increasing the proportion of sulfuric acid, to generate a higher concentration of the active nitronium ion (NO₂⁺).[1]

Troubleshooting Guide: Nitration Stage
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer - Incorrect reaction temperature leading to poor regioselectivity.- Improper ratio of nitrating agents.- Maintain a reaction temperature of 0°C or lower.[1][2]- Carefully control the stoichiometry of nitric acid and sulfuric acid.
Formation of Dinitrated Byproducts - Excessive reaction temperature.- Overly concentrated nitrating agent.- Strictly maintain low reaction temperatures.[1]- Use a calculated amount of the nitrating agent and avoid a large excess.
Incomplete Reaction - Insufficient reaction time.- Deactivated substrate.- Monitor the reaction by TLC or HPLC to determine the optimal reaction time.[1]- Consider using a more potent nitrating mixture.[1]
Difficult Product Isolation - "Oiling out" during recrystallization.- Ensure the solution is not overly saturated during recrystallization and control the cooling rate.[1]

Part 2: Esterification of 4-Fluoro-3-nitrobenzoic Acid

This step converts the carboxylic acid functionality of 4-fluoro-3-nitrobenzoic acid into a methyl ester. While seemingly straightforward, this equilibrium reaction requires careful control to maximize yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Fischer esterification of 4-fluoro-3-nitrobenzoic acid?

A1: The most common issue is an incomplete reaction, resulting in the presence of unreacted 4-fluoro-3-nitrobenzoic acid in the final product mixture. Another potential byproduct is the corresponding carboxylic acid, formed by the hydrolysis of the ester if water is present in the reaction medium.

Q2: My esterification reaction is not going to completion. How can I improve the yield of the methyl ester?

A2: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, you can either use a large excess of methanol, which also serves as the solvent, or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. The use of a strong acid catalyst, such as sulfuric acid, is also crucial.

Q3: After workup, my product is an oil and fails to solidify. What could be the reason?

A3: The presence of impurities, such as unreacted starting material or residual solvent, can prevent the product from solidifying. It is important to ensure the complete removal of the solvent under reduced pressure and to purify the product, for example, by column chromatography or recrystallization from a suitable solvent system.

Troubleshooting Guide: Esterification Stage
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion to Ester - Insufficient catalyst.- Equilibrium not shifted towards products.- Ensure a catalytic amount of a strong acid (e.g., H₂SO₄) is used.- Use a large excess of methanol and/or remove water as it is formed.
Presence of Starting Material in Product - Incomplete reaction.- Increase reaction time and monitor by TLC until the starting material is consumed.
Hydrolysis of the Ester - Presence of water in the reaction mixture or during workup.- Use anhydrous methanol and reagents.- Perform the workup under non-aqueous conditions where possible.

Part 3: Reduction of Methyl 4-fluoro-3-nitrobenzoate

The final step is the reduction of the nitro group to an amine, yielding the target molecule. The choice of reducing agent is critical to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the reduction of the nitro group?

A1: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[3] Incomplete reduction can lead to the presence of these intermediates in the final product. Over-reduction or side reactions can lead to the formation of azoxy, azo, or hydrazo compounds.[4]

Q2: I am using catalytic hydrogenation with Pd/C. Is there a risk of dehalogenation?

A2: While catalytic hydrogenation is a clean and efficient method, there is a potential risk of hydrodehalogenation, where the fluorine atom is replaced by hydrogen. Although fluorine is generally more resistant to this than chlorine or bromine, it can still occur, especially under harsh conditions (high temperature, high pressure, or prolonged reaction times).

Q3: When using SnCl₂/HCl for the reduction, I face difficulties in purifying my product from tin salts. What is the best way to remove them?

A3: The workup for SnCl₂ reductions can be challenging due to the formation of tin oxides.[5] After the reaction, the mixture is typically basified to precipitate tin salts. Thorough filtration and washing are necessary. An alternative is to perform an extraction with an organic solvent after basification to separate the amine product from the inorganic tin salts.

Troubleshooting Guide: Reduction Stage
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction - Insufficient reducing agent.- Deactivated catalyst (for hydrogenation).- Use a sufficient excess of the reducing agent.- Ensure the catalyst is active and not poisoned.
Formation of Azo/Azoxy Byproducts - Unsuitable reducing agent (e.g., LiAlH₄ for aromatic nitro compounds).[6]- Reaction conditions favoring intermolecular coupling.- Choose a selective reducing agent like H₂/Pd/C, SnCl₂, or Fe/HCl.[6]- Optimize reaction conditions (temperature, concentration) to favor intramolecular reduction.
Dehalogenation (Loss of Fluorine) - Harsh catalytic hydrogenation conditions.- Use milder reaction conditions (lower temperature and pressure).- Consider alternative catalysts or reducing agents.
Contamination with Metal Salts (SnCl₂/Fe) - Inefficient removal during workup.- Ensure complete precipitation of metal hydroxides/oxides by careful pH adjustment.- Perform multiple extractions and washes to remove residual salts.[5]

Byproduct Formation Pathways

The following diagram illustrates the potential side reactions that can occur during the synthesis.

Byproduct_Pathways cluster_0 Nitration Stage cluster_1 Esterification Stage cluster_2 Reduction Stage 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluorobenzoic Acid->4-Fluoro-3-nitrobenzoic Acid Desired Isomeric Nitro-products Isomeric Nitro-products 4-Fluorobenzoic Acid->Isomeric Nitro-products Side Reaction Dinitrated Products Dinitrated Products 4-Fluorobenzoic Acid->Dinitrated Products Side Reaction Oxidation 'Tars' Oxidation 'Tars' 4-Fluorobenzoic Acid->Oxidation 'Tars' Side Reaction Methyl 4-fluoro-3-nitrobenzoate Methyl 4-fluoro-3-nitrobenzoate 4-Fluoro-3-nitrobenzoic Acid->Methyl 4-fluoro-3-nitrobenzoate Desired Methyl 4-fluoro-3-nitrobenzoate->4-Fluoro-3-nitrobenzoic Acid Hydrolysis This compound This compound Methyl 4-fluoro-3-nitrobenzoate->this compound Desired Nitroso/Hydroxylamine Intermediates Nitroso/Hydroxylamine Intermediates Methyl 4-fluoro-3-nitrobenzoate->Nitroso/Hydroxylamine Intermediates Incomplete Reduction Methyl 3-aminobenzoate Methyl 3-aminobenzoate Methyl 4-fluoro-3-nitrobenzoate->Methyl 3-aminobenzoate Dehalogenation Azo/Azoxy Byproducts Azo/Azoxy Byproducts Nitroso/Hydroxylamine Intermediates->Azo/Azoxy Byproducts Coupling

Caption: Potential byproduct formation pathways in the synthesis.

Experimental Protocols

Protocol 1: Nitration of 4-Fluorobenzoic Acid
  • In a round-bottom flask cooled in an ice-salt bath, add concentrated sulfuric acid.

  • Slowly add 4-fluorobenzoic acid in portions, ensuring the temperature remains below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C.

  • Add the cold nitrating mixture dropwise to the solution of 4-fluorobenzoic acid, maintaining the reaction temperature at or below 0°C.

  • After the addition is complete, stir the mixture at 0°C for the recommended time, monitoring the reaction progress by TLC.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 2: Fischer Esterification
  • To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid and a large excess of anhydrous methanol.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Protocol 3: Reduction of Nitro Group using SnCl₂
  • Dissolve Methyl 4-fluoro-3-nitrobenzoate in a suitable solvent such as ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Slowly add concentrated hydrochloric acid.

  • Heat the reaction mixture and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully neutralize with a sodium hydroxide solution to precipitate tin salts.

  • Filter the mixture to remove the tin salts, washing the filter cake with the organic solvent.

  • Combine the filtrates and remove the solvent under reduced pressure. Purify the residue as needed.

References

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Corma, A., & Serna, P. (2006).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

Sources

side reactions of Methyl 3-amino-4-fluorobenzoate with strong bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-amino-4-fluorobenzoate. This resource is designed for our partners in research and drug development to navigate the complexities of using this versatile intermediate, particularly when strong bases are part of the reaction scheme. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm attempting to deprotonate the amine on this compound for a subsequent reaction, but my yields are consistently low and I'm isolating a highly polar, water-soluble byproduct. What's happening?

Plausible Cause: You are likely experiencing competitive ester hydrolysis, also known as saponification. This is a classic side reaction when using strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in the presence of water or at elevated temperatures. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Mechanistic Deep Dive: The ester group of this compound is susceptible to nucleophilic acyl substitution. Strong hydroxide bases readily attack the ester carbonyl, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and forming the corresponding carboxylic acid. In the basic reaction medium, this acid is immediately deprotonated to form the highly water-soluble carboxylate salt (sodium 3-amino-4-fluorobenzoate), which is often lost during a standard organic workup. The stability of amide bonds is significantly higher than esters under these conditions due to resonance, making the ester the primary site of attack.[1]

Troubleshooting & Preventative Measures:

  • Choice of Base is Critical: To achieve selective deprotonation of the amine without cleaving the ester, you must use a non-nucleophilic, sterically hindered base.

  • Strict Anhydrous Conditions: Any residual water will promote hydrolysis. Ensure all glassware is oven-dried, and solvents are passed through a drying system (e.g., alumina column) or freshly distilled.

  • Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) to suppress the activation energy required for the competing hydrolysis reaction.

Data Presentation: Comparison of Common Bases

BaseTypepKa of Conjugate AcidTypical Use CaseRisk of Saponification
NaOH, KOHNucleophilic~15.7 (H₂O)General purpose, hydrolysisVery High
NaHNon-nucleophilic~36 (H₂)Amine/Alcohol DeprotonationLow (if anhydrous)
LDANon-nucleophilic, Hindered~36 (Diisopropylamine)Kinetic enolate formation, amine deprotonationVery Low
KHMDSNon-nucleophilic, Hindered~37 (Hexamethyldisilazane)Amine/Carbonyl deprotonationVery Low
Question 2: My reaction with a strong base turned into an intractable brown tar. Is this polymerization?

Plausible Cause: Yes, this is a strong indication of intermolecular side reactions, potentially leading to oligomerization or polymerization. This can be triggered under harsh basic conditions, especially with heating.

Mechanistic Deep Dive: Upon deprotonation, the amino group becomes a significantly more potent nucleophile.[2] This enhanced nucleophilicity allows the nitrogen of one molecule to attack the electrophilic ester carbonyl of another molecule. This intermolecular aminolysis reaction forms an amide bond and displaces methanol. The resulting dimer still possesses a reactive amine and ester, allowing the process to continue, forming oligomers and eventually polymeric material, which often presents as an insoluble tar.

Experimental Protocol: Minimizing Intermolecular Reactions

  • Protecting Group Strategy: If the amine's nucleophilicity is not required for the desired reaction, consider protecting it (e.g., as a Boc or Cbz derivative) before introducing the strong base.

  • Controlled Addition: Add the strong base slowly at low temperature to maintain a low concentration of the deprotonated, highly reactive species at any given time.

  • High Dilution: Running the reaction at a lower concentration can kinetically disfavor the intermolecular reaction (a second-order process) relative to the desired intramolecular reaction or reaction with another reagent (often a pseudo-first-order process).

  • Use of a Non-Nucleophilic Base: As with preventing hydrolysis, bases like LDA or NaH are preferred as they primarily perform deprotonation without acting as a nucleophile themselves.[3]

Visualization: Intermolecular Amide Formation Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dimer Formation cluster_3 Step 4: Propagation A Molecule 1 (NH₂-Ar-CO₂Me) Anion Anionic Amine (⁻NH-Ar-CO₂Me) A->Anion Base Base Strong Base (B⁻) Anion_ref Anionic Amine (from Step 1) B Molecule 2 (NH₂-Ar-CO₂Me) Intermediate Tetrahedral Intermediate Intermediate_ref Tetrahedral Intermediate Anion_ref->Intermediate Attacks Ester of Molecule 2 Dimer Amide-linked Dimer + MeO⁻ Dimer_ref Dimer Intermediate_ref->Dimer Elimination of Methoxide Polymer Oligomers / Polymers (Tar) Dimer_ref->Polymer Repeats...

Caption: Workflow for base-induced polymerization.

Question 3: I'm seeing an unexpected product where the fluorine atom has been displaced. I thought Nucleophilic Aromatic Substitution (SNAr) was difficult on electron-rich rings.

Plausible Cause: While less common than on electron-deficient systems, SNAr can occur under forcing conditions (high temperatures, very strong nucleophiles). The fluorine atom is the most electronegative halogen, making the carbon it's attached to highly electrophilic and also making fluoride an excellent leaving group in the context of SNAr.[4]

Mechanistic Deep Dive: Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism.[5][6]

  • Addition: The nucleophile (e.g., an alkoxide, amide, or hydroxide) attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the elimination of the fluoride leaving group.

While the amino group is electron-donating by resonance (which destabilizes the negative charge of the intermediate), the ester group is electron-withdrawing by induction and resonance, and its meta position offers some, albeit weak, stabilization. More importantly, the reaction is often driven by the use of a very strong nucleophile and/or high temperatures.

Troubleshooting & Preventative Measures:

  • Moderate Reaction Temperature: This is the most critical parameter. Avoid high temperatures whenever possible. If heating is necessary, perform a temperature titration study to find the minimum required for the desired reaction.

  • Avoid Excess Strong Nucleophiles: Use a stoichiometric amount of your reagent rather than a large excess. If using a strong base that is also a nucleophile (e.g., NaOMe), consider if a non-nucleophilic base could be used instead to generate the required nucleophile in situ from a less reactive precursor.

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions. If this side reaction is problematic, consider switching to a less polar solvent like THF, if the desired reaction's solubility and reactivity allows.

Visualization: SNAr Mechanism on this compound

Caption: The Addition-Elimination mechanism of SNAr.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Evolution of amide bond formation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. Retrieved from [Link]

  • Khan, I., & et al. (2019). Amide Bond Activation of Biological Molecules. PMC - NIH. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Organic Chemistry Tutor. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Homocoupling in Suzuki Reactions of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with one of the most common yet frustrating side reactions: homocoupling. Specifically, we will address the nuances of preventing this undesired pathway when working with electronically complex substrates like Methyl 3-amino-4-fluorobenzoate. Our focus is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of boronic acid homocoupling in my Suzuki reaction with this compound. What is the primary cause of this side reaction?

A1: Homocoupling of boronic acids in Suzuki reactions is primarily driven by two mechanistic pathways, both of which can be prevalent under non-optimized conditions. The first, and often more significant, is a Palladium(II)-mediated pathway.[1][2] If your reaction mixture contains an appreciable concentration of Pd(II) species, two molecules of the boronic acid can transmetalate with the Pd(II) center, which then undergoes reductive elimination to form the homocoupled product and Pd(0).[1] This is particularly problematic when using Pd(II) precatalysts like Pd(OAc)₂ or if the active Pd(0) catalyst is oxidized by residual oxygen in the reaction.[3][4]

The second pathway involves the presence of oxygen, which can promote an oxidative homocoupling cycle.[1][5] In this scenario, dioxygen reacts with the Pd(0) species to form a palladium(II) peroxo complex, which then facilitates the homocoupling of the boronic acid.[5] Given that this compound is an electron-rich aniline derivative, it can influence the electronic properties of the palladium catalyst, potentially making some of these side reactions more competitive.

Q2: How does my choice of palladium precatalyst and ligand affect the formation of homocoupling byproducts?

A2: The selection of the palladium source and ligand is paramount in controlling the selectivity of the Suzuki reaction.[3]

  • Palladium Precatalyst: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[3] This is because starting with Pd(0) reduces the initial concentration of Pd(II) that can directly lead to the homocoupling of your boronic acid.[3]

  • Ligands: The ligand's role is multifaceted; it stabilizes the palladium center, modulates its reactivity, and influences the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination).[6] For substrates like this compound, which are electron-rich, bulky, and electron-donating phosphine ligands are highly recommended.[3][7] These ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), accelerate the desired cross-coupling pathway.[3] They promote rapid oxidative addition of the aryl halide and subsequent reductive elimination of the desired product, thereby outcompeting the kinetics of the homocoupling side reaction.[3] N-heterocyclic carbenes (NHCs) are also very effective due to their strong binding to palladium, which can suppress homocoupling.[3][8]

Troubleshooting Guide: A Mechanistic Approach

Issue 1: Persistent Homocoupling Despite Using a Pd(0) Catalyst

Even when starting with a Pd(0) precatalyst, significant homocoupling can occur. This often points to the in-situ oxidation of the active catalyst.

Root Cause Analysis: The primary culprit is often dissolved oxygen in your solvents or a poorly maintained inert atmosphere.[9] Oxygen can readily oxidize the active Pd(0) catalyst to Pd(II), initiating the homocoupling cycle.[4]

Solutions & Protocols:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use. A common and effective method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. For reactions sensitive to trace oxygen, a freeze-pump-thaw technique (three cycles) is recommended.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration. Use Schlenk line techniques or a glovebox for the most sensitive reactions. A simple balloon of argon or nitrogen is often insufficient to prevent back-diffusion of air. A continuous positive pressure of inert gas is ideal.

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to "scavenge" any Pd(II) species that may form. For example, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly interfering with the main catalytic cycle.[2]

Issue 2: Low Yield and Homocoupling with an Electron-Rich Substrate

Your substrate, this compound, is electron-rich due to the amino group. This can make the oxidative addition step of the Suzuki cycle slower compared to electron-poor aryl halides.[7] This sluggish oxidative addition can allow more time for side reactions like boronic acid homocoupling to occur.

Root Cause Analysis: The electronic properties of your substrate are likely slowing down the desired catalytic cycle, making the competing homocoupling pathway more favorable. The choice of ligand becomes critical in this scenario.

Solutions & Protocols:

  • Employ Electron-Rich, Bulky Ligands: As mentioned in the FAQs, ligands are not a one-size-fits-all solution. For your specific substrate, you need a ligand that will accelerate the oxidative addition. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices as their steric bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species and facilitate its insertion into the aryl-halide bond.[3][10]

  • Ligand Screening: If one particular ligand is not providing the desired outcome, a small screen of ligands can be highly informative. It is advisable to test ligands from different classes, such as Buchwald-type phosphines and N-heterocyclic carbenes (NHCs).

Table 1: Recommended Ligand Classes for Electron-Rich Aryl Halides

Ligand TypeGeneral CharacteristicsImpact on HomocouplingExample Ligands
Buchwald-type Biaryl PhosphinesSterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[3]SPhos, XPhos, RuPhos
Bulky AlkylphosphinesHighly electron-donating, sterically bulky.Effective at promoting oxidative addition and preventing catalyst decomposition.P(t-Bu)₃, PCy₃
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable.Can be very effective in suppressing homocoupling due to their strong binding to palladium.[3]IPr, IMes
Issue 3: Influence of Base and Solvent on Homocoupling

The base and solvent system, while crucial for the reaction, can also inadvertently promote homocoupling.

Root Cause Analysis: The base is necessary to activate the boronic acid for transmetalation.[8] However, an overly strong base or an inappropriate solvent system can lead to side reactions. Some bases can increase the rate of boronic acid decomposition or interact unfavorably with the catalyst. The solvent influences the solubility of all components and can affect the rates of the different steps in the catalytic cycle.[9][11]

Solutions & Protocols:

  • Base Selection: While strong bases can be effective, they can also promote side reactions. For your substrate, which contains a potentially base-sensitive ester group, starting with a weaker inorganic base like K₂CO₃ or K₃PO₄ is advisable.[7][12] Cs₂CO₃ is another excellent, albeit more expensive, option that is often effective.[10] Screening a few different bases is a practical approach.

  • Solvent System Optimization: A mixture of an organic solvent and water is common in Suzuki reactions to aid in the dissolution of the inorganic base.[11] However, an excess of water can promote protodeboronation (hydrolysis of the boronic acid), which removes it from the reaction. For your substrate, consider using a polar aprotic solvent like dioxane, THF, or DMF with a minimal amount of water, or even anhydrous conditions with a soluble base like K₃PO₄.[11][13]

Table 2: Common Solvent and Base Combinations for Suzuki Reactions

Solvent SystemRecommended BasesConsiderations
Dioxane / H₂OK₂CO₃, K₃PO₄, Cs₂CO₃Good general-purpose system. The ratio of dioxane to water can be optimized.
Toluene / H₂OK₂CO₃, K₃PO₄Often used at higher temperatures. Ensure adequate stirring for this biphasic system.
THF / H₂OK₂CO₃, NaOHTHF is a good solvent, but be aware of its lower boiling point.
Anhydrous DMF or DioxaneK₃PO₄Can be beneficial if protodeboronation is a significant issue.[13]

Visualizing the Pathways and Troubleshooting Logic

To aid in your experimental design and troubleshooting, the following diagrams illustrate the key reaction pathways and a logical workflow.

Diagram 1: The Suzuki Catalytic Cycle vs. Homocoupling

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)-X(L2) pd0->oa_complex Oxidative Addition (Ar-X) pd2 Pd(II) Species pd0->pd2 Oxidation trans_complex Ar-Pd(II)-Ar'(L2) oa_complex->trans_complex Transmetalation (Ar'-B(OH)2 + Base) trans_complex->pd0 Reductive Elimination product Desired Product trans_complex->product Ar-Ar' trans1 Ar'-Pd(II)-B(OH)2 pd2->trans1 Transmetalation 1 (Ar'-B(OH)2) trans2 Ar'-Pd(II)-Ar' trans1->trans2 Transmetalation 2 (Ar'-B(OH)2) homo_product Homocoupled Product (Ar'-Ar') trans2->homo_product pd0_from_homo Pd(0) trans2->pd0_from_homo Reductive Elimination oxygen O2 (Oxygen) caption Suzuki Cycle vs. Homocoupling Pathway

Caption: A diagram illustrating the desired Suzuki catalytic cycle in competition with the Pd(II)-mediated homocoupling pathway.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere 1. Verify Inert Atmosphere - Rigorous Degassing - Schlenk line / Glovebox start->check_atmosphere check_catalyst 2. Evaluate Catalyst System - Use Pd(0) precatalyst - Screen bulky, e--rich ligands (e.g., SPhos, XPhos) check_atmosphere->check_catalyst If problem persists success Homocoupling Minimized check_atmosphere->success Issue Resolved check_base_solvent 3. Optimize Base & Solvent - Screen weaker bases (K2CO3, K3PO4) - Adjust water content / try anhydrous check_catalyst->check_base_solvent If problem persists check_catalyst->success Issue Resolved check_reagents 4. Check Reagent Quality - Use fresh boronic acid - Consider boronic ester check_base_solvent->check_reagents If problem persists check_base_solvent->success Issue Resolved check_reagents->success Issue Resolved caption Troubleshooting Workflow for Homocoupling

Caption: A stepwise workflow for systematically troubleshooting and eliminating homocoupling in Suzuki reactions.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry Europe. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical advice, troubleshooting, and frequently asked questions regarding the removal of colored impurities from Methyl 3-amino-4-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound yellow or brown instead of the expected white or off-white solid?

The discoloration of this compound is almost always due to the presence of oxidized impurities. The core issue lies with the aromatic amine functionality (-NH2) attached to the benzene ring.

  • Mechanism of Color Formation: Aromatic amines are highly susceptible to air oxidation. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making it more vulnerable to oxidative processes.[1] This oxidation can lead to the formation of highly conjugated molecules, such as quinone-imines or N-oxides, which are classic chromophores (color-bearing compounds).[2][3] These molecules absorb light in the visible spectrum, and even trace amounts can impart a significant yellow or brown hue to the bulk material.[2] The process can be accelerated by exposure to light, heat, or the presence of metal catalysts.

Q2: What are the primary laboratory methods for removing these colored impurities?

There are three principal techniques, each suited for different levels of impurity and scales of operation. The choice depends on the intensity of the color and the desired final purity.

  • Activated Carbon (Charcoal) Treatment: This is the most common and effective method for specifically targeting and removing colored impurities.[4][5] It works by adsorption, where the large, polar, colored molecules are trapped on the vast surface area of the porous carbon particles.[6]

  • Recrystallization: A fundamental purification technique for crystalline solids. While it is excellent for removing many types of impurities, it may not be sufficient on its own if the colored contaminants co-crystallize with the product. It is most powerful when used after an initial decolorization step with activated carbon.

  • Column Chromatography: This is the most powerful separation technique, capable of separating compounds with very similar properties.[7] It is generally reserved for situations where activated carbon treatment is ineffective, when multiple non-colored impurities are also present, or for small-scale, very high-purity applications.[8][9][10]

Q3: When is activated carbon the best choice, and are there any risks?

You should opt for activated carbon treatment when your product has a noticeable to intense yellow or brown color. It is the most direct and cost-effective method for decolorization.[5][11]

  • Causality: Activated carbon works via physical adsorption, driven by van der Waals forces.[6] Its effectiveness stems from its micro-porous structure, which provides an immense surface area for trapping the large, flat, conjugated impurity molecules while having a lower affinity for the smaller, less polar product molecule. Wood-based activated carbon is often preferred for removing larger organic color bodies.[11]

  • Key Risk - Product Loss: The primary drawback is the potential for product loss. Activated carbon is not perfectly selective and will adsorb some of your desired compound along with the impurities. Using an excessive amount of carbon is a common mistake that can drastically reduce your final yield. A general guideline is to use 1-5% of activated carbon by weight relative to your crude product.

Q4: Can I just use recrystallization to get a pure, white product?

It's possible, but often inefficient for removing significant color.

  • When it Works: If the discoloration is very faint, a single, carefully performed recrystallization might be sufficient.

  • When it Fails: Highly colored impurities, even at low concentrations, can become entrapped in the crystal lattice of the product as it forms. This means the color will persist in your "purified" crystals. For this reason, recrystallization is best viewed as a final polishing step to remove soluble, non-colored impurities after the bulk of the color has been removed with activated carbon.

In-Depth Experimental Protocol

This protocol details the most reliable method for obtaining high-purity, colorless this compound by combining activated carbon treatment with subsequent recrystallization.

Protocol 1: Decolorization with Activated Carbon & Subsequent Recrystallization

This procedure is designed to be self-validating, with clear checkpoints for assessing purity.

Materials:

  • Crude, colored this compound

  • Decolorizing activated carbon (powdered)

  • Reagent-grade ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and vacuum flask

  • Filter paper (standard and fluted)

  • Glass funnel

Step-by-Step Methodology:

  • Solvent Selection & Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of ethanol (e.g., ~3-5 mL per gram of crude product) and a stir bar. Ethanol is a good starting choice as the compound is an ester with some polarity.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add more ethanol dropwise until a clear solution is achieved at near-boiling temperature. Do not add a large excess. The goal is a saturated or near-saturated solution.

  • Activated Carbon Treatment:

    • Temporarily remove the flask from the heat.

    • Add activated carbon (approx. 1-2% of the starting material's weight). Caution: Adding carbon to a boiling solution can cause it to boil over violently.

    • Return the flask to the hot plate and gently reflux the mixture for 5-15 minutes with continuous stirring. This contact time is crucial for the carbon to adsorb the impurities.[12]

  • Hot Gravity Filtration (Crucial Step):

    • Set up a hot filtration apparatus. Place a glass funnel with fluted filter paper into a clean, pre-heated receiving Erlenmeyer flask. Pre-heating the apparatus (e.g., in an oven or by rinsing with hot solvent) is critical to prevent the product from crystallizing prematurely in the funnel.

    • Quickly pour the hot, black solution through the fluted filter paper. The goal is to separate the hot solution from the carbon.

    • The filtrate in the receiving flask should now be colorless or significantly less colored. If significant color remains, the treatment may need to be repeated (see Troubleshooting).

  • Recrystallization:

    • To the hot, decolorized filtrate, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates you have reached the saturation point for the mixed solvent system.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize product loss to the solvent.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

    • Allow the crystals to dry completely under vacuum. The final product should be a pure, white to off-white crystalline solid.

Troubleshooting Guide

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when encountering common purification issues.

TroubleshootingWorkflow cluster_methods Purification Method Selection start Impure, Colored Product assess_color Assess Color Intensity start->assess_color faint_color Faint Yellow Color assess_color->faint_color Low strong_color Strong Yellow/Brown Color assess_color->strong_color High recrystallize Protocol: Direct Recrystallization faint_color->recrystallize carbon_treat Protocol: Activated Carbon + Recrystallization strong_color->carbon_treat outcome Assess Purity (Color, TLC, Melting Point) recrystallize->outcome carbon_treat->outcome success Pure, Colorless Product outcome->success Successful failure Impurity/Color Persists outcome->failure Unsuccessful troubleshoot Consult Troubleshooting Table failure->troubleshoot

Caption: Decision workflow for purifying this compound.

Troubleshooting Data Table
ProblemProbable Cause(s)Recommended Solution(s)
Color Persists After Carbon Treatment 1. Insufficient amount of activated carbon used.2. Insufficient contact time (reflux) with the carbon.3. The impurity is not well-adsorbed by carbon.1. Repeat the hot filtration and carbon treatment step. Consider increasing the carbon amount slightly (e.g., to 3-5% w/w).2. Increase the reflux time to 20-30 minutes.3. If color persists after a second treatment, consider purification by column chromatography.
Low Yield After Recrystallization 1. Too much activated carbon was used, adsorbing the product.2. Too much solvent was used, keeping the product dissolved even when cold.3. The product crystallized prematurely during hot filtration and was lost with the carbon.4. The compound is highly soluble in the chosen solvent system.1. Reduce the amount of carbon in future runs (stay within 1-2% w/w).2. Evaporate some of the solvent to re-concentrate the solution and attempt recrystallization again.3. Ensure the filtration funnel and receiving flask are thoroughly pre-heated before filtration.4. Try a different solvent system (e.g., Toluene/Hexane) where the solubility difference between hot and cold is greater.
Activated Carbon Passes Through Filter Paper 1. The pores of the filter paper are too large.2. A tear or hole developed in the filter paper during filtration.1. Use a finer porosity filter paper. Using two sheets of filter paper can also help.2. A common alternative is to filter through a pad of Celite® (diatomaceous earth) layered on top of the filter paper to trap the fine carbon particles.
Product is Colorless but Still Impure (by TLC/NMR) 1. The sample contains non-colored impurities that have similar solubility to the product.1. Recrystallize a second time from a different solvent system.2. If impurities persist, purification by silica gel column chromatography is necessary to separate the compounds based on polarity differences.

References

  • US2744938A - Removal of color impurities
  • The Use of Powdered Activated Carbon Adsorption for Color Removal. (N.D.). WMU's ScholarWorks. [Link]

  • What is the effect of activated carbon on the color removal along with COD removal? (2024). Zhulin Carbon. [Link]

  • Decolorization with Activated Carbon. (2024). Carbotecnia. [Link]

  • Activated Carbon for Color Removal | 6 key Applications. (2024). Boyu Carbon. [Link]

  • EP2621887A1 - Decolorization of amines. (N.D.).
  • Why do so many organic compounds look 'kinda yellowish'? (2017). Reddit. [Link]

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

  • Workup: Amines. (N.D.). University of Rochester, Department of Chemistry. [Link]

  • López-Grimau, V., & Gutiérrez, M. C. (2006). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. ResearchGate. [Link]

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  • Column chromatography & purification of organic compounds. (2021). YouTube. [Link]

  • How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. [Link]

  • US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride. (N.D.).

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Technical Support Center: Scale-Up Synthesis of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important intermediate. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic pathways to this compound:

  • Route A: Esterification of 3-amino-4-fluorobenzoic acid. This is a direct and common method involving the reaction of the parent carboxylic acid with methanol in the presence of an acid catalyst.

  • Route B: Reduction of a nitro-group precursor. This involves the synthesis of a nitro-containing precursor, such as Methyl 4-fluoro-3-nitrobenzoate, followed by a reduction of the nitro group to an amine.

The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.

Q2: What are the main safety concerns when handling this compound and its precursors?

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation[1][2]. Precursors like nitro compounds are often energetic and require careful handling.

Key Safety Precautions:

  • Always work in a well-ventilated area or a chemical fume hood[3].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2][3].

  • Avoid inhalation of dust or vapors[2].

  • Ground equipment to prevent static discharge, especially when handling flammable solvents[3].

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section delves into specific problems that may arise during the scale-up of the synthesis of this compound.

Issue 1: Incomplete Esterification of 3-amino-4-fluorobenzoic acid

Question: We are scaling up the Fischer esterification of 3-amino-4-fluorobenzoic acid with methanol and sulfuric acid as a catalyst. Our latest batch shows a significant amount of unreacted starting material. What could be the cause and how can we improve the conversion rate?

Answer: Incomplete esterification during scale-up is a common issue that can be attributed to several factors related to reaction equilibrium and kinetics.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Water Content Fischer esterification is a reversible reaction where water is a byproduct. An excess of water can shift the equilibrium back towards the reactants. The starting materials or solvent may contain residual water.1. Use Anhydrous Reagents: Ensure that the methanol and 3-amino-4-fluorobenzoic acid are thoroughly dried before use. 2. Water Removal: On a larger scale, consider using a Dean-Stark apparatus to remove water azeotropically during the reaction.
Insufficient Catalyst The catalytic activity of sulfuric acid can be diminished by the basic amino group of the starting material, which forms a salt.1. Increase Catalyst Loading: A slight increase in the molar ratio of the acid catalyst may be necessary. 2. Alternative Catalysts: Consider using thionyl chloride, which reacts with methanol to form HCl in situ and also acts as a dehydrating agent.
Reaction Time and Temperature The reaction may not have reached equilibrium or the temperature may be too low for an efficient reaction rate.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until completion[4]. 2. Optimize Temperature: Gradually increase the reflux temperature, ensuring it does not lead to side product formation.

Experimental Protocol: Optimized Fischer Esterification

  • To a stirred solution of 3-amino-4-fluorobenzoic acid (1 equivalent) in anhydrous methanol (10 volumes), slowly add concentrated sulfuric acid (1.2 equivalents) at 0-5 °C.

  • Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC every 2 hours.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Formation of Impurities During Synthesis

Question: During the synthesis of this compound, we are observing a persistent impurity with a similar polarity to our product, making purification difficult. What could be the source of this impurity and how can we minimize its formation?

Answer: The formation of impurities is a critical challenge in scale-up. The nature of the impurity depends on the synthetic route chosen.

Potential Impurities and Mitigation Strategies:

  • Dimerization/Polymerization: The amino group of one molecule can potentially react with the ester group of another, especially at elevated temperatures, leading to amide bond formation and dimerization.

    • Mitigation: Maintain a controlled reaction temperature and minimize reaction time once the conversion is complete.

  • Side reactions from starting materials: Impurities in the starting 3-amino-4-fluorobenzoic acid can lead to corresponding ester impurities.

    • Mitigation: Ensure the purity of the starting materials through appropriate analytical techniques (e.g., NMR, HPLC) before commencing the scale-up.

  • Formation of by-products: In the case of a nitro-group reduction route, incomplete reduction can leave residual nitro-compound, or over-reduction can lead to other by-products.

    • Mitigation: Carefully control the stoichiometry of the reducing agent and the reaction conditions (temperature, pressure). Monitor the reaction closely to determine the endpoint accurately.

Visualizing the Troubleshooting Logic:

G cluster_0 Impurity Formation Troubleshooting start Impurity Detected check_route Identify Synthetic Route start->check_route esterification Esterification Route check_route->esterification Route A reduction Nitro-Reduction Route check_route->reduction Route B dimer Dimerization/Polymerization esterification->dimer start_material_impurity Starting Material Impurity esterification->start_material_impurity incomplete_reduction Incomplete Reduction reduction->incomplete_reduction over_reduction Over-Reduction reduction->over_reduction control_temp Control Temperature and Time dimer->control_temp purify_sm Purify Starting Material start_material_impurity->purify_sm optimize_reductant Optimize Reducing Agent Stoichiometry incomplete_reduction->optimize_reductant over_reduction->optimize_reductant

Caption: Troubleshooting logic for impurity formation.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the isolation of pure this compound on a larger scale. The crude product is an oil that is difficult to crystallize, and column chromatography is not feasible for our production volume. What are our options?

Answer: Isolation and purification are often significant hurdles in scaling up a synthesis. Moving away from chromatography towards crystallization or distillation is crucial for efficiency.

Purification Strategies for Scale-Up:

Strategy Description Considerations
Recrystallization This is the most common and cost-effective method for purifying solid compounds.The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen should be performed to identify suitable systems (e.g., ethanol/water, heptane/ethyl acetate).
Distillation If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.The thermal stability of the product must be considered to avoid decomposition at higher temperatures.
Salt Formation and Recrystallization The amino group can be protonated with an acid (e.g., HCl) to form a salt, which may have better crystallization properties than the free base. The pure salt can then be neutralized to recover the final product.This adds an extra step to the process but can be highly effective for removing non-basic impurities.

Workflow for Purification Strategy Selection:

G cluster_1 Purification Strategy Workflow crude_product Crude Product (Oil/Solid) is_solid Is it a solid or can it be induced to crystallize? crude_product->is_solid recrystallization Attempt Recrystallization (Solvent Screen) is_solid->recrystallization Yes distillation Attempt Vacuum Distillation is_solid->distillation No recrystallization->distillation Unsuccessful success Pure Product recrystallization->success Successful salt_formation Attempt Salt Formation and Recrystallization distillation->salt_formation Unsuccessful distillation->success Successful salt_formation->success Successful failure Re-evaluate Impurity Profile salt_formation->failure Unsuccessful

Caption: Decision workflow for purification strategy.

References

  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P
  • This compound | C8H8FNO2 | CID 12541234 - PubChem. (URL: [Link])

  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google P
  • Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem. (URL: [Link])

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (URL: [Link])

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  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (URL: [Link])

  • Esterification/Amidation Problems : r/Chempros - Reddit. (URL: [Link])

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 - ResearchGate. (URL: [Link])

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  • Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. (URL: [Link])

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Technical Support Center: Enhancing the Solubility of Methyl 3-amino-4-fluorobenzoate for Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 3-amino-4-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this versatile building block in their synthetic endeavors. Poor solubility can be a significant impediment to achieving optimal reaction kinetics, yields, and overall process efficiency. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address and overcome these issues, ensuring the successful application of this compound in your research and development projects.

Understanding the Solubility Profile of this compound

This compound is a trifunctional aromatic compound, possessing an amino group, a fluoro group, and a methyl ester. Its solubility is governed by a balance of these functionalities. The aromatic ring contributes to its hydrophobicity, while the amino group can participate in hydrogen bonding. The fluorine atom, being highly electronegative, increases the molecule's polarity. Consequently, its solubility is generally favored in polar organic solvents.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₈H₈FNO₂[1][2]
Molecular Weight 169.15 g/mol [1][2]
Appearance Solid[2]
CAS Number 369-26-6[1][2]

Troubleshooting Guide: Improving Solubility in Reaction Mixtures

This section provides a systematic approach to addressing poor solubility of this compound during experimental work.

Issue 1: The compound fails to dissolve adequately in the chosen reaction solvent.

Root Cause Analysis: The polarity of the solvent may not be optimal to overcome the crystal lattice energy of the solid compound. Aromatic compounds, even with polar substituents, can exhibit strong intermolecular forces in their solid state.

Solutions:

  • Solvent Screening (The "Like Dissolves Like" Principle): Start with polar aprotic solvents, which are generally effective for dissolving aromatic amines.[3] If the reaction chemistry allows, polar protic solvents can also be considered.

    • Recommended Starting Solvents:

      • Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).

      • Polar Protic: Ethanol, Methanol, Isopropanol.

  • Co-Solvent Systems: If a single solvent is insufficient, a mixture of solvents can be employed. A small amount of a highly polar co-solvent like DMF or DMSO can significantly enhance solubility in a less polar solvent such as THF or Dichloromethane (DCM).

  • Gentle Heating: For many compounds, solubility increases with temperature. Gently warming the mixture can facilitate dissolution. However, be cautious of potential degradation of the starting material or other reagents, and ensure the reaction temperature is compatible with the intended transformation.

  • Sonication: The use of an ultrasonic bath can aid in breaking down solid aggregates and enhance the rate of dissolution.

Issue 2: The reaction is sluggish or incomplete, likely due to poor mass transfer.

Root Cause Analysis: Even if partially dissolved, a low concentration of the reactant in the solution phase can lead to slow reaction rates. For the reaction to proceed efficiently, a sufficient concentration of the dissolved starting material is necessary.

Solutions:

  • Optimize the Solvent System: Revisit the solvent selection. A solvent system that provides higher solubility will directly address this issue. Refer to the solvent screening suggestions in Issue 1.

  • Increase Reaction Temperature: If thermally permissible, increasing the reaction temperature can both enhance solubility and accelerate the reaction rate.

  • Phase-Transfer Catalysis (for biphasic reactions): If the reaction involves an aqueous phase and an organic phase where this compound resides, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of reactants across the phase boundary.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound expected to have good solubility?

While specific quantitative data is not widely published, based on the solubility of structurally similar compounds like p-aminobenzoic acid, a qualitative solubility profile can be predicted.[4] Generally, polar solvents are the most effective.

  • High Solubility: DMF, DMSO.

  • Moderate to Good Solubility: Methanol, Ethanol, Acetonitrile, Ethyl Acetate.[4]

  • Lower Solubility: Toluene, Hexanes, Water.

Q2: I am performing an amide coupling reaction. What is the best solvent to use?

For amide coupling reactions, polar aprotic solvents are typically preferred as they effectively dissolve the starting materials and do not interfere with the coupling reagents.[5]

  • Primary Recommendation: DMF is a common and effective solvent for amide coupling reactions involving aminobenzoates.[6]

  • Alternatives: DCM or THF can be used, potentially with a co-solvent like DMF to ensure complete dissolution.

Q3: Can I use a base to improve the solubility of this compound?

The amino group of this compound is basic. Adding a strong acid will protonate the amine, forming a salt that may have increased solubility in polar protic solvents or water. Conversely, in non-polar organic solvents, the free base is generally more soluble than its salt form. For most organic reactions, the neutral form is required, so adding a base is not a common strategy to improve its solubility in organic solvents. However, if you are working with the hydrochloride salt of an amine, adding a non-nucleophilic organic base is necessary to both deprotonate the amine for reactivity and improve its solubility in organic solvents.[7]

Q4: For purification by recrystallization, what is a good solvent system?

A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Suggested Systems:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes

    • Toluene

The ideal system will depend on the impurities present. A trial-and-error approach with small quantities is recommended to find the optimal solvent or solvent mixture.[8]

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • To a small vial, add approximately 10 mg of this compound.

  • Add the chosen solvent dropwise while stirring or agitating.

  • Continue adding the solvent until the solid is completely dissolved.

  • Record the approximate volume of solvent required to estimate the solubility.

  • If the solid does not dissolve in a reasonable volume (e.g., 1-2 mL), gently warm the mixture to observe the effect of temperature.

Protocol 2: Amide Coupling with a Poorly Soluble Amine

This protocol provides a general workflow for an amide coupling reaction where the amine component has limited solubility.

AmideCouplingWorkflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend this compound and carboxylic acid in DMF. B Add coupling reagent (e.g., HATU, EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). A->B Add reagents C Stir at room temperature or gently heat to ensure complete dissolution and reaction. B->C Monitor reaction D Perform aqueous work-up to remove water-soluble byproducts. C->D Reaction complete E Purify the crude product by recrystallization or column chromatography. D->E Isolate organic phase SolubilityDecisionTree Start Start: Poor Solubility of This compound SolventScreen Is the solvent optimal? (e.g., DMF, DMSO, MeCN) Start->SolventScreen ChangeSolvent Change to a more polar aprotic solvent. SolventScreen->ChangeSolvent No Heating Does gentle heating improve solubility? SolventScreen->Heating Yes ChangeSolvent->Heating CoSolvent Add a co-solvent (e.g., DMF, DMSO). Sonication Utilize sonication to aid dissolution. CoSolvent->Sonication Heating->CoSolvent No Proceed Proceed with the reaction. Heating->Proceed Yes Sonication->Proceed

Caption: Decision tree for solubility troubleshooting.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. ResearchGate. [Link]

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  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in water-MeOH. RSC Advances. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Sunway Pharm Ltd. This compound. [Link]

  • PubChem. Methyl 4-amino-3-fluorobenzoate. [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Hunt, M. J., & Saunders, L. (1975). The solubilization of some local anaesthetic ester of p-aminobenzoic acid by lysophosphatidylcholine. The Journal of pharmacy and pharmacology, 27(2), 119–124. [Link]

  • Gabriel, D., & Roberts, S. M. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ChemCatChem, 10(1), 150-153. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. [Link]

  • Streng, W. H., & Zipp, G. L. (1989). Effects of solvent polarity on the acid dissociation constants of benzoic acids. International journal of pharmaceutics, 54(2), 157-164. [Link]

  • Xiao, Y., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(7), 2768-2777. [Link]

  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. [Link]

  • Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. MDPI. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary, Ternary and Quaternary Systems. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

  • The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: The catalytic effect of phosphonium-based ionic liquids. ResearchGate. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]

  • PubChem. Methyl 3-amino-4-bromobenzoate. [Link]

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Technical Support Center: Catalyst Deactivation in Reactions Involving Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing catalyst deactivation in reactions involving Methyl 3-amino-4-fluorobenzoate. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve catalyst deactivation, ensuring the efficiency and success of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound and what makes them prone to deactivation?

A1: Palladium-based catalysts are frequently employed in cross-coupling reactions, a common transformation for this compound. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds.[1] However, the amine functionality in the substrate can act as a ligand, coordinating to the metal center and leading to catalyst inhibition or deactivation. Furthermore, the reaction conditions themselves, such as the presence of bases, high temperatures, and impurities, can contribute to catalyst degradation.

Q2: What are the primary mechanisms of catalyst deactivation I should be aware of?

A2: Catalyst deactivation is a complex process that can be broadly categorized into three main types: chemical, thermal, and mechanical.[2][3]

  • Chemical Deactivation:

    • Poisoning: This is a very common issue where impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[4][5] For reactions involving aromatic amines, nitrogen-containing byproducts or even the substrate/product itself can act as poisons.[4][6] Sulfur compounds are also notorious poisons for metal catalysts.[3][7]

    • Fouling: This involves the physical deposition of substances, such as carbonaceous materials (coke), onto the catalyst surface, which blocks the active sites.[4][5]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[2][5] This reduces the active surface area of the catalyst, leading to a decrease in activity.[2][5] This process is often irreversible.[2]

  • Mechanical Deactivation:

    • Attrition/Crushing: In slurry or stirred-tank reactors, the mechanical stress from stirring can cause the catalyst particles to break down, leading to a loss of active material.[2][4]

Q3: Can a deactivated palladium catalyst be regenerated?

A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.

  • For poisoning that is reversible , washing the catalyst to remove the adsorbed poison may restore some activity.

  • For fouling by coking , a controlled oxidation (calcination) can sometimes burn off the carbon deposits.[8]

  • For palladium(II) catalysts that have been reduced to inactive palladium(0) , re-oxidation using a suitable oxidizing agent, such as benzoquinone, can restore the active catalytic species.[9][10][11]

  • Deactivation due to sintering is generally irreversible. [2]

A patented method for reactivating palladium on carbon (Pd/C) that has been deactivated involves washing with a hot alkali solution, followed by treatment with nitric acid and subsequent reduction.[12] Another approach for reactivating alumina-supported palladium catalysts involves treatment with an oxidizing agent like a hypochlorite solution.[13]

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues related to catalyst deactivation during reactions with this compound.

Guide 1: Low or No Conversion

A lack of conversion is a primary indicator of a catalyst issue. Follow this workflow to diagnose the problem.

Troubleshooting Workflow: Low Conversion

start Low or No Conversion check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_conditions 2. Evaluate Reaction Conditions check_catalyst->check_conditions Activity Confirmed remedy_catalyst Action: Use fresh catalyst or increase catalyst loading. check_catalyst->remedy_catalyst Suspect Inactivity check_reagents 3. Inspect Reagents and Solvents check_conditions->check_reagents Optimal remedy_conditions Action: Optimize temperature, pressure, and agitation. check_conditions->remedy_conditions Suboptimal remedy_reagents Action: Purify reagents and use high-purity, dry solvents. check_reagents->remedy_reagents Impurities Suspected characterize 4. Advanced Catalyst Characterization check_reagents->characterize Purity Confirmed remedy_characterize Action: Analyze spent catalyst to identify deactivation mechanism. characterize->remedy_characterize

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Protocol for Diagnosing Low Conversion:
  • Verify Catalyst Activity:

    • Question: Is the catalyst active?

    • Action: Run a control reaction with a fresh batch of catalyst from a reliable supplier. Compare the results with the suspect catalyst.[6]

    • Rationale: Catalysts can deactivate over time due to improper storage or handling.[6] Establishing a baseline with a fresh catalyst is a critical first step.

  • Evaluate Reaction Conditions:

    • Question: Are the reaction conditions optimal?

    • Action:

      • Temperature: Ensure the reaction temperature is within the recommended range. Excessive heat can lead to thermal degradation.[5][6]

      • Pressure (for hydrogenations): Inadequate hydrogen pressure can limit the reaction rate.[6]

      • Agitation: Ensure vigorous stirring to overcome mass transfer limitations in heterogeneous reactions.[6]

    • Rationale: Suboptimal conditions can mimic catalyst deactivation by slowing down the reaction rate.

  • Inspect Reagents and Solvents:

    • Question: Are the reagents and solvents pure?

    • Action: Use high-purity reagents and anhydrous solvents. Impurities, especially sulfur or other coordinating species, can act as catalyst poisons.[5][6]

    • Rationale: The purity of the starting materials is paramount. Even trace amounts of poisons can have a significant impact on catalyst performance.

  • Advanced Catalyst Characterization:

    • Question: What is the specific cause of deactivation?

    • Action: If the problem persists, analyzing the spent catalyst using surface-sensitive techniques can provide definitive answers.[2][14]

    • Rationale: Understanding the root cause is essential for developing a long-term solution.

Guide 2: Poor Selectivity and Byproduct Formation

Poor selectivity can sometimes be linked to changes in the catalyst's active sites.

Troubleshooting Workflow: Poor Selectivity

start Poor Selectivity check_conditions 1. Review Reaction Conditions start->check_conditions check_catalyst_state 2. Assess Catalyst State check_conditions->check_catalyst_state Optimized remedy_conditions Action: Adjust temperature, pressure, or reaction time. check_conditions->remedy_conditions Too Harsh? modify_catalyst 3. Modify Catalyst System check_catalyst_state->modify_catalyst State is Good remedy_catalyst_state Action: Consider a different catalyst or support. check_catalyst_state->remedy_catalyst_state Surface Altered? remedy_modify_catalyst Action: Introduce additives or change ligands. modify_catalyst->remedy_modify_catalyst

Caption: Troubleshooting workflow for poor selectivity.

Step-by-Step Protocol for Addressing Poor Selectivity:
  • Review Reaction Conditions:

    • Question: Are the reaction conditions too harsh?

    • Action: Lowering the reaction temperature or pressure can sometimes improve selectivity by disfavoring side reactions.

    • Rationale: Harsher conditions can provide the activation energy for undesired reaction pathways.

  • Assess Catalyst State:

    • Question: Has the nature of the active site changed?

    • Action: Characterize the spent catalyst. Techniques like XPS can reveal changes in the oxidation state of the metal, while TEM can show changes in particle size (sintering).[2][15]

    • Rationale: Sintering or poisoning can alter the electronic and steric properties of the active sites, leading to different product distributions.

  • Modify the Catalyst System:

    • Question: Can the catalyst be modified to improve selectivity?

    • Action:

      • Ligand Modification: In homogeneous catalysis, changing the phosphine ligand can significantly impact selectivity.

      • Additives: In some cases, additives can be used to block sites responsible for side reactions or to prevent catalyst aggregation.[16]

    • Rationale: Fine-tuning the catalyst environment is a powerful tool for controlling selectivity.

Section 3: Advanced Characterization Techniques for Deactivated Catalysts

When standard troubleshooting fails, a deeper investigation into the catalyst's properties is necessary.

Technique Information Provided Deactivation Mechanism Indicated
BET Surface Area Analysis Measures the total surface area of the catalyst.[14]A significant decrease suggests sintering or fouling .[2]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states of the surface.[2][8]Can detect the presence of poisons and changes in the oxidation state of the active metal.
Transmission Electron Microscopy (TEM) Visualizes the size and morphology of catalyst particles.An increase in average particle size is direct evidence of sintering .
Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO) Probes the nature of adsorbed species and the reducibility/oxidizability of the catalyst.[15]TPD can identify adsorbed poisons . TPO can quantify coke deposits.[2]
X-ray Diffraction (XRD) Identifies the crystalline phases present in the catalyst.[14]Can detect changes in the bulk structure of the catalyst or support due to thermal stress.

Protocol for Sample Preparation for Catalyst Characterization:

  • Careful Isolation: After the reaction, carefully separate the catalyst from the reaction mixture by filtration.

  • Thorough Washing: Wash the isolated catalyst with a solvent that will dissolve any remaining reactants and products but will not alter the state of the catalyst.

  • Drying: Dry the catalyst under vacuum at a low temperature to remove any residual solvent.

  • Inert Atmosphere Handling: Handle the dried, spent catalyst under an inert atmosphere (e.g., in a glovebox) to prevent oxidation before analysis.

By following these structured troubleshooting guides and employing advanced characterization when necessary, you can effectively diagnose and address catalyst deactivation in your reactions involving this compound, leading to more robust and efficient synthetic processes.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • US2692240A - Reactivation of alumina supported palladium catalysts.
  • Lecture 10 Catalyst characteriz
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021, March 5). PubMed.
  • CN101024184A - Method for reactivating deactivated palladium/carbon catalyst.
  • Catalyst deactiv
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015, March 27). PubMed.
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021, February 22).
  • Analysis of C
  • Catalyst Characterization Techniques. (2021, November 29). Hiden Analytical.
  • troubleshooting guide for the catalytic hydrogenation of nitroarom
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Mechanisms of catalyst deactiv

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Technical Support Center: Optimizing N-Acylation of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: Methyl 3-amino-4-fluorobenzoate

Welcome to the technical support center for the N-acylation of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this specific chemical transformation. The insights provided herein are grounded in established chemical principles and field-proven experience to help you navigate the nuances of this reaction.

Introduction

The N-acylation of this compound is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The electronic properties of this substrate, characterized by an electron-withdrawing fluorine atom and a moderately activating amino group, present unique challenges. This guide will help you overcome these challenges to achieve optimal yields and purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: My N-acylation reaction is sluggish or showing low conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common hurdle in the N-acylation of anilines with electron-withdrawing substituents. The fluorine atom in this compound reduces the nucleophilicity of the amino group, making it less reactive towards acylating agents.[1] Here are the primary factors to consider and the corresponding optimization strategies:

  • Insufficient Reactivity of the Acylating Agent: Standard acylating agents like acetic anhydride might not be reactive enough.

    • Solution: Switch to a more electrophilic acylating agent, such as an acyl chloride . Acyl chlorides are generally more reactive than their corresponding anhydrides.[2][3]

  • Inappropriate Base or Insufficient Amount: The choice and amount of base are critical. The base neutralizes the acid byproduct (e.g., HCl from an acyl chloride) and can also enhance the nucleophilicity of the amine.

    • Solution: For reactions with acyl chlorides, a common and effective method is the Schotten-Baumann reaction , which uses an aqueous base like sodium hydroxide.[4][5] Alternatively, organic bases like pyridine or triethylamine are frequently used in anhydrous conditions.[6][7] Ensure at least a stoichiometric amount of base is used; for less reactive systems, a slight excess (1.2-1.5 equivalents) may be beneficial.[7]

  • Unfavorable Reaction Conditions: Temperature and solvent play a significant role.

    • Solution: If the reaction is slow at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate.[6][8] However, monitor the reaction closely for the formation of side products. The choice of an appropriate aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is also crucial for solubility and reactivity.[7]

Question 2: I'm observing multiple spots on my TLC plate. What are the potential side products and how can I minimize their formation?

Answer:

The formation of multiple products can complicate purification and reduce the yield of your desired N-acylated product. Here are the common culprits:

  • Di-acylation: Although less common for anilines, forcing conditions (high temperature, large excess of a highly reactive acylating agent) can potentially lead to the formation of a di-acylated product.

    • Solution: Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents).[6] Maintain a moderate reaction temperature.

  • O-Acylation of the Ester: While the amino group is significantly more nucleophilic than the ester carbonyl oxygen, under certain conditions, reaction at the ester is a remote possibility, leading to complex mixtures. This is generally not a major concern under standard N-acylation conditions.

  • Hydrolysis of the Acylating Agent: In the presence of water, particularly with highly reactive acyl chlorides, hydrolysis to the corresponding carboxylic acid can occur.

    • Solution: If performing the reaction under anhydrous conditions, ensure your solvent and glassware are dry. If using Schotten-Baumann conditions, the biphasic nature of the reaction helps to minimize hydrolysis of the acyl chloride in the organic phase.[9]

  • Impure Starting Materials: Impurities in the starting this compound or the acylating agent can lead to a complex reaction mixture.

    • Solution: Ensure the purity of your starting materials before beginning the reaction. Aniline derivatives can oxidize over time and may require purification.[6]

Question 3: What is the role of a catalyst like DMAP in this reaction?

Answer:

4-(Dimethylaminopyridine) (DMAP) is a highly effective nucleophilic catalyst, particularly for acylations with acid anhydrides.[2] It functions by reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself and can effectively acylate even less nucleophilic amines. The DMAP is then regenerated in the catalytic cycle. For challenging acylations, a catalytic amount of DMAP can significantly improve the reaction rate and yield.[2]

Question 4: How do I choose between using an acyl chloride and an acid anhydride?

Answer:

The choice between an acyl chloride and an acid anhydride depends on the reactivity of your substrate and the desired reaction conditions.

Acylating AgentReactivityByproductTypical Conditions
Acyl Chloride HighHClAnhydrous with organic base (e.g., pyridine, triethylamine) or biphasic Schotten-Baumann (aq. NaOH)[4][10]
Acid Anhydride ModerateCarboxylic AcidOften requires heating or a catalyst (e.g., DMAP)[2][8]

For this compound, which has a moderately deactivated amino group, an acyl chloride is often a good first choice due to its higher reactivity, which may allow the reaction to proceed at a lower temperature.[3]

Question 5: What are the best practices for purifying the N-acylated product?

Answer:

Purification is crucial to obtain your final product in high purity. The two most common methods are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method if your product is a solid and has different solubility characteristics from the impurities.[11]

    • Solvent Selection: An ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.[8][11]

    • Decolorization: If your product has a colored tint, you can add a small amount of activated carbon to the hot solution before filtering to remove colored impurities.[11]

  • Column Chromatography: This technique is very effective for separating the desired product from unreacted starting materials and side products, especially if they have similar solubilities.[12]

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio can be determined by thin-layer chromatography (TLC).[12]

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a robust method for the N-acylation of anilines.[4][9]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in DCM.

  • Add the 10% aqueous NaOH solution (2.0 eq.).

  • Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Acylation using an Acid Anhydride

This protocol is an alternative method, particularly useful if a milder acylating agent is desired.[8]

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride)

  • Pyridine or Triethylamine (optional, as a base and catalyst)

  • Dichloromethane (DCM) or Acetic Acid

  • Ice-water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM or acetic acid in a round-bottom flask.

  • If using DCM, a catalytic amount of pyridine or triethylamine can be added.[8]

  • Add the acid anhydride (1.2 eq.) to the solution.

  • Stir the mixture at room temperature for 2-6 hours. If the reaction is slow, it can be gently heated to 40-50 °C.[8] Monitor the reaction progress by TLC.

  • Workup (if using acetic acid as solvent): Carefully pour the reaction mixture into ice-water to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.[8]

  • Workup (if using DCM as solvent): Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

General N-Acylation Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Starting Material Starting Material Reaction Setup Reaction Setup Starting Material->Reaction Setup Acylating Agent Acylating Agent Acylating Agent->Reaction Setup Base Base Base->Reaction Setup Monitoring Monitoring (TLC) Reaction Setup->Monitoring Quench Quench Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product Product Purification->Product

Caption: A generalized workflow for the N-acylation reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start Low Conversion? Low Conversion? Start->Low Conversion? Multiple Products? Multiple Products? Low Conversion?->Multiple Products? No Increase Reactivity Increase Acylating Agent Reactivity (Acyl Chloride) Low Conversion?->Increase Reactivity Yes Check Stoichiometry Check Stoichiometry of Acylating Agent Multiple Products?->Check Stoichiometry Yes Proceed to Workup Proceed to Workup Multiple Products?->Proceed to Workup No Optimize Base Optimize Base (Stoichiometry, Type) Increase Reactivity->Optimize Base Increase Temp Increase Temperature Optimize Base->Increase Temp Lower Temp Lower Reaction Temperature Check Stoichiometry->Lower Temp Purify SM Purify Starting Materials Lower Temp->Purify SM

Caption: A decision tree for troubleshooting common N-acylation issues.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Katritzky, A. R., Singh, S. K., He, H.-Y., & Kirichenko, K. (2003). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 8(12), 987-995.
  • BenchChem. (2025).
  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • BenchChem. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Kumar, S., Agasti, N., Singh, G., & Kumar, A. (2023). Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. Asian Journal of Organic Chemistry, 12(2), e202201338.
  • Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Boumoud, T., Gacemi, B., & Gherraf, N. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(3), 544-549.
  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • ResearchGate. (2023). Approaches for the N‐acetylation of anilines. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Bartlett, S. (2021, April 13). acetylation aniline [Video]. YouTube. [Link]

  • BenchChem. (2025).
  • Reddit. (2025, March 26). Acylation of amines. r/chemhelp. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Ma, L., et al. (2022). Evolutionary Reprogramming of Acyltransferase Domains in Polyene Macrolide Pathways.
  • University of Missouri–St. Louis. (n.d.). Acetylation reaction of aniline to activation effect. Retrieved from [Link]

  • ARKAT USA, Inc. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35.

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Technical Support Center: Methyl 3-amino-4-fluorobenzoate Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. As a senior application scientist, I've structured this resource to provide not only troubleshooting solutions but also the underlying scientific principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound?

This compound possesses three key functional groups susceptible to degradation: a methyl ester, an aromatic amine, and a carbon-fluorine bond on an aromatic ring. The primary degradation pathways are hydrolysis, oxidation, and photodegradation. Under certain conditions, microbial and thermal degradation can also occur.

  • Hydrolysis: The methyl ester group can be hydrolyzed to form 3-amino-4-fluorobenzoic acid. This reaction is often catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and more complex products. This can be initiated by atmospheric oxygen, chemical oxidants, or light.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For similar compounds like p-aminobenzoic acid (PABA), photodegradation can involve polymerization and oxidation of the amino group.[3][4][5][6][7]

  • Microbial Degradation: Certain microorganisms can metabolize fluorobenzoates, often leading to hydroxylation and defluorination of the aromatic ring.[8][9][10][11][12]

  • Thermal Degradation: While the molecule is relatively stable at room temperature, elevated temperatures can accelerate hydrolysis and oxidation, and at very high temperatures, decomposition of the entire molecule can occur.[13][14][15][16][17]

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is significantly influenced by pH. The ester linkage is prone to both acid- and base-catalyzed hydrolysis.[1][2] Generally, the rate of hydrolysis is slowest at a neutral or slightly acidic pH. At highly acidic or alkaline pH, the rate of hydrolysis to 3-amino-4-fluorobenzoic acid increases substantially. The photodegradation of related aminobenzoic acids has also been shown to be highly pH-dependent.[4][6]

Q3: Is this compound sensitive to light?

Yes, compounds containing an aromatic amino group can be sensitive to light. Exposure to UV light can lead to photodegradation. Studies on similar molecules like PABA have shown that UVB irradiation can cause dissociation and the formation of radicals.[7] It is recommended to store solutions of this compound in amber vials or protected from light to minimize photolytic degradation.[2][18]

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Problem 1: I am observing a new peak in my HPLC analysis of a sample that has been stored in solution for a few days.

  • Potential Cause: This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-amino-4-fluorobenzoic acid. The carboxylic acid is more polar and will likely have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm the Identity of the Degradant:

      • If a standard of 3-amino-4-fluorobenzoic acid is available, inject it to compare retention times.

      • Use LC-MS to determine the mass of the new peak. The molecular weight of 3-amino-4-fluorobenzoic acid is 155.13 g/mol , while the parent ester is 169.15 g/mol .[19][20]

    • Optimize Storage Conditions:

      • Prepare fresh solutions for each experiment whenever possible.

      • If storage is necessary, store solutions at a low temperature (2-8 °C) and at a neutral or slightly acidic pH.

      • Consider using a non-aqueous solvent if compatible with your experimental design.

Problem 2: My sample solution has developed a yellow or brown color over time.

  • Potential Cause: The discoloration is likely due to the oxidation of the aromatic amino group. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Troubleshooting Steps:

    • Minimize Exposure to Oxygen:

      • Degas your solvents before preparing solutions.

      • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Protect from Light:

      • Store solutions in amber vials or wrap containers in aluminum foil.

    • Use High-Purity Solvents:

      • Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or higher purity solvents.

    • Consider Antioxidants:

      • For some applications, the addition of a small amount of an antioxidant may be feasible, but this should be carefully evaluated for compatibility with your experiment.

Problem 3: I am conducting a forced degradation study and see multiple degradation products under oxidative conditions.

  • Potential Cause: The amino group is highly susceptible to oxidation, which can result in a variety of products, including nitroso and nitro derivatives, as well as polymeric species.

  • Experimental Protocol for Oxidative Forced Degradation:

    • Reagent: Use a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.

    • Procedure:

      • Dissolve a known concentration of this compound in the chosen solvent.

      • Add the hydrogen peroxide solution.

      • Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a defined period (e.g., 24 hours).

      • Monitor the reaction by HPLC at various time points to track the formation of degradation products.

    • Analysis: Use a gradient HPLC method to ensure the separation of all degradation products. LC-MS/MS is highly recommended for the identification of the resulting species.[21]

Problem 4: I suspect microbial contamination is degrading my compound in a long-term experiment.

  • Potential Cause: Bacteria in soil and water samples have been shown to degrade fluorobenzoates.[8][9] If your experimental setup is not sterile, microbial degradation could be a factor.

  • Troubleshooting Steps:

    • Ensure Sterility:

      • Sterilize all buffers and media by autoclaving or filtration.

      • Work in a sterile environment (e.g., a laminar flow hood) when preparing and handling samples for long-term incubation.

    • Include Controls:

      • Run a sterile control sample in parallel to your experimental samples to differentiate between chemical and microbial degradation.

    • Analysis of Degradants: If degradation is observed, analysis by LC-MS or GC-MS may reveal hydroxylated or defluorinated byproducts, which are characteristic of microbial metabolism.[8][9]

Visualizing Degradation Pathways and Workflows

To further clarify the potential degradation routes and analytical workflows, the following diagrams are provided.

Potential Degradation Pathways

parent This compound hydrolysis 3-Amino-4-fluorobenzoic acid parent->hydrolysis Hydrolysis (Acid/Base) oxidation Oxidized Products (e.g., Nitroso, Nitro, Polymers) parent->oxidation Oxidation (O2, Light) photodegradation Photodegradation Products (e.g., Polymers) parent->photodegradation Photodegradation (UV Light) microbial Microbial Metabolites (e.g., Hydroxylated/Defluorinated Species) parent->microbial Microbial Degradation

Caption: Key degradation pathways of this compound.

Troubleshooting Workflow for Unexpected Peaks

start Unexpected Peak in HPLC check_hydrolysis Hypothesize Hydrolysis (Ester -> Carboxylic Acid) start->check_hydrolysis lcms Analyze by LC-MS check_hydrolysis->lcms confirm_mass Mass Matches 3-Amino-4-fluorobenzoic acid? lcms->confirm_mass optimize Optimize Storage: - Prepare fresh - Lower temperature - Adjust pH confirm_mass->optimize Yes other_pathway Consider Other Pathways (Oxidation, Photodegradation) confirm_mass->other_pathway No reanalyze Re-analyze Sample optimize->reanalyze end Problem Resolved reanalyze->end

Caption: Workflow for identifying hydrolysis products.

Data Summary

Degradation Pathway Initiating Factors Primary Degradation Product(s) Recommended Analytical Technique
Hydrolysis Acidic or basic pH, elevated temperature3-Amino-4-fluorobenzoic acidHPLC, LC-MS
Oxidation Oxygen, light, metal ionsColored impurities (nitroso, nitro, polymers)HPLC, LC-MS/MS
Photodegradation UV lightPolymeric products, oxidized speciesHPLC with photodiode array detector, LC-MS
Microbial Degradation Non-sterile conditionsHydroxylated and defluorinated speciesGC-MS, LC-MS/MS
Thermal Degradation High temperaturesAccelerated hydrolysis/oxidation, fragmentationTGA, DSC, HPLC, GC-MS

References

  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67. [Link]

  • Lingens, F., Blecher, R., Blecher, H., & Oltmanns, O. (1985). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 50(6), 1573–1575. [Link]

  • Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. (2021). The College of Wooster. [Link]

  • Gao, Y., & Gu, C. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Water research, 47(1), 45-53. [Link]

  • Engesser, K. H., & Schulte, P. (1989). 3-Fluorobenzoate enriched bacterial strain FLB 300 degrades benzoate and all three isomeric monofluorobenzoates. FEMS Microbiology Letters, 60(2), 143-147.
  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC. [Link]

  • Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. (2021). The College of Wooster. [Link]

  • Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. (2013). ResearchGate. [Link]

  • Lee, Y. J., Lee, Y. P., & Lin, M. S. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 785. [Link]

  • Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. PubMed Central. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. ResearchGate. [Link]

  • forced degradation study: Topics by Science.gov. Science.gov. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2013). Pharmaceutical Technology. [Link]

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  • Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. S4Science. [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. [Link]

  • Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purific
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. [Link]

  • Drug degradation pathways. Pharmacy 180. [Link]

  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. Autech Industry. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. [Link]

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  • Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir. PubMed. [Link]

  • Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations. CORE. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]

  • Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. PMC. [Link]

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handling and storage issues with Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-4-fluorobenzoate (CAS No. 369-26-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this versatile chemical intermediate.

Core Chemical Properties and Safety

This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring an aminophenyl moiety, makes it a valuable precursor for a range of chemical transformations. However, its reactivity also necessitates careful handling and storage to ensure experimental success and safety.

Key Properties:

PropertyValueSource
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Solid
CAS Number 369-26-6

Safety Summary:

This compound is classified as harmful and an irritant. Always consult the full Safety Data Sheet (SDS) before use.[1]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Precautionary Measures: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid breathing dust.

Storage and Handling FAQs

Proper storage and handling are critical to maintain the integrity of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storing the compound under an inert atmosphere, such as argon, and protected from light.

Q2: Is this compound sensitive to air or moisture?

A2: While not explicitly classified as highly air or moisture sensitive, its amino group can be susceptible to oxidation over time, which may lead to discoloration (e.g., turning from off-white/beige to brownish). For long-term storage, keeping it under an inert atmosphere is a good practice to minimize degradation. While there is no specific data on its hygroscopicity, it is prudent to handle it in a dry environment to prevent clumping and potential hydrolysis of the ester group.

Q3: I've noticed the color of my stored this compound has darkened. Is it still usable?

A3: A slight change in color does not necessarily mean the compound is unusable, but it does indicate some level of degradation, likely oxidation of the aniline moiety. Before use, it is highly recommended to assess the purity of the material using analytical techniques such as NMR or HPLC. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

Troubleshooting Experimental Issues

This section addresses common problems encountered during reactions involving this compound.

Solubility Issues

Q4: I'm having trouble dissolving this compound. What are the recommended solvents?

  • Good Solubility: Generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It should also be soluble in alcohols like methanol and ethanol.

  • Moderate Solubility: Likely to have moderate solubility in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF).

  • Poor Solubility: Expected to be poorly soluble in nonpolar solvents like hexanes and diethyl ether, and only slightly soluble in water.

Troubleshooting Tip: If you are experiencing solubility issues, gentle heating and sonication can aid in dissolution. For reactions, it is best to dissolve the compound in a solvent in which it is freely soluble before adding it to the reaction mixture.

Reaction-Specific Problems

Q5: My acylation/sulfonylation reaction of the amino group is sluggish or incomplete. What could be the issue?

A5: Several factors can contribute to incomplete acylation or sulfonylation:

  • Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct. Insufficient base can lead to protonation of the starting material's amino group, rendering it unreactive.

  • Steric Hindrance: The fluorine atom ortho to the amino group can cause some steric hindrance. Using a less bulky acylating/sulfonylating agent or a more reactive one (e.g., acyl chloride vs. anhydride) can improve the reaction rate.

  • Reaction Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary. However, be cautious of potential side reactions at elevated temperatures.

Workflow for Optimizing Acylation:

start Incomplete Acylation check_base Verify Base Stoichiometry (1.1-1.5 eq.) start->check_base change_base Switch to a Stronger, Non-nucleophilic Base (e.g., DBU, Proton Sponge) check_base->change_base If stoichiometry is correct check_reagent Assess Acylating Agent Reactivity change_base->check_reagent increase_temp Increase Reaction Temperature check_reagent->increase_temp If reagent is appropriate check_solvent Ensure Aprotic Solvent (e.g., DCM, THF) increase_temp->check_solvent

Caption: Troubleshooting workflow for acylation reactions.

Q6: I am attempting a Buchwald-Hartwig amination on the fluorine atom, but the reaction is not working. Why?

A6: The C-F bond is generally the least reactive in palladium-catalyzed cross-coupling reactions, with the reactivity order being I > Br > Cl >> F.[2] Direct coupling at the C-F bond is challenging and typically requires specialized catalysts and harsh reaction conditions. It is more likely that you will see coupling at the amino group if an appropriate aryl halide is used as the coupling partner.

Q7: I am using this compound as a nucleophile in a cross-coupling reaction and observing low yields and side products. What are some common pitfalls?

A7: When using an aminobenzoate as a nucleophile in cross-coupling reactions, consider the following:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Sterically hindered phosphine ligands, such as those from the Buchwald or Hartwig groups, are often effective.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. Weaker bases may not be sufficient to deprotonate the amine.

  • Side Reactions: Potential side reactions include homocoupling of the aryl halide and decomposition of the catalyst. Running the reaction under an inert atmosphere is essential.

Purification and Analysis

Q8: What is the best way to purify this compound?

A8: For minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective. For more significant impurities or separation from reaction byproducts, flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Q9: Are there any common impurities I should look for in my NMR spectrum?

A9: Besides residual solvents, potential impurities could include:

  • Starting materials from synthesis: Depending on the synthetic route, you might see traces of the corresponding nitro compound or the unesterified carboxylic acid.

  • Hydrolysis product: 3-Amino-4-fluorobenzoic acid may be present if the compound has been exposed to moisture and acidic or basic conditions.

  • Oxidation products: Broad signals in the aromatic region and a general darkening of the sample may indicate oxidative polymerization of the aniline moiety.

Reference NMR Data: For identifying impurities, it's helpful to have a reference for the chemical shifts of common laboratory solvents and reagents.[3][4][5][6]

Potential Degradation Pathways

Understanding how this compound might degrade can help in preventing unwanted side reactions and ensuring the quality of your experiments.

Diagram of Potential Degradation:

main This compound hydrolysis 3-Amino-4-fluorobenzoic acid main->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidized/Polymeric Impurities main->oxidation Air (O₂) photodegradation Photodegradation Products main->photodegradation UV Light

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, yielding 3-amino-4-fluorobenzoic acid. This can be a concern in reactions run in protic solvents or with acidic/basic reagents if not properly controlled.

  • Oxidation: Like many anilines, the amino group can be oxidized by atmospheric oxygen, especially when exposed to light or in the presence of metal catalysts. This often results in the formation of colored impurities.

  • Photodegradation: Structurally related aminobenzoates are known to undergo photodegradation upon exposure to UV light.[7][8] While the specific photoproducts of this compound are not well-documented, it is advisable to protect solutions and the solid material from prolonged exposure to direct light.

By understanding these potential issues and implementing the suggested troubleshooting steps, researchers can more effectively utilize this compound in their synthetic endeavors.

References

  • BenchChem. (2025).
  • Stenberg, C., Mellstrand, T., & Larkö, O. (1987). Stability of PABA After UV Irradiation in Vivo and in Vitro.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.
  • Cross-Coupling Chemistry. (n.d.).
  • 4-Aminobenzoic acid. (2024). In Wikipedia.
  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Stability of para-aminobenzoic acid in cell culture media. (n.d.). Thermo Fisher Scientific.
  • BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate.
  • CymitQuimica. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (n.d.).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Chemrio. (n.d.).
  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179.

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for Validating the Purity of Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

Methyl 3-amino-4-fluorobenzoate (CAS: 369-26-6) is a key building block in the synthesis of various pharmacologically active molecules.[1][2][3][4] As a critical starting material or intermediate, its purity is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities—such as isomers, unreacted starting materials, or degradation products—can have profound consequences, potentially leading to altered pharmacological activity, increased toxicity, or failed regulatory submissions.

This guide provides a comprehensive comparison of the principal analytical techniques used to validate the purity of this compound. Our objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices. We will explore how to construct a self-validating analytical system that provides trustworthy and reproducible data, grounded in the principles outlined by international regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7][8][9] We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Assessment

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds like this compound.

Expertise & Causality: Why Reversed-Phase HPLC is the Method of Choice

The molecular structure of this compound, featuring a moderately non-polar substituted benzene ring, makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

  • Mechanism of Separation: In RP-HPLC, the stationary phase (typically a C18-bonded silica) is non-polar, while the mobile phase is a more polar aqueous-organic mixture. This compound and its potential impurities are separated based on their relative hydrophobicity. More hydrophobic impurities will interact more strongly with the C18 column and thus elute later, while more polar impurities will elute earlier.

  • Controlling Ionization for Robustness: The primary amino group (-NH2) on the molecule has a pKa that makes its charge state pH-dependent. To ensure reproducible retention times and sharp peak shapes, the mobile phase must be buffered. A phosphate buffer at a pH of ~7, for example, ensures the amino group is predominantly in its neutral, unprotonated form, leading to consistent hydrophobic interactions with the stationary phase. This control is a hallmark of a robust and trustworthy method.

  • UV Detection: The aromatic ring is a strong chromophore, allowing for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. A PDA detector offers the added advantage of providing spectral data, which can be used to assess peak purity and aid in the preliminary identification of impurities.

Experimental Protocol: A Validated RP-HPLC Method

This protocol provides a self-validating system for the routine purity analysis of this compound.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 5 min; linear ramp to 30% A / 70% B over 15 min; hold for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm, with PDA scanning from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Procedure: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Data Presentation: Typical HPLC Validation Parameters

The performance of this method must be validated according to ICH Q2(R2) guidelines.[6][8][10] The following table summarizes expected performance characteristics.

ParameterTypical Acceptance CriteriaJustification
Specificity Baseline resolution (>2.0) between the main peak and all impurity peaks.Ensures the method can accurately measure the analyte without interference.[5]
Linearity (r²) ≥ 0.999 over a range of 0.05% to 150% of the target concentration.Demonstrates a direct correlation between analyte concentration and detector response.[11]
Accuracy (% Recovery) 98.0% - 102.0% for the assay; 90.0% - 110.0% for impurities.Confirms the results are close to the true value.[12]
Precision (%RSD) ≤ 1.0% for assay; ≤ 5.0% for impurities at the quantitation limit.Shows the method produces consistent, repeatable results.
Limit of Quantitation (LOQ) Typically ≤ 0.05% of the target concentration.Defines the lowest level at which impurities can be reliably quantified.[11]
Robustness %RSD ≤ 2.0% after minor changes in pH, temperature, and mobile phase composition.Proves the method is reliable under slightly varied conditions.

Gas Chromatography (GC): A Niche Application for Volatile Impurities

While HPLC is superior for the primary analyte, GC is the preferred method for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight starting materials.

Expertise & Causality: The Critical Role of Derivatization

Direct injection of this compound into a GC is problematic. The polar amino group can cause peak tailing and interaction with the column, and the compound's boiling point may lead to thermal degradation in the injector. The solution is derivatization.

  • Mechanism of Derivatization: The goal is to replace the active hydrogen on the amino group with a non-polar, thermally stable moiety.[13] Silylation, using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is an excellent choice.[14] It converts the polar -NH2 group into a non-polar, more volatile, and thermally stable -N(H)TBDMS group, dramatically improving chromatographic behavior.[13] This step is essential for achieving a trustworthy and reproducible GC analysis.

Experimental Protocol: GC-FID for Volatile Impurity Profiling
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Sample Derivatization:

    • Accurately weigh ~10 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Acetonitrile).

    • Add 100 µL of MTBSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before analysis.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Split Ratio: 20:1.

    • Oven Program: Initial temperature 80 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 10 min.

    • Detector: FID at 300 °C.

Visualization: GC Derivatization and Analysis Workflow

GC_Workflow Sample Sample in Vial Deriv Add MTBSTFA & Heat (70°C) Sample->Deriv Inject Inject into GC Deriv->Inject Separate Separation on DB-5 Column Inject->Separate Detect FID Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze

Caption: Workflow for GC analysis with derivatization.

Spectroscopic Methods: Unambiguous Identification and Structural Elucidation

While chromatography separates components, spectroscopy identifies them. For a comprehensive validation package, both NMR and MS are indispensable for confirming the structure of the main component and identifying unknown impurities.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle & Trustworthiness: NMR is a primary analytical method that provides definitive structural information. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra can unambiguously confirm the identity, connectivity, and substitution pattern of the molecule. Crucially, quantitative NMR (qNMR), using a certified internal standard, can determine purity without requiring a reference standard of the analyte itself, making it an authoritative and self-validating technique. It is also highly effective for detecting and quantifying residual solvents.

Mass Spectrometry (MS)
  • Principle & Expertise: MS provides high-sensitivity molecular weight information.[17] When coupled with HPLC (LC-MS), it becomes the most powerful tool for impurity profiling.[16][18] As components elute from the HPLC column, they are ionized and their mass-to-charge (m/z) ratio is determined. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of an unknown impurity, providing critical clues to its identity. This is essential for building a comprehensive impurity profile and understanding potential degradation pathways.

Visualization: Integrated Spectroscopic and Chromatographic Workflow

Integrated_Workflow cluster_quant Quantitative Analysis cluster_id Identification & Structural Elucidation Sample Bulk Sample of This compound HPLC HPLC-UV (Purity Assay, Known Impurities) Sample->HPLC LCMS LC-MS (Impurity ID & Profiling) Sample->LCMS NMR NMR (Structural Confirmation, qNMR) Sample->NMR Report Impurity Profile Report HPLC->Report LCMS->Report NMR->Report

Caption: An integrated approach for comprehensive validation.

Comparative Analysis and Strategic Recommendations

No single method is sufficient for complete validation. The choice of technique is dictated by the specific analytical objective.

FeatureHPLC-UVGC-FIDNMRLC-MS
Primary Purpose Quantitative Purity & ImpuritiesVolatile Impurities & SolventsStructural ID & QuantificationImpurity ID & Profiling
Sensitivity High (ppm / µg/mL)High (ppm / µg/mL)Low (mg-scale)Very High (ppb-ppt / ng-pg/mL)
Specificity High (Chromatographic)High (Chromatographic)Very High (Structural)Very High (Mass & Chrom.)
Sample Throughput HighMedium (due to derivatization)LowMedium
Destructive? YesYesNoYes
Key Advantage Robust QuantificationAnalyzes volatilesAbsolute structural infoUnknown impurity identification
Key Limitation Needs reference standardsLimited to volatile/derivatizable analytesLow sensitivityQuantification can be complex
Senior Scientist's Recommendation

For a robust, defensible, and regulatory-compliant purity validation of this compound, an integrated, multi-faceted approach is essential:

  • For Routine Quality Control and Batch Release: A validated RP-HPLC method should be the primary tool for determining the purity assay and quantifying known, specified impurities. Its robustness, precision, and high throughput are ideal for this purpose.

  • For Characterizing Reference Standards and Investigating Unknowns:

    • Use LC-MS to develop a comprehensive impurity profile, identifying the molecular weights of all process-related impurities and potential degradants.

    • Employ NMR to provide unequivocal structural confirmation of the main component. For critical unknown impurities isolated via preparative HPLC, NMR is the gold standard for structural elucidation.

    • A GC method should be developed and validated specifically for the control of residual solvents, as required by ICH Q3C guidelines.

This strategic combination of orthogonal techniques creates a self-validating system where the quantitative data from HPLC is supported by the definitive identification provided by MS and NMR, ensuring the highest level of scientific integrity and product quality.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Freyr. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Patel, M. et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • Quality Assistance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?
  • ChemicalBook. (n.d.). Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum.
  • IJCRT. (2024). IMPURITY PROFILING.
  • ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum.
  • CymitQuimica. (n.d.). This compound.
  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
  • Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development.
  • Gampa, V. R., & Sriram, D. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Asian Journal of Pharmaceutical and Clinical Research.
  • CP Lab Safety. (n.d.). This compound, min 98%, 100 grams.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Carrat, G. et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Sensors.
  • ResearchGate. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients.
  • Saroff, H. A., & Karmen, A. (1967). Gas-liquid chromatography of trifluoroacetylated amino acid methyl esters. Journal of Chromatography A.

Sources

A Comprehensive Guide to the Structural Elucidation of Methyl 3-amino-4-fluorobenzoate Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel compounds is paramount. Methyl 3-amino-4-fluorobenzoate and its derivatives are a class of compounds with significant potential in drug discovery and as building blocks in organic synthesis. Their electronic and structural properties, influenced by the interplay of the amino, fluoro, and methyl ester functionalities on the aromatic ring, necessitate a robust and multifaceted analytical approach for unambiguous structural elucidation. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for this purpose, offering a comparative analysis of various NMR techniques supported by experimental data and established principles.

The Central Role of NMR in Structural Verification

NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. Its ability to probe the magnetic environments of atomic nuclei provides a wealth of information regarding connectivity, stereochemistry, and even intermolecular interactions. For substituted aromatic systems like this compound derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for a complete and confident assignment of the molecular structure.

This guide will dissect the application of ¹H, ¹³C, and ¹⁹F NMR, along with correlational spectroscopies such as COSY, HSQC, and HMBC, to unravel the structural intricacies of this important class of molecules. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Deciphering the ¹H NMR Spectrum: A First Look

The ¹H NMR spectrum provides the initial and most direct insight into the proton environment of a molecule. For this compound, the aromatic region is of particular interest. The position and splitting patterns of the aromatic protons are dictated by the electronic effects of the substituents.

Expected ¹H NMR Spectral Data for this compound:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5dJ(H2-H6) ≈ 2.0
H-5~6.8tJ(H5-H6) ≈ J(H5-F) ≈ 8.5
H-6~7.2ddJ(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.0
-OCH₃~3.8s-
-NH₂~4.0br s-

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

The electron-donating amino group (-NH₂) tends to shield the ortho and para protons, shifting them upfield (to lower ppm values). Conversely, the electron-withdrawing methyl ester (-COOCH₃) and the electronegative fluorine atom (-F) deshield nearby protons, shifting them downfield. The interplay of these effects results in a distinct pattern of chemical shifts for the three aromatic protons.

The coupling constants (J-values) are crucial for determining the relative positions of the protons. The observed multiplicities (singlet, doublet, triplet, etc.) arise from spin-spin coupling between neighboring protons and between protons and the fluorine atom.

Unveiling the Carbon Skeleton: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range, often allowing for the resolution of all unique carbon signals. The chemical shifts of the aromatic carbons are also significantly influenced by the electronic nature of the substituents.

Expected ¹³C NMR Spectral Data for this compound:

CarbonPredicted Chemical Shift (ppm)C-F Coupling (J, Hz)
C=O~166-
C-1~120d, ³J(C1-F) ≈ 4
C-2~125d, ⁴J(C2-F) ≈ 2
C-3~140d, ²J(C3-F) ≈ 15
C-4~150d, ¹J(C4-F) ≈ 245
C-5~115d, ²J(C5-F) ≈ 20
C-6~118d, ³J(C6-F) ≈ 5
-OCH₃~52-

Note: These are predicted values. The most significant feature is the large one-bond C-F coupling constant for C-4.

The direct attachment of the highly electronegative fluorine atom to C-4 results in a significant downfield shift and a large one-bond coupling constant (¹J(C-F)), which is a key diagnostic feature. The other aromatic carbons also exhibit smaller couplings to the fluorine atom over two, three, and four bonds.

The Unique Perspective of ¹⁹F NMR

Given the presence of a fluorine atom, ¹⁹F NMR is a powerful and highly sensitive technique for structural confirmation. The ¹⁹F chemical shift is very sensitive to the electronic environment, and coupling to neighboring protons provides valuable connectivity information. For this compound, the ¹⁹F spectrum would be expected to show a single resonance, likely a multiplet due to coupling with H-5 and H-3 (if present in a derivative). The typical chemical shift range for aromatic fluorine compounds is between -100 and -180 ppm relative to CFCl₃.[1][2]

Connecting the Dots: 2D NMR Techniques

While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings. In the case of this compound, a COSY spectrum would show a cross-peak between H-5 and H-6, confirming their adjacent relationship. A weaker cross-peak might also be observed between H-2 and H-6, indicative of a smaller four-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms. This is a crucial experiment for assigning the protonated carbons in the ¹³C NMR spectrum. For our target molecule, the HSQC would show correlations between H-2 and C-2, H-5 and C-5, H-6 and C-6, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is one of the most powerful tools for elucidating the overall carbon framework by showing correlations between protons and carbons over two and three bonds. Key expected HMBC correlations for this compound would include:

  • The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and C-1.

  • H-2 to C-1, C-3, and C-6.

  • H-5 to C-1, C-3, and C-4.

  • H-6 to C-2, C-4, and C-5.

These correlations allow for the unequivocal assembly of the substituted benzene ring and the attachment of the methyl ester group.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: Standard 1D ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz. For 2D experiments, standard pulse programs for COSY, HSQC, and HMBC available on most modern spectrometers should be utilized.

Visualizing the Workflow

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY H-H Connectivity HSQC HSQC 1H_NMR->HSQC Direct C-H Correlation HMBC HMBC 1H_NMR->HMBC Long-Range C-H Correlation 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC 19F_NMR ¹⁹F NMR Structure_Confirmation Structure_Confirmation 19F_NMR->Structure_Confirmation Fluorine Environment HMBC->Structure_Confirmation Carbon Framework

Caption: Workflow for NMR-based structural elucidation.

Comparative Analysis with Alternative Structures

To demonstrate the power of this multi-technique NMR approach, let's consider a hypothetical scenario where an isomeric product, Methyl 4-amino-3-fluorobenzoate, might have been formed during synthesis.

FeatureThis compoundMethyl 4-amino-3-fluorobenzoate
¹H NMR Aromatic Pattern 3 distinct signals (doublet, triplet, doublet of doublets)3 distinct signals with different coupling patterns
¹³C-¹⁹F Coupling Large ¹J(C4-F)Large ¹J(C3-F)
Key HMBC Correlation H-2 to C-3 and C-6H-2 to C-4 and C-6

The distinct differences in the expected NMR data, particularly the C-F coupling in the ¹³C NMR and the long-range H-C correlations in the HMBC, would allow for an unambiguous differentiation between these two isomers.

Conclusion

The structural elucidation of this compound derivatives is a task that can be approached with high confidence using a systematic and multi-faceted NMR spectroscopic strategy. By combining the information from 1D ¹H, ¹³C, and ¹⁹F NMR with the connectivity data from 2D COSY, HSQC, and HMBC experiments, researchers can build a complete and validated picture of the molecular structure. This comprehensive approach is not only essential for the characterization of new chemical entities but also forms the bedrock of quality control and regulatory compliance in the development of pharmaceuticals and advanced materials.

References

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  • UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

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  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 3-amino-4-fluorobenzoate and its Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of intermediates and their subsequent products is paramount. Methyl 3-amino-4-fluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its functional groups. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound and its derivatives, grounded in practical application and scientific principles.

Understanding the Analyte: this compound

This compound (C₈H₈FNO₂) is a substituted aniline derivative.[1] Its structure, featuring an aromatic amine, a methyl ester, and a fluorine atom, dictates its chemical behavior and, consequently, the analytical strategies for its detection and quantification. The basicity of the amino group and the potential for various chemical transformations mean that a robust analytical method must be able to distinguish the parent compound from its potential reaction products, such as acylated, guanidinylated, or hydrolyzed derivatives.[2]

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) stands as the cornerstone for the analysis of pharmaceutical intermediates due to its unparalleled sensitivity, selectivity, and ability to provide structural information. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), MS can resolve complex mixtures and provide quantitative data on individual components.

Choosing the Right Tool: A Comparative Overview

The selection of an appropriate mass spectrometry technique is critical and depends on the analyte's properties and the analytical goals. Here, we compare the most relevant approaches for this compound and its products.

Table 1: Comparison of Mass Spectrometry Techniques for the Analysis of this compound and its Products

TechniqueIonization PrincipleBest Suited ForAdvantagesLimitations
LC-ESI-MS/MS Electrospray IonizationPolar, non-volatile compoundsHigh sensitivity for polar analytes like aromatic amines.[3] Soft ionization preserves the molecular ion.Susceptible to matrix effects. May require optimization of mobile phase pH.
LC-APCI-MS/MS Atmospheric Pressure Chemical IonizationModerately polar to non-polar, volatile compoundsTolerant to higher buffer concentrations and less prone to matrix effects than ESI.[4] Suitable for a broader range of compound polarities.[5]Requires thermal stability of the analyte.[4] May induce more fragmentation than ESI.
GC-MS Electron Ionization (EI) / Chemical Ionization (CI)Volatile and thermally stable compoundsProvides reproducible fragmentation patterns for structural elucidation (EI). Derivatization can improve volatility and chromatographic performance.[6]May not be suitable for thermally labile products. Derivatization adds a sample preparation step.
LC-HRMS (e.g., Orbitrap) ESI or APCIUnknown identification and structural elucidationHigh mass accuracy allows for confident elemental composition determination of parent and product ions.[7]Higher instrumentation cost.
¹⁹F NMR Nuclear Magnetic ResonanceFluorinated compoundsDirectly detects and quantifies all fluorine-containing species, providing a fluorine mass balance.[8] Can distinguish between different fluorine chemical environments.[7]Lower sensitivity compared to MS. Requires higher sample concentrations.

Deep Dive into Methodologies: From Sample to Spectrum

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the method of choice for analyzing aromatic amines and their derivatives in complex matrices.[3][9]

Caption: Workflow for LC-MS/MS analysis.

  • Sample Preparation: Dilute the sample in a mixture of water and acetonitrile (1:1 v/v) to an appropriate concentration. Filter through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm).[10]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.[11]

  • MS Conditions (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Capillary Voltage: Optimized for the specific instrument, typically 3-4 kV.

    • Source Temperature: ~150 °C.

    • Desolvation Temperature: ~350 °C.

    • MRM Transitions:

      • This compound: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will result from fragmentation, such as the loss of methanol.

      • Potential Products: MRM transitions for expected products should be determined by infusing pure standards or by performing product ion scans.

  • Reversed-Phase Chromatography: The non-polar stationary phase is well-suited for retaining the aromatic analyte, while the polar mobile phase allows for gradient elution and separation from polar impurities.

  • ESI in Positive Mode: The basic amino group is readily protonated in the acidic mobile phase, leading to efficient ionization and high sensitivity.[11]

  • MRM for Quantification: This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the matrix.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives, GC-MS offers high chromatographic resolution.[6] However, the polarity of the amino group in this compound can lead to poor peak shape and interactions with the GC column.[6] Derivatization is often necessary to improve its chromatographic properties.

Caption: Workflow for GC-MS analysis with derivatization.

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using a suitable solvent like chloroform.[12]

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and a solvent (e.g., acetonitrile).

    • Heat the mixture to ensure complete derivatization.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[13]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient starting at a low temperature to trap the analytes, followed by a ramp to a higher temperature to elute the derivatized compounds.

  • MS Conditions (EI Mode):

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan for qualitative analysis and spectral library matching, or Selected Ion Monitoring (SIM) for quantitative analysis.[13]

    • Source Temperature: 230 °C.

  • Derivatization: Silylation replaces the active hydrogen on the amino group with a non-polar silyl group, increasing volatility and reducing peak tailing.

  • Electron Ionization: EI provides reproducible fragmentation patterns that can be compared to spectral libraries for confident identification.

  • SIM for Quantification: Monitoring specific ions for the analyte and an internal standard enhances sensitivity and selectivity.[13]

Fragmentation Pathways: Deciphering the Mass Spectra

Understanding the fragmentation of this compound is key to its identification and the structural elucidation of its products.

Under ESI-MS/MS conditions, the protonated molecule will likely undergo fragmentation through several pathways:

  • Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, resulting in a loss of 32 Da.

  • Loss of the Methoxy Group (•OCH₃): A radical loss, resulting in a loss of 31 Da.

  • Decarbonylation of the Ester: Loss of carbon monoxide (CO) from a fragment ion.

For aniline derivatives, a characteristic fragmentation is the loss of ammonia (NH₃), which can help in identifying the presence of the amino group.[14]

Fragmentation_Pathway Parent This compound [M+H]⁺ Frag1 Loss of CH₃OH [M+H - 32]⁺ Parent:f1->Frag1 -CH₃OH Frag2 Loss of •OCH₃ [M+H - 31]⁺ Parent:f1->Frag2 -•OCH₃ Frag3 Loss of NH₃ from fragment Further Fragmentation Frag1:f1->Frag3 -NH₃

Caption: Predicted ESI-MS/MS fragmentation.

Alternative and Complementary Techniques

While LC-MS and GC-MS are the workhorses for this type of analysis, other techniques can provide valuable complementary information.

High-Resolution Mass Spectrometry (HRMS)

For identifying unknown reaction byproducts, the high mass accuracy of HRMS instruments (e.g., Orbitrap, TOF) is invaluable. By determining the exact mass of a precursor or fragment ion, the elemental composition can be confidently assigned, greatly aiding in structure elucidation.[7] This is particularly useful when authentic standards of potential products are not available.[15]

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for tracking the fate of the fluorinated moiety during a reaction.[8] It can quantify the parent compound and any fluorine-containing products, providing a complete fluorine mass balance.[7] This technique is orthogonal to mass spectrometry and can help to identify products that are difficult to ionize or separate by chromatography.

Conclusion and Recommendations

The choice of mass spectrometry technique for the analysis of this compound and its products is dictated by the specific analytical goals.

  • For routine quantitative analysis in a known matrix, LC-ESI-MS/MS in MRM mode offers the best combination of sensitivity, selectivity, and throughput.

  • When dealing with a wider range of product polarities or challenging matrices, LC-APCI-MS/MS can be a more robust alternative.

  • For structural confirmation and the analysis of volatile derivatives, GC-MS with prior derivatization is a powerful option, providing classic and searchable fragmentation patterns.

  • For the identification of unknown byproducts and impurities, the use of LC-HRMS is strongly recommended.

  • To gain a comprehensive understanding of the reaction and account for all fluorinated species, complementing MS data with ¹⁹F NMR analysis is a best practice.

By carefully selecting and optimizing the appropriate mass spectrometry-based methodology, researchers can ensure the accurate and reliable characterization of this compound and its derivatives, a critical step in the development of novel pharmaceuticals and fine chemicals.

References

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  • ResearchGate. (n.d.). Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). Retrieved from [Link]

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A Researcher's Guide to the Comparative Reactivity of Methyl Aminofluorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, aminofluorobenzoates serve as pivotal structural motifs. Their unique combination of an activating amino group, a deactivating yet ortho-, para-directing fluorine atom, and a meta-directing methyl ester presents a fascinating chemical puzzle. The specific arrangement of these substituents around the benzene ring dramatically alters the molecule's electronic and steric profile, dictating its reactivity and suitability for various synthetic transformations.

This guide offers an in-depth comparison of the reactivity of Methyl 3-amino-4-fluorobenzoate and its key structural isomers. We will move beyond a simple catalog of reactions to dissect the underlying electronic principles that govern their behavior in Nucleophilic Aromatic Substitution (SNAAr), Electrophilic Aromatic Substitution (EAS), and other key transformations. Our focus is on providing researchers with the predictive understanding necessary to make informed decisions in isomer selection and reaction design.

The Electronic Landscape: An Interplay of Competing Effects

The reactivity of any substituted benzene is a consequence of the cumulative inductive and resonance effects of its substituents.[1][2] Let's analyze the key players on our target molecules:

  • Amino Group (-NH₂): A powerful activating group. It donates electron density to the ring via a strong positive resonance effect (+R), which far outweighs its negative inductive effect (-I). It is a potent ortho-, para-director.[3][4]

  • Fluoro Group (-F): An interesting case. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring to electrophilic attack. However, it possesses lone pairs that can be donated to the ring via a +R effect, making it an ortho-, para-director.[2][5] In the context of SNAAr, its high electronegativity polarizes the C-F bond, making the carbon susceptible to nucleophilic attack.

  • Methyl Ester Group (-COOCH₃): A strong deactivating group. It withdraws electron density from the ring through both a -I effect and a significant negative resonance effect (-R). It is a powerful meta-director.[1][6]

The specific reactivity of each isomer is determined by the positional interplay of these groups.

Table 1: Structural and Electronic Comparison of Key Isomers
IsomerStructureIUPAC NameKey Electronic Features
Isomer A Structure of this compoundThis compound[7]-COOCH₃ is para to the activating -NH₂ group and meta to the -F. The -F is ortho to the -NH₂.
Isomer B Structure of Methyl 4-amino-3-fluorobenzoateMethyl 4-amino-3-fluorobenzoate-COOCH₃ is ortho to the -F and para to the activating -NH₂ group. Strong "push-pull" effect.
Isomer C Structure of Methyl 3-amino-5-fluorobenzoateMethyl 3-amino-5-fluorobenzoate-COOCH₃ is meta to both the -NH₂ and -F groups. Symmetrical activation from -NH₂.

Part 1: Nucleophilic Aromatic Substitution (SNAAr)

The most common SNAAr reaction for these molecules involves the displacement of the fluoride ion by a nucleophile. The reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[8][9] The rate of this reaction is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group, as these positions can effectively stabilize the developing negative charge.[8][10]

Caption: Analysis of directing effects for Electrophilic Aromatic Substitution.

Predicted Reactivity Order for EAS: Isomer A ≈ Isomer B > Isomer C
  • Isomer A (this compound): High Reactivity. The dominant activating group is the -NH₂ at C3. Its ortho position (C2) and para position (C6) are strongly activated.

    • C2: Activated (ortho to -NH₂).

    • C6: Activated (para to -NH₂), but likely disfavored due to steric hindrance from the adjacent fluorine at C4.

  • Isomer B (Methyl 4-amino-3-fluorobenzoate): High Reactivity. The -NH₂ group at C4 strongly activates its ortho positions, C3 and C5.

    • C5: Activated (ortho to -NH₂) and sterically accessible.

    • C3: Activated (ortho to -NH₂), but this position is already substituted with fluorine.

  • Isomer C (Methyl 3-amino-5-fluorobenzoate): Lower Reactivity. The -NH₂ at C3 activates the C2, C4, and C6 positions.

    • C2 & C6: Activated (ortho to -NH₂), but also ortho to the deactivating -COOCH₃ and -F groups, respectively, which introduces steric hindrance.

    • C4: Activated (para to -NH₂).

Part 3: Other Key Reactions

Reactions of the Amino Group: Diazotization

The amino group can be converted to a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is exceptionally versatile and can be displaced by a wide range of nucleophiles in Sandmeyer or related reactions (e.g., -Cl, -Br, -CN, -OH). This provides a synthetic route to substitution patterns not achievable by direct EAS or SNAAr. The electronic nature of the ring substituents has a less pronounced effect on the success of diazotization itself compared to the stability and subsequent reactions of the diazonium salt. All three isomers should undergo this transformation readily.

Reactions of the Ester Group: Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The rate of hydrolysis can be influenced by the electronic nature of the ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by water or hydroxide. Therefore, isomers with EWGs positioned to exert a stronger pull on the ester (e.g., Isomer B, with the fluorine ortho to the ester) may exhibit a slightly faster rate of hydrolysis.

Experimental Protocol: A Self-Validating Kinetic Competition Study for SNAAr

To empirically validate the predicted reactivity trends for SNAAr, a competition experiment is the most rigorous approach. This protocol is designed to directly compare the reactivity of two isomers under identical conditions, providing unambiguous relative rate data.

Objective: To determine the relative rate of nucleophilic aromatic substitution of Isomer A (this compound) vs. Isomer B (Methyl 4-amino-3-fluorobenzoate) with a model nucleophile, pyrrolidine.

Materials:

  • Isomer A (this compound)

  • Isomer B (Methyl 4-amino-3-fluorobenzoate)

  • Pyrrolidine (nucleophile)

  • Potassium Carbonate (base)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dodecane (internal standard for GC/HPLC analysis)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Reaction Setup: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Isomer A (169 mg, 1.0 mmol), Isomer B (169 mg, 1.0 mmol), and dodecane (170 mg, 1.0 mmol) as an internal standard.

  • Solvent and Base Addition: Add anhydrous DMSO (10 mL) to dissolve the solids. Add finely ground potassium carbonate (276 mg, 2.0 mmol).

  • Initiation: Begin vigorous stirring and heat the reaction mixture to 80 °C in an oil bath.

  • Nucleophile Addition: In a separate vial, prepare a solution of pyrrolidine (35.5 mg, 0.5 mmol) in 1 mL of DMSO. This establishes the nucleophile as the limiting reagent. Once the reaction mixture has reached 80 °C, add the pyrrolidine solution dropwise via syringe.

  • Reaction Monitoring: At timed intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.

  • Quenching and Workup: Immediately quench the aliquot in a vial containing 1 mL of water and 1 mL of ethyl acetate. Vortex thoroughly. Allow the layers to separate and carefully transfer the organic (top) layer to a clean analysis vial.

  • Analysis: Analyze the organic samples by HPLC or GC-MS. Calibrate the instrument with authentic samples of the starting materials and the expected products (pyrrolidine-substituted isomers) to determine response factors relative to the internal standard.

  • Data Interpretation: Plot the concentration of each starting material (Isomer A and Isomer B) versus time. The isomer that is consumed more rapidly is the more reactive species. The ratio of the initial rates will provide a quantitative measure of their relative reactivity.

Expected Outcome: Based on our theoretical analysis, Isomer B will be consumed at a significantly faster rate than Isomer A, confirming its higher reactivity in SNAAr reactions.

Conclusion

While structurally similar, the isomers of methyl aminofluorobenzoate exhibit profoundly different chemical personalities. The strategic placement of electron-withdrawing and -donating groups creates specific sites of activation and deactivation across the aromatic ring. For nucleophilic aromatic substitution, Isomer B (Methyl 4-amino-3-fluorobenzoate) is the superior substrate due to the optimal ortho positioning of the ester group relative to the fluorine leaving group. For electrophilic aromatic substitution, Isomers A and B are both highly activated, with substitution directed by the powerful amino group to sterically accessible positions.

This guide provides a predictive framework grounded in established mechanistic principles. By understanding the "why" behind these reactivity differences, researchers can more effectively harness the synthetic potential of these versatile building blocks for applications ranging from novel pharmaceuticals to advanced functional materials.

References

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Methyl 3-amino-4-fluorobenzoate vs. Methyl 4-amino-3-fluorobenzoate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists: Methyl 3-amino-4-fluorobenzoate vs. Methyl 4-amino-3-fluorobenzoate

As Senior Application Scientists, we frequently guide researchers through the nuanced process of selecting building blocks for complex molecular synthesis. The choice between two structurally similar isomers can have profound implications for reaction efficiency, yield, and the ultimate success of a synthetic campaign. This guide provides a detailed, evidence-based comparison of this compound (Isomer A ) and Methyl 4-amino-3-fluorobenzoate (Isomer B ), two critical intermediates in medicinal chemistry and materials science. We will dissect their electronic and steric profiles, compare their reactivity in key transformations, and provide actionable protocols to empower you in your experimental design.

At a Glance: Physicochemical Properties

While sharing the same molecular formula and weight, the positional difference of the amino and fluoro substituents leads to distinct physical properties. These differences, while subtle, can influence solubility, crystal packing, and chromatographic behavior.[1][2]

PropertyThis compound (Isomer A)Methyl 4-amino-3-fluorobenzoate (Isomer B)
CAS Number 369-26-6[2]185629-32-7[1][3]
Molecular Formula C₈H₈FNO₂[2]C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [2]169.16 g/mol [1][4]
Appearance Solid[5]Solid[4]
IUPAC Name This compound[2]methyl 4-amino-3-fluorobenzoate[1]

The Decisive Factor: Electronic and Steric Profiles

The synthetic utility of these isomers is dictated by the interplay between the electron-donating amino group (-NH₂), the strongly electron-withdrawing fluorine atom (-F), and the electron-withdrawing methyl ester (-CO₂Me). Their relative positions create fundamentally different reactive environments.

Isomer A (this compound):

  • Amine Reactivity: The amino group is meta to the ester and para to the fluorine. The fluorine atom's powerful inductive electron withdrawal (-I effect) deactivates the entire ring, but its resonance effect (+R) is negligible at the meta position of the amine. The primary electronic influence on the amine's nucleophilicity is the deactivating -I effect of the fluorine and the ester.

  • Steric Hindrance: The amino group is relatively unhindered, flanked by a hydrogen atom and a C-H bond on the ring.

Isomer B (Methyl 4-amino-3-fluorobenzoate):

  • Amine Reactivity: The amino group is para to the ester and, crucially, ortho to the fluorine. Fluorine's potent -I effect significantly reduces the electron density of the amine, decreasing its basicity and nucleophilicity.

  • Steric Hindrance (The Ortho Effect): The fluorine atom adjacent to the amino group creates significant steric hindrance.[6][7] This "ortho effect" physically obstructs the approach of reactants to the nitrogen's lone pair and can disrupt the planarity required for protonation or reaction, further decreasing the amine's reactivity.[7][8][9]

G cluster_A Isomer A: this compound cluster_B Isomer B: Methyl 4-amino-3-fluorobenzoate A_Struct Structure A A_Amine Amine Group (-NH2) (Position 3) A_Struct->A_Amine meta to Ester A_Fluorine Fluorine (-F) (Position 4) A_Struct->A_Fluorine para to Amine A_Amine->A_Fluorine Moderate -I Effect Relatively Unhindered B_Amine Amine Group (-NH2) (Position 4) Conclusion Reactivity Prediction: Isomer A Amine > Isomer B Amine A_Fluorine->Conclusion A_Ester Ester (-CO2Me) B_Struct Structure B B_Struct->B_Amine para to Ester B_Fluorine Fluorine (-F) (Position 3) B_Struct->B_Fluorine ortho to Amine B_Amine->B_Fluorine Strong -I Effect Significant Steric Hindrance (Ortho Effect) B_Fluorine->Conclusion B_Ester Ester (-CO2Me)

Caption: Electronic and steric influences on the amine group of each isomer.

Comparative Reactivity in Amide Coupling

Amide bond formation is the most common application for these building blocks.[10] The choice of isomer has critical implications for this transformation.

Isomer A (this compound): The Workhorse Due to its more accessible and nucleophilic amine, Isomer A behaves like a standard aniline in amide coupling reactions. It reacts reliably under a wide range of conditions.

  • Coupling Reagents: Standard reagents like HATU, HBTU, EDC/HOBt, or even conversion to an acid chloride are highly effective.[10][11]

  • Reaction Conditions: Typically proceeds smoothly at room temperature with standard reaction times (2-12 hours).

  • Expected Yields: Generally high, often exceeding 80-90% with proper stoichiometry and reagent choice.

Isomer B (Methyl 4-amino-3-fluorobenzoate): The Challenge The electronically deactivated and sterically hindered amine of Isomer B makes it a significantly less reactive nucleophile. Standard coupling conditions may result in low conversion or require extended reaction times.

  • Coupling Reagents: More powerful or specialized coupling reagents are often necessary. Phosphonium-based reagents (PyBOP, PyAOP) or uronium/aminium salts (HATU, HCTU) are preferred over carbodiimides alone.[11][12] In some cases, generating a more reactive electrophile (e.g., an acid fluoride from the coupling partner) may be required.[13]

  • Reaction Conditions: Elevated temperatures (40-60 °C) and longer reaction times (12-24 hours) are often required to drive the reaction to completion. The use of non-coordinating bases like DIEA is critical.

  • Expected Yields: Yields are typically lower and more variable than with Isomer A . Careful optimization of the coupling reagent, base, solvent, and temperature is essential.

Summary of Reactivity
FeatureIsomer A (3-amino-4-fluoro)Isomer B (4-amino-3-fluoro)
Amine Nucleophilicity HigherLower
Steric Hindrance at Amine LowHigh (Ortho Effect)
Ease of Amide Coupling StraightforwardChallenging
Recommended Reagents Standard (EDC, HATU, etc.)Potent (HATU, PyAOP)
Typical Reaction Temp. Room TemperatureRoom Temp to 60 °C
Expected Yields HighModerate to High (Requires Optimization)

Applications in Drug Discovery & Synthesis

The unique properties endowed by the fluorine atom—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—make both isomers valuable in medicinal chemistry.[14]

  • Isomer A (this compound): Its reliable reactivity makes it a versatile starting material. It is often used when the 3-amino-4-fluoro substitution pattern is desired for interaction with a biological target without presenting synthetic challenges. For example, it serves as a key building block for certain kinase inhibitors and other complex heterocyclic systems.

  • Isomer B (Methyl 4-amino-3-fluorobenzoate): While more challenging to use, the resulting ortho-fluoroaniline motif can be critical for specific applications. The fluorine can act as a hydrogen bond acceptor, a steric element to control conformation, or a metabolic blocker. Its use is often a deliberate design choice to solve a specific ADME or potency problem, justifying the more demanding synthetic effort. It is a key intermediate in the synthesis of various pharmaceutical compounds, including those targeting kinases.[15]

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, we provide a detailed, self-validating protocol for a standard amide coupling reaction. The following workflow illustrates the general procedure, with specific notes on adapting it for each isomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Carboxylic Acid 2. Dissolve in DMF/DCM Coupling 3. Add Coupling Reagent (e.g., HATU) & Base (DIEA) Reagents->Coupling Activation 4. Stir for 5-10 min (Active Ester Formation) Coupling->Activation Addition 5. Add Aminobenzoate Isomer (A or B) Activation->Addition Stir 6. Stir at appropriate Temp. (RT for A, RT-60°C for B) Addition->Stir Monitor 7. Monitor by TLC/LC-MS Stir->Monitor Quench 8. Quench with H2O/brine Monitor->Quench Extract 9. Extract with EtOAc/DCM Quench->Extract Purify 10. Purify by Column Chromatography Extract->Purify

Caption: General workflow for amide coupling with aminobenzoate isomers.

Protocol: General Procedure for Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (Isomer A ) or Methyl 4-amino-3-fluorobenzoate (Isomer B ) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water (H₂O), Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Add HATU (1.2 eq) followed by DIEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the aminobenzoate isomer (1.1 eq) in a small amount of DMF to the reaction mixture.

  • For Isomer A: Stir the reaction at room temperature for 4-6 hours.

  • For Isomer B: Stir the reaction at room temperature for 1 hour, then heat to 50 °C and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Conclusion and Recommendations

The choice between this compound and Methyl 4-amino-3-fluorobenzoate is a classic case of balancing synthetic feasibility against specific design requirements.

  • Choose this compound (Isomer A) for routine synthesis, rapid library generation, and when the primary goal is the straightforward incorporation of the 3-amino-4-fluorobenzoate scaffold. Its predictable and high-yielding performance in standard reactions makes it the more efficient and cost-effective choice for general applications.

  • Choose Methyl 4-amino-3-fluorobenzoate (Isomer B) when the ortho-fluoroaniline motif is a deliberate and necessary design element to enhance potency, modulate conformation, or improve metabolic stability. Be prepared for a more challenging synthesis that will likely require significant optimization of reaction conditions and the use of more powerful coupling reagents. The potential payoff in biological activity must justify the increased synthetic investment.

By understanding the fundamental electronic and steric differences between these isomers, researchers can make an informed decision, saving valuable time and resources while maximizing the probability of synthetic success.

References

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  • ResearchGate. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

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A Researcher's Guide to Fluorine in SAR Studies: A Comparative Analysis of Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for fine-tuning pharmacological profiles.[1][2] This guide provides an in-depth comparison of fluorinated versus non-fluorinated aminobenzoates in the context of Structure-Activity Relationship (SAR) studies. We will explore the causal relationships behind experimental choices and provide validated protocols to empower researchers in their drug discovery endeavors.

The Strategic Value of Fluorine in Drug Design

The introduction of fluorine, a small and highly electronegative atom, into a molecule can profoundly alter its physicochemical and biological properties.[1][2][3] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: Fluorine can block metabolically vulnerable sites, particularly those susceptible to cytochrome P450 oxidation, thereby increasing the drug's half-life.[1][2]

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's acidity (pKa), lipophilicity (logP), and conformational preferences.[1] These modifications can lead to improved membrane permeability and target engagement.[1][4]

  • Increased Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins through electrostatic and hydrogen-bonding interactions.[1][4][5][6]

This guide will dissect these effects through a direct comparison of a hypothetical non-fluorinated aminobenzoate (Parent Compound) and its fluorinated counterpart (Fluorinated Analog).

Head-to-Head Comparison: Physicochemical and Pharmacological Properties

The decision to incorporate fluorine is driven by the desire to optimize key drug-like properties. Below, we compare the anticipated effects of fluorination on an aminobenzoate scaffold.

PropertyParent Compound (Non-Fluorinated)Fluorinated AnalogRationale for Change
pKa Higher (More Basic)Lower (Less Basic)The high electronegativity of fluorine withdraws electron density, reducing the basicity of the nearby amino group.[1]
logP LowerHigherFluorine substitution generally increases lipophilicity, which can enhance membrane penetration.[1][2][5]
Metabolic Stability LowerHigherFluorine at a potential metabolic site blocks oxidation by metabolic enzymes.[1][2]
Target Binding Affinity (Kd) Higher (Weaker Binding)Lower (Stronger Binding)Fluorine can participate in favorable interactions within the protein binding pocket, such as hydrogen bonds and electrostatic interactions.[5][6]

Experimental Protocols for Property Determination

To empirically validate the theoretical advantages of fluorination, rigorous experimental evaluation is crucial. The following section details the step-by-step methodologies for assessing the key properties outlined above.

Workflow for Comparative SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_pharm Pharmacological Evaluation Synth_Parent Synthesize Parent Aminobenzoate pKa_Det pKa Determination Synth_Parent->pKa_Det logP_Det logP Determination Synth_Parent->logP_Det Met_Stab Metabolic Stability Assay Synth_Parent->Met_Stab Bind_Aff Target Binding Affinity Assay Synth_Parent->Bind_Aff Synth_Fluorinated Synthesize Fluorinated Analog Synth_Fluorinated->pKa_Det Synth_Fluorinated->logP_Det Synth_Fluorinated->Met_Stab Synth_Fluorinated->Bind_Aff

Caption: Workflow for comparing fluorinated and non-fluorinated analogs.

pKa Determination via Potentiometric Titration

The acidity or basicity of a compound is a critical determinant of its absorption and distribution. Potentiometric titration is a reliable method for measuring pKa.[7][8]

Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate measurements.[7]

  • Sample Preparation: Prepare a 1 mM solution of the aminobenzoate compound.[7] To maintain constant ionic strength, use a 0.15 M potassium chloride solution.[7]

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO2.[7]

  • Titration: Titrate the solution with a standardized 0.1 M solution of HCl (for basic compounds) or NaOH (for acidic compounds). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[7][9]

pKa_Determination Start Start: Calibrate pH Meter Prep Prepare 1 mM Sample Solution in 0.15 M KCl Start->Prep N2_Purge Purge with Nitrogen Prep->N2_Purge Titrate Titrate with 0.1 M HCl/NaOH N2_Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Determine pKa at Half-Equivalence Point Plot->Analyze End End: pKa Value Obtained Analyze->End

Caption: Protocol for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination via Shake-Flask Method

Lipophilicity, quantified as the partition coefficient (logP), governs a drug's ability to cross biological membranes. The shake-flask method is the gold standard for logP determination.[10]

Protocol:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

  • Compound Addition: Dissolve a known amount of the aminobenzoate in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel. Shake vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11]

logP_Determination Start Start: Prepare Saturated n-Octanol and Water Dissolve Dissolve Compound in Aqueous Phase Start->Dissolve Mix Mix with n-Octanol and Shake Dissolve->Mix Separate Allow Phases to Separate Mix->Separate Measure Measure Concentration in Each Phase (UV-Vis/HPLC) Separate->Measure Calculate Calculate P = [Organic]/[Aqueous] logP = log10(P) Measure->Calculate End End: logP Value Obtained Calculate->End Metabolic_Stability Start Start: Prepare Microsome and NADPH Mixture Incubate Pre-incubate at 37°C Start->Incubate Add_Compound Add Test Compound Incubate->Add_Compound Sample Sample at Time Points Add_Compound->Sample Quench Quench Reaction with Cold Acetonitrile Sample->Quench Analyze Analyze Supernatant by LC-MS/MS Quench->Analyze Calculate Calculate Half-Life and Intrinsic Clearance Analyze->Calculate End End: Metabolic Stability Profile Calculate->End

Caption: Protocol for in vitro metabolic stability assay.

Target Binding Affinity Determination

Quantifying the binding affinity of a compound to its biological target is fundamental to understanding its potency. [12][13][14]Techniques like Surface Plasmon Resonance (SPR) provide real-time, label-free analysis of binding kinetics. [12][13] Protocol (Surface Plasmon Resonance):

  • Chip Preparation: Immobilize the target protein onto the surface of an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of the aminobenzoate compound (the analyte) over the sensor surface.

  • Binding Measurement: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized protein, generating a sensorgram. [13]4. Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the compound from the target.

  • Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Binding_Affinity Start Start: Immobilize Target Protein on SPR Chip Inject Inject Serial Dilutions of Analyte Start->Inject Monitor_Assoc Monitor Association Phase Inject->Monitor_Assoc Inject_Buffer Inject Buffer Monitor_Assoc->Inject_Buffer Monitor_Dissoc Monitor Dissociation Phase Inject_Buffer->Monitor_Dissoc Analyze Fit Sensorgram Data to Determine kon, koff, and Kd Monitor_Dissoc->Analyze End End: Binding Affinity Data Analyze->End

Caption: Protocol for target binding affinity measurement using SPR.

Conclusion

The strategic incorporation of fluorine is a powerful tactic in modern drug discovery. By systematically comparing fluorinated and non-fluorinated aminobenzoates using the robust experimental protocols detailed in this guide, researchers can gain a deeper understanding of the nuanced effects of fluorination. This data-driven approach to SAR studies is essential for optimizing lead compounds and accelerating the development of novel therapeutics. The provided methodologies serve as a validated starting point for researchers to confidently assess the impact of fluorination on their molecules of interest.

References

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A Comparative Guide to the Biological Activity Screening of Methyl 3-amino-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous, systematic screening. The Methyl 3-amino-4-fluorobenzoate core is a particularly compelling starting point. Its structure, featuring a fluorine atom known to enhance metabolic stability and binding affinity, and a versatile amino-benzoate backbone, presents a rich canvas for synthetic modification and biological exploration.[1][2] This guide provides an in-depth, comparative analysis of screening methodologies to efficiently evaluate libraries of this compound derivatives for potential antimicrobial and anticancer activities.

The Rationale: Why this compound?

The strategic inclusion of a fluorine atom in drug candidates is a well-established principle in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.[1] When incorporated into the benzoic acid framework, a common pharmacophore, it creates a powerful platform for generating novel bioactive compounds.[3][4] Derivatives of the structurally similar benzocaine, for instance, have demonstrated notable antimicrobial properties.[5][6] Our objective is to leverage this scaffold, systematically generating derivatives and employing a multi-tiered screening cascade to identify lead compounds with potent and selective biological activity.

The general workflow for such a drug discovery effort, from synthesis to hit identification, is outlined below.

G cluster_0 Synthesis & Library Generation cluster_1 Biological Screening Cascade Core This compound Scaffold Syn Parallel Synthesis of Derivatives (e.g., Amide Coupling) Core->Syn Lib Derivative Library (Varying R-groups) Syn->Lib PriScreen Primary Screening (High-Throughput) Lib->PriScreen Test Full Library SecScreen Secondary Screening (Dose-Response) PriScreen->SecScreen Hit Hit Compounds (Potent & Selective) SecScreen->Hit

Caption: General workflow for synthesis and biological screening.

Part 1: Antimicrobial Activity Screening

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[7] Aromatic compounds, including benzoic acid derivatives, have historically been a source of such agents.[8] The screening process for our library will focus on identifying compounds with activity against both Gram-positive and Gram-negative bacteria.

Methodology Comparison: From Qualitative to Quantitative

For initial screening of a large library, an efficient, cost-effective method is paramount. The disk-diffusion assay serves this purpose perfectly, providing a qualitative assessment of antimicrobial activity.[9] Hits from this primary screen are then subjected to a more rigorous, quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), a key metric for comparing potency.[9]

Detailed Protocol 1: Agar Disk-Diffusion Assay

This method relies on the diffusion of a compound from a paper disk into an agar medium inoculated with a specific bacterium. A clear "zone of inhibition" around the disk indicates antimicrobial activity.[9]

Causality Behind Choices:

  • Media: Mueller-Hinton Agar is the standard medium for routine antimicrobial susceptibility testing due to its consistency and lack of inhibitors.

  • Bacterial Strains: We use Staphylococcus aureus (a Gram-positive pathogen) and Escherichia coli (a Gram-negative pathogen) to establish the breadth of antimicrobial spectrum.[9]

  • Controls: A disk with the solvent (e.g., DMSO) ensures it has no activity, while a disk with a known antibiotic (e.g., Ciprofloxacin) validates the assay's sensitivity.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the bacterial strains in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to match the 0.5 McFarland turbidity standard.

  • Inoculate Plates: Using a sterile cotton swab, evenly streak the standardized bacterial suspension across the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Apply Disks: Dissolve test derivatives in a suitable solvent (e.g., DMSO) to a stock concentration (e.g., 1 mg/mL). Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Add Compounds: Pipette a fixed volume (e.g., 10 µL) of each derivative solution onto a separate disk. Also, prepare a negative control (solvent only) and a positive control (standard antibiotic).

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Measure: Measure the diameter (in mm) of the clear zone of inhibition around each disk.

Detailed Protocol 2: Broth Microdilution for MIC Determination

This assay quantifies the lowest concentration of a compound that visibly inhibits microbial growth in a liquid medium.[9]

G start Prepare 2-fold serial dilutions of test compounds in a 96-well plate. inoculate Add standardized bacterial inoculum to each well. start->inoculate incubate Incubate at 37°C for 18-24 hours. inoculate->incubate read Visually inspect for turbidity. The lowest concentration without growth is the MIC. incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (inoculum only) and 12 (broth only) serve as controls.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared as in the disk-diffusion assay but further diluted) to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comparative Data Summary: Antimicrobial Activity

The table below illustrates how to present the screening data for a hypothetical set of derivatives.

Compound IDR-Group on AminoZone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coliMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent -H87>128>128
DER-01 -COCH₃15932128
DER-02 -CO-Ph18111664
DER-03 -CO-(4-Cl-Ph)2216832
Ciprofloxacin (Control)30250.50.25

Part 2: Anticancer (Cytotoxicity) Screening

A significant portion of modern anticancer drugs contains fluorine, underscoring the value of screening fluorinated compounds for cytotoxic potential.[1][10] The primary goal is to identify derivatives that are highly potent against cancer cells while exhibiting minimal toxicity to normal cells.

Methodology Comparison: MTT vs. Sulforhodamine B (SRB) Assay

Two common colorimetric assays for cytotoxicity screening are the MTT and SRB assays.[11][12]

  • MTT Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[13]

  • SRB Assay: Measures total cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cells fixed with trichloroacetic acid (TCA).[14]

While both are effective, the SRB assay is often preferred. It is simpler, faster, offers better linearity, and is less susceptible to interference from compounds that affect cellular metabolism without being cytotoxic.[14] For these reasons, we select the SRB assay for our screening protocol.

Detailed Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol will determine the concentration of a derivative that inhibits the growth of cancer cells by 50% (IC₅₀).

Causality Behind Choices:

  • Cell Lines: A panel of cell lines representing different cancer types (e.g., A549 - lung, HepG2 - liver, HCT-116 - colon) provides insight into the breadth of anticancer activity.[15][16]

  • Non-Cancerous Control: Including a non-cancerous cell line (e.g., MCF-10A - non-tumorigenic breast epithelial) is crucial to assess the selectivity of the compounds. A promising drug candidate should have a much higher IC₅₀ for normal cells than for cancer cells.[17]

  • Fixation: TCA fixation not only affixes the cells to the plate but also precipitates the proteins that the SRB dye will bind to.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add various concentrations of the test derivatives (prepared via serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Fixation: Gently discard the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm on a microplate reader.

  • Calculation: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value for each derivative.

Comparative Data Summary: Cytotoxicity (IC₅₀ Values)
Compound IDR-Group on AminoIC₅₀ (µM) vs A549 (Lung Cancer)IC₅₀ (µM) vs HepG2 (Liver Cancer)IC₅₀ (µM) vs HCT-116 (Colon Cancer)IC₅₀ (µM) vs MCF-10A (Normal)Selectivity Index (SI) for HCT-116
Parent -H>100>100>100>100-
DER-01 -COCH₃75.288.165.4>100>1.5
DER-02 -CO-Ph40.535.722.895.14.2
DER-03 -CO-(4-Cl-Ph)15.111.35.689.316.0
Doxorubicin (Control)0.80.50.92.12.3

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Part 3: Structure-Activity Relationship (SAR) Insights

The ultimate goal of screening a derivative library is to establish a Structure-Activity Relationship (SAR). By comparing the chemical modifications with the corresponding changes in biological activity, we can deduce which structural features are critical for potency and selectivity.[18]

Based on our hypothetical data, a preliminary SAR can be proposed:

  • Acylation of the Amino Group: Acylating the 3-amino group appears essential for both antimicrobial and anticancer activity, as the parent compound was inactive.

  • Aromatic Acyl Groups: An aromatic acyl group (DER-02) is more potent than an aliphatic one (DER-01).

  • Electron-Withdrawing Substituents: Adding an electron-withdrawing substituent (e.g., -Cl) to the phenyl ring (DER-03) significantly enhances both antimicrobial and anticancer activity. This modification may improve target binding or cellular uptake.

G cluster_sar Hypothetical SAR Summary Parent Parent Scaffold (Low Activity) Acyl Aliphatic Acyl (DER-01) (Moderate Activity) Parent->Acyl Acylation Aryl Aromatic Acyl (DER-02) (Good Activity) Parent->Aryl Acylation EWG Aromatic Acyl + EWG (DER-03) (High Activity & Selectivity) Aryl->EWG Add Electron- Withdrawing Group

Caption: Hypothetical Structure-Activity Relationship (SAR) progression.

Conclusion

This guide outlines a robust, logical, and efficient framework for screening a library of this compound derivatives. By employing a tiered screening approach—starting with high-throughput qualitative assays and progressing to quantitative dose-response studies—researchers can effectively manage time and resources. The comparison between different methodologies, such as the disk-diffusion vs. broth microdilution for antimicrobial screening and MTT vs. SRB for cytotoxicity, allows for informed decisions based on the specific goals of the study. Ultimately, the integration of chemical synthesis with systematic biological evaluation and SAR analysis is the cornerstone of modern drug discovery, paving the way for the identification of novel therapeutic agents from promising scaffolds like this compound.

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The Fluorine Factor: A Comparative Guide to Harnessing its Unique Properties in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its remarkable ability to modulate molecular properties.[1] From enhancing metabolic stability to fine-tuning receptor binding affinity, the strategic incorporation of fluorine is a key tool in the drug developer's arsenal.[2] This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand and experimentally assess the multifaceted influence of fluorine. We will move beyond theoretical discussions to provide actionable experimental protocols and comparative data, empowering you to make informed decisions in your discovery programs.

Chapter 1: The Dominant Inductive Effect: Fine-Tuning Acidity and Basicity (pKa)

The "Why": A molecule's ionization state at physiological pH is governed by its pKa, which in turn dictates its solubility, membrane permeability, and ability to interact with biological targets.[3] Fluorine's extreme electronegativity—the highest of any element—exerts a powerful electron-withdrawing inductive effect, offering a predictable way to modulate the pKa of nearby acidic or basic functional groups.[4]

Mechanism in Action: When placed near a basic amine, fluorine pulls electron density away, making the lone pair less available to accept a proton and thus lowering the pKa of the conjugate acid (making the amine a weaker base).[5] Conversely, for a carboxylic acid, this electron withdrawal stabilizes the carboxylate anion, making the proton easier to remove and thus lowering the pKa (making the acid stronger).[6] This modulation can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Comparative Data: Impact of Fluorination on pKa

CompoundNon-Fluorinated pKaFluorinated AnalogueFluorinated pKaΔpKa
Acetic Acid4.76Fluoroacetic Acid2.59-2.17
Acetic Acid4.76Trifluoroacetic Acid0.52-4.24
Aniline4.604-Fluoroaniline4.65+0.05
Benzylamine9.352-Fluorobenzylamine8.83-0.52

Data compiled from publicly available pKa databases.

dot

Caption: Fig 1: Inductive effect of fluorine on amine basicity.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable, "gold standard" method for experimentally determining the pKa of a novel compound.[7]

Objective: To measure the pKa of a compound by monitoring pH changes during titration with a standardized acid or base.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Jacketed titration vessel with magnetic stirrer

  • Test compound (high purity)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Degassed, deionized water

  • Methanol or other co-solvent if solubility is an issue

Methodology:

  • Preparation: Accurately weigh and dissolve a known amount of the test compound to create a solution of known concentration (e.g., 1-5 mM). If necessary, use a minimal amount of co-solvent and correct for its effect on the pH electrode.

  • Blank Titration: Perform a titration of the solvent system (water or water/co-solvent) with the titrant to identify any buffering capacity of the background medium.

  • Sample Titration: Place the sample solution in the titration vessel. Begin stirring and allow the pH reading to stabilize.

  • Data Collection: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

  • Endpoint Determination: Continue the titration well past the equivalence point, where the pH curve flattens again.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[7] For more accuracy, use software to calculate the first or second derivative of the curve to precisely locate the inflection point.

Chapter 2: Navigating Lipophilicity: A Context-Dependent Parameter

The "Why": Lipophilicity, commonly measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a cornerstone of drug design, heavily influencing ADME properties.[8] While often considered lipophilic, fluorine's effect is highly dependent on the molecular context.

Mechanism in Action: In many aliphatic systems, replacing a C-H bond with a C-F bond increases the overall molecular surface area and can lead to a modest increase in lipophilicity.[9] However, in aromatic systems, the high polarity of the C-F bond can lead to more complex interactions. Depending on the substitution pattern, fluorine can either increase or decrease LogP. This nuanced behavior requires careful experimental validation for each new chemical series.[10]

Comparative Data: Impact of Fluorination on LogP

CompoundLogP (Non-Fluorinated)Fluorinated AnalogueLogP (Fluorinated)ΔLogPSource
Benzene2.13Fluorobenzene2.27+0.14[9]
Toluene2.734-Fluorotoluene2.87+0.14[9]
2-(Methylthio)pyridine1.692-(Trifluoromethylthio)pyridine2.13+0.44[9]

dot

Caption: Fig 2: Shake-flask method workflow for LogD determination.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[11][12]

Objective: To determine the distribution coefficient (LogD) of a compound between n-octanol and a buffered aqueous phase (pH 7.4).

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Glass vials with PTFE-lined caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)

Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[11] This step is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated buffer and n-octanol. The final concentration should be within the linear range of the analytical method, and the final solvent concentration should be low (<1%).

  • Equilibration: Cap the vials tightly and shake or vortex them for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to ensure a clean separation of the two layers.[13]

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method.

  • Calculation: The LogD is calculated using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).

Chapter 3: Enhancing Metabolic Stability: The Metabolic Shield

The "Why": Poor metabolic stability is a primary reason for drug candidate failure. The body's primary defense, the Cytochrome P450 (CYP) family of enzymes, often metabolizes drugs by oxidizing vulnerable C-H bonds.[14] This leads to rapid clearance and low bioavailability.

Mechanism in Action: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >109 kcal/mol) and resistant to oxidative cleavage by CYP enzymes.[15] Strategically placing a fluorine atom at a known "metabolic soft spot" can effectively block this pathway, acting as a "metabolic shield."[16] This can dramatically increase the drug's half-life and overall exposure.[1]

Comparative Data: Fluorination to Block Metabolism

CompoundPrimary Metabolizing EnzymeT½ in HLM (Non-Fluorinated)T½ in HLM (Fluorinated Analogue)Fold-Increase in Stability
RisperidoneCYP2D6~5 min80 min (9-Fluororisperidone)16x
CelecoxibCYP2C9~10 min40 min (4'-Fluorocelecoxib)4x

Data adapted from Johnson et al. (2020).[17][18]

dot

Caption: Fig 3: Fluorine blocking a site of metabolic oxidation.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This in vitro assay is the industry standard for rapidly assessing a compound's susceptibility to Phase I metabolism.[19]

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a compound upon incubation with human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM), commercially available

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Incubator/shaking water bath set to 37°C

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare a master mix of HLM in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[19] Prepare the test and control compounds at a starting concentration (e.g., 2 µM in buffer).

  • Pre-incubation: Add the compound solutions and the HLM solution to a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The T=0 time point is taken immediately by transferring an aliquot to a separate plate containing the cold quenching solution.

  • Time Course: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and add them to the quenching plate to stop the reaction.[19]

  • Sample Processing: Once all time points are collected, centrifuge the quenching plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatants by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to T=0.

  • Calculation: Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is the elimination rate constant. The half-life is calculated as T½ = 0.693 / k.

Chapter 4: Influencing Conformation and Binding Affinity

The "Why": A drug's potency is intrinsically linked to its three-dimensional shape and its ability to form favorable interactions within the target's binding pocket. Fluorine can exert subtle but powerful effects on molecular conformation and engage in unique non-covalent interactions.[20]

Mechanisms in Action:

  • Conformational Control: Due to steric and electronic effects like the gauche effect, fluorine substitution can bias the conformation of a molecule, pre-organizing it into the bioactive shape required for target binding.[16]

  • Unique Interactions: The highly polarized C-F bond can participate in favorable dipole-dipole and multipolar interactions with protein backbone amides or aromatic residues.[21] While not a classic hydrogen bond, fluorine can also act as a weak hydrogen bond acceptor, further contributing to binding affinity.[22] These interactions, though individually modest, can collectively enhance ligand binding.[23]

Comparative Data: Impact of Fluorination on Binding Affinity

TargetLigand BackboneIC₅₀ (Non-Fluorinated)IC₅₀ (Fluorinated Analogue)Fold-Increase in Potency
DPP-4Sitagliptin Precursor210 nM19 nM (Trifluorophenyl)11x
ThrombinGeneric Inhibitor1.1 µM0.2 µM (Fluorophenyl)5.5x

Data adapted from industry case studies.[24]

dot

Caption: Fig 4: Potential fluorine interactions in a binding pocket.

Conclusion

The strategic incorporation of fluorine is a powerful, multifaceted approach in modern drug discovery. It is not a panacea, but a precision tool that allows chemists to fine-tune critical molecular properties. As this guide has demonstrated, fluorine can predictably modulate pKa, alter lipophilicity in a context-dependent manner, create robust metabolic shields, and enhance binding affinity through unique conformational and electronic effects.[25] The key to success lies in a rational, data-driven approach. By employing the comparative mindset and robust experimental protocols outlined here, researchers can effectively harness the "fluorine factor" to design safer, more effective medicines.

References

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  • Johnson, B. et al. (2020). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]

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  • Tetko, I. et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

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  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Paquin, J. et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. Available at: [Link]

  • Hunter, L. et al. (2019). Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B).. ResearchGate. Available at: [Link]

  • Meanwell, N. (2018). Metabolism and Toxicity of Fluorine Compounds. PMC - NIH. Available at: [Link]

  • Wang, J. et al. (2019). The Dark Side of Fluorine. PMC - NIH. Available at: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]

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  • Rafols, C. et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • Al-Ghamdi, M. et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug design, particularly in the competitive arena of kinase inhibitors, the selection of foundational building blocks is a critical determinant of a candidate's ultimate success. Methyl 3-amino-4-fluorobenzoate has emerged as a valuable scaffold, prized for its strategic placement of reactive handles and the advantageous physicochemical properties imparted by the fluorine atom. However, the pursuit of optimized potency, selectivity, and pharmacokinetic profiles necessitates a broader perspective on available structural alternatives.

This guide provides an in-depth technical comparison of viable alternatives to this compound. Moving beyond a simple catalog of substitutes, we will delve into the causal relationships between structural modifications and their impact on biological activity and drug-like properties. This analysis is grounded in established principles of medicinal chemistry and supported by relevant experimental data to empower researchers in making informed decisions for their drug discovery programs.

The Strategic Value of the 3-Amino-4-fluorobenzoate Motif

The utility of this compound in drug design, especially for kinase inhibitors, is rooted in its distinct structural features. The aniline-like amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The methyl ester provides a convenient point for derivatization, typically through amide bond formation, to introduce moieties that can occupy adjacent pockets and enhance binding affinity or selectivity.

The fluorine atom at the 4-position is not merely a decorative element. Its high electronegativity can modulate the pKa of the amino group, influencing its hydrogen bonding capacity. Furthermore, the carbon-fluorine bond is exceptionally stable, often enhancing metabolic stability by blocking potential sites of oxidative metabolism.[1] This strategic fluorination can also lead to favorable changes in lipophilicity and cell permeability.[2]

A Comparative Analysis of Alternative Building Blocks

The decision to explore alternatives to this compound is driven by the need to fine-tune a molecule's properties to overcome challenges such as off-target toxicity, poor solubility, or inadequate in vivo efficacy. The following sections provide a comparative overview of logical alternatives, categorized by the nature of the structural modification.

Positional Isomers: The Impact of Regiochemistry

The seemingly subtle shift in the relative positions of the amino and fluoro substituents can have profound consequences on a molecule's three-dimensional shape and electronic properties. This, in turn, can dramatically alter its interaction with a biological target.

Table 1: Physicochemical Properties of Isomeric Aminofluorobenzoates

Building BlockMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Physicochemical Features
This compoundC₈H₈FNO₂169.15369-26-6Reference compound.[3]
Methyl 4-amino-3-fluorobenzoateC₈H₈FNO₂169.15185629-32-7Altered dipole moment and hydrogen bonding vectors compared to the 3,4-isomer.
3-Amino-4-fluorobenzoic acidC₇H₆FNO₂155.132365-85-7Carboxylic acid offers a different handle for derivatization and can serve as a key binding group.[4]
4-Amino-3-fluorobenzoic acidC₇H₆FNO₂155.13455-87-8Positional isomer of the carboxylic acid analog.[5]

The change in fluorine's position from para to meta relative to the ester can influence the electronic nature of the aniline nitrogen, potentially altering its hydrogen-bonding capabilities within a kinase hinge region. Studies on aminergic G protein-coupled receptor ligands have shown that altering the fluorine position can lead to changes in potency of up to 1300-fold, highlighting the critical nature of this "fluorine walk".[6]

Halogen Substitution: A Tale of Two Halogens

Replacing the fluorine atom with another halogen, most commonly chlorine, is a frequent strategy in lead optimization. While both are electron-withdrawing, their differing sizes, electronegativities, and lipophilicities can be exploited to modulate a compound's properties.

Table 2: Comparison of Fluorinated and Chlorinated Analogs

Building BlockMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Physicochemical Differences from Fluorinated Analog
Methyl 3-amino-4-chlorobenzoateC₈H₈ClNO₂185.6140872-87-5Increased lipophilicity (LogP) and size compared to the fluoro analog.[7]
4-Amino-3-chlorobenzoic acidC₇H₆ClNO₂171.582486-71-7Often more cost-effective for large-scale synthesis.[8]

A comprehensive analysis comparing chlorinated and fluorinated matched pairs in drug-like compounds revealed that chlorinated compounds are, on average, more lipophilic.[7] While this can sometimes enhance cell permeability, it may also lead to increased metabolic liabilities or off-target effects. In terms of biological activity, the same study found that chlorinated compounds were slightly more active in some cases, with an average increase in binding constant of around 10-12%.[7] However, this is highly context-dependent. For instance, in a series of EGFR inhibitors, derivatives of 4-amino-3-chlorobenzoate ester were found to be potent cytotoxic agents.[9]

Bioisosteric Replacement of the Aniline Moiety

In some instances, the aniline core itself can be a source of metabolic instability or toxicity, leading to the formation of reactive metabolites.[2] In such cases, replacing the aniline with a bioisostere can be a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.

Table 3: Bioisosteric Replacements for the Aniline Ring

Alternative ScaffoldKey FeaturesPotential Advantages
AminopyridinesIntroduction of a nitrogen atom in the ring alters basicity and hydrogen bonding potential.Can improve solubility and reduce metabolic liabilities associated with anilines.
Saturated Scaffolds (e.g., aminonorbornanes)Introduces a 3D-character to the molecule.Can improve metabolic stability and provide novel intellectual property.[2]

The replacement of an aniline with an aminopyridine, for example, can introduce a basic center, which can be advantageous for forming salt forms with improved solubility and for establishing different interactions with the target protein.

Experimental Workflows and Protocols

The successful implementation of these alternative building blocks hinges on robust and reproducible synthetic and analytical methodologies.

Synthetic Workflow for Kinase Inhibitor Scaffolds

A common synthetic route to many kinase inhibitors involves the coupling of the aminobenzoate building block with a heterocyclic core. The following diagram illustrates a generalized workflow.

G cluster_0 Building Block Preparation cluster_1 Core Synthesis A This compound or Alternative C Amide Coupling A->C B Heterocyclic Core (e.g., quinazoline, pyrimidine) B->C D Purification & Characterization C->D E Final Kinase Inhibitor D->E G A Initial Hit Compound with This compound B Identify Deficiencies (e.g., Potency, Selectivity, PK) A->B C Consider Positional Isomers (e.g., Methyl 4-amino-3-fluorobenzoate) B->C Improve H-bonding or 3D shape D Consider Halogen Swap (e.g., Methyl 3-amino-4-chlorobenzoate) B->D Modulate Lipophilicity or Metabolic Stability E Consider Aniline Bioisosteres (e.g., Aminopyridines) B->E Address Aniline-related Toxicity/Metabolism F Synthesize Analogs C->F D->F E->F G Evaluate in vitro & in vivo F->G G->B Iterate H Optimized Lead Candidate G->H Favorable Profile

Sources

cost-benefit analysis of using Methyl 3-amino-4-fluorobenzoate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Use of Methyl 3-amino-4-fluorobenzoate in Synthetic Chemistry

For researchers, scientists, and drug development professionals, the selection of a chemical building block is a critical decision that influences the entire trajectory of a synthesis project. The strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] this compound has emerged as a valuable reagent in this context, offering a unique combination of functionalities.

This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance, cost, and safety profile with viable alternatives. We will delve into the causality behind its application, provide detailed experimental protocols, and offer a logical framework for reagent selection to empower you, the synthetic chemist, to make the most informed decision for your specific research goals.

Profile of this compound

This compound is a substituted aniline derivative featuring an electron-withdrawing fluorine atom ortho to the amino group and a methyl ester meta to it. This specific arrangement is crucial for its reactivity and the properties it imparts to target molecules.

Physicochemical & Safety Data:

PropertyValueSource
Molecular Formula C₈H₈FNO₂[3][4]
Molecular Weight 169.15 g/mol [3][4]
Appearance Solid[3]
Purity Typically ≥97%[3]
CAS Number 369-26-6[4]

Safety & Handling: According to the Globally Harmonized System (GHS), this compound presents several hazards.[4] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a chemical fume hood, are mandatory.[5]

The Synthetic Utility: Why Choose This Reagent?

The value of this compound lies in the strategic placement of its functional groups. The amino group serves as a versatile handle for a wide range of transformations, including acylation, sulfonylation, and cross-coupling reactions. The fluorine atom at the adjacent position exerts a significant electronic and steric influence.

The Role of the Ortho-Fluorine:

  • Metabolic Blocking: The C-F bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block positions susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine decreases the pKa of the adjacent amino group. This can be critical for optimizing the binding affinity of a molecule to its biological target, as it influences the protonation state and hydrogen bonding capability of the amine.

  • Conformational Control: The fluorine atom can engage in intramolecular hydrogen bonding or steric interactions that lock the molecule into a specific, more biologically active conformation.

The methyl ester provides another point for modification, readily undergoing hydrolysis to the corresponding carboxylic acid or amidation to form a diverse array of amides.

Comparative Analysis with Key Alternatives

The decision to use this compound should be made after considering other commercially available building blocks. The optimal choice depends on the specific requirements of the target molecule, budget constraints, and the desired synthetic route.

ReagentStructureMW ( g/mol )Key Features & ConsiderationsTypical Cost (per 10g)
This compound 169.15Pro: Ortho-fluorine for metabolic stability and pKa modulation. Con: Higher cost compared to non-fluorinated analogs.~€46.00[3]
Methyl 3-amino-2-fluorobenzoate 169.15Pro: Isomeric alternative; fluorine may influence different binding interactions. Con: Can be significantly more expensive.[6]Varies widely, often higher than 4-fluoro isomer.
Methyl 3-aminobenzoate 151.16Pro: Cost-effective baseline, simple scaffold. Con: Lacks the benefits of fluorination (metabolic stability, altered electronics).Significantly lower cost.
Methyl 3-amino-4-methylbenzoate 165.19Pro: The "magic methyl" effect can enhance binding and solubility.[7] Con: Methyl group can be a site of metabolism.[8]Generally cost-effective.
Methyl 4-amino-3-chlorobenzoate 185.61Pro: Chloro-substituent offers a handle for further functionalization (e.g., cross-coupling).[9] Used in synthesis of EGFR inhibitors.[10][11] Con: Different electronic and steric profile than fluorine.Variable, often comparable to fluorinated analogs.

Note: Prices are approximate and subject to change based on supplier and purity.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol details a standard acylation of this compound, a common first step in many synthetic sequences. This self-validating workflow includes reaction setup, monitoring, and purification.

Objective: To synthesize Methyl 4-fluoro-3-(propionamido)benzoate.

Materials:

  • This compound (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.69 g, 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add pyridine (0.95 g, 12 mmol) to the solution and cool the mixture to 0°C using an ice bath.

  • Acylation: Slowly add propionyl chloride (1.02 g, 11 mmol) dropwise to the stirred solution. A precipitate (pyridinium hydrochloride) may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 1M HCl (30 mL) and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1M HCl (2x 20 mL), saturated NaHCO₃ solution (2x 20 mL), and brine (1x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Visualization of Synthetic and Decision Workflows

Diagrams are essential for visualizing complex chemical processes and decision-making logic.

General Synthetic Workflow

This diagram illustrates a typical two-step synthesis starting with this compound, showcasing its utility in building more complex molecules.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Ester Modification cluster_2 Alternative Step 2 A Methyl 3-amino-4- fluorobenzoate C Amide Intermediate A->C Acylation B Acyl Chloride / Pyridine B->C E Final Product (Amide-Amide) C->E Amidation G Final Product (Amide-Acid) C->G Hydrolysis D Amine / Coupling Agent D->E F LiOH / H2O F->G

Caption: A typical two-step synthetic pathway using the reagent.

Decision Matrix for Reagent Selection

This workflow provides a logical path for researchers to determine if this compound is the right choice for their project.

DecisionTree start Project Goal: Synthesize Novel Benzoate Derivative q1 Is blocking metabolic oxidation a key objective? start->q1 q2 Is modulating amine pKa or H-bonding critical? q1->q2 No res_fluoro Use a Fluorinated Analog (e.g., this compound) q1->res_fluoro Yes q3 Is cost the primary limiting factor? q2->q3 No q2->res_fluoro Yes q4 Is a 'magic methyl' effect desired for binding/solubility? q3->q4 No res_non_fluoro Use a Non-Fluorinated Analog (e.g., Methyl 3-aminobenzoate) q3->res_non_fluoro Yes res_methyl Consider Methyl 3-amino-4-methylbenzoate q4->res_methyl Yes res_other Evaluate other alternatives based on secondary goals q4->res_other No

Caption: A decision-making workflow for selecting the appropriate building block.

Conclusion

This compound is a powerful and versatile building block for modern synthetic chemistry, particularly in the realm of drug discovery. Its primary advantage lies in the strategic placement of a fluorine atom, which can confer significant benefits in metabolic stability and target binding affinity.

The cost-benefit analysis hinges on the project's specific goals. While more expensive than its non-fluorinated counterparts, the potential for improved pharmacokinetic and pharmacodynamic properties often justifies the initial investment. For early-stage discovery and lead optimization, where enhancing drug-like properties is paramount, this compound represents a high-value choice. For projects where cost is the dominant constraint or the unique electronic properties of fluorine are not required, simpler alternatives like Methyl 3-aminobenzoate or Methyl 3-amino-4-methylbenzoate may be more appropriate. By carefully considering the comparative data and decision workflows presented here, researchers can confidently select the optimal building block to accelerate their path to innovation.

References

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spectroscopic comparison of Methyl 3-amino-4-fluorobenzoate and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise synthesis and unambiguous characterization of molecular building blocks are paramount. Methyl 3-amino-4-fluorobenzoate is a key intermediate, valued for its role in the synthesis of a variety of pharmacologically active compounds. Its journey from precursor molecules involves distinct chemical transformations, each leaving an indelible and traceable fingerprint in its spectroscopic signature.

This guide provides an in-depth spectroscopic comparison of this compound with its direct precursors, 4-Fluoro-3-nitrobenzoic acid and Methyl 4-fluoro-3-nitrobenzoate. We will dissect the changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind these spectral shifts. This comparative analysis serves as a robust, self-validating system for researchers to confirm the successful progression of their synthesis.

The Synthetic Pathway: From Nitro-Acid to Amino-Ester

The synthesis of this compound is a classic two-step process. It begins with the esterification of the carboxylic acid precursor, followed by the reduction of the nitro group. This pathway is chosen for its efficiency and the dramatic, easily verifiable changes it induces in the molecule's electronic and vibrational properties.

Synthetic_Pathway Precursor1 4-Fluoro-3-nitrobenzoic acid Precursor2 Methyl 4-fluoro-3-nitrobenzoate Precursor1->Precursor2 Esterification (MeOH, H+) Product This compound Precursor2->Product Reduction (e.g., H2, Pd/C) Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 4-Fluoro-3-nitrobenzoic acid ester Esterification Reaction start->ester workup1 Workup & Purification 1 ester->workup1 precursor2 Isolate Methyl 4-fluoro-3-nitrobenzoate workup1->precursor2 reduction Reduction Reaction precursor2->reduction workup2 Workup & Purification 2 reduction->workup2 product Isolate this compound workup2->product nmr ¹H and ¹³C NMR product->nmr Characterize ir FTIR Spectroscopy product->ir Characterize ms Mass Spectrometry product->ms Characterize

Caption: From synthesis to spectroscopic verification.

Protocol 1: Synthesis of Methyl 4-fluoro-3-nitrobenzoate
  • Suspend 4-Fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and reduce the volume of methanol under reduced pressure.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

  • Add Palladium on carbon (10% w/w, ~5 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product.

Protocol 3: Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • IR: For solid samples, acquire a spectrum using an ATR (Attenuated Total Reflectance) accessory. Alternatively, prepare a KBr pellet.

  • MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by ESI (Electrospray Ionization) or GC-MS.

Conclusion

The spectroscopic journey from 4-Fluoro-3-nitrobenzoic acid to this compound is marked by clear, predictable, and quantifiable changes. By systematically analyzing the ¹H NMR, ¹³C NMR, IR, and MS data at each stage, researchers can unequivocally confirm the identity and purity of their intermediates and final product. The disappearance of the O-H and appearance of the O-CH₃ signals validate the esterification, while the dramatic upfield shifts in NMR and the replacement of N-O with N-H stretches in the IR spectrum provide undeniable proof of the successful nitro group reduction. This guide equips scientists with the interpretive framework necessary to confidently navigate this critical synthetic pathway.

References

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A Researcher's Guide to Regioselectivity: Navigating Reactions with Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, mastering the selective functionalization of complex aromatic scaffolds is paramount. Methyl 3-amino-4-fluorobenzoate stands as a quintessential building block, prized for its utility in constructing targeted therapies.[1] However, the unique electronic interplay of its three substituents—an activating amino group, a deactivating fluoro group, and a deactivating methyl ester—presents a fascinating and often challenging puzzle in regioselectivity.

This guide provides an in-depth analysis of the regiochemical outcomes of key reaction classes with this compound. We move beyond simple procedural lists to explore the underlying mechanistic principles that govern reaction pathways, offering field-proven insights to inform your experimental design and accelerate discovery.

The Electronic Landscape: A Tug-of-War of Directing Effects

The reactivity and regiochemistry of this compound are dictated by the combined electronic influence of its substituents. A clear understanding of these competing effects is the foundation for predicting and controlling reaction outcomes.

  • Amino Group (-NH₂): This is a powerful activating group. Through its nitrogen lone pair, it exerts a strong positive mesomeric (+M) or resonance (+R) effect, donating electron density into the aromatic π-system.[2][3] This significantly enhances the ring's nucleophilicity, making it more reactive towards electrophiles. The amino group is a potent ortho, para-director.

  • Fluoro Group (-F): Halogens present a dualistic nature. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive (-I) effect, which deactivates the ring towards electrophilic attack.[3][4] However, it also possesses lone pairs that can participate in resonance, a +M effect that directs incoming electrophiles to the ortho and para positions.[5] For halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation but maintaining ortho, para-direction.[3]

  • Methyl Ester Group (-COOCH₃): This is a classic deactivating group. Both its inductive (-I) and mesomeric (-M) effects withdraw electron density from the ring, making it less nucleophilic.[6][7] The carbonyl group pulls π-electrons out of the ring system, directing incoming electrophiles to the meta position.

The challenge, therefore, lies in predicting which of these directing effects will dominate for a given reaction class.

G cluster_molecule This compound cluster_effects Electronic Effects mol Benzene Ring (C1-C6) nh2 -NH₂ (Amino) Position C3 mol->nh2 f -F (Fluoro) Position C4 mol->f coome -COOCH₃ (Methyl Ester) Position C1 mol->coome activating Activating (+M, -I) Ortho, Para-Directing nh2->activating Strong deactivating_op Deactivating (-I > +M) Ortho, Para-Directing f->deactivating_op Moderate deactivating_m Deactivating (-M, -I) Meta-Directing coome->deactivating_m Moderate caption Conflicting electronic effects on the aromatic ring.

Caption: A diagram illustrating the competing directing effects of the substituents.

Electrophilic Aromatic Substitution (SₑAr)

In SₑAr reactions, the aromatic ring acts as a nucleophile, attacking an electron-deficient species.[8] The regioselectivity is determined by the substituent that most effectively stabilizes the positive charge in the resulting carbocation intermediate, known as the arenium ion.[9]

Mechanistic Rationale & Predicted Regioselectivity

For this compound, the outcome of SₑAr is overwhelmingly dictated by the most powerful activating group: the amino substituent.

  • Dominance of the Amino Group: The -NH₂ group is a much stronger activator than the -F group is a deactivator or the -COOCH₃ group is a deactivator.[7] It will therefore direct incoming electrophiles to its ortho and para positions.

  • Available Positions:

    • The positions ortho to the amino group are C2 and C6.

    • The position para to the amino group is occupied by the methyl ester.

  • Analysis of Ortho Positions:

    • Position C2: This site is ortho to the powerfully activating -NH₂ group and also ortho to the -F group. While the fluorine's +M effect could offer minor stabilization, its strong -I effect and potential steric hindrance may slightly disfavor this position.

    • Position C6: This site is ortho to the -NH₂ group and meta to the -F group. It benefits fully from the amino group's activation without the proximal deactivating inductive effect or steric bulk of the fluorine.

G cluster_pathways Arenium Ion Intermediates cluster_stability Relative Stability Start This compound + Electrophile (E⁺) Attack_C6 Attack at C6 (ortho to -NH₂) Start->Attack_C6 Attack_C2 Attack at C2 (ortho to -NH₂) Start->Attack_C2 Attack_C5 Attack at C5 (meta to -NH₂) Start->Attack_C5 Stable_High Most Stable (Major Pathway) Attack_C6->Stable_High +M of -NH₂ stabilizes charge Stable_Mid Less Stable (Minor Pathway) Attack_C2->Stable_Mid +M of -NH₂ vs. -I of -F Stable_Low Least Stable (Disfavored) Attack_C5->Stable_Low No direct stabilization from -NH₂ caption Predicted stability of SₑAr intermediates.

Caption: Flowchart of predicted SₑAr pathways and intermediate stability.

Comparative Experimental Data: Nitration

The nitration of substituted benzenes serves as a classic example of SₑAr. While specific data for this compound is sparse in readily available literature, we can compare its expected reactivity to well-understood analogues.

SubstrateDirecting Group(s)Major Product(s)Rationale
Aniline (-NH₂)Activating, o,p-directingortho-Nitroaniline, para-NitroanilineThe powerful amino group directs substitution. Reaction is often too vigorous.
Fluorobenzene (-F)Deactivating, o,p-directingpara-FluoronitrobenzeneThe deactivating but o,p-directing fluoro group yields mainly the para product due to sterics.[4]
Methyl Benzoate (-COOCH₃)Deactivating, m-directingMethyl 3-nitrobenzoateThe deactivating ester group directs the incoming electrophile to the meta position.[6]
This compound -NH₂ (Activating, o,p)-F (Deactivating, o,p)-COOCH₃ (Deactivating, m)Methyl 3-amino-4-fluoro-6-nitrobenzoate (Predicted)The C6 position is activated ortho to the dominant amino group, leading to highly regioselective nitration.
Representative Protocol: Regioselective Bromination

This protocol is designed to be self-validating. The high expected regioselectivity should result in a product that is easily purified and characterized, confirming the predicted outcome.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate and minimize potential side reactions.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise to the stirred solution. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the major regioisomer, predicted to be Methyl 3-amino-6-bromo-4-fluorobenzoate.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr, the roles are reversed: the aromatic ring is electron-poor and is attacked by a nucleophile.[10] This mechanism requires two key features on the ring: a good leaving group (like a halide) and at least one strong electron-withdrawing group positioned ortho or para to it.[11]

Mechanistic Rationale & Predicted Regioselectivity

The structure of this compound is poorly suited for a classical SₙAr reaction.

  • Leaving Group: The fluorine at C4 is a potential leaving group. In the context of SₙAr, fluoride is often an excellent leaving group because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the rate-determining nucleophilic attack.[12][13]

  • Electron-Withdrawing Groups (EWGs): The methyl ester is an EWG, but it is positioned meta to the fluorine. It cannot effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

  • Electron-Donating Groups (EDGs): The amino group at C3 is an EDG, which is electronically unfavorable for SₙAr as it destabilizes the negatively charged intermediate.

Comparative Analysis
SubstrateLeaving GroupActivating Group(s)ReactivityRationale
1-Fluoro-2,4-dinitrobenzene-F at C1-NO₂ at C2 (ortho)-NO₂ at C4 (para)HighThe two nitro groups strongly stabilize the negative charge of the Meisenheimer complex through resonance.[11]
4-Fluoronitrobenzene-F at C1-NO₂ at C4 (para)ModerateA single nitro group in the para position is sufficient to activate the ring for SₙAr.
This compound -F at C4-COOCH₃ at C1 (meta)-NH₂ at C3 (ortho, donating)Extremely LowThe EWG is in the wrong position (meta), and the presence of an EDG (-NH₂) actively disfavors the reaction.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for functionalizing C-X bonds, including the traditionally inert C-F bond.[14] These reactions proceed via a catalytic cycle and are less dependent on the ring's inherent electronic activation compared to SₙAr.

Mechanistic Rationale & Potential

The primary site for cross-coupling on this compound is the C4-F bond.

  • C-F Bond Activation: Activating C-F bonds is challenging due to their high bond dissociation energy. This typically requires specialized catalytic systems, often involving nickel or palladium with carefully designed ligands, that can facilitate the difficult oxidative addition step.[15][16]

  • Reaction Types:

    • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester could replace the fluorine with an aryl or alkyl group.

    • Buchwald-Hartwig Amination: Reaction with an amine could replace the fluorine with a new nitrogen-based substituent.

    • Sonogashira Coupling: Reaction with a terminal alkyne could install an alkynyl group at the C4 position.

G Pd0 Pd(0)Lₙ PdII_A Ar-Pd(II)-F Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-Nu PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArNu Coupled Product PdII_B->ArNu ArF Methyl 3-amino-4- fluorobenzoate (Ar-F) ArF->PdII_A NuM Coupling Partner (e.g., R-B(OH)₂) NuM->PdII_A caption Simplified catalytic cycle for C-F cross-coupling.

Caption: A simplified catalytic cycle for C-F bond functionalization.

Representative Protocol: Suzuki-Miyaura C-F Coupling

This protocol is based on modern methodologies for activating C-F bonds and must be performed under strictly inert conditions.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂), a specialized ligand (e.g., a biarylphosphine like SPhos or a bulky N-heterocyclic carbene ligand), and a strong base (e.g., K₃PO₄ or Cs₂CO₃).

  • Reagent Addition: Add this compound (1.0 eq.) and the boronic acid coupling partner (1.2-1.5 eq.).

  • Solvent and Degassing: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane). Subject the mixture to several cycles of vacuum and backfilling with argon to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to the optimized temperature (often 80-120 °C) and stir for the required time (12-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the C4-arylated or C4-alkylated product.

Final Assessment

The regioselectivity of reactions with this compound is a clear illustration of the principles of physical organic chemistry.

  • For Electrophilic Aromatic Substitution: The reaction is governed by the powerful activating ortho, para-directing amino group, leading to highly selective substitution at the C6 position .

  • For Nucleophilic Aromatic Substitution: The substrate is electronically mismatched for this reaction. The lack of a properly positioned electron-withdrawing group makes substitution of the C4-fluorine highly improbable.

  • For Cross-Coupling: Modern catalytic methods provide a viable, albeit challenging, route to selectively functionalize the C4 position by activating the C-F bond, offering a complementary strategy to electrophilic substitution.

By understanding the mechanistic underpinnings of each reaction class, researchers can confidently select the appropriate synthetic strategy to achieve their desired molecular architecture, transforming this versatile building block into the next generation of therapeutic agents.

References

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  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Available from: [Link]

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A Senior Application Scientist's Guide to Catalytic Cross-Coupling with Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the strategic selection of catalytic systems for cross-coupling reactions with methyl 3-amino-4-fluorobenzoate. This versatile building block is of significant interest to researchers in drug discovery and medicinal chemistry due to its unique electronic and structural properties. The presence of an amino group, a fluorine atom, and a methyl ester on the aromatic ring presents both opportunities and challenges in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. This guide provides a comparative analysis of various catalytic systems, supported by experimental insights, to empower you in making informed decisions for your synthetic campaigns.

The Significance of this compound in Drug Discovery

The strategic incorporation of fluorine into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] this compound serves as a valuable scaffold, allowing for the introduction of diverse functionalities through cross-coupling reactions, leading to the synthesis of novel bioactive molecules. For instance, similar fluorinated amino acid derivatives are integral components of many modern pharmaceuticals.[2]

Comparative Analysis of Catalytic Systems

The choice of an optimal catalytic system for cross-coupling with this compound is dictated by the desired bond formation (C-C vs. C-N), the nature of the coupling partner, and the inherent reactivity of the substrate. The electron-withdrawing nature of the methyl ester and the fluorine atom, combined with the coordinating potential of the amino group, can influence the efficiency of different catalytic cycles.

Herein, we compare some of the most relevant catalytic systems: Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, as well as emerging methodologies involving copper and nickel catalysis.

Table 1: At-a-Glance Comparison of Catalytic Systems for Aryl Halides
Reaction TypeCatalyst System (Typical)Coupling PartnerKey AdvantagesPotential Challenges with this compound
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf) / Base (e.g., K₂CO₃, K₃PO₄)Aryl/Vinyl Boronic Acids/EstersBroad substrate scope, mild conditions, commercially available reagents.[3][4]Potential for side reactions due to the amino group; careful selection of base is crucial.
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂ / Ligand (e.g., XPhos, SPhos) / Base (e.g., NaOtBu, Cs₂CO₃)Primary/Secondary AminesExcellent for C-N bond formation, high functional group tolerance.[5][6]Steric hindrance from the ortho-fluorine may require specific bulky ligands.
Heck Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base (e.g., Et₃N)AlkenesGood for C-C bond formation with alkenes, atom-economical.[7][8]Regioselectivity can be an issue; higher temperatures may be required.
Sonogashira PdCl₂(PPh₃)₂ / CuI / Amine BaseTerminal AlkynesForms C(sp²)-C(sp) bonds, useful for rigid scaffolds.[9][10]Copper co-catalyst can sometimes lead to homocoupling of the alkyne.
Copper-Catalyzed CuI / Ligand (e.g., L-proline) / BaseAmines, Phenols, etc.Lower cost compared to palladium, effective for C-N and C-O bond formation.Can require higher reaction temperatures than palladium-catalyzed reactions.
Nickel-Catalyzed NiCl₂(PCy₃)₂ / ReductantOrganozinc or Grignard ReagentsEffective for activating strong C-F bonds, cost-effective.Often requires more stringent inert conditions and sensitive organometallic reagents.

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl structures.[3] For a substrate like this compound, the choice of catalyst, ligand, and base is critical to navigate the electronic and steric landscape of the molecule.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice as it is a Pd(0) source. Alternatively, Pd(OAc)₂ or PdCl₂(dppf) can be used, which are reduced in situ to the active Pd(0) species.

  • Ligand: For sterically demanding couplings, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base activates the boronic acid and facilitates the transmetalation step. The choice of a milder base can be crucial to avoid undesired side reactions involving the amino and ester groups.[11]

Representative Experimental Protocol (adapted from similar substrates[11][12]):

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 3-amino-4-bromobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this mixture, add Pd(PPh₃)₄ (3-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Base) pd2_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L₂) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[5] Given that our substrate already contains a primary amine, this reaction would be employed to couple a different amine at the halide position, leading to more complex diamino structures.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) is typically employed. These ligands facilitate the challenging reductive elimination step.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) is often required to deprotonate the amine and form the active palladium-amido complex. For sensitive substrates, a weaker base like Cs₂CO₃ can be effective.[13][14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Representative Experimental Protocol (adapted from similar substrates[14][15]):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) in a dry Schlenk tube.

  • Reagent Addition: Add methyl 3-amino-4-bromobenzoate (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination amine_complex [Ar-Pd(II)-X(L₂)(HNR'R'')]⁺ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)-NR'R''(L₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Concluding Remarks and Future Outlook

The cross-coupling of this compound is a gateway to a diverse array of functionalized molecules with high potential in pharmaceutical research. While palladium-based catalysts remain the workhorses for these transformations, the development of more sustainable and cost-effective methods using copper and nickel is a rapidly advancing field. For this particular substrate, a systematic evaluation of different catalyst-ligand combinations is recommended to achieve optimal results for each specific coupling partner. The insights and protocols provided in this guide are intended to serve as a robust starting point for your synthetic endeavors.

References

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Safety Operating Guide

Comprehensive Disposal Protocol for Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of Methyl 3-amino-4-fluorobenzoate (CAS No. 369-26-6). As a halogenated aromatic amine, this compound requires meticulous management to ensure laboratory safety and environmental protection. The procedures outlined herein are grounded in established safety standards and regulatory requirements, designed for professionals in research and drug development.

Hazard Assessment and Immediate Safety Precautions

Understanding the inherent risks of this compound is the foundation of its safe management. The compound is classified with several hazards that demand strict adherence to safety protocols.[1][2][3] Discharge into the environment must be strictly avoided.[4][5]

Table 1: GHS Hazard Identification for this compound

PictogramGHS ClassHazard Statement

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1][3][6]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2][3]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[2][3][6]
Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks of exposure. Handling of this compound must occur within a certified chemical fume hood to control dust and vapors.[3]

  • Hand Protection : Wear chemical-resistant gloves inspected prior to use.[4] Nitrile gloves may offer adequate protection against incidental splashes, but they should be removed and replaced immediately upon contact.[7] For prolonged handling or spill cleanup, butyl or neoprene gloves are recommended due to their broader resistance to organic compounds.[8]

  • Eye and Face Protection : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4] A face shield should be used in situations with a higher risk of splashing.

  • Skin and Body Protection : A standard laboratory coat is required. For handling larger quantities or during spill response, wear fire/flame resistant and impervious clothing.[4]

  • Respiratory Protection : All handling of solid material should be performed in a manner that avoids dust formation.[4][5][6] If engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates is necessary.[2]

Waste Segregation and Containment Protocol

Proper containment is a critical step in the disposal process. Cross-contamination or improper storage can lead to dangerous reactions and compromise the disposal pathway.

Step-by-Step Waste Collection:

  • Designate a Waste Container : Use only sturdy, leak-proof containers that are chemically compatible with this compound.[9] It is permissible to reuse an empty reagent bottle, provided it is properly decontaminated and relabeled.[10]

  • Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.[10] The label must clearly state "this compound" and list any other constituents if it is a mixture. Chemical formulas or abbreviations are not acceptable.[10]

  • Collection : Collect all waste, including contaminated materials like weighing paper and pipette tips, directly into the designated container.

  • Closure : Keep the waste container securely closed at all times, except when actively adding waste.[9]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area near the point of generation.[10] The storage area must provide secondary containment to capture any potential leaks.[9]

  • Segregation : Crucially, store this waste away from incompatible materials, particularly strong acids and strong oxidizing agents, to prevent violent reactions.[2][11]

Spill Management Protocol

Accidental spills must be managed immediately and safely to prevent exposure and environmental contamination.

For a small, contained solid spill:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure adequate ventilation and remove all sources of ignition.[4]

  • Don PPE : Wear the full PPE ensemble as described in Section 1.1.

  • Containment : Gently cover the spill with a dry absorbent material like vermiculite or sand. Avoid actions that create dust.

  • Collection : Using non-sparking tools, carefully sweep or scoop the material into your designated hazardous waste container.[4][6]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste. A final wash with soap and water can then be performed.

  • Disposal : Seal, label, and dispose of the collected waste and contaminated cleaning materials according to the procedures in this guide.[4]

Approved Disposal Pathways

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[9][12] This compound is a halogenated organic waste and requires specialized disposal.

Primary Disposal Method: High-Temperature Incineration

The only environmentally sound and regulatory-compliant disposal method is through a licensed hazardous waste management facility capable of high-temperature incineration.

  • Causality : this compound is a halogenated organic compound.[13][14] Incineration of such materials at standard temperatures can lead to the formation of highly toxic and persistent byproducts, such as dioxins and furans.[13] To ensure complete destruction and prevent the formation of these pollutants, regulations mandate a minimum incineration temperature of 1100°C for waste containing more than 1% halogenated organic substances.[15]

  • Process : The incineration process must be coupled with downstream gas scrubbing systems to neutralize and remove the resulting acidic gases (e.g., hydrogen fluoride).[14][16]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_lab In the Laboratory cluster_facility At the Disposal Facility A Waste Generation (e.g., residual solid, contaminated wipes) B Contain in a compatible, sealed container A->B C Label Container: 'Hazardous Waste' + Full Chemical Name B->C D Store in designated Satellite Accumulation Area C->D E Segregate from Incompatible Chemicals (Acids, Oxidizers) D->E F Request Waste Pickup from EHS/Safety Office E->F G Licensed Hazardous Waste Transport F->G EHS Responsibility H High-Temperature Incineration (min. 1100°C) G->H I Acid Gas Scrubbing (e.g., for HF removal) H->I J Final Inert Ash Disposal I->J

Caption: Decision workflow from laboratory waste generation to final disposal.

Decontamination of Empty Containers

Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated. Trivial amounts of residue can pose a significant risk.[9]

Protocol for Container Decontamination:

  • Initial Rinse : Perform an initial rinse with a suitable laboratory solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinsate : This first rinse must be collected and disposed of as hazardous waste.[9] For highly toxic materials, the first three rinses must be collected.[9] Given the compound's hazard profile, collecting the first two or three rinses is a best practice.

  • Subsequent Rinses : Perform at least two additional rinses with the solvent, followed by a final rinse with water.

  • Drying : Allow the container to air-dry completely in a fume hood.

  • Defacing : Completely remove, scratch out, or cover the original manufacturer's label.[10]

  • Final Disposal : The decontaminated container can now be disposed of in the regular trash (check local regulations) or reused for the collection of compatible hazardous waste.

References

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  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

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  • Hazardous Waste Disposal Procedures - Environmental Health and Safety, University of Alabama at Birmingham. [Link]

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  • Perspective on halogenated organic compounds - PubMed Central, National Institutes of Health. [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College Environmental Health and Safety. [Link]

  • Safety Data Sheet - Methyl 4-aminobenzoate - Alfa Aesar. [Link]

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Personal protective equipment for handling Methyl 3-amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling Methyl 3-amino-4-fluorobenzoate

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily necessities. Among these is this compound, a fluorinated aromatic amine derivative. While essential for progress, its handling demands a rigorous and informed approach to safety. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound presents several health hazards that dictate the required level of protection. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with specific risks.[1] A thorough understanding of these hazards is the foundation of a robust safety protocol.

  • Acute Toxicity (Oral, Dermal, Inhalation) : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] This broad toxicological profile means that all routes of exposure—ingestion, skin absorption, and inhalation—must be blocked.

  • Skin Irritation : It is known to cause skin irritation.[1][3] Prolonged or repeated contact can lead to dermatitis. The causality here is direct: the chemical's properties can disrupt the skin's barrier function, leading to inflammation.

  • Serious Eye Irritation : Direct contact with the eyes will cause serious irritation, potentially leading to significant discomfort or damage.[1][3] The mucous membranes of the eyes are particularly sensitive to chemical insults.

  • Respiratory Irritation : As a solid, this compound can form dust. Inhalation of this dust may cause respiratory irritation.[2][3]

These hazards underscore that casual handling is not an option. A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.

Core Protective Equipment: A At-a-Glance Summary

For routine laboratory operations involving this compound, a standard set of PPE is required. The following table summarizes the essential equipment.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Safety GogglesMust be tightly fitting with side shields (conforming to EN 166 or ANSI Z87.1 standards) to protect against dust particles and splashes.[4][5]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or energetic reactions.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect for tears or holes before use.[4][6] Double-gloving may be prudent for extended operations.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, provides a critical barrier against skin contact from spills.[4][5]
Closed-toe ShoesImpermeable, sturdy shoes that fully cover the foot are mandatory to protect from spills and dropped objects.[5]
Respiratory Protection Engineering ControlsPrimary protection should always be an engineering control, such as a certified chemical fume hood, to contain dust and vapors at the source.[7][8]
RespiratorRequired if engineering controls are insufficient or during spill cleanup. Use must be part of a formal respiratory protection program.[5]

Procedural Deep Dive: From Preparation to Disposal

Effective safety is not just about having the right equipment, but using it correctly in a structured workflow. The following diagram and protocols outline the essential steps for safely handling this compound.

Logical Workflow for Chemical Handling

This workflow illustrates the decision-making process from the pre-operational phase through to the completion of the task.

G cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling cluster_disposal 4. Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Assess Task-Specific Risks (e.g., weighing, transfer, reaction) A->B C Verify Fume Hood Functionality B->C D Don Lab Coat & Shoes C->D Proceed if Safe E Don Safety Goggles / Face Shield D->E F Don Gloves (Inspect First) E->F G Perform All Operations Inside Fume Hood F->G Begin Work H Use Non-Sparking Tools G->H I Keep Containers Closed H->I J Segregate Waste: - Contaminated PPE - Chemical Residue I->J Task Complete K Doff PPE in Correct Order (Gloves First) J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Put on your laboratory coat and ensure it is fully buttoned.[5]

  • Eye Protection: Put on your chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.[3]

  • Hand Protection: Inspect your chemical-resistant gloves for any defects, then put them on, ensuring the cuffs go over the sleeves of your lab coat.[4]

Doffing (Removing) Sequence:

  • Gloves: This is the most likely item to be contaminated. Remove gloves first, using a technique that avoids touching the outside of the glove with your bare skin. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first glove.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, handling them by the strap or earpieces.

  • Laboratory Coat: Unbutton your lab coat and remove it by folding it inward, keeping the potentially contaminated exterior away from your body.

  • Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[3][4]

Operational and Disposal Plans

Managing Spills

Even with precautions, spills can occur. A swift and correct response is vital.

For a small laboratory spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Ensure Ventilation: The spill should be handled within a fume hood if possible. Ensure ventilation is optimal.[4]

  • Select PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain and Clean: Cover the spill with a dry chemical absorbent. Using spark-proof tools, carefully sweep the material into a designated, labeled waste container.[3][4] Do not use water to clean the area until all solid material has been removed.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.[2]

Waste Disposal Protocol

Proper segregation and disposal of waste are crucial for safety and regulatory compliance.

  • Chemical Waste: All unused this compound and reaction residues must be disposed of as hazardous chemical waste.[4] They should be placed in a clearly labeled, sealed container. Never pour this chemical down the drain.[9][10]

  • Contaminated PPE: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and wipes, must be placed in a sealed bag or container labeled as hazardous waste and disposed of according to institutional guidelines.

  • Empty Containers: "Empty" containers may still hold chemical residue. They should be triple-rinsed (if appropriate for the subsequent use or disposal method) with a suitable solvent. The rinsate must be collected and treated as hazardous waste. Otherwise, the container itself should be disposed of as hazardous waste.[4]

By adhering to these detailed protocols, researchers can confidently handle this compound, secure in the knowledge that they are protected by a system of well-chosen equipment and field-proven procedures. This commitment to safety not only protects individuals but also fosters a culture of excellence and responsibility in the laboratory.

References

  • Vertex AI Search. (2022, May 13). Tips For Hazardous Chemical Handling In A Lab - Pharmaceutical Microbiology Resources.
  • Pharma Times Official. (2025, August 9). Tips for Hazardous Chemical Handling in Laboratory.
  • Pharma.Tips. (2025, January 3). Hazardous Chemical Handling in GLP Labs.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • ChemicalBook. (2025, December 20). Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate.
  • Synquest Labs. (n.d.). Methyl 3-amino-2-fluorobenzoate Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab.
  • ChemicalBook. (2025, July 26). Methyl-4-amino-3-fluorobenzoate - Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • BenchChem. (2025). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
  • Occupational Safety and Health Administration. (n.d.). FLUORIDES (as F).
  • Apollo Scientific. (2022, May 20). Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.